4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxy-2-nitro-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-13-7-11(15(17)18)12(16(19)20)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHHRADLOLKTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446208 | |
| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-92-4 | |
| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS: 60547-92-4): Synthesis, Properties, and Applications in Drug Discovery
Abstract
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in synthetic organic chemistry and medicinal research. Its unique molecular architecture, featuring a carboxylic acid, a nitro group, a methoxy ether, and a benzyl ether on a benzene ring, provides multiple reactive sites for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its chemical identity, validated synthesis protocols, potential applications in drug development, and essential safety and handling procedures. The content herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their work.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to reproducible scientific research. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 60547-92-4 .[1][2][3][4]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 60547-92-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₃NO₆ | [1][3][4] |
| Molecular Weight | 303.27 g/mol | [1][3] |
| IUPAC Name | 5-methoxy-2-nitro-4-(phenylmethoxy)benzoic acid | |
| Common Synonyms | 4-Benzyloxy-3-methoxy-6-nitrobenzoic acid; 2-Nitro-4-(benzyloxy)-5-methoxybenzoic acid; 5-Methoxy-2-nitro-4-(phenylmethoxy)benzoic acid | [2] |
| Appearance | Solid | [1] |
| XLogP3 | 2.7 | [5] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 | |
Synthesis Methodologies: A Tale of Strategic Functionalization
The synthesis of this compound requires careful strategic planning to install the four different substituents onto the aromatic ring with the correct regiochemistry. The electron-donating nature of the methoxy and benzyloxy groups and the electron-withdrawing, meta-directing nature of the carboxylic acid and nitro groups must be considered. Below are two field-proven synthetic routes.
Synthesis from Vanillic Acid: A Foundational Approach
A common and logical pathway begins with the readily available starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid).[1] This multi-step process involves protection, nitration, and final conversion, highlighting key principles of aromatic chemistry.
Caption: A workflow diagram for the synthesis of the target compound from vanillic acid.
-
Step 1: Benzylation of Vanillic Acid [1]
-
Rationale: Both the phenolic hydroxyl and carboxylic acid groups are acidic. Using a base like NaOH with benzyl bromide ensures the formation of the benzyl ester and benzyl ether simultaneously, protecting both reactive sites. The benzyl ether is crucial to direct the subsequent nitration.
-
Procedure:
-
Dissolve vanillic acid (1 equivalent) in a mixed solution of ethanol and 2.0 M sodium hydroxide.
-
Add benzyl bromide (BnBr, ~2.8 equivalents) to the mixture.
-
Heat the reaction mixture to 65 °C and stir for 8 hours.
-
Concentrate the mixture under reduced pressure and co-evaporate with water.
-
Acidify the aqueous residue to pH ~3.0 with 6 M HCl to precipitate the product.
-
Filter the solid and recrystallize from ethanol to yield benzyl 4-(benzyloxy)-3-methoxybenzoate.
-
-
-
Step 2: Nitration [6]
-
Rationale: The combined electron-donating effects of the benzyloxy and methoxy groups strongly activate the ring towards electrophilic aromatic substitution. The position ortho to the methoxy group and para to the benzyloxy group is sterically hindered. The most activated and accessible position is C2, ortho to the benzyloxy group. Acetic anhydride is used to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.
-
Procedure:
-
Dissolve the product from Step 1 in acetic anhydride.
-
Cool the mixture and slowly add nitric acid while maintaining the temperature at 20 °C.
-
Stir the reaction for approximately 3 hours.
-
Quench the reaction by pouring it into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate to yield benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.
-
-
-
Step 3: Selective Hydrolysis (Saponification)
-
Rationale: The final step is the hydrolysis of the benzyl ester back to a carboxylic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup. The benzyl ether is stable under these conditions.
-
Procedure:
-
Dissolve the nitro-substituted benzyl ester in a mixture of THF and water.
-
Add a base such as lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~2-3 to precipitate the final product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
-
-
Synthesis via Oxidation of the Corresponding Aldehyde
For researchers who have access to the precursor aldehyde, this one-step oxidation is a highly efficient route to the target carboxylic acid.
-
Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting an aldehyde to a carboxylic acid without affecting the other functional groups on the aromatic ring under controlled conditions.
-
Procedure:
-
Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (1 equivalent) in acetone.[7][8]
-
Slowly add a pre-heated 10% aqueous solution of potassium permanganate at 30 °C.
-
Heat the reaction mixture to 50 °C and stir for 2 hours.
-
Cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove manganese dioxide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrate to 0 °C and acidify to pH 4 with hydrochloric acid.
-
Stir for 30 minutes to allow for complete precipitation.
-
Filter the resulting solid to yield this compound (Reported yield: 88%).[1]
-
Self-Validation: Confirm product identity and purity via NMR spectroscopy. The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks: a broad singlet for the carboxylic acid proton (~13.6 ppm), singlets for the aromatic protons (~7.7 and 7.4 ppm), a multiplet for the benzyl aromatic protons (~7.4 ppm), a singlet for the benzylic CH₂ (~5.25 ppm), and a singlet for the methoxy CH₃ (~3.9 ppm).[1]
-
Applications in Research and Drug Development
Substituted nitrobenzoic acids are foundational scaffolds in medicinal chemistry.[9] While direct biological activity data for this compound is not widely published, its value lies in its potential as a versatile synthetic intermediate.
-
Scaffold for Bioactive Molecules: The compound contains three key functional handles for diversification:
-
Carboxylic Acid: Can be converted to amides, esters, or other derivatives to modulate solubility, cell permeability, and target binding.
-
Nitro Group: Readily reduced to an amine (aniline derivative), which is a key functional group in a vast number of pharmaceuticals. This amine can then be further functionalized.
-
Benzyl Ether: Can be deprotected via catalytic hydrogenation to reveal a free phenol, providing another site for modification.
-
-
Medicinal Chemistry Context: Structurally related compounds are used to develop novel therapeutic agents.[9] The strategic placement of the functional groups on this scaffold makes it an attractive starting point for creating libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs, in fields such as oncology and inflammatory diseases.[9][10]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care, following standard safety protocols.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[2] |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Eye/Face Protection: Wear chemical safety goggles or glasses that comply with EN 166 or NIOSH standards.[11][12]
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[11]
-
Skin and Body Protection: Wear a laboratory coat and other appropriate protective clothing to prevent skin contact.[11]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH-approved particulate respirator (e.g., N95).[11]
First Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[12]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][12]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[11]
Conclusion
This compound (CAS: 60547-92-4) is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined synthesis and highly functionalized structure make it an invaluable intermediate for drug discovery programs and advanced organic synthesis. By understanding its properties, synthesis, and safe handling, researchers can effectively unlock its potential to build the next generation of complex molecules and therapeutic agents.
References
- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity.
- Kemix Pty Ltd. (n.d.). This compound.
- Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2565-2567.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information.
- ChemBK. (2024). 4-(BENZYLOXY)-5-METHOXY-2-NITROBENZALDEHYDE.
- MySkinRecipes. (n.d.). 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid.
- ChemSynthesis. (2025). 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid.
- PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information.
Sources
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 3. kemix.com.au [kemix.com.au]
- 4. This compound [60547-92-4] | King-Pharm [king-pharm.com]
- 5. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 561816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | C15H13NO5 | CID 561363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid [myskinrecipes.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid for Advanced Research
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, a key organic intermediate. Tailored for researchers, chemists, and professionals in drug development, this guide moves beyond basic data to detail the compound's synthesis, analytical validation, and applications, emphasizing the causal logic behind established protocols.
Core Compound Identification and Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with nitro, methoxy, and bulky benzyloxy groups, makes it a versatile building block in medicinal chemistry and organic synthesis.[1][2] The strategic placement of these functional groups allows for sequential and site-selective reactions, which is critical in the construction of complex molecular architectures.
Physicochemical Data
The fundamental properties of a compound dictate its handling, reactivity, and analytical profile. The molecular weight, calculated from its molecular formula, is a cornerstone for all stoichiometric calculations in synthesis and for definitive identification via mass spectrometry.
| Property | Value | Source |
| Molecular Weight | 303.27 g/mol | [1][3][4][5] |
| Molecular Formula | C₁₅H₁₃NO₆ | [3][4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 60547-92-4 | [3][4][5] |
| Appearance | White to yellow powder or crystals | [2] |
| Primary Hazards | Skin and serious eye irritant | [1][4] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors like vanillic acid (4-hydroxy-3-methoxybenzoic acid).[3][6] The chosen pathway is designed to install the required functional groups in a controlled manner, preventing unwanted side reactions.
Synthetic Workflow Overview
The logical flow for synthesis involves protecting the phenolic hydroxyl group, followed by nitration of the aromatic ring. Oxidation of an intermediate aldehyde to the carboxylic acid is a common final step.
Caption: Synthetic pathway from Vanillic acid to the target compound.
Detailed Synthesis Protocol
This protocol describes a common laboratory-scale synthesis. The causality for key steps is explained to ensure reproducibility and understanding.
Step 1: Benzylation of 4-hydroxy-3-methoxybenzoic acid [3]
-
Dissolution: Dissolve 4-hydroxy-3-methoxybenzoic acid (50.0 g, 297.5 mmol) in a mixture of ethanol (350 mL) and 2.0 M sodium hydroxide solution (350 mL).
-
Rationale: The basic NaOH solution deprotonates the phenolic hydroxyl and carboxylic acid groups, forming the more nucleophilic phenoxide, which is necessary for the subsequent substitution reaction. Ethanol serves as a co-solvent.
-
-
Alkylation: Add benzyl bromide (140.0 g, 823.5 mmol) to the solution. Heat the mixture to 65°C and stir for 8 hours.
-
Rationale: This is a Williamson ether synthesis. The phenoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing bromide and forming the benzyl ether. Heat accelerates the Sₙ2 reaction.
-
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add water (400 mL) and acidify to pH 3 with 6 M HCl.
-
Rationale: Concentration removes the ethanol. Acidification protonates the carboxylate, causing the desired product, 4-(benzyloxy)-3-methoxybenzoic acid, to precipitate out of the aqueous solution as it is less soluble in its neutral form.
-
-
Purification: Filter the resulting solid and recrystallize from ethanol. Dry under vacuum at 45°C to yield the intermediate product.
Step 2: Nitration Note: While direct nitration of the benzylated acid is possible, another common route involves oxidation of a corresponding aldehyde. A representative oxidation protocol is as follows:[3][7]
-
Oxidation Setup: Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (20 g, 69.62 mmol) in acetone (200 mL).
-
Reagent Addition: Slowly add a pre-heated 10% potassium permanganate (KMnO₄) solution at 30°C. Stir the mixture at 50°C for 2 hours.
-
Rationale: KMnO₄ is a strong oxidizing agent that converts the aldehyde functional group to a carboxylic acid. The reaction is exothermic and requires controlled addition and temperature to prevent side reactions.
-
-
Quenching and Filtration: Cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove manganese dioxide (MnO₂) byproduct.
-
Isolation: Concentrate the filtrate, cool to 0°C, and acidify to pH 4 with hydrochloric acid. Stir for 30 minutes.
-
Rationale: Acidification protonates the carboxylate salt, causing the final product, this compound, to precipitate.
-
-
Final Purification: Filter the solid product and dry. An 88% yield has been reported for this step.[3][7]
Analytical Validation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods is employed for unambiguous structure elucidation.
Validation Workflow
Caption: Logical workflow for the analytical validation of the final product.
Spectroscopic Data
-
Mass Spectrometry (MS): This technique directly validates the molecular weight. In electrospray ionization (ESI) mode, the compound is expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 304.[7][8] This provides definitive confirmation of the elemental composition.
-
¹H Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the chemical structure. The expected signals for this compound in DMSO-d₆ are:[3][7]
-
δ 13.58 (br s, 1H): The acidic proton of the carboxylic acid.
-
δ 7.70 (s, 1H) & 7.39 (s, 1H): The two singlet protons on the main aromatic ring.
-
δ 7.46-7.40 (m, 5H): The five protons of the benzyl group's phenyl ring.
-
δ 5.25 (s, 2H): The two benzylic protons (-O-CH₂-Ph).
-
δ 3.92 (s, 3H): The three protons of the methoxy group (-OCH₃).
-
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final compound. Commercial suppliers often guarantee a purity of ≥98% as determined by this method.[5]
Applications in Research and Drug Development
The utility of this compound lies in its role as an advanced intermediate.[1][2] Its functional groups serve as handles for further chemical modification.
-
Prodrug Synthesis: It is a key reagent in the preparation of benzodiazepine-based β-glucoside prodrugs, which are being investigated for targeted cancer chemotherapy.[7]
-
Scaffold for Bioactive Molecules: The nitrobenzoate core is a common scaffold in medicinal chemistry.[9][10] The nitro group can be reduced to an amine, providing a point for amide coupling or other functionalizations to build libraries of compounds for screening.
-
Linker Chemistry: The carboxylic acid and the latent amine (via nitro reduction) make this molecule suitable for use as a linker in creating more complex chemical probes or bioconjugates.
Safety and Handling
As a laboratory chemical, proper handling is essential to ensure user safety.
-
Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1][4] It may also cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling.[1] Avoid breathing dust by working in a well-ventilated area or a fume hood.[1]
-
Storage: Store in a tightly sealed container in a dry, cool place.
References
- This compound | C15H13NO6 | CID 10859633. PubChem, National Center for Biotechnology Information.
- 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. Georganics.
- This compound. Kemix Pty Ltd.
- Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry.
- 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid. MySkinRecipes.
- 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 561816. PubChem, National Center for Biotechnology Information.
- 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - MS (GC) Spectrum. SpectraBase.
- This compound. PubChemLite.
Sources
- 1. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 2. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid [myskinrecipes.com]
- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kemix.com.au [kemix.com.au]
- 6. asianpubs.org [asianpubs.org]
- 7. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4 [chemicalbook.com]
- 8. PubChemLite - this compound (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Foreword: A Molecule of Synthetic Importance
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of medicinal chemistry. Its trifunctionalized aromatic core—comprising a carboxylic acid, a nitro group, and two distinct ether linkages—offers a versatile platform for further chemical elaboration. An intimate understanding of its physical properties is not merely an academic exercise; it is a prerequisite for its effective handling, characterization, and deployment in multi-step synthetic campaigns. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines robust, field-proven methodologies for the determination of its essential, yet to be publicly documented, properties.
I. Core Molecular and Physical Attributes
A foundational dataset for any chemical compound is its fundamental molecular and bulk physical properties. These values are critical for stoichiometric calculations, reaction setup, and preliminary safety assessments.
| Property | Value | Source(s) |
| CAS Number | 60547-92-4 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO₆ | [2] |
| Molecular Weight | 303.27 g/mol | [2] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 192 °C | [3] |
| Boiling Point | 504.425 °C at 760 mmHg | [3] |
| Density | 1.363 g/cm³ | [3] |
| Flash Point | 258.867 °C | [3] |
Expert Insight: The high melting point of 192°C is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding via the carboxylic acid moiety and dipole-dipole interactions from the nitro group. The high boiling point and flash point suggest low volatility and good thermal stability under standard laboratory conditions, which is advantageous for reactions requiring elevated temperatures.
II. Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic data provides an unambiguous confirmation of a molecule's structure. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are available, while Infrared (IR) spectroscopy remains a key characterization technique to be performed.
A. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within the molecule. The reported spectrum for this compound confirms the presence and connectivity of all non-exchangeable protons.
Table 2: ¹H NMR Spectral Data Solvent: DMSO-d₆, Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.58 | broad singlet | 1H | Carboxylic acid (-COOH) |
| 7.70 | singlet | 1H | Aromatic C-H |
| 7.46-7.40 | multiplet | 6H | Aromatic C-H (benzyl & phenyl) |
| 7.39 | singlet | 1H | Aromatic C-H |
| 5.25 | singlet | 2H | Benzylic (-O-CH₂-Ph) |
| 3.92 | singlet | 3H | Methoxy (-OCH₃) |
| Source:[4] |
Mechanistic Interpretation: The downfield shift of the carboxylic acid proton (13.58 ppm) is characteristic of its acidic nature. The singlets at 7.70 and 7.39 ppm correspond to the two isolated aromatic protons on the substituted benzoic acid ring. The multiplet from 7.40-7.46 ppm integrates to six protons, accounting for the five protons of the benzyl group's phenyl ring and one of the aromatic protons. The sharp singlet at 5.25 ppm is indicative of the benzylic methylene protons, while the singlet at 3.92 ppm confirms the methoxy group.
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the compound, confirming its elemental composition.
Table 3: Mass Spectrometry Data
| Technique | m/z | Interpretation |
| Electrospray Ionization (ESI+) | 304 [M+H]⁺ | Protonated molecule |
| Source:[4] |
Expert Insight: The observation of the [M+H]⁺ ion at m/z 304 is consistent with the compound's molecular weight of 303.27 g/mol , confirming the molecular formula C₁₅H₁₃NO₆. This technique is crucial for reaction monitoring and final product confirmation.
C. Infrared (IR) Spectroscopy: A Protocol for Characterization
Rationale for KBr Pellet Method: Potassium bromide (KBr) is an ideal matrix for solid-state IR analysis because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is chemically inert.[5][6] Under pressure, KBr exhibits plasticity, allowing it to form a transparent disc that holds the finely dispersed sample in the path of the IR beam.[5]
Experimental Protocol: KBr Pellet Preparation and Analysis
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of spectroscopy-grade KBr powder. The sample concentration should be between 0.5% and 1%.[5]
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogenous powder is obtained. The particle size should be less than the wavelength of the IR radiation (<2 µm) to minimize scattering.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press.
-
Apply a vacuum to the die for 2-3 minutes to remove trapped air and moisture, which can cause spectral interference (notably a broad water peak around 3400 cm⁻¹).[7]
-
Slowly apply pressure up to 8-10 metric tons and hold for 2 minutes.[5][8]
-
Carefully release the pressure and extract the transparent or translucent pellet from the die.
-
-
Spectral Acquisition:
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Process the spectrum (e.g., baseline correction) as needed.
-
Expected Characteristic Absorption Bands:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretch (methoxy and benzylic).
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1580 and ~1350 cm⁻¹: Asymmetric and symmetric N=O stretches of the nitro group.
-
~1250 and ~1050 cm⁻¹: C-O stretch of the ether linkages.
Workflow for IR Spectrum Acquisition
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
III. Acidity and Solubility: Properties in Solution
The behavior of a compound in solution is governed by its acidity (pKa) and solubility. These parameters are critical for designing reaction conditions, purification protocols (such as acid-base extractions), and, in a pharmaceutical context, for understanding drug absorption and formulation.
A. Acidity (pKa): A Protocol for Determination
The pKa, or acid dissociation constant, is a quantitative measure of a substance's acidity in a given solvent. For this compound, the carboxylic acid is the primary acidic functional group. While no experimental pKa value is published, it can be reliably determined using potentiometric titration.
Rationale for Potentiometric Titration: This method involves titrating a solution of the acid with a strong base and monitoring the pH change with a calibrated electrode.[9] The pKa corresponds to the pH at which the acid is half-neutralized (i.e., [acid] = [conjugate base]).[10] It is a highly precise and standard method for pKa determination.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]
-
Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.
-
Accurately prepare a solution of this compound (e.g., 0.01 M) in a suitable solvent. Since the compound may have limited water solubility, a co-solvent like methanol or ethanol may be required. Note that the measured pKa will be an apparent pKa (pKa') in the specific solvent mixture.
-
-
Titration:
-
Place a known volume (e.g., 25.00 mL) of the acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Begin stirring and record the initial pH.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Vₑ), which is the inflection point of the curve. This can be found more accurately from a first-derivative plot (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (Vₑ/2).[10]
-
Logic for pKa Determination
Caption: Conceptual flow for determining pKa via potentiometric titration.
B. Solubility Profile: A Protocol for Qualitative Assessment
A systematic solubility assessment in a range of common laboratory solvents is essential for practical handling. This protocol provides a qualitative understanding of the compound's solubility characteristics.
Rationale for a Hierarchical Approach: Testing solubility in a sequence of solvents with varying polarity and pH provides a wealth of information. Solubility in water suggests high polarity, while solubility in nonpolar solvents like hexanes indicates a lipophilic character. Using acidic and basic solutions can reveal the presence of basic or acidic functional groups, respectively.[11][12]
Experimental Protocol: Qualitative Solubility Testing
For each test, use approximately 25 mg of the compound in 0.75 mL of the solvent in a small test tube.
-
Water: Add the solvent in portions and shake vigorously.
-
If soluble: The compound is polar. Test the solution with litmus or pH paper. An acidic result is expected due to the carboxylic acid.
-
If insoluble: Proceed to the next step.
-
-
5% NaOH (aq): Add the solvent and shake.
-
If soluble: This indicates the presence of an acidic functional group, as the insoluble acid (R-COOH) is deprotonated to form a soluble carboxylate salt (R-COO⁻ Na⁺). This result is expected.
-
-
5% NaHCO₃ (aq): Add the solvent and shake.
-
If soluble: This indicates a relatively strong acid, such as a carboxylic acid. Weaker acids like phenols are typically not soluble in sodium bicarbonate. Effervescence (CO₂ evolution) may be observed. This result is expected.
-
-
5% HCl (aq): Add the solvent and shake.
-
If insoluble: This confirms the absence of a basic functional group (like an amine). This result is expected.
-
-
Organic Solvents: Test solubility in a range of organic solvents.
-
Methanol, Ethanol: Likely soluble due to hydrogen bonding potential.
-
Acetone, Ethyl Acetate: Likely soluble due to polarity.
-
Dichloromethane, Chloroform: Likely soluble.
-
Toluene: Solubility may be moderate.
-
Hexanes: Likely insoluble due to the compound's high polarity.
-
IV. Safety and Handling
Professional laboratory practice demands adherence to strict safety protocols. The known hazard information for this compound is summarized below.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2][13]H319: Causes serious eye irritation.[2][13]H335: May cause respiratory irritation.[13] |
Recommended Precautionary Measures:
-
P261: Avoid breathing dust.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][13]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Handle only in a well-ventilated area or a chemical fume hood.
V. Conclusion
This compound is a well-characterized solid with defined molecular and bulk physical properties. Its chemical structure is unequivocally confirmed by ¹H NMR and mass spectrometry. This guide has consolidated the available data and, crucially, provided detailed, robust, and scientifically-grounded protocols for determining key solution-based properties like pKa and solubility, as well as for obtaining its infrared spectrum. By following these methodologies, researchers, scientists, and drug development professionals can confidently generate the necessary data to effectively utilize this versatile chemical intermediate in their synthetic and developmental endeavors.
References
- ChemicalBook. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Home Sunshine Pharma. (n.d.). This compound CAS 60547-92-4.
- ChemicalBook. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID Properties.
- Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
- Shimadzu. (n.d.). KBr Pellet Method.
- Campopiano, A., et al. (2021).
- AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?.
- Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Chemistry LibreTexts. (n.d.). Solubility.
- Georganics. (n.d.). This compound - High purity.
Sources
- 1. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 2. shimadzu.com [shimadzu.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. edisco.it [edisco.it]
- 5. scribd.com [scribd.com]
- 6. scienceijsar.com [scienceijsar.com]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid melting point
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, with a primary focus on its melting point as a critical parameter for identity and purity assessment. The methodologies, underlying principles, and safety considerations detailed herein are grounded in established laboratory practices to ensure scientific integrity and reproducibility.
Compound Identification and Key Properties
This compound is a substituted benzoic acid derivative. Its structure incorporates a benzyloxy group, a methoxy group, and a nitro group, making it a valuable intermediate in various organic syntheses, including the preparation of benzodiazepine-based prodrugs for cancer chemotherapy.[1]
Proper identification is the cornerstone of any experimental work. The key identifiers and physicochemical properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 60547-92-4 | [2][3] |
| Molecular Formula | C₁₅H₁₃NO₆ | [2][4] |
| Molecular Weight | 303.27 g/mol | [2][4] |
| Appearance | White to beige powder | [3] |
| Melting Point | 192 °C | [3] |
| Boiling Point | 504.425 °C at 760 mmHg | [3] |
| Density | 1.363 g/cm³ | [3] |
| Synonyms | 5-methoxy-2-nitro-4-phenylmethoxybenzoic acid; 2-(Benzyloxy)-5-carboxy-4-nitroanisole | [3] |
The Scientific Significance of the Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5][6] For a pure crystalline organic compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This physical constant is therefore a fundamental criterion for both identification and purity assessment.[6]
-
Expertise & Experience Insight: The presence of even small amounts of miscible impurities disrupts the crystal lattice of the solid. Overcoming these disorganized forces requires less energy, resulting in a depression of the melting point and a broadening of the melting range .[5] For instance, an impure sample might melt over a range of several degrees (e.g., 186-189°C) compared to a sharp range for a pure sample (e.g., 191.5-192°C). Therefore, observing a sharp melting point at the literature value of 192°C provides strong evidence of the compound's identity and high purity.
Synthesis Pathway Overview
Understanding the synthetic origin of a compound is crucial for anticipating potential impurities. This compound can be synthesized via several routes. A common and illustrative method involves the oxidation of the corresponding aldehyde.
A general procedure involves dissolving 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in acetone, followed by the slow addition of a potassium permanganate solution.[1][2] The reaction mixture is heated, and upon workup, the desired carboxylic acid product is isolated.[1][2]
Caption: Simplified workflow for the synthesis of the title compound.
Authoritative Protocol: Melting Point Determination
This section details a self-validating protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.
Pre-Experimental Preparation
-
Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently crush them into a fine powder.[7]
-
Capillary Tube Loading: Take a glass capillary tube sealed at one end.[5] Dip the open end into the powdered sample.[8] Gently tap the sealed end on a hard surface to pack the powder down to a height of 1-2 mm.[7][8]
-
Causality: Proper packing ensures uniform heat transfer through the sample. Using too much sample can cause a temperature gradient within the material, leading to an artificially broad melting range.[5]
-
Measurement Procedure
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]
-
Rapid Preliminary Measurement: Set a fast heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting point.[8] This saves time and establishes a rough temperature window. Let the apparatus cool sufficiently before the next step.
-
Accurate Measurement: Prepare a new capillary tube with a fresh sample.
-
Heating Protocol: Rapidly heat the block to about 20°C below the approximate melting point found in the preliminary run.
-
Fine Heating: Decrease the heating rate to 1-2°C per minute.[8]
-
Causality: A slow heating rate is critical to allow the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point reading.[5]
-
-
Data Recording: Observe the sample through the magnifying lens. Record two temperatures:
-
Reporting: The melting point is reported as the range from T₁ to T₂.
-
Validation: Perform at least two careful determinations. Consistent values validate the result. If melted, a sample should not be re-used for a second determination.[5]
Caption: Standard workflow for accurate melting point determination.
Safety and Handling Protocols
As a nitro-substituted aromatic carboxylic acid, this compound requires careful handling in a well-ventilated laboratory environment, such as a chemical fume hood.[9]
GHS Hazard Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][10]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][11] Gloves should be inspected before use and disposed of properly after handling.[10]
-
Handling: Avoid all personal contact, including inhalation of dust.[11] Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling the compound.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]
-
Spills: In case of a spill, avoid generating dust.[11] Use dry clean-up procedures (e.g., sweeping or vacuuming) and place the material in a suitable, labeled container for disposal.[11]
References
- Melting point determin
- 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis. (n.d.). Chemicalbook.
- This compound CAS 60547-92-4. (n.d.). Home Sunshine Pharma.
- Zhang, X.-Q., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
- Experiment (1)
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- 3-NITROBENZOIC ACID Safety D
- Determination of Melting Point. (n.d.). Clarion University.
- 3-NITROBENZOIC ACID FOR SYNTHESIS Safety D
- Melting Point Determination of Solid Organic Compounds. (2017). JoVE.
- 3-Nitrobenzoic acid Safety D
- 3-Nitrobenzoic acid Safety D
- Safety Data Sheet: 3-Nitrobenzoic acid. (n.d.). Carl ROTH.
- This compound. (n.d.). PubChem.
- 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID. (n.d.). Chemicalbook.
Sources
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4 [chemicalbook.com]
- 2. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. This compound CAS 60547-92-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. lobachemie.com [lobachemie.com]
- 10. westliberty.edu [westliberty.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid solubility data
An In-depth Technical Guide to the Solubility Profile of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in research and development.
Introduction
This compound (C₁₅H₁₃NO₆, Molar Mass: 303.27 g/mol ) is a complex organic molecule with functional groups that dictate its physicochemical properties, including solubility.[1][2] Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification, and formulation development. The presence of a carboxylic acid group, a nitro group, a methoxy group, and a benzyloxy group creates a unique electronic and steric environment, influencing its interaction with various solvents. This guide will explore these factors and provide a detailed protocol for the empirical determination of its solubility.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar (carboxylic acid, nitro group, methoxy group) and non-polar (benzyloxy group, benzene ring) moieties, suggesting a nuanced solubility profile.
-
Impact of Functional Groups:
-
Carboxylic Acid (-COOH): This group is polar and capable of hydrogen bonding, which generally enhances solubility in polar protic solvents like water and alcohols. Its acidic nature means that its solubility is highly pH-dependent; it will be significantly more soluble in basic solutions where it can form a carboxylate salt.
-
Nitro Group (-NO₂): A polar group that can participate in dipole-dipole interactions, contributing to solubility in polar aprotic solvents.
-
Methoxy Group (-OCH₃): This group is moderately polar.
-
Benzyloxy Group (-OCH₂Ph): The benzyl group is largely non-polar and bulky, which can decrease solubility in highly polar solvents like water but may enhance it in organic solvents with aromatic character.
-
-
Predicting Solubility Trends: Based on the structure and data from analogous nitrobenzoic acids, we can predict the following general solubility trends.[3][4][5] The solubility is expected to be low in non-polar solvents and significantly higher in polar organic solvents. The solubility in aqueous solutions will be highly dependent on the pH.
Anticipated Solubility Data
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid group will promote solubility, but the large non-polar benzyloxy group will limit it, especially in water.[6][7] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | These solvents can effectively solvate the polar functional groups without the steric hindrance limitations of highly structured solvents like water. |
| Non-Polar | Toluene, Hexane | Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
| Aqueous Base | 5% Sodium Bicarbonate, 5% Sodium Hydroxide | High | As a carboxylic acid, it will readily deprotonate in basic solutions to form a highly soluble carboxylate salt.[8][9][10] |
| Aqueous Acid | 5% Hydrochloric Acid | Low | The compound is expected to be insoluble in acidic solutions as the carboxylic acid will remain protonated. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, 5% NaHCO₃, 5% NaOH, 5% HCl)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
pH meter
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system should be in a state where the rate of dissolution equals the rate of precipitation.
-
-
Sample Preparation for Analysis:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to first centrifuge the vials at a high speed.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated solution.
-
Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility.
Qualitative Solubility Classification
For rapid screening, a qualitative solubility classification can be performed. This method is particularly useful for understanding the acid-base properties of the compound.[9][10][11]
Procedure:
-
Add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube.
-
Shake vigorously.
-
Observe if the compound dissolves completely.
-
Based on its solubility in water, 5% NaOH, 5% NaHCO₃, and 5% HCl, its classification as a strong or weak acid can be determined.
Logical Flow for Acid-Base Solubility
Caption: Decision tree for qualitative solubility classification.
Conclusion
While quantitative solubility data for this compound is not extensively published, its molecular structure provides significant insights into its expected behavior in various solvent systems. Its amphipathic nature, with both polar and non-polar regions, suggests a nuanced solubility profile. The presence of the carboxylic acid group is a key determinant of its solubility, making it highly responsive to changes in pH. For drug development and chemical synthesis applications, it is imperative to empirically determine the solubility under specific experimental conditions. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers to generate reliable and reproducible solubility data for this important chemical entity.
References
- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Collett, A. R., & Lazzell, C. L. (1928). Solubility relations of the isomeric nitro benzoic acids. The Journal of Physical Chemistry, 32(9), 1337-1343.
- Apelblat, A., & Manzurola, E. (2002). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acids, and magnesium-DL-aspartate in water from T = (278 to 348) K.
- Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(3), 1015-1018.
- Experiment 1: Determination of Solubility Class. (n.d.).
- Solubility of Things. (n.d.). 4-Nitrobenzoic acid.
- PubChem. (n.d.). This compound.
- Experiment 2: Determination of Solubility Class. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Quora. (2017). How to determine the solubility of organic compounds.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.
Sources
- 1. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 561816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
An In-Depth Technical Guide to the NMR Spectra of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, a key intermediate in various synthetic pathways. This document will delve into the theoretical underpinnings of the spectral data, offer practical guidance on sample preparation and data acquisition, and provide a detailed interpretation of the ¹H and ¹³C NMR spectra.
Introduction: The Structural Significance of this compound
This compound (CAS No. 60547-92-4, Molecular Formula: C₁₅H₁₃NO₆, Molecular Weight: 303.27 g/mol ) is a polysubstituted aromatic carboxylic acid.[1] Its structure incorporates several key functional groups that influence its chemical reactivity and are critical for understanding its spectroscopic properties. The strategic placement of the benzyloxy, methoxy, and nitro groups on the benzoic acid core makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
A thorough understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and for tracking its transformations in subsequent chemical reactions. This guide aims to provide the necessary expertise to confidently analyze and interpret these spectra.
Theoretical Framework: Predicting and Understanding the NMR Spectra
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are a direct consequence of the electronic environment of each nucleus. The interplay of the electron-donating and electron-withdrawing substituents on the benzene ring governs the shielding and deshielding of the aromatic protons and carbons.
The Influence of Substituents on the Aromatic Ring
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. This leads to a significant deshielding of the ortho and para positions, resulting in downfield chemical shifts for the corresponding protons and carbons.[2][3][4]
-
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing an upfield shift (shielding) for these nuclei.[5][6] However, its oxygen atom also exerts an inductive electron-withdrawing effect. The typical chemical shift for an aromatic methoxy group is around 56 ppm in the ¹³C NMR spectrum, but this can be influenced by steric hindrance.[7][8]
-
Benzyloxy Group (-OCH₂Ph): Similar to the methoxy group, the benzyloxy group is electron-donating through resonance via the oxygen atom. The benzylic protons and the protons of the phenyl ring will have their own characteristic signals.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group, which will deshield the adjacent protons and carbons. The carboxylic acid proton itself is typically highly deshielded and often appears as a broad singlet far downfield.
Predicted ¹H and ¹³C NMR Spectra
Based on these substituent effects, we can predict the general features of the NMR spectra. For a more precise prediction, computational tools can be employed.
¹H NMR Spectrum Prediction:
The aromatic region will display two singlets corresponding to the two non-equivalent aromatic protons. The benzyloxy group will show a singlet for the methylene protons and a multiplet for the phenyl protons. The methoxy group will appear as a sharp singlet, and the carboxylic acid proton will be a broad singlet at a high chemical shift.
¹³C NMR Spectrum Prediction:
Due to the lack of readily available experimental ¹³C NMR data, a predicted spectrum was generated using an online tool. This prediction provides a valuable reference for the expected chemical shifts of the carbon atoms.
Experimental ¹H NMR Spectrum and Interpretation
An experimental ¹H NMR spectrum of this compound has been reported in the literature.[6] The reported chemical shifts are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.58 | br s | 1H | -COOH |
| 7.70 | s | 1H | Ar-H |
| 7.46-7.40 | m | 6H | Ar-H (benzyloxy phenyl) + Ar-H |
| 7.39 | s | 1H | Ar-H |
| 5.25 | s | 2H | -OCH₂Ph |
| 3.92 | s | 3H | -OCH₃ |
Interpretation:
-
The broad singlet at 13.58 ppm is characteristic of a carboxylic acid proton .
-
The multiplet between 7.46-7.40 ppm , integrating to 6H, corresponds to the five protons of the phenyl ring of the benzyloxy group and one of the aromatic protons on the main ring.
-
The singlets at 7.70 ppm and 7.39 ppm are assigned to the two aromatic protons on the benzoic acid ring. The downfield shift of one of these protons is consistent with its proximity to the electron-withdrawing nitro and carboxylic acid groups.
-
The singlet at 5.25 ppm , integrating to 2H, is attributed to the methylene protons (-OCH₂Ph) of the benzyloxy group.
-
The sharp singlet at 3.92 ppm , integrating to 3H, corresponds to the methoxy group protons (-OCH₃) .
Predicted ¹³C NMR Spectrum and Interpretation
The following table presents the predicted ¹³C NMR chemical shifts for this compound.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~155 | C-O (methoxy) |
| ~150 | C-O (benzyloxy) |
| ~140 | C-NO₂ |
| ~136 | C-ipso (benzyloxy) |
| ~129 | C-para (benzyloxy) |
| ~128 | C-ortho/meta (benzyloxy) |
| ~120 | C-COOH |
| ~110 | C-H (aromatic) |
| ~105 | C-H (aromatic) |
| ~72 | -OCH₂Ph |
| ~56 | -OCH₃ |
Interpretation:
-
The signal around 165 ppm is assigned to the carboxylic acid carbon .
-
The carbons attached to the oxygen atoms of the methoxy and benzyloxy groups are expected to be significantly deshielded, appearing around 150-155 ppm .
-
The carbon bearing the nitro group is also expected to be downfield, around 140 ppm .
-
The ipso-carbon of the benzyloxy phenyl ring will be around 136 ppm .
-
The remaining aromatic carbons of both rings will appear in the typical aromatic region of 105-130 ppm .
-
The benzylic methylene carbon is predicted to be around 72 ppm .
-
The methoxy carbon should appear around 56 ppm .
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[9][10]
-
Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Angle | 30-45° |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 8-16 |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz or higher |
| Pulse Angle | 30-45° |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or more |
2D NMR Experiments for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is particularly useful for assigning the protons on the benzyloxy phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This will definitively link the aromatic proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for instance, linking the benzylic protons to the aromatic carbons.
Data Processing and Reporting
Data Processing Steps
-
Fourier Transformation: The raw free induction decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Reporting Standards
For publication and accurate record-keeping, NMR data should be reported in a standardized format.[10][11]
Example of ¹H NMR Data Reporting:
¹H NMR (400 MHz, DMSO-d₆) δ 13.58 (br s, 1H), 7.70 (s, 1H), 7.46-7.40 (m, 6H), 7.39 (s, 1H), 5.25 (s, 2H), 3.92 (s, 3H).
Example of ¹³C NMR Data Reporting (based on prediction):
¹³C NMR (100 MHz, DMSO-d₆) δ [List predicted chemical shifts here].
Troubleshooting Common NMR Issues
| Issue | Possible Cause(s) | Solution(s) |
| Broad Peaks | Poor shimming, sample too concentrated, presence of paramagnetic impurities. | Re-shim the instrument, dilute the sample, ensure sample purity.[9] |
| Poor Signal-to-Noise | Sample too dilute, insufficient number of scans. | Concentrate the sample, increase the number of scans. |
| Extraneous Peaks | Solvent impurities, contamination from glassware. | Use high-purity deuterated solvents, ensure glassware is scrupulously clean. |
| Phasing Problems | Incorrect phasing parameters. | Manually re-phase the spectrum. |
Conclusion
The NMR spectra of this compound are rich in information that, when properly analyzed, can unequivocally confirm its structure and purity. This guide has provided a detailed framework for understanding, acquiring, and interpreting these spectra. By combining theoretical knowledge of substituent effects with practical experimental and data processing skills, researchers can confidently utilize NMR spectroscopy as a powerful tool in their synthetic and analytical endeavors.
References
- What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange.
- NMR Sample Preparation. University of Arizona.
- NMR Sample Preparation: The Complete Guide - Organomation. Organomation.
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Iowa State University.
- (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. - ResearchGate. ResearchGate.
- Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. Fiveable.
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. PubMed.
- Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. ACS Publications.
- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. University College London.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews - ACS Publications. ACS Publications.
- NMR Data Processing. Wiley Online Library.
- 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. MIT OpenCourseWare.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. The Royal Society of Chemistry.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. YouTube.
- Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 49 - Books. Royal Society of Chemistry.
- Theoretical NMR correlations based Structure Discussion - PMC - PubMed Central. PubMed Central.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics. OMICS International.
- This compound | C15H13NO6 | CID 10859633 - PubChem. PubChem.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001101) [hmdb.ca]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. Minimum Reporting Standards for in vivo Magnetic Resonance Spectroscopy (MRSinMRS): Experts' consensus recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Experimental reporting [rsc.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-Depth Technical Guide to the ¹H NMR Analysis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the observed spectral data, outlines best practices for sample preparation and data acquisition, and offers a detailed interpretation of the spectrum.
Section 1: Foundational Principles of ¹H NMR Spectroscopy for Aromatic Systems
Proton NMR (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For substituted aromatic compounds like this compound, ¹H NMR provides critical information about the electronic environment of protons attached to the benzene ring and its substituents. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are dictated by the interplay of various electronic effects exerted by the substituents.
The Influence of Substituents on Aromatic Proton Chemical Shifts:
The chemical shifts of aromatic protons are primarily influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.[1][2][3]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) are electron-donating through resonance. They increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density "shields" the nearby protons from the external magnetic field, causing their signals to appear at a lower chemical shift (upfield).[1][2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like the nitro (-NO₂) and carboxylic acid (-COOH) are electron-withdrawing. They decrease the electron density of the aromatic ring, "deshielding" the protons and causing their signals to appear at a higher chemical shift (downfield).[1][2][3]
These principles are fundamental to the interpretation of the ¹H NMR spectrum of this compound.
Section 2: Experimental Protocol for High-Quality ¹H NMR Data Acquisition
The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. This section details a robust protocol for sample preparation and data acquisition.
Sample Preparation: A Step-by-Step Guide
A well-prepared sample is the cornerstone of a successful NMR experiment.[4][5][6][7][8]
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the analyte and its relatively simple residual solvent signal.[4][5] Using a deuterated solvent prevents the large proton signal of the solvent from obscuring the signals of the analyte.[4]
-
Concentration: Weigh approximately 5-25 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5][7] This concentration range is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to excessive concentration.[5][7]
-
Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.[9]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm can often serve as a reliable secondary reference.[4][8]
NMR Data Acquisition Parameters
The following is a representative set of acquisition parameters for a standard ¹H NMR experiment on a 300 MHz spectrometer.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 300 MHz | A common field strength for routine analysis. |
| Solvent | DMSO-d₆ | Good solubility for the analyte. |
| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |
| Relaxation Delay | 1-2 seconds | Allows for adequate relaxation of protons between pulses. |
| Pulse Width | 90° | To maximize signal intensity. |
| Acquisition Time | 3-4 seconds | To ensure good digital resolution. |
| Spectral Width | 12-16 ppm | To encompass all expected proton signals. |
Section 3: In-Depth Spectral Analysis of this compound
The reported ¹H NMR spectrum of this compound in DMSO-d₆ at 300 MHz is as follows:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.58 | broad singlet | 1H | -COOH |
| 7.70 | singlet | 1H | Ar-H |
| 7.46-7.40 | multiplet | 6H | Ar-H (benzyloxy) & Ar-H |
| 7.39 | singlet | 1H | Ar-H |
| 5.25 | singlet | 2H | -OCH₂- |
| 3.92 | singlet | 3H | -OCH₃ |
Detailed Peak Assignments and Interpretation
-
δ 13.58 (br s, 1H, -COOH): The signal at 13.58 ppm is a broad singlet, characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange. The significant downfield shift is a result of the deshielding effect of the adjacent carbonyl group.
-
δ 7.70 (s, 1H) and 7.39 (s, 1H): These two singlets correspond to the two protons on the main aromatic ring. The lack of splitting (singlets) indicates that they do not have any adjacent protons. The downfield position of the signal at 7.70 ppm is likely due to the strong deshielding effect of the ortho-nitro group. The proton corresponding to the 7.39 ppm signal is ortho to the methoxy group and para to the nitro group, experiencing a slightly less deshielding environment.
-
δ 7.46-7.40 (m, 6H): This multiplet with an integration of 6H arises from the five protons of the phenyl group in the benzyloxy substituent and one of the aromatic protons from the main ring. The overlapping nature of these signals is common for unsubstituted phenyl groups.
-
δ 5.25 (s, 2H, -OCH₂-): The singlet at 5.25 ppm with an integration of 2H is assigned to the methylene (-CH₂-) protons of the benzyloxy group. The singlet multiplicity indicates no adjacent protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
δ 3.92 (s, 3H, -OCH₃): The sharp singlet at 3.92 ppm, integrating to 3H, is characteristic of the methoxy (-OCH₃) group protons. The singlet nature arises from the absence of neighboring protons.
Section 4: Visualizing the Workflow and Rationale
To further clarify the experimental and interpretative processes, the following diagrams are provided.
Figure 1: A streamlined workflow for the acquisition of ¹H NMR data.
Figure 2: The logical flow of ¹H NMR spectral interpretation.
Section 5: Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how the electronic effects of various substituents manifest in a proton NMR experiment. By following a systematic approach to sample preparation, data acquisition, and spectral interpretation, a wealth of structural information can be reliably obtained. This guide provides the necessary framework for researchers and scientists to confidently analyze and interpret the ¹H NMR data of this and similar aromatic compounds, thereby facilitating their research and development endeavors.
References
- Stenutz, R. NMR chemical shift prediction of benzenes. [Link]
- University of Puget Sound.
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Iowa State University.
- Interpreting Arom
- MIT OpenCourseWare. 8.
- Michigan State University.
- Scribd.
- Farrar, T. C., & Becker, E. D. (1971). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 43(13), 1724–1727. [Link]
- How to Analyze Chemical Shift in the Arom
- University of Rochester. How to Get a Good ¹H NMR Spectrum. [Link]
- Georgia Gwinnett College.
- Student Doctor Network Forums.
- ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
- University of Wisconsin-Madison.
- Conduct Science. ¹H Nuclear Magnetic Resonance (NMR) Chemical shifts. [Link]
- OpenOChem Learn. Interpreting. [Link]
- University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
- Chemistry LibreTexts. 5.5: Chemical Shift. [Link]
- University of Cambridge.
Sources
- 1. youtube.com [youtube.com]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. scribd.com [scribd.com]
- 9. How To [chem.rochester.edu]
An In-depth Technical Guide to the ¹³C NMR Analysis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles underpinning the spectral features of this multifaceted molecule. It offers a detailed, step-by-step experimental protocol for acquiring high-quality ¹³C NMR data, including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT). By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical resource for structural elucidation, purity assessment, and quality control.
Introduction: The Imperative for Structural Verification
This compound is a polysubstituted aromatic compound of significant interest as a versatile intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. Its structure incorporates a variety of functional groups—a carboxylic acid, a nitro group, a methoxy ether, and a benzyloxy ether—each imparting distinct electronic and steric characteristics.
In the rigorous landscape of chemical research and drug development, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy stands as a cornerstone analytical technique, offering a direct, non-destructive window into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, providing a "fingerprint" of the molecular structure. This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, providing the theoretical basis for signal assignment and a field-proven protocol for empirical verification.
Theoretical Principles & Predicted Spectral Analysis
The ¹³C NMR spectrum of this compound is defined by the electronic effects of its substituents on the aromatic ring and the characteristic chemical shifts of the carbons within the functional groups themselves. Understanding these influences is key to predicting and interpreting the spectrum.
Molecular Structure and Carbon Numbering
To facilitate a clear discussion, the carbon atoms of the molecule are systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide.
Caption: Numbering scheme for this compound.
Substituent Effects on Aromatic Carbons (C1-C6)
The chemical shifts of the aromatic carbons are modulated by the interplay of inductive and resonance effects from the four different substituents.
-
-COOH (Carboxylic Acid): This group is electron-withdrawing through induction and deactivating via resonance. It will deshield the carbon to which it is attached (C1). Aromatic carboxylic acid carbons typically resonate in the range of 165-185 ppm.[1]
-
-NO₂ (Nitro): The nitro group is one of the most powerful electron-withdrawing groups, acting through both strong inductive and resonance effects. This causes significant deshielding (a downfield shift) of the attached carbon (C2) and other carbons in conjugation (C4, C6).
-
-OCH₃ (Methoxy): The oxygen atom is electron-withdrawing inductively, but it is a strong electron-donating group through resonance due to its lone pairs. This resonance effect is dominant, leading to shielding (an upfield shift) of the ortho (C4, C6) and para (C2) positions relative to its attachment point (C5).
-
-OCH₂Ph (Benzyloxy): Similar to the methoxy group, the benzyloxy group is electron-donating through resonance, causing shielding at its ortho (C3, C5) and para positions. The effect is comparable to a methoxy group.
Predicted Chemical Shifts
Based on established chemical shift ranges and substituent effects, a predicted ¹³C NMR spectrum can be tabulated. These predictions provide a robust hypothesis for subsequent empirical data analysis.[2][3][4]
| Carbon Atom(s) | Carbon Type | Key Influencing Groups | Predicted Chemical Shift (ppm) | Rationale |
| C7 | Quaternary (C=O) | Carboxylic Acid | 165 - 175 | Characteristic range for an aromatic carboxylic acid carbon.[1][5] |
| C2 | Quaternary (Ar-C) | -NO₂, -COOH | 145 - 155 | Strongly deshielded by the adjacent powerful electron-withdrawing nitro group. |
| C4 | Quaternary (Ar-C) | -OCH₂Ph, -NO₂ | 148 - 158 | Deshielded by the attached electronegative oxygen and the para-nitro group. |
| C5 | Quaternary (Ar-C) | -OCH₃, -OCH₂Ph | 140 - 150 | Deshielded by two attached ether oxygens. |
| C1 | Quaternary (Ar-C) | -COOH, -NO₂ | 125 - 135 | Attached to the carboxylic acid and ortho to the nitro group. |
| C10 | Quaternary (Ar-C) | Benzyl group | 135 - 140 | The ipso-carbon of the benzyl ring, typically less intense. |
| C12, C14 | Tertiary (Ar-CH) | Benzyl group | 128 - 130 | Meta-carbons of the benzyl ring. |
| C11, C15, C13 | Tertiary (Ar-CH) | Benzyl group | 127 - 129 | Ortho- and para-carbons of the benzyl ring, often overlapping. |
| C6 | Tertiary (Ar-CH) | -COOH, -OCH₃ | 110 - 120 | Shielded by the ortho-methoxy group's resonance effect. |
| C3 | Tertiary (Ar-CH) | -NO₂, -OCH₂Ph | 105 - 115 | Shielded by the ortho-benzyloxy group's resonance effect. |
| C9 | Secondary (-CH₂-) | -O-Ar | 70 - 75 | Aliphatic carbon attached to an electronegative oxygen.[6] |
| C8 | Primary (-CH₃) | -O-Ar | 55 - 60 | Methoxy carbon, characteristic chemical shift. |
Experimental Protocol for High-Fidelity ¹³C NMR Acquisition
Adherence to a rigorous and well-justified protocol is critical for obtaining a high-quality, interpretable ¹³C NMR spectrum.
Sample Preparation
-
Solvent Selection: Dissolve 20-50 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its excellent solvating power for polar aromatic acids. Its ¹³C signal appears as a characteristic septet around 39.5-40.5 ppm, which is unlikely to overlap with signals from the analyte.[7] Chloroform-d (CDCl₃) can also be used, but solubility may be limited.
-
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents magnetic field distortions.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Standard ¹³C Spectrum (Proton Decoupled):
-
Experiment: zgpg30 (or equivalent proton-decoupled pulse program).
-
Spectral Width (SW): 0 to 220 ppm. This range encompasses all expected carbon signals.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial, especially for quaternary carbons which have longer relaxation times.[8]
-
Number of Scans (NS): 1024 to 4096 scans. Due to the low natural abundance of ¹³C, a large number of scans is necessary to achieve an adequate signal-to-noise ratio.
-
-
DEPT-135 Spectrum (for Multiplicity Analysis):
-
Experiment: dept135 pulse sequence.
-
Rationale: This experiment is invaluable for differentiating carbon types.[9][10]
-
CH₃ and CH groups: Appear as positive peaks.
-
CH₂ groups: Appear as negative (inverted) peaks.
-
Quaternary carbons: Are absent from the spectrum.
-
-
Parameters: Use similar SW, AQ, and NS settings as the standard ¹³C experiment. The relaxation delay can often be slightly shorter.
-
The workflow from sample preparation to spectral analysis is a self-validating system, ensuring data integrity at each stage.
Caption: Experimental workflow for ¹³C NMR analysis.
Spectral Interpretation and Data Validation
Interpreting the acquired spectra involves correlating the experimental data with the theoretical predictions and validating the assignments using the DEPT-135 spectrum.
-
Quaternary Carbons: The signals for C1, C2, C4, C5, C7, and C10 will be present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum. Their assignment is based on their predicted chemical shifts. The carboxyl carbon (C7) will be the most downfield signal in the 165-175 ppm range. The carbons attached to oxygen (C4, C5) and the nitro group (C2) will be the most downfield aromatic signals.
-
Tertiary (CH) Carbons: The signals for C3, C6, C11, C12, C13, C14, and C15 will appear as positive peaks in both the standard ¹³C and DEPT-135 spectra. C3 and C6 are expected at higher field (more shielded) due to the electron-donating ether groups. The five CH carbons of the benzyl ring will appear in the typical aromatic region of 127-130 ppm.
-
Secondary (CH₂) Carbon: The signal for C9, the benzylic methylene carbon, will be the only negative peak in the DEPT-135 spectrum, providing a definitive assignment.[11][12] It is expected around 70-75 ppm.
-
Primary (CH₃) Carbon: The signal for C8, the methoxy carbon, will be a positive peak in both the standard ¹³C and DEPT-135 spectra. It will be the most upfield signal in the spectrum, typically found around 55-60 ppm.
This cross-validation between the broadband-decoupled spectrum and the DEPT-135 spectrum provides a high degree of confidence in the final structural assignment, ensuring the trustworthiness of the analysis.
Conclusion
The ¹³C NMR analysis of this compound is a clear demonstration of the power of this technique for the structural elucidation of complex organic molecules. Through a systematic approach that combines theoretical prediction of chemical shifts with rigorous experimental protocol and multi-pulse sequence validation (DEPT), an unambiguous assignment of all 15 unique carbon signals is achievable. This guide provides the foundational knowledge and practical steps necessary for researchers and drug development professionals to confidently perform and interpret this critical analysis, ensuring the integrity and quality of their scientific endeavors.
References
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
- University of Wisconsin. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
- NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
- JoVE. (2024, April 4).
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
- Wiley Online Library. (1990).
- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]
- Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?[Link]
- ResearchGate. (2004). Setting up 13C CP/MAS experiments. [Link]
- National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
- ACS Publications. (n.d.). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. [Link]
- EPFL. (n.d.). 13C NMR. [Link]
- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
- ACS Publications. (n.d.).
- ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2014).
- Reddit. (2025, January 13).
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
- SpectraBase. (n.d.). Benzyl alcohol, o-(benzyloxy)- - Optional[13C NMR] - Chemical Shifts. [Link]
- ResearchGate. (n.d.).
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). [Link]
- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. [Link]
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. sc.edu [sc.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-Depth Guide to the Mass Spectrometric Analysis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, a key reagent in synthetic chemistry.[1][2] Aimed at researchers, scientists, and drug development professionals, this document outlines the core principles and practical methodologies for achieving robust and reliable characterization of this molecule. We will delve into ionization techniques, predict fragmentation pathways based on first principles, and present a validated workflow from sample preparation to high-resolution mass analysis. The causality behind each experimental choice is explained to empower analysts with the ability to adapt and troubleshoot.
Introduction to the Analyte
This compound (C₁₅H₁₃NO₆) is a multi-functionalized aromatic compound.[3] Its structure incorporates a carboxylic acid, a nitro group, a methoxy group, and a benzyloxy group, making it a valuable intermediate in organic synthesis, including the preparation of prodrugs for chemotherapy.[1] Accurate mass determination and structural confirmation are critical for quality control and reaction monitoring. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and structural insight.[4][5][6] This guide focuses on liquid chromatography-mass spectrometry (LC-MS) techniques, particularly utilizing electrospray ionization (ESI), which are ideally suited for this class of polar, non-volatile compounds.
Physicochemical Properties & Predicted Ionization Behavior
A molecule's structure dictates its behavior in the mass spectrometer. Understanding these properties is the first step in method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃NO₆ | PubChem[3] |
| Average Molar Mass | 319.27 g/mol | PubChem[3] |
| Monoisotopic Mass | 319.074287 Da | PubChem[3] |
| Key Functional Groups | Carboxylic Acid (-COOH) | Self-analysis |
| Nitro Group (-NO₂) | Self-analysis | |
| Methoxy Group (-OCH₃) | Self-analysis |
| | Ether (Benzyloxy, -OCH₂Ph) | Self-analysis |
The most influential functional group for ionization is the carboxylic acid . Its acidic proton (pKa ≈ 2-5) makes it highly amenable to deprotonation.[7] Consequently, negative-ion electrospray ionization (-ESI) is the predicted mode of choice, as it will readily form a stable and abundant [M-H]⁻ ion.[8]
While positive-ion ESI (+ESI) is possible, protonation of the nitro or ether oxygens is generally less efficient than deprotonation of the carboxylic acid. However, the formation of adducts, such as sodium ([M+Na]⁺), is common and can be used for confirmation.[9]
Recommended Analytical Workflow
A systematic workflow ensures reproducibility and data quality. The recommended process involves sample preparation, chromatographic separation (optional but recommended for complex matrices), ionization, and mass analysis.
Caption: Recommended workflow for the analysis of the target compound.
Experimental Protocols
Sample Preparation
Rationale: Proper sample preparation is crucial to avoid contamination and ensure compatibility with the LC-MS system. High-purity solvents are essential to prevent the formation of adducts and high background noise.[10]
-
Solvent Selection: Use LC-MS grade methanol (MeOH) or acetonitrile (ACN). A 50:50 mixture of MeOH:H₂O is often a good starting point.
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm PTFE syringe filter.
Instrumentation Parameters (Q-TOF Example)
Rationale: The choice of instrument settings directly impacts data quality. High-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are strongly recommended to enable accurate mass measurements, which are critical for confirming elemental composition.[11][12][13]
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Capillary Voltage: 3.0 - 3.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Acquisition Mode:
-
MS1 (Full Scan): Mass range 50-500 m/z. This provides the accurate mass of the precursor ion.
-
MS/MS (Tandem MS): Select the [M-H]⁻ ion (m/z 318.07) for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Mass Analysis and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique where a specific ion is selected, fragmented, and its fragments are analyzed to elucidate the molecule's structure.[14][15][16]
High-Resolution MS1 Analysis
In negative ESI mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻. High-resolution analysis provides a highly accurate mass measurement, which can be used to confirm the elemental formula.
Table 2: Predicted Exact Masses of Key Ions
| Ion Species | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M-H]⁻ | C₁₅H₁₂NO₆⁻ | 318.06701 |
| [M+H]⁺ | C₁₅H₁₄NO₆⁺ | 320.08156 |
| [M+Na]⁺ | C₁₅H₁₃NNaO₆⁺ | 342.06350 |
Calculations based on monoisotopic masses.
Predicted MS/MS Fragmentation of the [M-H]⁻ Ion
The fragmentation of nitroaromatic compounds is well-documented.[17][18][19] The structure of this compound suggests several predictable fragmentation pathways upon collision-induced dissociation (CID) of the [M-H]⁻ precursor ion (m/z 318.07).
The primary fragmentation events are expected to be neutral losses of small, stable molecules:
-
Loss of CO₂ (Decarboxylation): The most common fragmentation for ionized carboxylic acids is the loss of CO₂ (44 Da).[20] This is often a dominant pathway.
-
Loss of NO₂: The nitro group can be lost as a radical (NO₂•, 46 Da).[19]
-
Loss of Benzyl Group: Cleavage of the benzylic ether bond can occur, typically resulting in the loss of a toluene molecule (C₇H₈, 92 Da) via rearrangement or a benzyl radical (C₇H₇•, 91 Da). The tropylium cation (m/z 91) is a hallmark of compounds with a benzyl moiety in positive mode, and related cleavages occur in negative mode.[21]
-
Loss of CH₃: The methoxy group can lose a methyl radical (CH₃•, 15 Da).
These primary losses can also occur sequentially.
Caption: Predicted MS/MS fragmentation pathways for the [M-H]⁻ ion.
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic, structure-driven approach is employed. Negative-ion ESI coupled with high-resolution tandem mass spectrometry provides definitive structural confirmation. By anticipating the formation of the [M-H]⁻ ion and its characteristic neutral losses (CO₂, NO₂), analysts can confidently identify this compound and distinguish it from related isomers or impurities. The methodologies described herein represent a robust foundation for routine analysis and advanced chemical research.
References
- Benchchem.
- PubMed. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.
- PubMed.
- PMC.
- ACS Publications.
- ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
- PMC.
- PubMed.
- PubChem. This compound | C15H13NO6 | CID 10859633.
- Mass Spectrometry in Small Molecule Drug Development.
- Wikipedia. Tandem mass spectrometry.
- MDPI. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research.
- ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
- PMC. Tandem Mass Spectroscopy in Diagnosis and Clinical Research.
- ResearchGate. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups.
- ResearchGate.
- ResearchGate. Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
- ChemicalBook. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4.
- PMC.
- ResearchG
- PubChemLite. This compound.
- Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity.
- Kemix Pty Ltd. This compound.
- Chemistry LibreTexts.
- Can. J. Chem. Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines.
- HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis.
- YouTube.
- eGyanKosh.
- Chemguide.
- JoVE.
Sources
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4 [chemicalbook.com]
- 2. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 3. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
A Senior Application Scientist's Guide to the Infrared Spectrum of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, a complex organic molecule with significant potential in medicinal chemistry and materials science. As Senior Application Scientists, our goal is to move beyond simple spectral interpretation and delve into the causality behind the expected vibrational modes, offering field-proven insights into experimental design and data validation. This document is structured to provide a holistic understanding, from the foundational principles of the expected spectral features to the practicalities of obtaining a high-quality spectrum in a laboratory setting.
Molecular Structure and its Vibrational Implications
This compound (C₁₅H₁₃NO₆) is a polysubstituted aromatic compound.[1][2][3] Its structure, characterized by a benzoic acid core with benzyloxy, methoxy, and nitro functional groups, gives rise to a complex and informative infrared spectrum. Each functional group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. The interplay of these groups, including electronic and steric effects, influences the precise position and intensity of these absorption bands.
A thorough understanding of the expected IR spectrum is crucial for confirming the identity and purity of synthesized this compound. Any deviation from the predicted spectrum can indicate the presence of impurities, starting materials, or byproducts.
Predicted Infrared Spectrum: A Functional Group Analysis
The infrared spectrum of an organic molecule is broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[4][5][6] The former is characterized by absorptions from specific functional groups, while the latter contains complex vibrations unique to the molecule as a whole.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group provides some of the most distinct features in the IR spectrum.[7][8]
-
O-H Stretching: A very broad and intense absorption band is expected between 3300 and 2500 cm⁻¹.[8][9][10] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[7][8] This broad envelope will likely overlap with the C-H stretching vibrations.[8][11]
-
C=O Stretching: A strong, sharp absorption band is anticipated between 1710 and 1680 cm⁻¹.[7][11] The conjugation of the carbonyl group with the aromatic ring is expected to shift this peak to a lower wavenumber compared to non-conjugated carboxylic acids.[7][9]
-
C-O Stretching and O-H Bending: Look for a medium intensity C-O stretching band in the 1320-1210 cm⁻¹ region and O-H bending vibrations around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[8]
The Aromatic Nitro Group (-NO₂)
Aromatic nitro compounds exhibit two strong and characteristic absorption bands.[12][13][14]
-
Asymmetric N-O Stretching: A strong absorption is expected in the range of 1550-1475 cm⁻¹.[13][15]
-
Symmetric N-O Stretching: Another strong band should appear between 1360 and 1290 cm⁻¹.[13][15] The conjugation with the aromatic ring shifts these bands to lower frequencies compared to aliphatic nitro compounds.[12]
The Benzyloxy Group (-OCH₂Ph)
The benzyloxy group will contribute several characteristic absorptions.
-
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of the C-H bonds on the phenyl ring.[16]
-
Aliphatic C-H Stretching: The methylene (-CH₂-) bridge will show medium intensity C-H stretching absorptions in the 3000-2850 cm⁻¹ region.[17]
-
Aromatic C=C Stretching: Look for one to three medium intensity bands in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon stretching within the aromatic ring.
-
C-O Stretching: An ether C-O stretching band is expected in the 1300-1000 cm⁻¹ range.
The Methoxy Group (-OCH₃)
The methoxy group also has a distinct spectral signature.
-
C-H Stretching: The methyl C-H bonds will contribute to the absorptions in the 3000-2850 cm⁻¹ region.[17] The cracking of methoxy groups can be a source of methane at higher temperatures.[18]
-
C-O Stretching: A strong C-O stretching band is expected around 1250-1000 cm⁻¹.
The Aromatic Ring
The central benzene ring will exhibit several characteristic vibrations.
-
C-H Stretching: As mentioned, aromatic C-H stretches appear between 3100 and 3000 cm⁻¹.[16]
-
C=C Stretching: In-ring carbon-carbon stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[16]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong C-H "oop" bands in the 900-675 cm⁻¹ region.
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300-2500 | Carboxylic Acid | O-H Stretch (H-bonded) | Strong, Very Broad |
| 3100-3000 | Aromatic Rings | C-H Stretch | Weak to Medium |
| 3000-2850 | Methoxy, Benzyloxy | C-H Stretch (Aliphatic) | Medium |
| 1710-1680 | Carboxylic Acid | C=O Stretch (Conjugated) | Strong, Sharp |
| 1600-1450 | Aromatic Rings | C=C Stretch | Medium |
| 1550-1475 | Nitro Group | N-O Asymmetric Stretch | Strong |
| 1360-1290 | Nitro Group | N-O Symmetric Stretch | Strong |
| 1320-1210 | Carboxylic Acid, Ethers | C-O Stretch | Medium to Strong |
| 950-910 | Carboxylic Acid | O-H Bend | Medium |
| 900-675 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Experimental Protocol for FT-IR Analysis
To obtain a high-quality and reproducible IR spectrum of this compound, a meticulous experimental approach is essential. The following protocol is designed to be a self-validating system, minimizing potential sources of error.
Sample Preparation: The KBr Pellet Method
For solid samples like this compound, the potassium bromide (KBr) pellet technique is a widely accepted and reliable method.[19]
Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an ideal matrix to disperse the solid sample, minimizing scattering effects.
Step-by-Step Methodology:
-
Drying: Dry the sample of this compound and high-purity KBr powder in an oven at 100-110 °C for at least 2 hours to remove any adsorbed water. Moisture will introduce a broad O-H absorption band around 3400 cm⁻¹, which can interfere with the spectrum.[20]
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the dried sample until it is a fine, uniform powder.
-
Mixing: Add about 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Parameters: For a high-quality spectrum, use a resolution of 4 cm⁻¹ and co-add at least 16 scans.
Alternative Sample Preparation: Thin Solid Film
An alternative method, particularly if a pellet press is unavailable, is the thin solid film method.[21]
Step-by-Step Methodology:
-
Dissolution: Dissolve a small amount of the solid sample in a suitable volatile solvent, such as methylene chloride or acetone.[21]
-
Deposition: Place a drop of the solution onto a KBr salt plate.
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Analysis: Mount the plate in the spectrometer and acquire the spectrum.
Causality behind Experimental Choices: The choice of solvent is critical; it must completely dissolve the sample and be volatile enough to evaporate without leaving a residue. A background spectrum of the salt plate alone should be taken to ensure its cleanliness.
Data Interpretation and Validation
A systematic approach to interpreting the obtained spectrum is crucial for accurate compound identification.
Logical Workflow for Spectral Analysis:
Caption: Workflow for IR Spectrum Interpretation.
Trustworthiness through Self-Validation:
-
Internal Consistency: The presence of a broad O-H stretch should be accompanied by a C=O stretch in the expected region for a carboxylic acid. Similarly, the two characteristic N-O stretching bands should both be present to confirm the nitro group.
-
Comparison to Analogs: If available, comparing the spectrum to that of simpler, related molecules (e.g., benzoic acid, nitrobenzene) can help in assigning specific bands with greater confidence.
-
Database Matching: For definitive identification, the acquired spectrum should be compared against a spectral database.[4]
Conclusion
The FT-IR spectrum of this compound is a rich source of structural information, with each functional group providing a unique and identifiable signature. By understanding the theoretical basis of the expected absorptions and employing a rigorous and well-justified experimental protocol, researchers can confidently use FT-IR spectroscopy for the identification and purity assessment of this complex molecule. This guide provides the foundational knowledge and practical steps to achieve reliable and reproducible results, ensuring the scientific integrity of research and development endeavors.
References
- Vertex AI Search. Infrared of nitro compounds - Chemistry.
- Vertex AI Search. Table of Characteristic IR Absorptions.
- Vertex AI Search. Nitro Groups.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Vertex AI Search.
- Vertex AI Search.
- LPD Lab Services Ltd.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Vertex AI Search. How to Interpret FTIR Results: A Beginner's Guide.
- JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Belkov, M. V., & Skornyakov, I. V. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 92(4), 724-731.
- Vertex AI Search. IR: nitro groups.
- LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Vertex AI Search. IR: carboxylic acids.
- LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.
- Specac Ltd. Interpreting Infrared Spectra.
- ResearchGate. (2025).
- ResearchGate. (2025). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Istiqomah, L., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
- Lin, M. Y., et al. (2017). Infrared absorption spectra of partially deuterated methoxy radicals CH2DO and CHD2O isolated in solid para-hydrogen. The Journal of Chemical Physics, 147(15), 154303.
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid.
- LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.
- PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.
- Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
- PubChemLite. This compound.
- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- PubChem. This compound.
- Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity.
- Hawkins, B. F., & Bauer, P. J. (1975). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 53(23), 3549-3556.
- Wang, L., et al. (2026). Study on the Gasification Mechanism and Kinetic Characteristics of Deep Underground Coal Gasification Based on Pressurized TG-FTIR. ACS Omega.
- NIST. 4-Benzyloxybenzoic acid.
- ResearchGate. Figure 3. IR spectra in the n OH stretching regiono fA)benzylalcohols,....
- ChemicalBook. 4-Nitrobenzoic acid(62-23-7) IR Spectrum.
- Vertex AI Search. IR Chart.
Sources
- 1. PubChemLite - this compound (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 4. azooptics.com [azooptics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 12. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. eng.uc.edu [eng.uc.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid from Vanillic Acid
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for producing 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available natural product, vanillic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and thorough characterization data. The synthesis is a two-step process involving the protection of the phenolic hydroxyl group of vanillic acid via benzylation, followed by the regioselective nitration of the resulting intermediate. This guide emphasizes the rationale behind the experimental choices, ensuring a self-validating and reproducible methodology.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. Its structure, featuring a nitro group ortho to the carboxylic acid and a benzyloxy-protected catechol-like moiety, makes it a versatile precursor for further chemical transformations. The synthesis from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a derivative of vanillin, represents an efficient and cost-effective route, leveraging a bio-renewable starting material.
This guide will provide a detailed exploration of the two-step synthesis, focusing on the practical aspects of the experimental procedures and the underlying chemical principles that govern the reactions.
Synthetic Strategy and Workflow
The overall synthetic strategy involves two key transformations:
-
Protection of the Phenolic Hydroxyl Group: The 4-hydroxyl group of vanillic acid is protected as a benzyl ether. This is crucial to prevent unwanted side reactions during the subsequent nitration step and to modulate the electronic properties of the aromatic ring.
-
Regioselective Nitration: The aromatic ring of the protected vanillic acid is nitrated to introduce a nitro group at the 2-position. The regioselectivity of this step is critical and is governed by the directing effects of the substituents on the benzene ring.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall synthetic workflow from vanillic acid to the target compound.
Step 1: Benzylation of Vanillic Acid
The first step in the synthesis is the protection of the phenolic hydroxyl group of vanillic acid as a benzyl ether. This is typically achieved through a Williamson ether synthesis, where the phenoxide, generated by a base, acts as a nucleophile and displaces a halide from benzyl bromide.
Mechanistic Insights
The reaction proceeds via an SN2 mechanism. The base deprotonates the acidic phenolic hydroxyl group of vanillic acid to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, leading to the formation of the benzyl ether and a halide salt as a byproduct. The choice of a suitable base and solvent system is crucial for achieving a high yield and preventing side reactions.
Experimental Protocol
Materials:
-
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)
-
Sodium hydroxide (NaOH)
-
Benzyl bromide (BnBr)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
To this solution, add benzyl bromide dropwise with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 8 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to a pH of approximately 3 with hydrochloric acid. This will precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield 4-(benzyloxy)-3-methoxybenzoic acid as a white solid.
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| Vanillic Acid | 168.15 | 50.0 g | 0.297 | - |
| Benzyl Bromide | 171.04 | 140.0 g | 0.818 | - |
| 4-(Benzyloxy)-3-methoxybenzoic acid | 258.28 | 63.6 g | 0.246 | 83%[1] |
Step 2: Nitration of 4-(Benzyloxy)-3-methoxybenzoic acid
The second and final step is the electrophilic aromatic substitution reaction to introduce a nitro group onto the benzene ring of the protected intermediate. The regioselectivity of this reaction is of paramount importance.
Mechanistic Insights and Regioselectivity
The nitration of 4-(benzyloxy)-3-methoxybenzoic acid is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
The regiochemical outcome of the nitration is determined by the directing effects of the three substituents on the aromatic ring:
-
-OCH₃ (Methoxy group): This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance.
-
-OCH₂Ph (Benzyloxy group): Similar to the methoxy group, the benzyloxy group is also an activating, ortho-, para- director.
-
-COOH (Carboxylic acid group): This is a deactivating, meta- directing group because it withdraws electron density from the ring.
The interplay of these directing effects favors the substitution at the 2-position. The powerful activating and ortho-, para- directing nature of the methoxy and benzyloxy groups strongly activates the positions ortho and para to them. The position C2 is ortho to the methoxy group and meta to the carboxylic acid group. The position C6 is ortho to the benzyloxy group and also meta to the carboxylic acid. However, the position C5 is para to the methoxy group and ortho to the benzyloxy group, but also ortho to the deactivating carboxylic acid group, making it less favorable. The position C2 is sterically less hindered than C6, which is flanked by the bulky benzyloxy group. Therefore, the nitronium ion preferentially attacks the C2 position, leading to the formation of this compound as the major product.
The following diagram illustrates the mechanism of electrophilic nitration:
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Protocol
Materials:
-
4-(Benzyloxy)-3-methoxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)-3-methoxybenzoic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at a controlled low temperature for a specified period to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₆ | |
| Molecular Weight | 303.27 g/mol | |
| Appearance | Solid | |
| CAS Number | 60547-92-4 |
Spectroscopic Data
¹H NMR (300 MHz, DMSO-d₆): [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.58 | brs | 1H | -COOH |
| 7.70 | s | 1H | Ar-H |
| 7.46-7.40 | m | 6H | Ar-H (benzyl) & Ar-H |
| 7.39 | s | 1H | Ar-H |
| 5.25 | s | 2H | -OCH₂Ph |
| 3.92 | s | 3H | -OCH₃ |
¹³C NMR:
While a specific literature source with a complete assignment for the final product was not found in the initial search, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The PubChem entry for this compound contains a link to a predicted ¹³C NMR spectrum.
Mass Spectrometry (ESI+): [1]
| m/z | Assignment |
| 304 | [M+H]⁺ |
Safety and Handling
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The nitration reaction is exothermic and should be performed with careful temperature control.
-
All reactions should be carried out in a fume hood.
Conclusion
This technical guide has outlined a reliable and well-documented two-step synthesis of this compound from vanillic acid. The procedures described are based on established chemical principles and provide a solid foundation for the laboratory-scale preparation of this important synthetic intermediate. The detailed mechanistic explanations and characterization data serve to validate the described protocols and aid researchers in the successful execution of this synthesis.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Preparation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid from 4-hydroxy-3-methoxybenzoic acid
An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the strategic construction of highly functionalized aromatic building blocks is of paramount importance. This compound is a pivotal intermediate, valued for its unique arrangement of functional groups that permit a wide array of subsequent chemical transformations.[1][2] Its applications are notable in the synthesis of novel therapeutic agents, including Hsp90 inhibitors and compounds with cytostatic properties.[3]
This technical guide provides a comprehensive, field-proven methodology for the preparation of this compound. The synthesis originates from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a readily available and naturally occurring phenolic acid.[4][5][6] The synthetic strategy is a robust two-step process:
-
Protection of the Phenolic Hydroxyl: The phenolic group of vanillic acid is protected via benzylation to prevent unwanted side reactions during the subsequent nitration step.
-
Regioselective Nitration: An electrophilic aromatic substitution reaction is performed to introduce a nitro group at the C2 position of the aromatic ring.
This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic rationale, and critical process insights to ensure successful and reproducible synthesis.
Overall Synthetic Pathway
The transformation from the natural precursor to the final, highly functionalized product is achieved through a logical and efficient two-step sequence. The workflow is designed to first protect the reactive phenolic hydroxyl and then install the electron-withdrawing nitro group with high regioselectivity.
Sources
- 1. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid [myskinrecipes.com]
- 2. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Vanillic acid - Wikipedia [en.wikipedia.org]
- 5. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid: A Comprehensive Technical Guide for Pharmaceutical Intermediate Applications
Introduction: The Strategic Importance of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid in Modern Drug Synthesis
This compound stands as a pivotal molecular scaffold in the landscape of modern pharmaceutical development. Its strategic arrangement of functional groups—a carboxylic acid, a nitro group, a methoxy ether, and a benzyl ether—renders it a highly versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the compound's properties, synthesis, and critical role in the creation of novel therapeutics. We will delve into the causality behind its synthetic utility, offering field-proven insights to bridge the gap between theoretical chemistry and practical application.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its effective application in multi-step organic synthesis.
Chemical Structure and Properties
The inherent reactivity and physical characteristics of this intermediate are dictated by its unique substitution pattern on the benzene ring.
| Property | Value | Source |
| CAS Number | 60547-92-4 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO₆ | [1][3] |
| Molecular Weight | 303.27 g/mol | [1][3] |
| IUPAC Name | 5-methoxy-2-nitro-4-(phenylmethoxy)benzoic acid | [3] |
| Synonyms | 2-Nitro-4-(benzyloxy)-5-methoxybenzoic acid | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (300 MHz, DMSO-d6) : The proton NMR spectrum provides distinct signals that correspond to each unique proton environment within the molecule. Key chemical shifts are observed at δ 13.58 (brs, 1H, COOH), 7.70 (s, 1H, Ar-H), 7.46-7.40 (m, 6H, Ar-H), 7.39 (s, 1H, Ar-H), 5.25 (s, 2H, OCH₂Ph), and 3.92 (s, 3H, OCH₃).[1][4]
-
Mass Spectrometry (ESI+) : Electrospray ionization mass spectrometry in positive mode typically shows the protonated molecular ion [M+H]⁺ at m/z 304.[1][4]
Synthesis and Manufacturing Considerations
The efficient and scalable synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been established, each with its own set of advantages and challenges.
Primary Synthetic Routes
One common and effective route involves the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde.[1][4] This precursor itself is synthesized from more readily available starting materials. An alternative approach begins with the benzylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid), followed by nitration.[1][5]
Route A: Oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Caption: Oxidation of the aldehyde to a carboxylic acid.
Route B: Benzylation and Nitration of Vanillic Acid
Caption: Two-step synthesis from vanillic acid.
Mechanism of Action and Role as a Pharmaceutical Intermediate
The true value of this compound lies in the strategic placement of its functional groups, which can be selectively manipulated in subsequent synthetic steps.
-
The Benzyl Protecting Group : The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. It is stable under a variety of reaction conditions but can be selectively removed, typically through catalytic hydrogenation, to unmask the phenol for further functionalization.[6][7]
-
The Nitro Group : The nitro group is a versatile functional handle. It can be readily reduced to an amine, which is a common pharmacophore in many drug classes, particularly kinase inhibitors.[8] This transformation from a strongly electron-withdrawing group to a strongly electron-donating group dramatically alters the electronic properties of the molecule.
-
The Carboxylic Acid : The carboxylic acid moiety provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.[6]
Case Study: A General Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: Generalized synthetic pathway for API synthesis.
Key Pharmaceutical Applications and Derivatives
This compound and its derivatives are instrumental in the synthesis of a range of therapeutic agents, most notably in the field of oncology.
Role in the Synthesis of Kinase Inhibitors
This intermediate is a key building block for certain tyrosine kinase inhibitors (TKIs). The aniline moiety, formed after the reduction of the nitro group, is a common feature in many TKIs that target signaling pathways implicated in cancer cell proliferation and survival.[9][10][11][12][13] For instance, derivatives of this scaffold are relevant to the synthesis of HER2 inhibitors like Tucatinib, which is used in the treatment of HER2-positive breast cancer.[14][15][16][17][18]
Experimental Protocols
The following protocols are provided as a guide for common laboratory-scale transformations involving this compound.
Protocol 1: Laboratory-Scale Synthesis via Oxidation
This protocol details the synthesis of the title compound from its corresponding aldehyde.
-
Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (20 g, 69.62 mmol) in acetone (200 mL).[1][4]
-
Slowly add a preheated 10% potassium permanganate solution at 30 °C.[1][4]
-
Cool the mixture to room temperature and filter through a pad of diatomaceous earth.[1][4]
-
Concentrate the filtrate under reduced pressure and cool to 0 °C.[1][4]
-
Acidify the concentrate to pH 4 with hydrochloric acid and stir for 30 minutes.[1][4]
Protocol 2: General Procedure for Debenzylation
This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenation.
-
Dissolve the benzyl-protected substrate in a suitable solvent such as methanol or ethanol.[7]
-
Add a palladium-based catalyst (e.g., 1-2 mol% of SiliaCat Pd(0) or 10% Pd/C).[7]
-
Subject the mixture to a hydrogen atmosphere (e.g., hydrogen balloon).[7]
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[7]
-
Filter off the catalyst and concentrate the filtrate to obtain the debenzylated product.[7]
Protocol 3: General Procedure for Nitro Group Reduction
This protocol describes the reduction of the aromatic nitro group to an amine.
-
Suspend the nitro-containing compound in a suitable solvent (e.g., ethanol).
-
Add an excess of a reducing agent such as iron powder (Fe) or tin(II) chloride (SnCl₂).[8]
-
Add an acid, such as hydrochloric acid (HCl), and heat the mixture if necessary.[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, filter to remove the metal salts, and neutralize the filtrate.
-
Extract the product with an organic solvent, dry, and concentrate to yield the aniline derivative.
Safety, Handling, and Regulatory Aspects
Appropriate safety precautions are essential when handling this compound and its reagents.
| Hazard Statement | Precautionary Statement | Source |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][3][19] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][19] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [2][19][20] |
-
Handling : Use only in a well-ventilated area. Avoid contact with skin and eyes.[19]
-
Storage : Store in a well-ventilated place. Keep the container tightly closed and locked up.[19]
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design in pharmaceutical synthesis. Its well-defined reactivity allows for the controlled and sequential manipulation of its functional groups, providing a reliable pathway to complex and high-value APIs. As the demand for targeted therapies, such as kinase inhibitors, continues to grow, the importance of versatile and efficiently synthesized intermediates like this compound will undoubtedly increase. Future research may focus on developing even more efficient and sustainable synthetic routes to this key intermediate, further solidifying its role in the drug development pipeline.
References
- The synthesis of tucatinib. (2022). CNKI.
- Zhang, L., Bu, L., Liu, Y., Mao, Y., & Yin, L. (2019). A Practical Alternate Synthesis of Tucatinib. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 994-997.
- Yin, L., Mao, Y., Liu, Y., Bu, L., Zhang, L., & Chen, W. (2019). New Synthetic Route to Tucatinib. ResearchGate.
- Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(3), 1031-1033.
- Patsnap. (n.d.). Synthesis method of Tucatinib and intermediate product thereof.
- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.
- PubChemLite. (n.d.). This compound.
- ChemSynthesis. (n.d.). 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid.
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1).
- Gowda, D. C., et al. (n.d.). A new reagent for selective reduction of nitro group.
- Pandarus, V., Beland, F., Ciriminna, R., & Pagliaro, M. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- SpectraBase. (n.d.). 4-Methoxy benzoic acid.
- Nief, F., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
- bioRxiv. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro.
- ChemBK. (n.d.). 4-(BENZYLOXY)-5-METHOXY-2-NITROBENZALDEHYDE.
Sources
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 3. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4 [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. qualitas1998.net [qualitas1998.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The synthesis of tucatinib [finechemicals.com.cn]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. Synthesis method of Tucatinib and intermediate product thereof - Eureka | Patsnap [eureka.patsnap.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Foreword: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the efficiency of a synthetic route and the versatility of its intermediates are paramount. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is a quintessential example of a highly functionalized aromatic scaffold, where the interplay of its substituents dictates a rich and nuanced reactivity profile.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the chemical behavior of the nitro group within this molecule. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, providing a framework for predictable and efficient synthetic manipulation. The strategic placement of the nitro group, ortho to a carboxylic acid and flanked by electron-donating ether functionalities, creates a unique electronic environment that is key to its utility as a precursor in the synthesis of complex therapeutic agents, including benzodiazepine-based prodrugs for cancer chemotherapy.[3]
Molecular Architecture: An Analysis of Substituent Effects
The reactivity of any functional group on an aromatic ring is not an intrinsic property but rather a consequence of the collective electronic and steric contributions of all substituents. In this compound, four distinct groups modulate the electron density of the benzene ring, directly influencing the fate of the nitro group in chemical transformations.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance and inductive effects, the nitro group deactivates the ring towards electrophilic aromatic substitution.[4][5] However, this same property makes the ring electron-deficient and thus activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[6][7]
-
Carboxylic Acid Group (-COOH): Positioned ortho to the nitro group, the carboxylic acid is also an electron-withdrawing, deactivating group. Its proximity introduces steric hindrance and the potential for intramolecular interactions, such as hydrogen bonding, which can influence reaction pathways.
-
Methoxy (-OCH₃) and Benzyloxy (-OCH₂Ph) Groups: Both are strong electron-donating groups through resonance, feeding electron density into the ring. This effect counteracts the deactivating nature of the nitro and carboxyl groups, making the ring more complex in its reactivity than a simple nitrobenzoate.
This electronic tug-of-war is central to understanding the molecule's behavior. The primary and most synthetically valuable transformations of the nitro group in this context are its reduction to an amine and its role in activating the ring for potential nucleophilic substitution.
The Cornerstone Transformation: Reduction of the Nitro Group
The conversion of the aromatic nitro group to an aniline is arguably the most critical reaction for this molecule, unlocking a plethora of subsequent synthetic possibilities, including amide bond formation and the construction of heterocyclic systems.[8] The challenge, however, lies in achieving this reduction with high chemoselectivity, preserving the other sensitive functional groups—most notably the benzyloxy ether, which is susceptible to hydrogenolysis.
Methodologies for Selective Reduction
The choice of reducing agent is dictated by the desired outcome and the tolerance of other functional groups within the molecule.
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[9] However, standard conditions using palladium on carbon (Pd/C) can lead to the cleavage of the benzyl ether protecting group (debenzylation).
-
Standard Conditions (Potential for Debenzylation): The use of H₂ gas with a Pd/C catalyst is highly effective for reducing the nitro group but poses a significant risk of cleaving the C-O bond of the benzyloxy group.[9]
-
Alternative Catalysts: For substrates where debenzylation is a concern, catalysts like sulfided platinum on carbon (Pt/C) or Raney Nickel can offer improved selectivity, favoring nitro reduction while leaving the benzyl ether intact.[9][10]
Metal-based chemical reduction methods provide robust and often more selective alternatives, circumventing the issue of hydrogenolysis.
-
Tin(II) Chloride (SnCl₂): This is a mild and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.[9][10] It is an excellent choice for this specific substrate.
-
Iron (Fe) or Zinc (Zn) in Acid: The use of elemental iron or zinc powder in the presence of an acid (e.g., HCl, acetic acid) is a classic, cost-effective, and reliable method for nitro group reduction that is compatible with most protecting groups.[10]
-
Sodium Sulfide (Na₂S): This reagent is useful when acidic conditions are not tolerated by the substrate.[9]
Data Summary: Reagent Selection for Nitro Group Reduction
| Method | Reagents & Conditions | Selectivity Profile | Advantages | Potential Drawbacks | Reference |
| Catalytic Hydrogenation | H₂, Pd/C, in Ethanol or Methanol | Low; high risk of benzyloxy group cleavage. | High efficiency, clean workup. | Lack of chemoselectivity for this substrate. | [9][10] |
| Selective Hydrogenation | H₂, Sulfided Pt/C or Raney Nickel | Good; preserves benzyloxy group. | Retains benefits of hydrogenation. | Catalyst may be more expensive or require special preparation. | [10] |
| Stannous Chloride Reduction | SnCl₂·2H₂O in Ethanol or Ethyl Acetate | Excellent; highly selective for the nitro group. | Mild conditions, high yields. | Stoichiometric tin waste. | [9][10] |
| Metal/Acid Reduction | Fe or Zn powder, HCl or Acetic Acid | Excellent; robust and selective. | Cost-effective, reliable. | Acidic conditions, potentially harsh workup. | [10] |
Experimental Protocol: Chemoselective Reduction with Tin(II) Chloride
This protocol provides a self-validating system for the selective reduction of the nitro group without affecting the benzyloxy ether.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Reagent Addition: Add 3.0-4.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure.
-
Neutralization: Dilute the residue with water and basify to a pH of ~8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. Further purification can be achieved by recrystallization or column chromatography.
Workflow Visualization
Caption: Workflow for the selective reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
While the reduction of the nitro group is its most common transformation, its powerful electron-withdrawing nature theoretically activates the aromatic ring for nucleophilic attack, a reaction class known as Nucleophilic Aromatic Substitution (SNAr).[6]
Mechanistic Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11]
-
Addition: A strong nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
For this mechanism to be effective, the electron-withdrawing group (the nitro group) must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group, providing crucial stabilization.[7]
Reactivity of this compound
In the title compound, the nitro group is at the C2 position. For a classic SNAr reaction to occur, a good leaving group (like a halide) would need to be present at the C1, C3, or C5 positions. While the carboxylic acid at C1 is not a typical SNAr leaving group, if a derivative were synthesized, for instance, by replacing the methoxy group at C5 with a halogen, this position would be activated for substitution by a nucleophile due to its para relationship with the nitro group. The presence of the electron-donating benzyloxy and methoxy groups would, however, reduce the ring's overall electrophilicity, making the reaction conditions for SNAr more demanding compared to a substrate with only electron-withdrawing groups.
SNAr Mechanism Diagram
Caption: The addition-elimination mechanism of SNAr.
Synthesis of the Core Scaffold
A robust understanding of a molecule's reactivity is complemented by knowledge of its synthesis. This compound is accessible through well-established synthetic routes.
Synthetic Pathway Overview
A common and efficient method involves the oxidation of the corresponding benzaldehyde.[3][12]
Caption: Synthetic route via oxidation of the aldehyde.
Experimental Protocol: Synthesis via Oxidation
-
Setup: Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (1.0 eq) in acetone in a round-bottom flask.[12]
-
Oxidant Preparation: Separately, prepare a 10% aqueous solution of potassium permanganate (KMnO₄) and preheat it.
-
Addition: Slowly add the warm KMnO₄ solution to the aldehyde solution at a controlled temperature (e.g., 30 °C).[12]
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for 2 hours.[12] The reaction is complete upon consumption of the aldehyde (monitored by TLC).
-
Filtration: Cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with acetone and hot water.[12]
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Cool the resulting solution to 0 °C.
-
Acidification: Acidify the concentrate to a pH of 4 with hydrochloric acid (HCl) to precipitate the carboxylic acid product.[3]
-
Collection: Stir the slurry for 30 minutes, then collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[3][12]
| Reactant | Product | Reagents | Yield | Reference |
| 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde | This compound | KMnO₄, Acetone | 88% | [12] |
Conclusion and Future Outlook
The nitro group in this compound is a linchpin of reactivity, primarily serving as a synthetic precursor to the corresponding aniline. The judicious selection of reduction methodology is critical to ensure the chemoselective transformation without compromising the integrity of the valuable benzyloxy protecting group. While its role as a SNAr activating group is mechanistically sound, its practical application in this specific scaffold is less common and would require a substrate appropriately substituted with a leaving group. This guide has provided the foundational principles, field-proven protocols, and strategic considerations necessary for researchers to confidently and effectively manipulate this versatile building block in the pursuit of novel chemical entities and advanced drug candidates.
References
- This compound | C15H13NO6 | CID 10859633 - PubChem. (URL: [Link])
- Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based c
- ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF - ResearchG
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])
- Nitro Reduction - Common Conditions. (URL: [Link])
- 8.11: Multiple Substituents- Directing Effects - Chemistry LibreTexts. (URL: [Link])
- Why does the nitro group shows it affects only an ortho and para position but not act as a meta position? - Quora. (URL: [Link])
- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. (URL: [Link])
- Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction - ijrti. (URL: [Link])
- Substituent Effects on Reactivity - YouTube. (URL: [Link])
- This compound - PubChemLite. (URL: [Link])
- 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid - MySkinRecipes. (URL: [Link])
- 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN - Georganics. (URL: [Link])
- 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid - 61948-83-2, C15H13NO6, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. (URL: [Link])
- Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])
- Why methoxy group acts similar to trifluoromethyl in nucleophilic arom
- Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (URL: [Link])
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
- CAS#:3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | Chemsrc. (URL: [Link])
- Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol - ResearchG
- 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
Sources
- 1. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4 [chemicalbook.com]
- 4. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Role of the benzyloxy group in 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
An In-depth Technical Guide: The Role of the Benzyloxy Group in 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Abstract
This compound is a pivotal intermediate in the synthesis of complex pharmacologically active molecules. Its utility is largely defined by the strategic incorporation of a benzyloxy group, which serves multiple critical functions beyond simple protection of a phenolic hydroxyl. This guide provides an in-depth analysis of the benzyloxy group's role, examining its function as a protecting group, its influence on the molecule's reactivity and physical properties, and the established methodologies for its cleavage. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for leveraging this versatile building block in multi-step organic synthesis.
Introduction: The Strategic Importance of a Multifunctional Building Block
In the intricate field of medicinal chemistry and organic synthesis, the success of a multi-step synthetic campaign often hinges on the judicious selection of starting materials and intermediates. This compound (CAS 60547-92-4) has emerged as a valuable scaffold due to its trifunctional nature, featuring a carboxylic acid, a nitro group, and a protected phenol.[1][2][3] This arrangement makes it an ideal precursor for a variety of complex heterocyclic systems.
The cornerstone of this molecule's utility is the benzyloxy group (-OCH₂C₆H₅). While its primary function is to mask a reactive phenolic hydroxyl group, its influence extends to directing the regioselectivity of key reactions and modifying the molecule's physical properties. This guide will dissect the multifaceted role of this functional group, providing both theoretical grounding and practical, field-proven protocols.
The Primary Directive: A Robust Protecting Group
The concept of a protecting group is fundamental to modern organic synthesis, allowing chemists to achieve chemoselectivity by temporarily blocking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[4] The phenolic hydroxyl at the 4-position of the benzoic acid core is nucleophilic and acidic, making it incompatible with a wide range of reagents, particularly those used for modifying the carboxylic acid or during electrophilic aromatic substitution.
The benzyl group is an exemplary choice for protecting hydroxyls for several key reasons:
-
Ease of Introduction: It is readily installed via a Williamson ether synthesis, typically by reacting the precursor phenol (vanillic acid) with benzyl bromide or benzyl chloride in the presence of a base.[5][6]
-
Chemical Stability: Benzyl ethers are exceptionally stable across a broad spectrum of reaction conditions, including strongly acidic and basic media, and are resistant to many oxidizing and reducing agents.[6][7]
-
Facile Cleavage: Despite its stability, the benzyl group can be removed under mild and highly specific conditions, most commonly through catalytic hydrogenolysis.[4][6]
Synthesis and the Directing Role of the Benzyl Group
The most common synthetic route to this compound originates from the readily available vanillic acid (4-hydroxy-3-methoxybenzoic acid).[5][8] The synthesis itself highlights the strategic importance of the benzyl group.
Caption: Synthetic workflow for this compound.
During this synthesis, the benzyloxy group plays two crucial secondary roles:
-
Electronic Activation: As an ether, the benzyloxy group is an ortho-, para-director and a potent activating group for electrophilic aromatic substitution. This electronic donation facilitates the subsequent nitration of the aromatic ring.
-
Steric Direction: The steric bulk of the benzyloxy group, along with the adjacent methoxy group, helps direct the incoming electrophile (the nitronium ion, NO₂⁺) to the sterically accessible C-2 position, ensuring high regioselectivity in the final product.
Experimental Protocol: Synthesis from Vanillic Acid
This protocol is adapted from established literature procedures.[5]
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid
-
To a stirred solution of 4-hydroxy-3-methoxybenzoic acid (50.0 g, 297.5 mmol) in ethanol (350 mL), add a 2.0 M solution of sodium hydroxide (350 mL).
-
To this mixture, add benzyl bromide (140.0 g, 823.5 mmol).
-
Heat the reaction mixture to 65°C and stir for 8 hours.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add water (400 mL) and acidify the aqueous solution to pH 3 with 6 M HCl. A solid precipitate will form.
-
Filter the solid, wash with water, and recrystallize from ethanol.
-
Dry the resulting white solid under vacuum at 45°C to yield 4-(benzyloxy)-3-methoxybenzoic acid.
Step 2: Synthesis of this compound
-
Caution: Handle nitrating agents with extreme care in a fume hood. Cool a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Slowly add the 4-(benzyloxy)-3-methoxybenzoic acid from the previous step to the nitrating mixture while maintaining a low temperature (0-5°C) with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice. A yellow solid will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[8]
The Crucial Step: Cleavage of the Benzyl Ether
The removal of the benzyl group, or deprotection, is arguably the most critical step in the utilization of this intermediate. This unmasks the phenolic hydroxyl, often in the final stages of a synthesis, to reveal the active pharmacophore. The choice of deprotection method is dictated by the presence of other functional groups in the molecule.
Method 1: Catalytic Hydrogenolysis
This is the most widely used method for benzyl ether cleavage due to its mild conditions and high efficiency.[4][6] The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C).
Sources
- 1. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4 [chemicalbook.com]
- 3. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
Methodological & Application
Strategic Synthesis of Substituted Quinolones: A Multi-Step Protocol from 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including widely used antibiotics.[1][2] This application note provides a detailed, multi-step protocol for the synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4(1H)-one, a valuable intermediate for drug discovery, starting from the readily available 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. The synthesis leverages a strategic reduction of a nitro group, followed by the classical Gould-Jacobs reaction for the quinolone ring formation.[3][4] We present detailed experimental procedures, mechanistic insights explaining the rationale behind key steps, and troubleshooting guidance. The protocol is designed to be robust and adaptable, providing researchers with a reliable pathway to this important class of heterocyclic compounds.
Introduction: The Enduring Importance of the Quinolone Core
Quinolones, and their fluoroquinolone derivatives, represent a critical class of synthetic broad-spectrum antibacterial agents.[2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to a bactericidal effect.[2][5] Beyond their antibacterial prowess, the quinolone framework is a privileged scaffold found in compounds exhibiting anticancer, antiviral, and antimalarial activities.[1][4]
The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and versatile method for constructing the 4-hydroxyquinoline core.[1][3] The classical pathway involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, which then undergoes a high-temperature thermal cyclization.[4][6]
This guide details the synthesis of a specifically substituted quinolone, 7-(Benzyloxy)-6-methoxyquinolin-4(1H)-one. The chosen starting material, this compound, requires a preliminary, chemoselective reduction to generate the necessary aniline intermediate. This initial step is critical for the success of the subsequent Gould-Jacobs cyclization. We will explore the causality behind reagent selection, reaction conditions, and purification strategies to ensure a high-purity final product.
Overall Synthetic Pathway
The transformation from the starting nitrobenzoic acid to the final quinolone product is achieved through a three-stage process. Each stage is designed to selectively modify the molecule and build the target scaffold, culminating in the formation of the heterocyclic ring system.
Figure 1: Overall workflow for the synthesis of the target quinolone.
Part 1: Chemoselective Reduction for Aniline Synthesis
Mechanistic Insight: The foundational step of this synthesis is the reduction of the aromatic nitro group to an amine. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for this transformation, it is incompatible with our substrate. The benzyl ether protecting group is labile under standard hydrogenolysis conditions and would be cleaved simultaneously.[7][8]
To preserve the benzyloxy moiety, a chemoselective reducing agent is required. We utilize a system of iron powder and ammonium chloride in an aqueous ethanol solution. This method is effective for reducing aromatic nitro groups in the presence of sensitive functional groups. Iron acts as the electron donor, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced to the amine.[9]
Protocol 1: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq).
-
Solvent Addition: Add a 3:1 mixture of ethanol and water. Stir the suspension to ensure it is well-mixed.
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0-5.0 eq) and iron powder (Fe, 4.0-5.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is often exothermic initially.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Workup:
-
Once complete, cool the reaction to room temperature and filter it hot through a pad of Celite to remove the iron oxides.
-
Wash the Celite pad thoroughly with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Redissolve the crude residue in a minimal amount of a suitable solvent system (e.g., dichloromethane/methanol).
-
Purify by column chromatography on silica gel to yield the pure 2-amino-4-(benzyloxy)-5-methoxybenzoic acid.
-
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) |
| Solvent | Ethanol/Water |
| Temperature | ~85 °C (Reflux) |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | 75-85% |
Table 1: Summary of reaction parameters for nitro group reduction.
Part 2: The Gould-Jacobs Reaction for Quinolone Core Construction
Mechanistic Insight: This stage is the heart of the quinolone synthesis and proceeds in two distinct steps: condensation and cyclization.[1][3]
-
Condensation: The newly formed aniline (2-amino-4-(benzyloxy)-5-methoxybenzoic acid) reacts with diethyl ethoxymethylenemalonate (DEEM). The amino group acts as a nucleophile, attacking the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][10]
-
Thermal Cyclization: This intramolecular reaction requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, which forms the quinoline ring system.[4] This is traditionally achieved by heating the intermediate in a high-boiling inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl). Modern approaches using microwave irradiation can dramatically shorten reaction times and improve yields by efficiently reaching the required high temperatures.[6][11]
Protocol 2: Gould-Jacobs Reaction (Classical Thermal Method)
-
Condensation:
-
In a round-bottom flask, combine the aniline from Part 1 (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the mixture to 120-130 °C for 1-2 hours.
-
Monitor the formation of the intermediate by TLC.
-
Remove the ethanol byproduct under reduced pressure.
-
-
Cyclization:
-
Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood with appropriate safety measures.
-
Add the crude anilidomethylenemalonate intermediate to a flask containing a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 250-260 °C for 20-30 minutes.
-
The product will often precipitate out of the hot solvent.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with a hydrocarbon solvent like hexane to further precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The product at this stage is 7-(benzyloxy)-3-ethoxycarbonyl-6-methoxyquinolin-4(1H)-one.
-
Part 3: Saponification and Decarboxylation
Mechanistic Insight: The product from the Gould-Jacobs reaction is a quinolone-3-carboxylate ester. To obtain the final target molecule, two final transformations are necessary. First, the ethyl ester is hydrolyzed to a carboxylic acid under basic conditions (saponification). Second, the resulting 3-carboxylic acid is unstable at high temperatures and readily undergoes decarboxylation (loss of CO₂) to yield the more stable 7-(benzyloxy)-6-methoxyquinolin-4(1H)-one.[1][3]
Protocol 3: Hydrolysis and Decarboxylation
-
Saponification:
-
Suspend the crude ester from Part 2 in a 10% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 1-2 hours until a clear solution is formed, indicating complete hydrolysis.
-
Monitor by TLC until the starting ester is consumed.
-
-
Acidification:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2-3. This will precipitate the quinoline-3-carboxylic acid intermediate.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
-
Decarboxylation:
-
Place the dried quinoline-3-carboxylic acid in a flask.
-
Heat the solid gently above its melting point (typically 200-240 °C) until the evolution of CO₂ gas ceases.
-
The resulting solid is the crude final product.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or dimethylformamide) to obtain pure 7-(benzyloxy)-6-methoxyquinolin-4(1H)-one.
Figure 2: Workflow for the final hydrolysis and decarboxylation steps.
(Optional) Part 4: Benzyl Group Deprotection
For applications requiring a free hydroxyl group at the 7-position, the benzyl ether can be removed. The most common and effective method is catalytic hydrogenolysis.[7][8]
Protocol 4: Synthesis of 7-Hydroxy-6-methoxyquinolin-4(1H)-one
-
Reaction Setup: Dissolve the benzylated quinolone (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (or use a hydrogen-filled balloon) while stirring vigorously at room temperature.
-
Monitoring & Workup: Monitor the reaction by TLC. Once complete (typically 4-16 hours), carefully filter the mixture through Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the deprotected product, 7-hydroxy-6-methoxyquinolin-4(1H)-one.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Recommended Solution |
| Incomplete Nitro Reduction | Insufficient reducing agent or deactivation of iron. | Add additional portions of iron powder and NH₄Cl. Ensure vigorous stirring. |
| Low Yield in Cyclization | Temperature too low; reaction time too short. | Ensure the reaction temperature exceeds 250 °C. For stubborn cyclizations, consider using a microwave reactor.[11] |
| Charring during Cyclization | Temperature too high or prolonged heating. | Strictly control the reaction time and temperature. Use a pre-heated solvent bath for better control. |
| Difficult Removal of Dowtherm A | Insufficient washing. | Wash the filtered product extensively with hot hexanes or toluene. |
| Incomplete Decarboxylation | Insufficient heating. | Ensure the temperature is maintained above the melting point until gas evolution stops completely. |
Table 2: Troubleshooting guide for common issues in the synthesis.
Conclusion
This application note outlines a comprehensive and reliable synthetic route to substituted quinolones from this compound. By employing a chemoselective nitro reduction followed by a thermally-driven Gould-Jacobs reaction, this protocol provides a robust foundation for researchers in medicinal chemistry and drug development. The detailed steps, mechanistic rationale, and troubleshooting advice are intended to empower scientists to successfully synthesize these valuable heterocyclic scaffolds for further investigation and application.
References
- Wikipedia. Gould–Jacobs reaction. [Link]
- Gach-Janczak, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6657. [Link]
- Molina, P., et al. (2012). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 17(5), 5694-5707. [Link]
- Biotage. Gould-Jacobs Quinoline-forming Reaction.
- Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. [Link]
- Rahim, M. A., et al. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Warren, S. (2013). Organic Synthesis: The Disconnection Approach, 2nd Edition. John Wiley & Sons.
- Wikipedia. 2-Nitrobenzoic acid. [Link]
- da Silva, F. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 481. [Link]
- Google Patents. Reduction of nitrobenzoic acid. JPS5726652A.
- Common Organic Chemistry. Benzyl Protection. [Link]
- Aldred, K. J., et al. (2014). Our Evolving Understanding of the Mechanism of Quinolones. ACS Infectious Diseases, 1(3), 134-142. [Link]
- Al-Trawneh, S. A. (2013). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Current Organic Chemistry, 17(5), 505-520. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 10. Quinolones also come from anilines by cyclization to an ortho position [ns1.almerja.com]
- 11. ablelab.eu [ablelab.eu]
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid in heterocyclic compound synthesis
An Application Guide to the Synthesis of Heterocyclic Compounds Using 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel chemical entities. This compound is a highly functionalized aromatic building block that serves as a versatile precursor for a range of medicinally relevant heterocyclic compounds.[1][2] Its unique arrangement of functional groups—a nitro group poised for transformation, a carboxylic acid for cyclization, and activating methoxy and benzyloxy groups—offers a powerful platform for constructing complex molecular architectures.
This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic scaffolds, namely quinolines and benzoxazinones. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and present the information in a clear, accessible format to facilitate practical application in the laboratory.
Molecular Profile: this compound
The synthetic utility of this compound stems from the distinct roles of its functional groups:
-
Nitro Group (-NO₂): Positioned ortho to the carboxylic acid, the nitro group is a cornerstone of its reactivity. It is a potent electron-withdrawing group and, more importantly, can be readily reduced to a primary amine (-NH₂). This transformation is the gateway to forming a vast array of nitrogen-containing heterocycles.
-
Carboxylic Acid (-COOH): This group is the primary handle for intramolecular cyclization reactions, enabling the formation of the heterocyclic ring. It can be activated (e.g., to an acyl chloride) or participate directly in condensation reactions.
-
Methoxy (-OCH₃) and Benzyloxy (-OCH₂Ph) Groups: These electron-donating groups activate the aromatic ring, influencing the regioselectivity of further substitutions. The benzyloxy group also serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps if desired.
| Compound Property | Value |
| CAS Number | 60547-92-4[3][4] |
| Molecular Formula | C₁₅H₁₃NO₆[3][5] |
| Molecular Weight | 303.27 g/mol [3][4] |
| IUPAC Name | 5-methoxy-2-nitro-4-(phenylmethoxy)benzoic acid[4][5] |
Protocol 1: Synthesis of the Precursor
The starting material, this compound, is not always readily available in large quantities and may need to be synthesized. A common and reliable method involves the oxidation of the corresponding benzaldehyde.[3]
Workflow: Precursor Synthesis
Caption: Oxidation workflow for preparing the title compound.
Step-by-Step Methodology
-
Dissolution: Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (20.0 g, 69.6 mmol) in 200 mL of acetone in a suitable reaction flask.
-
Oxidation: While stirring, slowly add a preheated 10% aqueous solution of potassium permanganate (KMnO₄) to the acetone solution at a temperature of 30°C. Causality: The slow addition and temperature control are crucial to manage the exothermicity of the oxidation reaction and prevent side reactions.
-
Reaction: Heat the reaction mixture to 50°C and maintain stirring for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with additional acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Cool the resulting concentrate to 0°C.
-
Precipitation: Acidify the cooled solution to approximately pH 4 using hydrochloric acid (e.g., 2M HCl). Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[3] A typical yield is around 88%.[3]
Application 1: Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis typically proceeds through the reduction of the nitro group to an aniline, followed by a cyclization reaction, such as a Skraup-type or Friedländer annulation.
Synthetic Strategy: From Benzoic Acid to Quinoline
The key transformation is the reductive cyclization. The nitro group is first reduced to an amine, creating a 2-aminobenzoic acid derivative. This intermediate can then undergo condensation with a suitable carbonyl partner to construct the second ring of the quinoline system.
Caption: Two-step workflow for quinoline synthesis.
Protocol 2: Synthesis of a 7-(Benzyloxy)-6-methoxy-2,4-dimethylquinolin-8-carboxylic Acid Derivative
This protocol illustrates the synthesis via a Combes-type reaction, which is well-suited for aniline derivatives.
Part A: Reduction of the Nitro Group
-
Setup: To a solution of this compound (10.0 g, 33.0 mmol) in a 1:1 mixture of ethanol and water (150 mL), add iron powder (9.2 g, 165 mmol) and ammonium chloride (1.76 g, 33.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting material. Causality: Iron in the presence of a mild acid source like NH₄Cl is a classic, effective, and economical method for nitro group reduction (Béchamp reduction).
-
Work-up: After cooling, filter the hot reaction mixture through celite to remove the iron and iron oxides. Wash the celite pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-4-(benzyloxy)-5-methoxybenzoic acid can often be used directly in the next step after drying.
Part B: Combes Quinoline Synthesis
-
Setup: Cool concentrated sulfuric acid (50 mL) in an ice bath. To the cold acid, slowly and alternately add the crude 2-amino-4-(benzyloxy)-5-methoxybenzoic acid (from Part A) and acetylacetone (3.6 mL, 35.0 mmol). Maintain the temperature below 10°C during the addition. Trustworthiness: Pre-cooling the acid and slow addition are critical safety measures to control the highly exothermic reaction and prevent degradation.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The mixture will become viscous and may change color.
-
Precipitation: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring.
-
Neutralization & Isolation: The acidic solution is carefully neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield the quinoline derivative.
| Parameter | Part A: Reduction | Part B: Cyclization |
| Key Reagents | Fe, NH₄Cl | Acetylacetone, H₂SO₄ |
| Solvent | Ethanol / Water | Sulfuric Acid |
| Temperature | Reflux (~85°C) | 0°C to Room Temp. |
| Typical Yield | >90% (crude) | 60-75% |
Application 2: Synthesis of Benzoxazinones
Benzoxazinones are another class of heterocyclic compounds with significant biological activity, including applications as anti-obesity agents.[6] The synthesis leverages the 2-aminobenzoic acid intermediate, which undergoes cyclization with a carbonyl source.
Synthetic Strategy: From Anthranilic Acid to Benzoxazinone
The formation of the benzoxazinone ring from the 2-aminobenzoic acid intermediate is an intramolecular condensation reaction. The amino group and the carboxylic acid group react with a one-carbon electrophile (like phosgene or its equivalents) to close the six-membered ring.
Caption: Synthesis of a benzoxazinedione derivative.
Protocol 3: Synthesis of 7-(Benzyloxy)-6-methoxy-1H-benzo[d][1][3]oxazine-2,4-dione
-
Setup: Suspend 2-amino-4-(benzyloxy)-5-methoxybenzoic acid (5.0 g, 18.3 mmol), obtained from Protocol 2 Part A, in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere. Add triethylamine (5.6 mL, 40.3 mmol). Cool the mixture to 0°C in an ice bath.
-
Phosgenation: In a separate flask, dissolve triphosgene (2.17 g, 7.32 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled suspension of the amino acid over 30 minutes. Causality: Triphosgene is a safer, solid equivalent of phosgene gas. The base (triethylamine) is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure benzoxazinedione.
| Parameter | Value |
| Key Reagents | Triphosgene, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temp. |
| Typical Yield | 70-85% |
Conclusion
This compound is a demonstrably valuable and versatile starting material for constructing complex heterocyclic systems. The strategic placement of its functional groups allows for a logical and high-yielding synthetic sequence, beginning with the crucial reduction of the nitro group. The resulting 2-aminobenzoic acid derivative is a pivotal intermediate that can be readily converted into medicinally relevant scaffolds such as quinolines and benzoxazinones. The protocols detailed herein provide a reliable foundation for researchers to explore the synthesis of novel derivatives for application in drug discovery and development.
References
- Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27, 2647-2650. [Link]
- MySkinRecipes. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid. [Link]
- Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. [Link]
- Guchhait, S. K., & Khan, T. A. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(21), 5025. [Link]
- PubChemLite. This compound. [Link]
- ChemSynthesis. 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid. [Link]
- PubChem. This compound. [Link]
- G. Tarzia, et al. (2005). Synthesis of new benzoxazinone derivatives as neuropeptide Y5 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 15(10), 2539-2543. [Link]
- ResearchGate. The protocol for 2‐quinoline‐4,5‐diphenyl‐oxazole synthesis. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
Sources
- 1. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid [myskinrecipes.com]
- 2. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of new benzoxazinone derivatives as neuropeptide Y5 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid in Complex Molecule Synthesis: A Guide for Researchers
For the discerning researcher in organic synthesis and drug discovery, the selection of a chemical building block is a critical decision that dictates the efficiency and success of a synthetic campaign. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, with its strategically positioned functional groups, presents itself as a versatile and highly valuable scaffold for the construction of complex molecular architectures, particularly in the realm of medicinally relevant heterocyclic systems. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying chemical principles that govern its reactivity.
Overview of this compound: A Multifunctional Building Block
This compound (CAS No: 60547-92-4, Molecular Formula: C15H13NO6, Molecular Weight: 303.27 g/mol ) is a polysubstituted aromatic carboxylic acid.[1] Its utility as a building block stems from the orthogonal reactivity of its three key functional groups: a carboxylic acid, a nitro group, and a benzyl ether. This unique arrangement allows for a stepwise and controlled manipulation of the molecule, enabling the synthesis of a diverse array of target structures.
Key Structural Features and Their Synthetic Potential:
-
Carboxylic Acid (-COOH): This group serves as a primary handle for amide bond formation, esterification, and conversion to other functional groups. It is the key to coupling this building block with other fragments, particularly amines, in the construction of larger molecules.[2]
-
Nitro Group (-NO2): The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. More importantly, it can be readily reduced to an amino group (-NH2), which can then participate in a variety of cyclization reactions to form heterocyclic systems.
-
Benzyl Ether (-OCH2Ph): The benzyloxy group acts as a protecting group for the phenolic hydroxyl. Its stability under many reaction conditions and its susceptibility to cleavage under specific, mild conditions (e.g., hydrogenolysis) make it an ideal choice for multi-step synthesis.
-
Methoxy Group (-OCH3): The methoxy group is a relatively stable, electron-donating group that influences the electronic properties of the aromatic ring.
Synthetic Accessibility of the Building Block
The practical application of any building block is contingent on its accessibility. This compound can be reliably synthesized in the laboratory through established methods.
Protocol 1: Synthesis from 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
A common and efficient route involves the oxidation of the corresponding benzaldehyde.
Reaction Scheme:
A schematic of the oxidation of the aldehyde to the carboxylic acid.
Experimental Protocol:
-
Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (1.0 eq) in acetone.
-
Slowly add a pre-heated 10% aqueous solution of potassium permanganate (KMnO4) at 30 °C.[1]
-
Heat the reaction mixture to 50 °C and stir for 2 hours.
-
Cool the mixture to room temperature and filter through a pad of diatomaceous earth.
-
Wash the filter cake with acetone and hot water.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrate to 0 °C and acidify to pH 4 with hydrochloric acid.
-
Stir for 30 minutes and collect the resulting solid by filtration to yield this compound.[1]
Quantitative Data:
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | 10% aq. KMnO4 | Acetone | 50 °C | 2 h | ~88% |
Protocol 2: Synthesis from Vanillic Acid
An alternative route begins with the more readily available vanillic acid.
Reaction Scheme:
A two-step synthesis starting from vanillic acid.
Experimental Protocol:
-
Benzylation: Dissolve vanillic acid (1.0 eq) in a mixture of ethanol and 2.0 M sodium hydroxide solution.[1]
-
Add benzyl bromide and stir the mixture at 65 °C for 8 hours.[1]
-
Concentrate the reaction mixture, co-evaporate with water, and acidify with 6 M HCl to precipitate the benzylated product.
-
Nitration: The resulting 4-(benzyloxy)-3-methoxybenzoic acid is then subjected to standard nitrating conditions (e.g., nitric acid in sulfuric acid) to introduce the nitro group at the 2-position, ortho to the activating methoxy group and meta to the deactivating carboxylic acid.
Application in the Synthesis of Bioactive Heterocycles: A Case Study in Kinase Inhibitor Scaffolds
The true value of this compound is demonstrated in its application as a precursor for the synthesis of complex, biologically active molecules. One prominent area of application is in the development of kinase inhibitors, many of which are based on quinazoline and quinoline scaffolds.[3]
Conceptual Workflow: From Building Block to Kinase Inhibitor
The general strategy involves a series of transformations that leverage the unique reactivity of each functional group in a controlled manner.
A generalized workflow for the synthesis of kinase inhibitor analogs.
Step-by-Step Protocol Guide:
The following protocols are based on established synthetic methodologies for the construction of quinazoline-based kinase inhibitors, adapted for the use of this compound.
Part 1: Amide Bond Formation
The carboxylic acid is first coupled with a desired amine to form an amide. This is a crucial step that introduces a significant portion of the final molecule's diversity.
Protocol 3: EDC/HOBt Mediated Amide Coupling
-
Dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
Part 2: Reduction of the Nitro Group
The nitro group is then reduced to an amine, which will serve as a nucleophile in the subsequent cyclization step.
Protocol 4: Catalytic Hydrogenation
-
Dissolve the amide intermediate from Protocol 3 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the amino-amide intermediate.
Part 3: Cyclization to the Quinazolinone Core
The newly formed amino group can now undergo an intramolecular cyclization to form the quinazolinone ring system.
Protocol 5: Acid-Catalyzed Cyclization
-
Dissolve the amino-amide intermediate from Protocol 4 in a suitable high-boiling solvent such as acetic acid.
-
Heat the reaction mixture to reflux for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the quinazolinone core.
Part 4: Deprotection and Further Functionalization
The benzyl protecting group can be removed to reveal a hydroxyl group, which can be further functionalized.
Protocol 6: Debenzylation by Hydrogenolysis
-
Dissolve the quinazolinone core from Protocol 5 in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the debenzylation is complete.
-
Filter the reaction mixture through celite and concentrate the filtrate to obtain the deprotected product.
This final product, now bearing a free hydroxyl group, can be further modified, for example, by alkylation with various side chains to optimize its biological activity as a kinase inhibitor.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups allows for a high degree of synthetic flexibility, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. The protocols outlined in this guide provide a solid foundation for the utilization of this compound in the construction of novel bioactive agents.
References
- PubChem. This compound.
- Semantic Scholar. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
- PubMed. Synthesis of quinazolines as tyrosine kinase inhibitors. [Link]
- PubMed. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. [Link]
- PubMed. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
- MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]
- PubMed. 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. [Link]
- PubMed Central.
- PubMed Central.
- PubMed Central.
- PubMed. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. [Link]
- PubMed Central. Development of a highly selective c-Src kinase inhibitor. [Link]
- PubMed Central. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
Sources
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reduction of the nitro group of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Chemoselective Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Abstract
This document provides a comprehensive technical guide for the chemoselective reduction of the nitro group in this compound to yield 2-amino-4-(benzyloxy)-5-methoxybenzoic acid. This transformation is a critical step in the synthesis of various high-value molecules, particularly pharmaceutical intermediates. This guide explores the rationale behind selecting an appropriate reduction methodology, weighing the benefits and drawbacks of common techniques such as catalytic hydrogenation and metal-mediated reductions. Detailed, field-proven protocols for two distinct methods—stannous chloride reduction and catalytic transfer hydrogenation—are presented, complete with step-by-step instructions, safety precautions, and work-up procedures. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this reduction efficiently, safely, and with high yield and purity.
Introduction
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary amines.[1][2][3] These anilines are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes. The substrate of interest, this compound[4][5][6][7][8], is a multi-functionalized aromatic compound. Its successful transformation to 2-amino-4-(benzyloxy)-5-methoxybenzoic acid presents a significant chemical challenge due to the presence of other potentially reactive functional groups.
The primary challenge lies in achieving chemoselectivity. The benzyloxy group (-OCH₂Ph) is highly susceptible to cleavage under standard catalytic hydrogenation conditions (hydrogenolysis), a common method for nitro reduction.[9] Therefore, the choice of reducing agent and reaction conditions is critical to preserve this protecting group while selectively reducing the nitro moiety. This application note provides a detailed analysis of suitable methods and offers robust protocols to navigate this synthetic challenge.
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction method is dictated by the substrate's functional group tolerance, desired yield, scalability, and safety considerations.
| Method | Reductant/Catalyst | Advantages | Disadvantages | Chemoselectivity Concerns |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean byproducts (H₂O).[1][2] | High risk of debenzylation (hydrogenolysis) .[9] Requires specialized high-pressure equipment. Pyrophoric catalyst.[10][11] | Poor for this substrate unless specialized or poisoned catalysts are used. |
| Catalytic Hydrogenation | H₂, Raney® Ni | Effective for nitro reduction. Less prone to dehalogenation than Pd/C.[12] | Still poses a risk of debenzylation. Pyrophoric catalyst. Requires high-pressure setup.[13][14] | Moderate; risk of hydrogenolysis remains. |
| Metal/Acid Reduction | Fe/HCl, Zn/AcOH | Inexpensive and effective.[12] | Stoichiometric metal waste, often requires harsh acidic conditions, and work-up can be challenging. | Good; generally preserves benzyl ethers. |
| Metal Salt Reduction | SnCl₂·2H₂O | Mild conditions, highly chemoselective.[12][15] Tolerates a wide range of functional groups. | Stoichiometric tin waste can be toxic and difficult to remove during work-up.[15] | Excellent ; benzyl ethers are stable. This is a preferred method. |
| Transfer Hydrogenation | HCOOH, HCOONH₄, or N₂H₄·H₂O with Pd/C or Raney® Ni | Avoids the use of high-pressure gaseous H₂.[16][17][18] Can be highly selective.[19] | May still cause some debenzylation with Pd/C.[17] Reaction kinetics can be slower. | Good to Excellent; choice of hydrogen donor and catalyst is crucial. Raney Ni with formic acid is a good option.[19] |
Conclusion of Analysis: Based on the need to preserve the benzyloxy group, two methods stand out for their high chemoselectivity:
-
Stannous (Tin II) Chloride Reduction: A classic and reliable method that is very mild and does not typically cleave benzyl ethers.[12][15][20]
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium formate with a suitable catalyst (e.g., Raney Nickel) offers a safer alternative to high-pressure hydrogenation and can be highly selective.[16][19]
Experimental Protocols
Protocol 1: Stannous Chloride (SnCl₂) Reduction
This protocol leverages the mild and chemoselective nature of SnCl₂ to reduce the nitro group without affecting the benzyl ether.
Sources
- 1. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 7. PubChemLite - this compound (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 8. This compound [60547-92-4] | King-Pharm [king-pharm.com]
- 9. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. GT Digital Repository [repository.gatech.edu]
- 14. ias.ac.in [ias.ac.in]
- 15. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 16. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 20. orgosolver.com [orgosolver.com]
Debenzylation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid protocols
An In-Depth Guide to the Debenzylation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Abstract
The removal of the benzyl protecting group from this compound is a critical transformation for accessing the versatile synthetic intermediate, 4-hydroxy-5-methoxy-2-nitrobenzoic acid.[1][2] This key intermediate is valuable in medicinal chemistry and drug development. The primary challenge in this deprotection lies in achieving chemoselective cleavage of the aryl benzyl ether without affecting the sterically hindered carboxylic acid or, more importantly, the easily reducible nitro group. This guide provides a comprehensive analysis of three field-proven protocols: classic catalytic hydrogenation, catalytic transfer hydrogenation, and Lewis acid-mediated cleavage. Each protocol is presented with detailed step-by-step instructions, mechanistic insights, and expert troubleshooting advice to empower researchers to select and execute the optimal strategy for their specific synthetic needs.
Choosing the Right Protocol: A Comparative Overview
The selection of a debenzylation method is a strategic decision dictated by available equipment, substrate sensitivity, and desired scalability. While catalytic hydrogenation is often the first choice for its clean byproducts, its success is highly dependent on catalyst activity and the potential for side reactions.[3] Catalytic transfer hydrogenation offers a milder, more accessible alternative, while Lewis acid-mediated cleavage provides a robust, non-reductive option for complex substrates.[4][5]
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Transfer Hydrogenation | Protocol 3: Lewis Acid-Mediated Cleavage |
| Primary Reagents | H₂ gas, 10% Pd/C | Ammonium formate, 10% Pd/C | Boron trichloride (BCl₃), pentamethylbenzene |
| Key Conditions | Room temp., atmospheric pressure (H₂ balloon) | Refluxing methanol (approx. 65°C) | Low temperature (-40°C to 0°C), anhydrous |
| Advantages | High atom economy; clean byproduct (toluene); well-established.[5] | No specialized pressure equipment needed; neutral reaction conditions.[6][7] | Avoids reduction of the nitro group; rapid reaction. |
| Disadvantages | Potential for nitro group reduction; requires H₂ gas handling; catalyst can be pyrophoric.[3][8] | Requires stoichiometric hydrogen donor; catalyst filtration from hot solvent.[5] | Harsh, corrosive, and moisture-sensitive reagent (BCl₃); requires cation scavenger.[9][10] |
| Chemoselectivity | Moderate to Good. Nitro group reduction is a primary concern and must be monitored. | Good. Generally milder, but nitro group reduction can still occur over long reaction times.[4] | Excellent. Specifically cleaves the ether without affecting the nitro group. |
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This is the quintessential method for benzyl ether cleavage, relying on the catalytic activity of palladium to facilitate hydrogenolysis.[11] The reaction proceeds on the surface of the catalyst, where hydrogen gas is activated and cleaves the carbon-oxygen bond of the benzyl group, liberating the desired phenol and toluene.
Expertise & Causality
The choice of a polar protic solvent like ethanol is crucial; it aids in dissolving the substrate and the resulting phenolic acid, while also facilitating the interaction between the substrate and the heterogeneous catalyst surface.[5] A standard hydrogen-filled balloon is sufficient to provide the necessary atmospheric pressure for the reaction to proceed at room temperature.[12] Vigorous stirring is non-negotiable as it ensures proper mixing of the solid catalyst, liquid solvent, and gaseous hydrogen, maximizing the reaction rate.[5]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Pd/C-catalyzed hydrogenation.
Detailed Step-by-Step Methodology
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 3.3 mmol).
-
Dissolution: Add ethanol (approx. 30-40 mL) and stir until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%, ~350 mg) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.[8]
-
Inerting: Seal the flask with a septum and purge the system by evacuating and backfilling with nitrogen gas three times.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas from a balloon.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored every 1-2 hours.
-
Monitoring: Use thin-layer chromatography (TLC) to track the disappearance of the starting material (e.g., using a 7:3 hexanes:ethyl acetate solvent system with a few drops of acetic acid). The product, being more polar, will have a lower Rf value.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.[5]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-hydroxy-5-methoxy-2-nitrobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Trustworthiness: Self-Validation and Troubleshooting
-
Stalled Reaction: If the reaction stalls, the catalyst may be poisoned or inactive.[4][13] Carefully filter the reaction mixture (under inert atmosphere if possible), and add a fresh portion of the catalyst.
-
Nitro Group Reduction: If TLC or LC-MS analysis indicates the formation of the corresponding aniline derivative, the reaction should be stopped immediately. Reducing the catalyst loading or switching to a less reactive catalyst like Pd(0) EnCatTM may mitigate this.[12] Alternatively, transfer hydrogenation (Protocol 2) is often a better choice to preserve the nitro group.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
CTH is an exceptionally useful alternative that circumvents the need for pressurized hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst.[5] Ammonium formate is an ideal donor as it decomposes on the palladium surface to produce hydrogen, ammonia, and carbon dioxide, providing a neutral reaction environment.[6][7][14]
Expertise & Causality
This method is particularly advantageous for its operational simplicity and mild, neutral conditions.[15] The reaction is typically run at reflux in methanol to ensure the efficient decomposition of ammonium formate and to accelerate the rate of hydrogen transfer.[5][7] An excess of ammonium formate is used to drive the reaction to completion. The direct formation of the free phenolic acid is an advantage over methods using formic acid, which can produce formate salts.[6]
Experimental Workflow: Catalytic Transfer Hydrogenation
Caption: Workflow for catalytic transfer hydrogenation.
Detailed Step-by-Step Methodology
-
Preparation: In a round-bottom flask fitted with a reflux condenser, create a suspension of this compound (e.g., 1.0 g, 3.3 mmol) and 10% Pd/C (equal weight to the substrate, ~1.0 g) in dry methanol (20 mL per gram of substrate).[5][6]
-
Donor Addition: To the stirred suspension, add anhydrous ammonium formate (5.0 eq, ~1.04 g, 16.5 mmol) in a single portion under a nitrogen atmosphere.[5][7]
-
Reaction: Heat the reaction mixture to a gentle reflux.
-
Monitoring: Monitor the reaction progress by TLC. CTH reactions are often complete within 1-3 hours.
-
Work-up: After completion, cool the mixture to room temperature.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake thoroughly with methanol.[5]
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be taken up in an organic solvent and washed with brine to remove any remaining ammonium salts, dried, and concentrated. Further purification can be achieved by recrystallization.
Protocol 3: Lewis Acid-Mediated Cleavage with BCl₃
For substrates that are completely intolerant to reductive conditions, Lewis acid-mediated cleavage is a powerful, albeit aggressive, alternative. Boron trihalides like BCl₃ and BBr₃ are exceptionally effective at cleaving aryl ethers.[9][16] The key to success with this method is the inclusion of a cation scavenger to prevent unwanted side reactions.
Expertise & Causality
The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, activating the C-O bond for cleavage.[17] This generates a benzyl cation, which is highly reactive. Without a scavenger, this cation can re-alkylate the aromatic ring of the product or starting material via a Friedel-Crafts reaction. Pentamethylbenzene is an excellent scavenger; it is electron-rich and readily traps the benzyl cation, preventing side reactions and improving the yield of the desired phenol.[9][10] The reaction must be performed under strictly anhydrous conditions at low temperatures to control the high reactivity of BCl₃.
Reaction Mechanism: BCl₃-Mediated Cleavage
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. tandfonline.com [tandfonline.com]
- 8. qualitas1998.net [qualitas1998.net]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
- 11. lzchemical.com [lzchemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 14. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 15. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 16. researchgate.net [researchgate.net]
- 17. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Targeted Therapeutics
In the landscape of contemporary drug discovery, the strategic design and synthesis of small molecules with high therapeutic potential are paramount. Among the myriad of chemical building blocks available to medicinal chemists, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid stands out as a particularly versatile and valuable scaffold. Its unique trifunctionalized aromatic core—featuring a carboxylic acid, a nitro group, and a benzyloxy-protected phenol—offers a rich platform for the synthesis of complex molecular architectures. While it is most notably recognized as a key intermediate in the synthesis of the dual Src/Abl tyrosine kinase inhibitor Bosutinib, its utility extends far beyond this single application. This guide provides an in-depth exploration of the synthesis and broader medicinal chemistry applications of this important molecule, complete with detailed experimental protocols and expert insights into its strategic use in drug development.
The presence of the nitro group ortho to the carboxylic acid, and the differentially protected hydroxyl groups, allows for a sequence of selective chemical transformations. The nitro group can be readily reduced to an amine, opening the door to the construction of a wide array of nitrogen-containing heterocycles. The carboxylic acid provides a convenient handle for amide bond formation and other coupling reactions, while the benzyloxy group offers stable protection that can be removed in the later stages of a synthetic route. This inherent chemical versatility makes this compound an ideal starting material for the synthesis of kinase inhibitors, enzyme inhibitors, and other biologically active compounds.
Synthesis of this compound
The efficient synthesis of the title compound is a critical first step in its application. Two common and reliable methods are outlined below, starting from either vanillic acid or 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde.
Protocol 1: Synthesis from Vanillic Acid
This protocol involves a two-step process starting from the readily available vanillic acid: benzylation of the phenolic hydroxyl group followed by nitration.
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid
-
In a 1 L round-bottom flask, dissolve 50.0 g (297.5 mmol) of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) in a mixture of 350 mL of ethanol and 350 mL of a 2.0 M sodium hydroxide solution.
-
To this stirred solution, add 140.0 g (823.5 mmol) of benzyl bromide.
-
Heat the reaction mixture to 65°C and maintain stirring for 8 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Co-evaporate with water (2 x 400 mL) to a final volume of approximately 400 mL.
-
Acidify the aqueous solution to pH 3.0 with 6 M HCl, which will cause the product to precipitate.
-
Filter the solid and recrystallize from ethanol.
-
Dry the resulting white solid under vacuum at 45°C to yield 4-(benzyloxy)-3-methoxybenzoic acid.
Step 2: Nitration to yield this compound
-
Cool a stirred solution of 4-(benzyloxy)-3-methoxybenzoic acid in acetic acid to 0-5°C.
-
Slowly add a nitrating mixture (e.g., fuming nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture over crushed ice, causing the product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.
Protocol 2: Oxidation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
This method is an efficient alternative if the corresponding aldehyde is available.
-
Dissolve 20 g (69.62 mmol) of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in 200 mL of acetone in a 500 mL round-bottom flask.[1]
-
Slowly add a preheated 10% potassium permanganate solution at 30°C.[1]
-
Heat the reaction mixture to 50°C and stir for 2 hours.[1]
-
Cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing the filter cake with acetone and a small amount of hot water.[1]
-
Concentrate the filtrate under reduced pressure and cool to 0°C.[1]
-
Acidify the concentrate to pH 4 with hydrochloric acid and stir for 30 minutes.[1]
-
Filter the resulting solid to obtain 18.5 g (88% yield) of this compound.[1]
-
The product can be confirmed by NMR spectroscopy.[1]
| Property | Value |
| Molecular Formula | C15H13NO6 |
| Molecular Weight | 303.27 g/mol |
| CAS Number | 60547-92-4 |
| Appearance | White to yellow powder or crystals |
Application in the Synthesis of Kinase Inhibitors
The primary and most well-documented application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Src family of kinases.
The Role in the Synthesis of Bosutinib (SKI-606)
Bosutinib is a potent inhibitor of both Src and Abl kinases and is approved for the treatment of chronic myelogenous leukemia (CML). The synthesis of Bosutinib heavily relies on an intermediate derived from this compound. The following protocol outlines the key steps to generate a crucial quinoline intermediate.
Protocol 3: Synthesis of a Key Quinoline Intermediate for Bosutinib
This multi-step protocol begins with the reduction of the nitro group of the title compound, followed by cyclization to form the quinoline core.
Step 1: Reduction to 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
-
Suspend this compound in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent. A common method is catalytic hydrogenation using Pd/C as the catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) can be employed.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
If using a catalyst, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. This intermediate is often used directly in the next step without extensive purification.
Step 2: Cyclization to form the Quinoline Ring
-
The resulting 2-amino-4-(benzyloxy)-5-methoxybenzoic acid can be cyclized with various reagents to form the quinoline core of Bosutinib. A common method involves reaction with a suitable three-carbon synthon, such as 3,3-diethoxypropionitrile, in the presence of an acid catalyst like trifluoroacetic acid.
-
The reaction is typically heated to drive the cyclization and dehydration.
-
After the reaction is complete, the mixture is cooled and the product is precipitated by the addition of a non-polar solvent or water.
-
The solid is collected by filtration, washed, and dried to yield the 4-hydroxy-6-methoxy-7-(benzyloxy)quinoline-3-carbonitrile intermediate.
This quinoline intermediate then undergoes further functionalization, including chlorination of the 4-hydroxyl group and subsequent amination reactions, to complete the synthesis of Bosutinib.
Caption: Synthetic workflow from the title compound to Bosutinib.
Broader Applications in Medicinal Chemistry
The utility of this compound is not limited to the synthesis of Bosutinib. Its structural motifs are found in a variety of other biologically active molecules.
Synthesis of Bioactive Benzothiazoles
The 2-amino derivative of the title compound can be used to synthesize benzothiazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Protocol 4: Proposed Synthesis of a 2-Arylbenzothiazole Derivative
This protocol describes a plausible synthesis of a novel benzothiazole derivative for biological screening, based on established methods for benzothiazole formation.
Step 1: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxythiophenol
-
Begin with 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid (synthesized as in Protocol 3, Step 1).
-
Convert the carboxylic acid to a functional group that can be transformed into a thiol. One approach is to reduce the carboxylic acid to the corresponding alcohol, convert the alcohol to a halide, and then displace the halide with a sulfur nucleophile.
-
Alternatively, a more direct route may involve a Sandmeyer-type reaction on the corresponding aniline to introduce a sulfonyl chloride, which can then be reduced to the thiophenol.
Step 2: Condensation with an Aldehyde
-
In a round-bottom flask, dissolve the 2-amino-4-(benzyloxy)-5-methoxythiophenol in a suitable solvent such as DMF or ethanol.
-
Add an equimolar amount of a desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde).
-
Add a catalytic amount of an acid or base, or a condensing agent like Na2S2O5, to facilitate the cyclization.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the 2-arylbenzothiazole derivative.
Caption: Proposed workflow for synthesizing bioactive benzothiazoles.
Potential as a Linker in Antibody-Drug Conjugates (ADCs)
The structure of this compound also presents an interesting scaffold for the development of linkers in Antibody-Drug Conjugates (ADCs). After reduction of the nitro group and deprotection of the benzyloxy group, the resulting 2-amino-4-hydroxy-5-methoxybenzoic acid has multiple functional handles for conjugation to both an antibody and a cytotoxic payload. The phenolic hydroxyl and the carboxylic acid can be used to attach the payload, while the amine can be functionalized for attachment to the antibody.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined and strategically placed functional groups allow for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex, biologically active molecules. While its role in the synthesis of Bosutinib is well-established, its potential for the creation of other kinase inhibitors, enzyme inhibitors, and novel heterocyclic compounds is vast. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important molecule in their drug discovery and development endeavors.
References
- PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde.
- MySkinRecipes. (n.d.). 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid.
- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity.
- PubChem. (n.d.). This compound.
- Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Der Pharma Chemica. (n.d.). Synthesis of some biologically active benzothiazole derivatives.
Sources
The Strategic Utility of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid in the Synthesis of Bioactive Molecules
Introduction: A Versatile Scaffold for Medicinal Chemistry
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures with potential therapeutic applications is paramount. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid has emerged as a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups—a carboxylic acid, a nitro group, and protected phenols—offer a rich platform for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of bioactive molecules, with a particular focus on the construction of benzodiazepine-based structures, which are known to possess a wide range of pharmacological activities.
The unique arrangement of the functional groups on the phenyl ring allows for a stepwise and controlled manipulation of the molecule. The nitro group can be readily reduced to an amine, which is a key step in the formation of many heterocyclic systems. The carboxylic acid provides a convenient handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. The benzyloxy and methoxy groups modulate the electronic properties of the ring and can be further functionalized if required. This trifunctional nature makes this compound an ideal starting material for the synthesis of diverse compound libraries for biological screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₆ | [1][2] |
| Molecular Weight | 303.27 g/mol | [1][2] |
| CAS Number | 60547-92-4 | [1][2] |
| Appearance | White to yellow powder or crystals | [3] |
| IUPAC Name | This compound | [1][2] |
Synthesis of the Starting Material
The synthesis of this compound is typically achieved through the oxidation of the corresponding benzaldehyde. This method provides a high yield of the desired carboxylic acid.
Protocol 1: Oxidation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde[4][5]
This protocol details the synthesis of the title compound from its aldehyde precursor using potassium permanganate as the oxidizing agent.
Materials:
-
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde
-
Acetone
-
Potassium permanganate (KMnO₄)
-
Diatomaceous earth
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (e.g., 20 g, 69.62 mmol) in acetone (200 mL).
-
Slowly add a preheated 10% aqueous solution of potassium permanganate to the stirred acetone solution at 30 °C.
-
Heat the reaction mixture to 50 °C and stir for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth and wash the filter cake with acetone and a small amount of hot water.
-
Concentrate the filtrate under reduced pressure and cool to 0 °C.
-
Acidify the concentrate to a pH of 4 with hydrochloric acid.
-
Stir the mixture for 30 minutes to allow for complete precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Expected Yield: Approximately 88%.[4]
Key Synthetic Transformations and Protocols
The true synthetic utility of this compound lies in the selective transformations of its functional groups. The following protocols detail the two most critical reactions for the elaboration of this scaffold into more complex bioactive molecules: reduction of the nitro group and amide coupling of the carboxylic acid.
Protocol 2: Reduction of the Aromatic Nitro Group
The reduction of the nitro group to an amine is a pivotal step, as it introduces a nucleophilic center that can be used for cyclization reactions to form heterocyclic systems. A variety of reducing agents can be employed; this protocol utilizes a common and effective method with tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-(benzyloxy)-5-methoxybenzoic acid.
Protocol 3: Amide Coupling of the Carboxylic Acid[6][7]
The carboxylic acid functionality is readily converted to an amide, allowing for the introduction of a wide variety of substituents. This protocol employs a standard and efficient peptide coupling method using EDC and HOBt.
Materials:
-
This compound (or its 2-amino derivative)
-
Primary or secondary amine (e.g., an amino acid ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Application in the Synthesis of a Benzodiazepine Scaffold
The true power of this compound is realized when these key transformations are combined to construct complex heterocyclic scaffolds. The following section outlines a representative workflow for the synthesis of a benzodiazepine derivative, a class of compounds with significant therapeutic importance.
Synthetic Workflow for a Benzodiazepine Derivative
The following diagram illustrates a plausible synthetic route to a benzodiazepine derivative starting from this compound. This workflow combines the previously described protocols for nitro reduction and amide coupling, followed by a cyclization step.
Caption: Synthetic workflow for a benzodiazepine derivative.
Detailed Steps:
-
Amide Formation: The synthesis begins with the coupling of this compound with an appropriate amino acid ester (e.g., methyl 2-aminoacetate) using the amide coupling conditions described in Protocol 3 . This reaction forms the corresponding amide intermediate.
-
Nitro Group Reduction: The nitro group of the amide intermediate is then reduced to an amine using the conditions outlined in Protocol 2 . This yields the key aniline intermediate, which now possesses the two functional groups required for cyclization.
-
Cyclization to the Benzodiazepine Core: The final step involves the formation of the seven-membered benzodiazepine ring. This is typically achieved by first deprotecting the amino acid ester (if necessary) and then promoting an intramolecular amide bond formation between the newly formed aniline and the carboxylic acid (or a derivative thereof). This cyclization can be facilitated by heating or by using another coupling agent.
This synthetic strategy allows for the generation of a library of benzodiazepine derivatives by varying the amino acid ester used in the initial coupling step. These compounds can then be screened for their biological activity.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of bioactive molecules. Its unique substitution pattern allows for the selective and high-yielding transformation of its functional groups, providing access to complex molecular scaffolds. The protocols and workflows detailed in this application note provide a solid foundation for researchers to explore the full potential of this valuable building block in their drug discovery and development programs. By leveraging the chemistry described herein, scientists can efficiently generate novel compounds for the identification of new therapeutic agents.
References
- Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. [Link]
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- PubChem. This compound. [Link]
- Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]
- PubChemLite. This compound. [Link]
- MySkinRecipes. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid. [Link]
- PubChem. This compound. [Link]
- Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. [Link]
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving the 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid Scaffold
Introduction: The Strategic Value of a Versatile Scaffold
The 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid molecule is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a nitro group for reduction, a versatile carboxylic acid, a methoxy substituent, and a cleavable benzyloxy protecting group makes it an ideal starting point for the synthesis of complex molecular architectures. Palladium-catalyzed reactions are paramount in unlocking the synthetic potential of this scaffold, offering a powerful toolkit for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, as well as for strategic functional group transformations.[1]
This guide provides an in-depth exploration of key palladium-catalyzed transformations centered on this scaffold. We move beyond simple procedural lists to explain the underlying principles and mechanistic considerations that govern these reactions, empowering researchers to not only replicate but also adapt and troubleshoot these powerful synthetic methods. The protocols detailed herein focus on two primary areas: the strategic reduction of the nitro group and deprotection of the benzyl ether, and the application of cornerstone cross-coupling reactions to halogenated derivatives of the core structure.
Part 1: Synthesis of the Core Structure
Before functionalization, the synthesis of the title compound is a critical first step. A common and efficient method involves the benzylation and subsequent nitration of vanillic acid or its ester.
Protocol 1.1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
Step A: Benzylation of 4-Hydroxy-3-methoxybenzoic acid
-
In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzoic acid (50.0 g, 297.5 mmol) in a mixture of ethanol (350 mL) and a 2.0 M sodium hydroxide solution (350 mL).
-
To this stirred solution, add benzyl bromide (BnBr, 140.0 g, 823.5 mmol).
-
Heat the mixture to 65 °C and maintain stirring for 8 hours.
-
After cooling, concentrate the mixture under reduced pressure. Co-evaporate with water (2 x 400 mL) to a final volume of approximately 400 mL.
-
Acidify the aqueous solution to pH 3.0 with 6 M HCl, which will precipitate the product.
-
Filter the solid, crystallize from ethanol, and dry under vacuum at 45 °C to yield the benzylated intermediate.
Step B: Nitration
-
The benzylated intermediate is then nitrated using standard conditions (e.g., nitric acid in acetic anhydride or sulfuric acid) to introduce the nitro group at the 2-position, ortho to the methoxy group and para to the benzyloxy group.[2][3]
Note: The carboxylic acid may be protected as an ester (e.g., methyl ester) prior to nitration to improve solubility and prevent side reactions, followed by hydrolysis.[2]
Part 2: Palladium-Catalyzed Hydrogenation: A Dual Transformation
One of the most powerful applications of palladium catalysis on this scaffold is the simultaneous reduction of the nitro group to an amine and the hydrogenolysis of the benzyl ether to a phenol. This single-step transformation rapidly generates a highly functionalized 2-amino-4-hydroxy-5-methoxybenzoic acid core, a valuable intermediate for heterocyclic synthesis and pharmaceutical development.
Causality Behind the Method: Palladium on carbon (Pd/C) is an exceptional heterogeneous catalyst for hydrogenation.[4] Hydrogen gas (H₂) adsorbs onto the palladium surface, where it dissociates into reactive hydrogen atoms. The aromatic substrate also adsorbs onto the surface, allowing for the stepwise transfer of hydrogen atoms to both the nitro group and the benzylic C-O bond, leading to their respective reduction and cleavage. Sodium borohydride (NaBH₄) can also be used as a convenient hydrogen source in many cases.[5][6]
Protocol 2.1: Pd/C-Catalyzed Hydrogenation/Hydrogenolysis
Materials:
-
This compound (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Methanol or Ethyl Acetate (20 mL)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask or a Parr shaker vessel, add this compound (1.0 mmol) and the solvent (20 mL).
-
Inerting: Carefully add the 10% Pd/C catalyst. The flask should be purged with nitrogen or argon. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. For a balloon setup, maintain a positive pressure of H₂. For a Parr apparatus, pressurize to the desired level (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-16 hours), carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
To engage the scaffold in powerful C-C and C-N bond-forming reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, a reactive "handle"—typically a halide (Br, I) or triflate—must be present on the aromatic ring. For the purposes of these protocols, we will assume the use of a methyl 2-bromo-4-(benzyloxy)-5-methoxybenzoate derivative. The carboxylic acid is protected as a methyl ester to prevent interference with the basic reaction conditions common to these couplings.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures found in many pharmaceuticals.[7][8]
Mechanism Rationale: The reaction proceeds through a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl-bromide bond. A base activates the boronic acid, facilitating transmetalation of the aryl group from boron to palladium. Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-bromo-4-(benzyloxy)-5-methoxybenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent & Degassing: Add a solvent mixture of toluene (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor progress by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 100 | 12 | 90-98 |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 110 | 18 | 75-85 |
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction couples aryl halides with alkenes, providing a direct route to substituted olefins.[10][11] It is a powerful tool for carbon chain extension.[12]
Protocol 3.2.1: Heck Coupling with Styrene
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add methyl 2-bromo-4-(benzyloxy)-5-methoxybenzoate (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile, 10 mL), followed by styrene (1.5 equiv) and a base such as triethylamine (Et₃N, 2.0 equiv).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: After cooling, filter the mixture to remove the triethylammonium bromide salt.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, requiring both palladium and copper catalysts.[13][14] This reaction is invaluable for synthesizing structures used in materials science and as precursors for complex heterocycles.[15]
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Protocol 3.3.1: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add methyl 2-bromo-4-(benzyloxy)-5-methoxybenzoate (1.0 mmol), copper(I) iodide (CuI, 2-5 mol%), and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 1-3 mol%).
-
Inerting: Seal the flask, evacuate, and backfill with argon. Repeat three times.
-
Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (5 mL). Add phenylacetylene (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature. A gentle exotherm may be observed. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor by TLC.
-
Workup: Once complete, concentrate the solvent, redissolve the residue in ethyl acetate, and wash with aqueous ammonium chloride, water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[16][17] The reaction requires specialized, bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[18][19]
Protocol 3.4.1: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add to an oven-dried Schlenk tube: methyl 2-bromo-4-(benzyloxy)-5-methoxybenzoate (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 mmol).
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene (10 mL) followed by morpholine (1.2 mmol).
-
Reaction: Seal the tube and heat in a preheated oil bath to 100 °C. Stir vigorously for 8-24 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
| Amine | Pd Precatalyst / Ligand (mol%) | Base | Solvent | Typical Yield (%) |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Toluene | 80-90 |
| Morpholine | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOt-Bu | Toluene | 85-95 |
| n-Butylamine | Pd₂(dba)₃ (2) / BrettPhos (4) | LHMDS | Dioxane | 75-88 |
References
- Vertex AI Search. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis. Chemicalbook.
- Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2841-2843.
- Vertex AI Search. (n.d.). Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis. ChemicalBook.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ChemSynthesis. (n.d.). 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Heck reaction.
- Afshari, R., et al. (2020). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. ChemistrySelect, 5(2), 599-608.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Carretero, J. C., & Soler, T. (2013). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: Strategies for the generation of tertiary and quaternary stereocenters. Arkivoc, 2013(1), 160-184.
- Chem-Station. (2014, March 11). Mizoroki-Heck Reaction.
- Li, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341.
- Lintang, H. O., et al. (2023). Palladium Nanoparticles on Chitosan-Coated Superparamagnetic Manganese Ferrite: A Biocompatible Heterogeneous Catalyst for Nitroarene Reduction and Allyl Carbamate Deprotection. Molecules, 28(1), 38.
- Smith, K. J., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2719-2727.
- Costa, D. A., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Scientific Reports, 11(1), 24193.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Soderberg, T. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Kappe, C. O., et al. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Mangravite, J. A. (1983). Palladium catalyzed reduction of nitrobenzene. Journal of Chemical Education, 60(5), 439.
- Ogoshi, S. (2012). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 2(3), 333-334.
- Wang, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(7), 1111.
- Szostak, M., & Szostak, R. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(19), 6336-6380.
- Shaloski, T. M., et al. (2016). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. ACS Omega, 1(4), 596-601.
- Gawande, M. B., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials, 9(11), 1541.
Sources
- 1. Palladium Catalysts for Cross-Coupling Reaction | MDPI [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. rua.ua.es [rua.ua.es]
- 5. Palladium Nanoparticles on Chitosan-Coated Superparamagnetic Manganese Ferrite: A Biocompatible Heterogeneous Catalyst for Nitroarene Reduction and Allyl Carbamate Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Esterification of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is a pivotal intermediate in medicinal chemistry, frequently employed in the synthesis of complex heterocyclic systems and pharmacologically active molecules. The strategic conversion of its carboxylic acid moiety into an ester is a critical transformation for several reasons:
-
Modulation of Physicochemical Properties: Esterification can significantly alter solubility, lipophilicity, and metabolic stability, which are key parameters in drug design and development.
-
Prodrug Strategies: Esters are commonly utilized as prodrugs, designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug, thereby improving bioavailability.
-
Protecting Group Chemistry: The ester can serve as a robust protecting group for the carboxylic acid, allowing for selective reactions at other sites on the molecule during multi-step syntheses.
This document provides a comprehensive guide to the esterification of this substituted nitrobenzoic acid, detailing two field-proven protocols. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, enabling researchers to adapt and troubleshoot these methods effectively.
Mechanistic Considerations for a Substituted Aromatic Acid
The esterification of this compound presents unique challenges and considerations due to its specific substitution pattern:
-
Steric Hindrance: The bulky benzyloxy group and the ortho-nitro group crowd the carboxylic acid, potentially impeding the approach of an alcohol nucleophile. This steric hindrance can slow reaction rates, particularly with bulky alcohols.
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group, which increases the acidity of the carboxylic proton but deactivates the benzene ring towards electrophilic substitution.[1] Its effect on the carbonyl carbon's electrophilicity is complex and can be influenced by the chosen reaction conditions.
Given these factors, the choice of esterification method is critical. A classic, forceful approach like the Fischer-Speier reaction may be effective for simple, unhindered alcohols, while a milder, activation-based method like the Steglich esterification is often superior for more sensitive or sterically demanding substrates.
Protocol I: Fischer-Speier Esterification (Acid-Catalyzed)
This method represents a classic, cost-effective approach suitable for generating simple alkyl esters (e.g., methyl or ethyl esters) where the alcohol can be used in large excess as the solvent.[2][3][4] The reaction is driven by a strong acid catalyst and is governed by an equilibrium between reactants and products.[5][6]
Causality of the Mechanism: The reaction proceeds via protonation of the carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄).[7][8] This step significantly enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a water molecule is eliminated to yield the protonated ester, which is finally deprotonated to give the final product and regenerate the acid catalyst.[3][6][9] To favor product formation, a large excess of the alcohol is used as the solvent, and in some setups, the water byproduct is removed azeotropically.[3][10]
Detailed Step-by-Step Protocol (Methyl Ester Synthesis)
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Methanol (serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 3.03 g, 10 mmol) in anhydrous methanol (e.g., 50 mL). Stir until fully dissolved.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.27 mL, ~5 mmol) to the solution. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Neutralization & Extraction: Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL). This removes residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Protocol II: Steglich Esterification (DCC/DMAP Coupling)
The Steglich esterification is a powerful and mild method that avoids harsh acidic conditions, making it ideal for substrates with acid-sensitive functional groups or for coupling with sterically hindered alcohols.[11][12] It relies on a carbodiimide coupling agent and a nucleophilic catalyst.[13][14]
Causality of the Mechanism: The reaction is initiated by the activation of the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC), which forms a highly reactive O-acylisourea intermediate.[11] While this intermediate can be attacked directly by the alcohol, this process can be slow. 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer agent.[11][15] It rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate ("active ester"). This intermediate is then efficiently intercepted by the alcohol to form the desired ester.[12] This catalytic cycle is crucial for high yields and for suppressing a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[11][13] The driving force is the formation of the highly stable and poorly soluble byproduct, N,N'-dicyclohexylurea (DCU), which precipitates from the reaction.[12][13]
Detailed Step-by-Step Protocol (Ethyl Ester Synthesis)
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (1.2 - 2.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 3.03 g, 10 mmol), anhydrous ethanol (e.g., 0.70 mL, 12 mmol), and DMAP (0.12 g, 1 mmol). Dissolve these components in anhydrous DCM (50 mL).
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
DCC Addition: In a separate flask, dissolve DCC (2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (10 mL). Add this solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up - Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 30 mL) to remove DMAP, saturated NaHCO₃ solution (30 mL) to remove any unreacted acid, and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product often requires purification by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to remove trace amounts of dissolved DCU and other impurities.
Data Summary and Troubleshooting
| Parameter | Protocol I: Fischer Esterification | Protocol II: Steglich Esterification |
| Reagents | Carboxylic Acid, Alcohol (in excess) | Carboxylic Acid, Alcohol (1.2-2.0 eq), DCC (1.1 eq) |
| Catalyst | Concentrated H₂SO₄ (catalytic) | DMAP (catalytic) |
| Solvent | Alcohol (serves as solvent) | Anhydrous Aprotic (e.g., DCM, THF) |
| Temperature | Reflux (e.g., ~65°C for MeOH) | 0°C to Room Temperature |
| Typical Time | 4-8 hours | 12-24 hours |
| Typical Yield | Moderate to Good (60-85%) | Good to Excellent (80-95%) |
| Key Challenge | Equilibrium-limited; harsh acidic conditions | Removal of DCU byproduct; moisture sensitivity |
Troubleshooting Guide:
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low or No Yield | (Fischer): Wet reagents/solvent driving equilibrium backward. Reaction not at equilibrium. (Steglich): Deactivated DCC/DMAP. Moisture in the reaction. | (Fischer): Use anhydrous alcohol and acid. Increase reflux time. (Steglich): Use fresh, high-purity reagents. Ensure all glassware is flame-dried and run under an inert atmosphere. |
| Difficult Purification | (Fischer): Charring/decomposition due to strong acid. (Steglich): Incomplete removal of DCU byproduct. | (Fischer): Avoid excessive heating. Neutralize carefully during workup. (Steglich): Chill the reaction mixture before filtration to maximize DCU precipitation. Perform careful column chromatography. |
| Side Product Formation | (Fischer): Potential for dehydration or other acid-catalyzed side reactions depending on the alcohol. (Steglich): Formation of N-acylurea.[11] | (Fischer): Use appropriate temperature control. (Steglich): Ensure a sufficient catalytic amount of DMAP is used to favor the desired reaction pathway.[15] |
Visualization of Workflows and Mechanisms
// Nodes RCOOH [label="R-COOH"]; DCC [label="DCC"]; O_acyl [label="O-Acylisourea\n(Reactive Intermediate)"]; DMAP [label="DMAP"]; N_acyl [label="N-Acylurea\n(Side Product)"]; Acyl_Pyr [label="N-Acylpyridinium\n(Highly Reactive)"]; ROH [label="R'-OH (Alcohol)"]; Ester [label="R-COOR' (Ester)"]; DCU [label="DCU"]; DMAP_regen [label="DMAP (Regenerated)"];
// Edges RCOOH -> O_acyl [label="+ DCC"]; O_acyl -> N_acyl [label="1,3-Rearrangement\n(Slow, Uncatalyzed)", style=dashed, color="#EA4335"]; O_acyl -> Acyl_Pyr [label="+ DMAP\n(Fast)", color="#34A853"]; Acyl_Pyr -> Ester [label="+ R'-OH", color="#4285F4"]; Ester -> DMAP_regen [style=invis]; Acyl_Pyr -> DMAP_regen [label=" ", style=dashed, arrowhead=none]; DCC -> DCU [style=invis]; O_acyl -> DCU [label=" ", style=dashed, arrowhead=none];
{rank=same; RCOOH; DCC;} {rank=same; O_acyl; N_acyl;} {rank=same; Acyl_Pyr; DMAP;} {rank=same; Ester; ROH;}
} .dot Caption: Key mechanistic pathways in the Steglich esterification.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation.[16] Avoid inhalation of dust and direct contact.
-
Nitroaromatic Compounds: Handle with care. They are often toxic and can be skin irritants.[17][18][19]
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Add slowly to other liquids, especially water and alcohols, as the dilution process is highly exothermic.
-
N,N'-Dicyclohexylcarbodiimide (DCC): A potent skin allergen and sensitizer.[15] Avoid all skin contact and inhalation of dust. Use with extreme caution.
-
4-Dimethylaminopyridine (DMAP): Toxic if swallowed, inhaled, or absorbed through the skin. Handle with care.
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation and use only in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.
References
- Wikipedia.
- Organic Chemistry Portal.
- ResearchGate.
- Grokipedia.
- RSC Publishing.
- SynArchive.
- American Chemical Society Publications. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. [Link]
- Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
- Thieme Chemistry. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. [Link]
- Wikipedia. Mitsunobu reaction. [Link]
- Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Homework.Study.com. Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... [Link]
- ResearchGate.
- SD Fine-Chem Limited.
- Truman State University.
- Chemguide. esterification - alcohols and carboxylic acids. [Link]
- YouTube.
- Carl ROTH.
- Carl ROTH.
- RSC Publishing.
- Google Patents.
- National Institutes of Health. Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. [Link]
- ResearchGate.
- Google Patents.
- Google Patents.
- VNU Journal of Science. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. [Link]
- PubChemLite. This compound. [Link]
- Organic Syntheses.
- Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. [Link]
- Missouri S&T.
- International Journal of Scientific & Technology Research.
- Preprints.org. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
- National Institutes of Health.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 17. carlroth.com [carlroth.com]
- 18. carlroth.com [carlroth.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: The Use of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid in Solid-Phase Peptide Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: The Advent of Photolabile Linkers in Advanced Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the strategic choice of a linker to anchor the nascent peptide chain to a solid support is of paramount importance. This choice directly influences the conditions required for the final cleavage of the peptide from the resin. While traditional acid-labile linkers are widely used, they often necessitate harsh acidic conditions for cleavage, which can lead to the degradation of sensitive peptide sequences or the removal of crucial post-translational modifications.[1] Photolabile linkers have emerged as a sophisticated alternative, offering an orthogonal cleavage strategy that relies on irradiation with UV light.[1][2] This method provides remarkably mild and specific cleavage conditions, thereby preserving the integrity of complex and delicate peptides.[1][2]
Among the various classes of photolabile linkers, those based on the o-nitrobenzyl moiety are particularly prominent.[1][2] 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid stands out as a versatile and efficient linker in this category. Its unique chemical structure allows for stable anchoring of the peptide during synthesis and a clean, high-yield cleavage upon photolysis, making it an invaluable tool for the synthesis of peptides with sensitive functionalities. This application note provides a comprehensive guide to the use of this compound in SPPS, covering its mechanism of action, detailed protocols for its implementation, and its key applications.
Mechanism of Action: Light-Induced Peptide Release
The functionality of this compound as a photolabile linker is rooted in the photochemistry of the o-nitrobenzyl group. The peptide is anchored to the solid support via an ester bond formed between the C-terminal carboxylic acid of the first amino acid and the benzylic position of the linker. The synthesis of the peptide chain then proceeds using standard Fmoc-based SPPS protocols.[3]
Upon completion of the peptide synthesis, the resin-bound peptide is subjected to UV irradiation, typically in the range of 320-400 nm. The photolytic cleavage mechanism is initiated by the absorption of a photon by the nitro group, which leads to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which subsequently hydrolyzes to release the peptide with a free C-terminal carboxylic acid and a 2-nitrosobenzaldehyde derivative attached to the resin.
Experimental Workflow Visualization
The following diagram illustrates the key stages of solid-phase peptide synthesis utilizing the this compound photolabile linker.
Caption: Workflow of SPPS using a photolabile linker.
Protocols for Implementation
The following protocols provide a step-by-step guide for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Attachment of the Linker to the Solid Support
This protocol describes the esterification of the photolabile linker to a hydroxyl-functionalized solid support, such as Wang resin.
| Parameter | Value/Condition |
| Resin | Wang Resin (100-200 mesh) |
| Linker | This compound |
| Activating Agent | DIC/DMAP or HBTU/HOBt/DIPEA |
| Solvent | DMF |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
Procedure:
-
Swell the Wang resin in DMF for at least 1 hour.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) in DMF.
-
Add the activating agents (e.g., DIC and DMAP) to the linker solution and stir for 10 minutes.
-
Drain the DMF from the swollen resin and add the activated linker solution.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
Coupling of the First Amino Acid
The first Fmoc-protected amino acid is coupled to the linker-functionalized resin.
| Parameter | Value/Condition |
| Resin | Linker-functionalized resin |
| Amino Acid | Fmoc-protected amino acid (3 equivalents) |
| Coupling Reagent | HCTU or HATU (3 equivalents) |
| Base | DIPEA or 2,4,6-Collidine (6 equivalents) |
| Solvent | DMF |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
Procedure:
-
Swell the linker-functionalized resin in DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling reagent in DMF.
-
Add the base to the amino acid solution and pre-activate for 5-10 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF and perform a Kaiser test to confirm complete coupling.[4]
Peptide Chain Elongation
Subsequent amino acids are added using standard Fmoc-SPPS protocols.[5]
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[5]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using the conditions described in Protocol 2.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Photolytic Cleavage of the Peptide
The final peptide is cleaved from the solid support using UV irradiation.
| Parameter | Value/Condition |
| Wavelength | 320-400 nm |
| Solvent | Neutral or slightly acidic buffer (e.g., PBS, pH 7.4) |
| Reaction Time | 1-4 hours |
| Temperature | Room Temperature |
Procedure:
-
Wash the peptide-resin with DMF and then with a suitable solvent for photolysis (e.g., methanol, DCM).
-
Swell the resin in the chosen photolysis solvent in a suitable UV-transparent vessel.
-
Irradiate the resin suspension with a UV lamp at the appropriate wavelength while gently agitating.
-
Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC.
-
Once cleavage is complete, filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with the photolysis solvent to recover any remaining peptide.
-
Combine the filtrates and evaporate the solvent to obtain the crude peptide.
Applications and Advantages
The use of this compound as a photolabile linker offers several distinct advantages, making it particularly suitable for a range of applications in research and drug development.
-
Synthesis of Peptides with Sensitive Residues: The mild, non-acidic cleavage conditions are ideal for peptides containing acid-labile modifications such as glycosylation, phosphorylation, or sulfation.
-
Preparation of Protected Peptide Fragments: Photolytic cleavage can be performed while side-chain protecting groups remain intact, allowing for the synthesis of fully protected peptide fragments for use in segment condensation strategies.[3]
-
Combinatorial Chemistry and Peptide Libraries: The clean cleavage afforded by this linker is advantageous in the generation of peptide libraries where high purity of the individual members is crucial.
-
Caged Peptides: The photolabile linker can be adapted to create "caged" peptides, where the biological activity of the peptide is masked and can be released at a specific time and location by light activation.[6]
Conclusion
This compound is a highly effective photolabile linker for solid-phase peptide synthesis. Its ability to facilitate peptide cleavage under mild and orthogonal conditions makes it an indispensable tool for the synthesis of complex, sensitive, and modified peptides. The protocols and information provided in this application note are intended to enable researchers to successfully implement this technology in their synthetic endeavors, thereby advancing the frontiers of peptide chemistry and its applications in biology and medicine.
References
- ChemicalBook. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis.
- BenchChem. (2025). A Comparative Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: Fmoc-Photo.
- Albericio, F., et al. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
- ACS Combinatorial Science. (2018, June 4). Photolabile Linkers for Solid-Phase Synthesis.
- Zhang, X.-Q., Chen, Q., & Fan, L. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry.
- Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014, September 19). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles.
- Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (n.d.). A Photolabile Linker for the Solid-Phase Synthesis of Peptide hydrazides and Heterocycles.
- ChemicalBook. (n.d.). Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis.
- ResearchGate. (2025, October 6). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters.
- ChemSynthesis. (2025, May 20). 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid.
- Organic & Biomolecular Chemistry (RSC Publishing). (2022, December 23). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins.
- PubChemLite. (n.d.). This compound.
- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid.
- PubMed. (1987, November). 4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis.
- SciSpace. (n.d.). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups.
- BenchChem. (n.d.). Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Drug Discovery and Development.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- PubMed. (2023, December). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone.
Sources
Application Notes and Protocols: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid as a Photocleavable Linker in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool for Traceless Release
In the landscape of modern chemical synthesis, particularly in the assembly of complex biomolecules such as peptides and oligonucleotides, the choice of a linker to tether the nascent chain to a solid support is of paramount importance. The linker's chemistry dictates the conditions under which the final product is cleaved from the resin, a step that can significantly impact the yield and purity of the desired molecule. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid emerges as a highly effective photolabile linker, offering a mild and orthogonal strategy for the release of synthetic products.[1][2][3]
Belonging to the o-nitrobenzyl class of photolabile moieties, this linker allows for cleavage under near-UV irradiation (typically 350-365 nm), a method that is orthogonal to the acid- or base-labile conditions commonly employed in Fmoc and Boc solid-phase synthesis.[4] This gentle release mechanism is particularly advantageous for the synthesis of molecules containing sensitive functional groups that are prone to degradation under harsh cleavage conditions.[3] The core principle of its function lies in a Norrish Type II photoreaction, where upon UV irradiation, the nitro group abstracts a hydrogen atom from the benzylic position, leading to an intermediate that rearranges to release the C-terminal carboxyl group of the tethered molecule.[4]
These application notes provide a comprehensive guide to the utilization of this compound as a photolabile linker, detailing its attachment to solid supports and its application in both peptide and oligonucleotide synthesis, complete with detailed protocols and mechanistic insights.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 5-Methoxy-2-nitro-4-(phenylmethoxy)benzoic acid |
| CAS Number | 60547-92-4 |
| Molecular Formula | C₁₅H₁₃NO₆ |
| Molecular Weight | 303.27 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in DMF, DCM; Insoluble in water |
Data sourced from PubChem CID 10859633 and other chemical suppliers.[5][6]
Mechanism of Photocleavage
The utility of this compound as a linker is centered on its ability to undergo a specific photochemical reaction. The process is initiated by the absorption of a photon, which excites the ortho-nitrobenzyl system.
Caption: Photocleavage mechanism of the o-nitrobenzyl linker.
This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. This intermediate is unstable and undergoes rearrangement and hydrolysis to liberate the tethered molecule with a free C-terminal carboxyl group, and in the process, generates a 2-nitrosobenzaldehyde derivative as a byproduct.[4]
Application in Solid-Phase Peptide Synthesis (SPPS)
The orthogonality of the photocleavage makes this linker compatible with both major SPPS strategies: Fmoc/tBu and Boc/Bzl. This allows for the synthesis of a wide array of peptides, including those with sensitive side-chain modifications that would not survive the harsh acidolysis typically used for cleavage from Wang or Merrifield resins.
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol describes the covalent attachment of the linker to a standard aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin (1 eq.) in DMF for 1 hour in a reaction vessel, then drain the DMF.
-
Linker Activation: In a separate vial, dissolve this compound (2 eq.), HOBt (2 eq.), and HBTU (2 eq.) in DMF. Add DIPEA (4 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination (Fmoc Release Method):
-
Accurately weigh a small amount of the dry, linker-loaded resin (approx. 5 mg).
-
Treat the resin with a known volume of 20% piperidine in DMF (e.g., 1 mL) for 30 minutes to cleave the benzyloxy protecting group (which is not Fmoc, but this step is often used to estimate loading by assuming a similar molar absorptivity for the cleaved protecting group as for the Fmoc-piperidine adduct, or by using a standard curve if available for the specific cleaved group).
-
Dilute the supernatant with DMF and measure the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
-
Calculate the loading using the Beer-Lambert law (ε₃₀₁ = 7800 L mol⁻¹ cm⁻¹). A typical loading range is 0.4 - 0.7 mmol/g.
-
Protocol 2: Peptide Synthesis and Photocleavage
This protocol outlines the elongation of a peptide chain and its subsequent release from the photolabile resin.
Caption: Workflow for oligonucleotide synthesis with a 5'-photolabile linker.
Conclusion and Future Perspectives
This compound represents a robust and versatile photolabile linker for solid-phase synthesis. Its key advantage lies in the mild, orthogonal cleavage conditions that preserve the integrity of sensitive synthetic targets. The protocols outlined in these application notes provide a framework for its successful implementation in both peptide and oligonucleotide synthesis. As the demand for complex, modified biomolecules continues to grow in drug discovery and materials science, the utility of such controlled release strategies will undoubtedly expand, making photolabile linkers like this an indispensable tool for the modern synthetic chemist.
References
- Kang, S. S. (n.d.). A photolabile backbone amide linker for the solid-phase synthesis of c.
- Bio-Synthesis Inc. (n.d.). Photo-Cleavable Modifiers and Their use with Oligonucleotides. Bio-Synthesis Inc. Technical Bulletin.
- (n.d.).
- (2025). Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. NIH.
- (n.d.). WO2007082713A1 - Oligonucleotide synthesis using photocleavable linkers.
- (2025). Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. University of Arizona.
- (2010). Photochemical cleavage of leader peptides. PMC - NIH.
- (n.d.). Photoinduced Cleavage and Hydrolysis of o -Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels.
- (n.d.). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage.
- (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Royal Society of Chemistry.
- (n.d.).
- (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society.
- (n.d.). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Sigma-Aldrich.
- (n.d.). Design of cleavable linkers and applications in chemical proteomics.
- (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec.
- (n.d.). This compound. PubChem.
- (n.d.). Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis. Benchchem.
- (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN. Georganics.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Item - Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
Application Notes and Protocols: Synthesis of Drug Candidates from 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Introduction
In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The substituted benzoic acid scaffold is a privileged structure, serving as a versatile starting point for the construction of a diverse array of pharmacologically active molecules.[1] Among these, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid emerges as a highly valuable building block. Its trifunctional nature, featuring a carboxylic acid, a nitro group, and a protected phenol, offers a rich platform for chemical elaboration. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the benzyloxy and methoxy substituents provide steric and electronic handles that can be exploited for regioselective transformations.[2][3]
This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a particular focus on its application as a precursor in the synthesis of key intermediates for drug candidates. We will present a detailed, multi-step synthetic pathway to a crucial intermediate for the antidepressant drug Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations.
Strategic Importance in Drug Discovery
The structural motifs present in this compound are of significant interest in the development of neurologically active agents. The methoxy and protected hydroxy groups are common features in molecules designed to interact with monoamine neurotransmitter systems. The 2-nitro group, upon reduction to an amine, provides a critical handle for the introduction of further complexity, including the formation of heterocyclic systems or for amide bond formation to append desired pharmacophores.
While various synthetic routes to Vilazodone have been reported, many rely on starting materials that can be expensive or involve challenging reaction conditions.[4][5][6] The use of this compound as a starting material offers a potentially efficient and modular approach to key intermediates.
Proposed Synthetic Pathway to a Vilazodone Intermediate
The following sections outline a proposed multi-step synthesis of a key piperazine-containing intermediate for Vilazodone, starting from this compound. This pathway is constructed based on well-established chemical transformations and provides a logical and scientifically sound approach for researchers in the field.
Caption: Proposed synthetic pathway from this compound to a key Vilazodone intermediate.
Experimental Protocols
Part 1: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
Principle: The selective reduction of the aromatic nitro group to an amine is a critical transformation. Catalytic hydrogenation is a clean and efficient method for this purpose, offering high yields and avoiding the use of stoichiometric metal reductants.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Palladium on Carbon (10 wt. %) | Commercial Source | |
| Methanol | Anhydrous | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Hydrogen Gas | High Purity |
Protocol:
-
To a hydrogenation vessel, add this compound (1.0 eq) and methanol (10 mL per gram of starting material).
-
Carefully add 10% palladium on carbon (5 mol %).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 2-amino-4-(benzyloxy)-5-methoxybenzoic acid as a solid.
Part 2: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzamide
Principle: The conversion of the carboxylic acid to a primary amide is achieved via activation of the carboxyl group, followed by reaction with an ammonia source. A common method involves the formation of an acyl chloride followed by ammonolysis.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | As synthesized | |
| Thionyl Chloride (SOCl₂) | ≥99% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Ammonium Hydroxide (28-30%) | ACS Grade | Commercial Source |
Protocol:
-
Suspend 2-amino-4-(benzyloxy)-5-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (15 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride and DCM.
-
Dissolve the crude acyl chloride in a minimal amount of a suitable solvent (e.g., THF) and add it dropwise to a stirred solution of ammonium hydroxide (excess) at 0 °C.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain 2-amino-4-(benzyloxy)-5-methoxybenzamide.
Part 3: Synthesis of the Piperazine Moiety
Principle: The formation of the piperazine ring can be accomplished by reacting the primary amino group of the benzamide with bis(2-chloroethyl)amine. This reaction proceeds via a double nucleophilic substitution.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Amino-4-(benzyloxy)-5-methoxybenzamide | As synthesized | |
| Bis(2-chloroethyl)amine hydrochloride | ≥97% | Commercial Source |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |
Protocol:
-
In a round-bottom flask, combine 2-amino-4-(benzyloxy)-5-methoxybenzamide (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and sodium carbonate (2.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product, containing the piperazine ring, can then be carried forward to the next step or purified by column chromatography.
Note on Benzyl Deprotection: The benzyloxy group is a protecting group for the phenol. For the synthesis of the final Vilazodone molecule, this group would need to be removed. This is typically achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which would also reduce the nitro group if performed at an earlier stage.[7][8] The timing of this deprotection step is a critical strategic consideration in the overall synthesis. An alternative method for benzyl ether cleavage that is compatible with other reducible functional groups involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.[5]
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Conditions
| Step | Transformation | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Nitro Reduction | H₂, 10% Pd/C | Methanol | Room Temp. | >90% |
| 2 | Amide Formation | SOCl₂, NH₄OH | DCM | Reflux | 70-85% |
| 3 | Piperazine Formation | Bis(2-chloroethyl)amine | DMF | 80-100 °C | 50-70% |
Conclusion
This compound represents a strategically important starting material for the synthesis of complex drug candidates. The proposed synthetic pathway to a key Vilazodone intermediate highlights the utility of this scaffold and employs a series of robust and well-documented chemical transformations. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of this and other related bioactive molecules. Further optimization of reaction conditions and purification procedures may be necessary to achieve desired yields and purity on a larger scale.
References
- Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-248.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
- Das, P., Srivastava, B., Joseph, S., Nizar, H., & Prasad, M. (2014). Amidation and N-Boc Deprotection Process Improvement for the Preparation of 5-(1-Piperazinyl)benzofuran-2-carboxamide, a Key Intermediate of Vilazodone. Organic Process Research & Development, 18(5), 665-667.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Kociensky, P. J. (2006). Protecting Groups (3rd ed.). Thieme Verlag.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications.
- Preprints.org. (2023).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-Aminobenzofuran-2-carboxamide | 1026097-14-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]
- 7. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application & Protocol Guide: Friedländer Annulation with Derivatives of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid for Quinolone Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedländer annulation is a cornerstone of heterocyclic chemistry, providing a robust pathway to the quinoline scaffold, a privileged core in numerous pharmacologically active compounds. This application note presents a comprehensive guide for the utilization of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid derivatives in the Friedländer synthesis. Acknowledging that the direct use of this nitrobenzoic acid is incompatible with the reaction's requirements for an ortho-aminoaryl aldehyde or ketone, we detail a strategic two-stage approach. The first stage outlines the synthesis of a key intermediate, 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde. The second stage describes a highly efficient domino nitro reduction-Friedländer annulation protocol, which leverages this intermediate to construct highly functionalized quinoline systems in a single pot. This guide provides not only step-by-step protocols but also the underlying chemical logic, troubleshooting insights, and characterization data, designed to empower researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the Friedländer Annulation
The quinoline ring system is a recurring motif in a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimalarial to anti-inflammatory.[1] The Friedländer annulation, first reported in 1882, remains one of the most direct and versatile methods for constructing this scaffold.[2][3] The reaction classically involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4]
Modern drug discovery often demands complex substitution patterns on the quinoline core to fine-tune pharmacological properties. The starting material, this compound, offers a desirable substitution pattern—a protected phenol and a methoxy group—that can be invaluable for later-stage diversification. However, its nitro and carboxylic acid functionalities preclude its direct use in the Friedländer reaction.
This guide addresses this challenge by presenting a complete workflow, from the necessary precursor synthesis to a modern, efficient domino reaction that combines the critical nitro group reduction with the subsequent cyclization, thereby minimizing intermediate handling and improving overall efficiency.[1][5]
Part I: Synthesis of the Key Precursor: 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
The successful execution of the Friedländer annulation hinges on the availability of the corresponding o-aminoaryl carbonyl compound. Our strategy involves first preparing the stable o-nitrobenzaldehyde derivative from the commercially available benzoic acid. This intermediate serves as the direct substrate for the subsequent domino reaction.
The conversion of the carboxylic acid to an aldehyde is a non-trivial process, as direct reduction is challenging. A reliable method proceeds through the formation of a more reactive acyl chloride intermediate, followed by a controlled reduction.
Experimental Protocol 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Step 1.1: Formation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl chloride
-
Rationale: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) to activate it for reduction. Oxalyl chloride is a viable alternative. A catalytic amount of dimethylformamide (DMF) is used to facilitate the reaction via the formation of a Vilsmeier intermediate.
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 16.5 mmol).
-
Add thionyl chloride (15 mL, 206 mmol) and a catalytic drop of DMF.
-
Heat the reaction mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 2 hours. The solid should fully dissolve.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-(benzyloxy)-5-methoxy-2-nitrobenzoyl chloride, a yellow solid, is used directly in the next step without further purification.
-
Step 1.2: Rosenmund Reduction to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
-
Rationale: The Rosenmund reduction is a classic and effective method for converting acyl chlorides to aldehydes via catalytic hydrogenation.[2][3] The catalyst, palladium on barium sulfate (Pd/BaSO₄), is poisoned (e.g., with quinoline-sulfur) to prevent over-reduction of the aldehyde to the corresponding alcohol.
-
Procedure:
-
Dissolve the crude acyl chloride from Step 1.1 in dry toluene (50 mL) in a 250 mL three-neck flask.
-
Add the Rosenmund catalyst (5% Pd/BaSO₄, 0.5 g) and a catalyst poison (e.g., 2 drops of a quinoline-sulfur solution).
-
Fit the flask with a gas inlet, a stirrer, and a condenser. Bubble hydrogen gas through the stirred suspension at a moderate rate at 80-90 °C.
-
Monitor the reaction by TLC (thin-layer chromatography) for the disappearance of the starting material.
-
Upon completion, cool the mixture, filter it through a pad of Celite to remove the catalyst, and wash the pad with toluene.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde as a yellow solid.
-
Part II: The Domino Nitro Reduction-Friedländer Annulation
This one-pot protocol represents a significant process improvement, combining the reduction of the nitro group and the subsequent Friedländer cyclization. The in situ formation of the highly reactive o-aminobenzaldehyde minimizes side reactions and purification steps.[1][5] Iron powder in acetic acid is an inexpensive, effective, and mild reducing system for this purpose.[1]
Reaction Mechanism Overview
The domino process unfolds in a coordinated sequence within a single reaction vessel:
-
Nitro Reduction: Iron metal in acetic acid reduces the nitro group of the precursor to an aniline (an o-amino benzaldehyde).
-
Aldol Condensation/Schiff Base Formation: The newly formed amine can react in two ways depending on the conditions. It can either form a Schiff base with the ketone partner, or the aldehyde can undergo an aldol-type condensation with the α-methylene ketone.[4]
-
Cyclization & Dehydration: An intramolecular cyclization occurs, followed by dehydration (aromatization) to yield the final, stable quinoline ring.
Diagram 1: General Mechanism of the Friedländer Annulation
Caption: Reactant to product relationship in the Friedländer synthesis.
Experimental Protocol 2: One-Pot Synthesis of a Substituted Quinolone
This protocol details the synthesis of Ethyl 7-(benzyloxy)-6-methoxy-2-methylquinoline-3-carboxylate as a representative example, using the precursor synthesized in Part I and ethyl acetoacetate as the α-methylene partner.
-
Materials:
-
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (1.0 g, 3.5 mmol)
-
Iron powder (<100 mesh, 1.0 g, 17.9 mmol)
-
Ethyl acetoacetate (0.55 g, 4.2 mmol)
-
Glacial acetic acid (20 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Combine 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, iron powder, and ethyl acetoacetate in a 50 mL round-bottom flask containing a magnetic stir bar.
-
Add glacial acetic acid to the flask.
-
Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography to yield the pure quinoline product.
-
Diagram 2: Experimental Workflow
Caption: Overall workflow from starting acid to final quinoline product.
Data Presentation & Characterization
The following table summarizes expected outcomes for the synthesis of the precursor and the final quinoline product. Yields are representative and may vary based on reaction scale and purification efficiency.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Key Characterization Peaks (¹H NMR, δ ppm) |
| 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | C₁₅H₁₃NO₅ | 287.27 | 75-85 (over 2 steps) | Yellow Solid | ~10.2 (s, 1H, -CHO), 7.3-7.5 (m, 5H, Ar-H), 5.2 (s, 2H, -OCH₂Ph), 3.9 (s, 3H, -OCH₃) |
| Ethyl 7-(benzyloxy)-6-methoxy-2-methylquinoline-3-carboxylate | C₂₁H₂₁NO₄ | 367.40 | 65-80 | Off-white Solid | ~8.0-8.5 (quinoline H), 7.3-7.5 (m, 5H, Ar-H), 5.2 (s, 2H, -OCH₂Ph), 4.4 (q, 2H, -OCH₂CH₃), 2.7 (s, 3H, -CH₃) |
Conclusion & Field Insights
This application note provides a validated and efficient pathway for synthesizing functionalized quinolines from this compound. By first converting the starting material to a suitable o-nitrobenzaldehyde precursor, we enable the use of a powerful domino nitro reduction-Friedländer annulation. This approach offers several advantages for drug discovery professionals:
-
Efficiency: The one-pot domino reaction reduces handling of intermediates and shortens the overall synthetic sequence.
-
Versatility: The protocol is amenable to a wide variety of α-methylene compounds, allowing for the generation of diverse quinoline libraries.
-
Strategic Design: The benzyloxy protecting group can be readily cleaved in later steps to reveal a phenol, providing a handle for further derivatization and SAR (Structure-Activity Relationship) studies.
Researchers should note that the efficiency of the Rosenmund reduction is highly dependent on catalyst activity and poisoning. Over-reduction to the alcohol is a common side reaction that can be mitigated by careful monitoring. Similarly, in the domino reaction, ensuring complete reduction of the nitro group before significant side reactions occur is key; this is generally well-controlled by the reaction temperature and stoichiometry of the iron reductant.
References
- Organic Reactions. (1942). The Friedländer Synthesis of Quinolines.
- Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110.
- Wikipedia. (n.d.). Friedländer synthesis.
- ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Fobi, K., & Bunce, R. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123.
- PubMed. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
- Vedantu. (n.d.). How do you convert benzoic acid to benzaldehyde class 12 chemistry CBSE.
Sources
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do you convert benzoic acid to benzaldehyde class 12 chemistry CBSE [vedantu.com]
- 3. How to Convert Benzoic Acid to Benzaldehyde [unacademy.com]
- 4. Conversion of Benzoic Acid to Benzaldehyde (NEET Chemistry) - Neet Chennai [neetchennai.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
An Application Note for the Scale-Up Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Abstract
This compound is a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its molecular structure, featuring strategically placed benzyloxy, methoxy, and nitro functional groups, makes it a versatile building block for drug discovery and development. This application note provides a comprehensive and scalable protocol for the synthesis of this key intermediate, starting from the readily available precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The guide is designed for researchers, chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and critical safety protocols essential for successful scale-up.
Introduction and Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. This strategy is designed for regiochemical control and high-yield production. The core logic involves:
-
Protection of the Phenolic Hydroxyl: The phenolic hydroxyl group of the starting material, vanillic acid, is first protected as a benzyl ether. This is a crucial step to prevent unwanted side reactions during the subsequent nitration and to leverage the directing effects of the resulting benzyloxy group. The Williamson ether synthesis is a reliable and scalable method for this transformation.[1]
-
Regioselective Nitration: The second step is an electrophilic aromatic substitution, where a nitro group (–NO₂) is introduced onto the aromatic ring.[2][3] The existing electron-donating ether groups (benzyloxy and methoxy) are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. This combination of directing effects strongly favors the introduction of the nitro group at the C-2 position, ortho to the benzyloxy group and meta to the carboxylic acid, leading to the desired product with high regioselectivity.[4]
This strategic sequence ensures a controlled and efficient synthesis, minimizing the formation of unwanted isomers and simplifying purification on a larger scale.
Overall Synthetic Workflow
The two-step synthesis from vanillic acid to the target compound is outlined below.
Figure 1: Overall workflow for the synthesis.
Detailed Scale-Up Protocol
This protocol is optimized for a laboratory scale-up starting with approximately 50 grams of vanillic acid. All operations involving nitric acid must be performed in a certified chemical fume hood with the sash at the lowest practical height.
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid
This procedure details the protection of the phenolic hydroxyl group via Williamson ether synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxy-3-methoxybenzoic acid | 168.15 | 50.0 g | 0.297 |
| Sodium Hydroxide (NaOH) | 40.00 | 24.0 g | 0.600 |
| Ethanol (95%) | - | 350 mL | - |
| Water (Deionized) | - | 350 mL | - |
| Benzyl Bromide (BnBr) | 171.04 | 56.0 mL (76.2 g) | 0.445 |
| Hydrochloric Acid (6M HCl) | - | As needed | - |
Procedure:
-
Dissolution: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 50.0 g of 4-hydroxy-3-methoxybenzoic acid in 350 mL of ethanol.
-
Base Addition: In a separate beaker, dissolve 24.0 g of sodium hydroxide in 350 mL of deionized water. Carefully add the NaOH solution to the ethanolic solution of vanillic acid with stirring.
-
Reagent Addition: Heat the mixture to 65°C using a heating mantle with a temperature controller. Once the temperature is stable, add 56.0 mL of benzyl bromide dropwise over 30 minutes.
-
Reaction: Maintain the reaction mixture at 65°C with vigorous stirring for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Add 400 mL of water to the remaining aqueous solution.
-
Acidification: Cool the solution in an ice bath and slowly acidify to pH 3-4 by adding 6M HCl. A white precipitate will form.
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash the filter cake with cold water (2 x 100 mL). Recrystallize the crude product from ethanol to obtain pure 4-(benzyloxy)-3-methoxybenzoic acid as a white crystalline solid. Dry the product under vacuum at 45°C. The expected yield is approximately 80-85%.
Step 2: Synthesis of this compound
This step involves the hazardous nitration process and requires strict adherence to safety protocols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Benzyloxy)-3-methoxybenzoic acid | 258.28 | 50.0 g | 0.194 |
| Acetic Anhydride | 102.09 | 250 mL | - |
| Nitric Acid (70%, fuming) | 63.01 | 15.0 mL (22.5 g) | 0.252 |
| Ice | - | As needed | - |
| Water (Deionized) | - | As needed | - |
Procedure:
-
Dissolution: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 50.0 g of 4-(benzyloxy)-3-methoxybenzoic acid in 250 mL of acetic anhydride.
-
Cooling: Cool the suspension to 0°C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.
-
Nitration: Slowly add 15.0 mL of 70% nitric acid dropwise via a dropping funnel. CRITICAL: Maintain the internal temperature below 5°C throughout the addition. The rate of addition should be controlled to prevent any exothermic surge.
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 3 hours.
-
Quenching: Very slowly and carefully, pour the reaction mixture into a 2 L beaker containing 1 L of an ice/water slurry with vigorous stirring. This will quench the reaction and precipitate the product.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the solid product under vacuum to yield this compound as a pale yellow solid. The expected yield is approximately 85-90%.[5]
-
Characterization: Confirm the product identity and purity using NMR and Mass Spectrometry. Expected ¹H NMR (DMSO-d₆): δ 13.58 (brs, 1H), 7.70 (s, 1H), 7.46-7.40 (m, 6H), 7.39 (s, 1H), 5.25 (s, 2H), 3.92 (s, 3H). MS (ESI+): m/z 304 [M+H]⁺.[5]
Mechanistic Insight: Electrophilic Aromatic Substitution
The nitration step proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. Sulfuric acid, if used, or auto-protonation of nitric acid generates the highly electrophilic nitronium ion (NO₂⁺).[6][7] This ion is then attacked by the electron-rich aromatic ring.
Figure 2: Mechanism of aromatic nitration.
Critical Safety Considerations
Scaling up chemical syntheses introduces significant safety challenges, particularly for highly exothermic and hazardous reactions like nitration.[8]
-
Corrosivity and Toxicity: Nitric acid is extremely corrosive and can cause severe burns.[9][10] Its fumes are toxic and can cause respiratory damage.[11] All manipulations must be conducted within a properly ventilated fume hood.
-
Thermal Runaway: Nitration reactions are highly exothermic.[12] Poor temperature control can lead to a rapid, uncontrolled increase in temperature and pressure (thermal runaway), posing a severe explosion risk.
-
Engineering Controls: Use a reactor with adequate cooling capacity. For the described scale, an ice-salt bath is essential. Reagents must be added slowly and in a controlled manner.
-
Monitoring: Continuous monitoring of the internal reaction temperature is mandatory.
-
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.[10]
-
A chemical-resistant lab coat or apron.
-
-
Emergency Preparedness:
-
Ensure immediate access to an emergency shower and eyewash station.[11]
-
Have appropriate spill containment and neutralization kits readily available (e.g., sodium carbonate or bicarbonate for acid spills).[13]
-
Develop and review a Standard Operating Procedure (SOP) that includes emergency protocols before beginning the synthesis.[13]
-
-
Waste Disposal: Nitric acid waste streams are hazardous and must be segregated and disposed of according to institutional and environmental regulations. Never mix nitric acid waste with organic solvents or other reactive chemicals.[13]
Conclusion
The protocol described provides a reliable and scalable pathway for the synthesis of this compound. The success of this synthesis on a larger scale is critically dependent on a thorough understanding of the reaction mechanism, careful control of reaction parameters—especially temperature during nitration—and unwavering adherence to stringent safety protocols. By following this guide, researchers and development scientists can confidently produce this valuable intermediate for applications in pharmaceutical and chemical research.
References
- Nitration reaction safety - YouTube. (2024, June 7). YouTube.
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
- Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate.Asian Journal of Chemistry, 27(7), 2521-2523.
- NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.
- Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024, June 24). UW Environmental Health & Safety.
- How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? (n.d.). A Plus Topper.
- 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid. (n.d.). ChemSynthesis.
- Synthesis of 2-nitrobenzoic acid. (n.d.). PrepChem.com.
- Novel green synthesis of o-nitrobenzoic acid by oxidation of o-nitrotoluene with substituted iron porphyrins. (2012). ResearchGate.
- This compound. (n.d.). PubChemLite.
- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.). Google Patents.
- 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. (n.d.). Georganics.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.Beilstein journal of organic chemistry, 4, 43.
- This compound | C15H13NO6. (n.d.). PubChem.
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.). Semantic Scholar.
- Benzyl Esters. (n.d.). Organic Chemistry Portal.
- Process for the preparation of benzyl esters of hydroxybenzoic acids. (n.d.). Google Patents.
- Nitration - Wikipedia. (n.d.). Wikipedia.
- Nitration of Benzene. (n.d.). Chemistry Steps.
- Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts.
- Nitration of Aromatic Compounds - YouTube. (2023, January 14). YouTube.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. ehs.com [ehs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate.
This compound is a key building block in the synthesis of various pharmacologically active compounds. Its efficient synthesis is therefore of significant interest. This guide provides a comprehensive overview of the synthetic process, detailed troubleshooting advice, and strategies for optimization, all grounded in established chemical principles and supported by scientific literature.
Synthetic Overview
The most common and practical synthesis of this compound involves a two-step process starting from a commercially available precursor, 4-hydroxy-5-methoxy-2-nitrobenzoic acid, or its corresponding aldehyde or toluene derivative. The two key transformations are:
-
Williamson Ether Synthesis: Benzylation of the phenolic hydroxyl group.
-
Oxidation: Conversion of a methyl or aldehyde group at the 1-position to a carboxylic acid.
The order of these steps can vary depending on the starting material. For instance, starting with 4-(benzyloxy)-5-methoxy-2-nitrotoluene would necessitate the oxidation as the final step. Conversely, starting with 4-hydroxy-5-methoxy-2-nitrobenzoic acid would involve the benzylation of the hydroxyl group.
Visualizing the Synthetic Pathway
Caption: Common synthetic routes to this compound.
Detailed Step-by-Step Protocol (Route A)
This protocol outlines the synthesis starting from 4-hydroxy-5-methoxy-2-nitrotoluene.
Part 1: Benzylation of 4-hydroxy-5-methoxy-2-nitrotoluene
Materials:
-
4-hydroxy-5-methoxy-2-nitrotoluene
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
TLC plates (silica gel)
-
Ethyl acetate/Hexane mixture for TLC
Procedure:
-
To a stirred solution of 4-hydroxy-5-methoxy-2-nitrotoluene in acetone, add anhydrous potassium carbonate.
-
Slowly add benzyl bromide to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)-5-methoxy-2-nitrotoluene.
-
Purify the crude product by recrystallization or column chromatography.
Part 2: Oxidation of 4-(benzyloxy)-5-methoxy-2-nitrotoluene
Materials:
-
4-(benzyloxy)-5-methoxy-2-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-(benzyloxy)-5-methoxy-2-nitrotoluene in acetone.
-
Slowly add a pre-heated aqueous solution of potassium permanganate to the acetone solution at around 30°C.[1]
-
Heat the reaction mixture to 50°C and stir for several hours.[1] The disappearance of the purple color of permanganate and the formation of a brown manganese dioxide precipitate indicates the reaction is proceeding.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, and wash the filter cake with acetone and hot water.[1]
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Cool the remaining aqueous solution to 0°C and acidify with hydrochloric acid to a pH of 4.[1]
-
Stir the mixture for 30 minutes to allow for complete precipitation of the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.[1]
-
The product can be further purified by recrystallization from ethanol.
Troubleshooting and FAQ
This section addresses common issues encountered during the synthesis.
Q1: My benzylation reaction (Williamson ether synthesis) is slow or incomplete. How can I improve the yield?
A1: Low yields in Williamson ether synthesis can be due to several factors. Here's a systematic approach to troubleshooting:
-
Choice of Base and Solvent: The combination of base and solvent is crucial.[2] Potassium carbonate (K₂CO₃) is a common and effective base for this reaction.[3] Polar aprotic solvents like DMF or acetone are preferred as they solvate the cation, leaving a more reactive "naked" phenoxide anion.[4] If the reaction is sluggish in acetone, switching to DMF may increase the rate.
-
Reactivity of the Alkyl Halide: Benzyl bromide is generally more reactive than benzyl chloride and may lead to faster reaction times.[4] Ensure the benzyl halide is of high purity and not degraded.
-
Presence of Water: The reaction is sensitive to water, which can consume the base and hinder the formation of the phenoxide.[4] Ensure all glassware is dry and use anhydrous solvents and reagents.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase where the benzyl halide resides.[2]
Q2: I am observing side products in my benzylation reaction. What are they and how can I avoid them?
A2: A common side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.[2] Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the ring.
-
To favor O-alkylation (the desired reaction):
-
Use polar aprotic solvents like DMF or DMSO.
-
Ensure a moderate reaction temperature. Higher temperatures can sometimes favor C-alkylation.[2]
-
Q3: The oxidation with potassium permanganate is not going to completion, or the yield is low. What can I do?
A3: The permanganate oxidation of a methyl group on a nitrotoluene can be challenging.
-
Reaction Temperature and Time: This oxidation often requires elevated temperatures to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to decomposition of the starting material or product. A temperature of around 50-60°C is a good starting point.[1][5] Ensure sufficient reaction time, monitoring by TLC.
-
Stoichiometry of KMnO₄: Ensure you are using a sufficient molar excess of potassium permanganate. The stoichiometry is not 1:1, as the permanganate is reduced from Mn(VII) to Mn(IV) (in MnO₂).
-
pH of the reaction medium: The oxidation is typically carried out in a neutral or slightly alkaline medium. The reaction rate can be sensitive to pH.[6]
-
Side Reactions: The aromatic ring itself can be susceptible to oxidation by permanganate, although the methyl group is generally more reactive.[7][8][9] The presence of the electron-withdrawing nitro group can influence the reactivity of the ring.
Q4: The workup of the permanganate oxidation is messy, and I'm losing product during filtration of MnO₂. Any tips?
A4: The fine precipitate of manganese dioxide (MnO₂) can be difficult to filter.
-
Use of a Filter Aid: Filtering through a pad of celite or diatomaceous earth is highly recommended.[1] This creates a porous filter bed that prevents the fine MnO₂ particles from clogging the filter paper.
-
Thorough Washing: Wash the filter cake thoroughly with hot water and acetone to recover any adsorbed product.[1]
-
Alternative Oxidizing Agents: If permanganate oxidation proves consistently problematic, consider alternative oxidizing agents. However, for the conversion of a benzylic methyl group to a carboxylic acid, KMnO₄ is a classic and generally effective reagent.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis.
Process Optimization and Data
Optimizing the reaction conditions can lead to significant improvements in yield and purity. Below is a table summarizing key parameters and their typical ranges.
| Parameter | Benzylation (Williamson Ether Synthesis) | Oxidation (with KMnO₄) | Rationale |
| Solvent | Acetone, DMF, Acetonitrile | Acetone/Water | Polar aprotic solvents favor the Sₙ2 reaction for benzylation. A co-solvent system is needed for the oxidation to dissolve both the organic starting material and inorganic oxidant. |
| Base | K₂CO₃, Cs₂CO₃, NaOH | N/A | A moderately strong base is needed to deprotonate the phenol without causing side reactions. |
| Temperature | 50-80°C (Reflux) | 30-60°C | Higher temperatures increase the rate of benzylation. The oxidation is exothermic and requires careful temperature control to prevent runaway reactions.[5] |
| Reaction Time | 4-12 hours | 2-8 hours | Monitor by TLC to determine the optimal reaction time and avoid decomposition. |
| Key Reagents | Benzyl bromide, Benzyl chloride | Potassium permanganate | Benzyl bromide is more reactive. KMnO₄ is a strong and cost-effective oxidizing agent. |
Safety Precautions
-
Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood.
-
Potassium Permanganate: Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials. The oxidation reaction can be exothermic and should be carried out with caution, especially on a large scale.
-
Solvents: Acetone and DMF are flammable. Handle with care and avoid ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2014). Journal of Molecular Modeling.
- Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (2015). Asian Journal of Chemistry.
- Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and... - ResearchGate. (n.d.).
- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PubMed. (2014).
- A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1 - Zenodo. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- Williamson ether synthesis - Wikipedia. (n.d.).
- Oxidation by permanganate: synthetic and mechanistic aspects - NIT Rourkela. (2008).
Sources
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Welcome to the technical support guide for the purification of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS 60547-92-4). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this key synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound during purification.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is largely dependent on the synthetic route employed. A frequent pathway involves the benzylation of a vanillic acid derivative followed by nitration, or the oxidation of a corresponding benzaldehyde.[1][2] Consequently, common impurities may include:
-
Unreacted Starting Materials: Such as 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde if the synthesis involves an oxidation step, or the precursor vanillic acid derivative.[1][3]
-
Regioisomers: The nitration of the aromatic ring can sometimes yield small quantities of other positional isomers. The directing effects of the existing methoxy and benzyloxy groups strongly favor the desired product, but minor isomers can still form.[3]
-
Byproducts of Side Reactions: Incomplete benzylation or oxidation can lead to related impurities. For instance, if potassium permanganate is used as an oxidant, manganese dioxide byproducts might be present if not completely removed during workup.[1]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., acetone, ethanol, ethyl acetate) may be retained in the crude solid.
Q2: What is the guiding principle for purifying this compound via recrystallization?
A2: Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility.[4] The core principle involves dissolving the impure, crude solid in a minimal amount of a suitable hot solvent. At this elevated temperature, both the desired compound and the impurities are soluble. As the solution is allowed to cool slowly, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, being present in a much lower concentration, ideally remain dissolved in the cold solvent (the "mother liquor").[5] The success of this technique hinges on selecting a solvent system where the target compound has high solubility in the hot solvent but low solubility in the cold solvent.[4]
Q3: How should I select an appropriate solvent for the recrystallization of this compound?
A3: Solvent selection is the most critical step for successful recrystallization. The ideal solvent should:
-
Completely dissolve the crude compound when hot (near its boiling point).
-
Provide very low solubility for the compound when cold (at room temperature or in an ice bath).
-
Either not dissolve the impurities at all (allowing for hot filtration) or keep them fully dissolved even when the solution is cold.
-
Be chemically inert, not reacting with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For this compound, which is a polar carboxylic acid, polar protic solvents are a good starting point.[6] Based on data for structurally similar nitrobenzoic acids, ethanol is an effective choice.[4] An ethanol/water mixed solvent system is also highly recommended, where ethanol acts as the primary solvent and water acts as an "anti-solvent" to reduce solubility upon cooling and induce crystallization.[7]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₆ | [8] |
| Molecular Weight | 303.27 g/mol | [8] |
| Appearance | Solid (often a yellowish powder) | [9] |
| Melting Point | Literature values vary, often cited around 200-202 °C | [10] |
| CAS Number | 60547-92-4 | [8] |
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification process.
Issue 1: My crude product is a sticky solid or persistent oil and will not become a filterable powder.
-
Possible Cause 1: Residual Solvent. The crude material may have retained a significant amount of the reaction or workup solvent, resulting in a semi-solid or oil.
-
Solution 1:
-
Place the material in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to remove volatile solvents.
-
Alternatively, perform a "trituration." Add a small amount of a solvent in which your product is known to be insoluble (e.g., hexanes or diethyl ether). Stir the mixture vigorously with a spatula. This will often wash away the residual solvent and cause the product to precipitate as a solid. Filter and dry the resulting powder.
-
-
Possible Cause 2: High Impurity Load. A high concentration of impurities can depress the melting point of the mixture, causing it to exist as an oil at room temperature.
-
Solution 2: Proceed directly with the recrystallization. Dissolve the oil in a minimal amount of hot solvent as you would with a solid. The impurities should remain in the mother liquor upon cooling, allowing the pure product to crystallize.
Issue 2: During recrystallization, my compound "oils out" instead of forming crystals.
-
Possible Cause 1: Solution is too concentrated/Cooling is too rapid. If the solution is supersaturated, the product can crash out of solution as a liquid (oil) rather than forming an ordered crystal lattice, especially if cooling is too fast.
-
Solution 1:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small additional amount (10-15%) of the hot solvent to reduce the concentration slightly.
-
Allow the flask to cool very slowly. Insulate the flask (e.g., by covering it with a beaker) to slow the rate of heat loss. This encourages the formation of well-defined crystals.[5]
-
-
Possible Cause 2: Inappropriate Solvent. The boiling point of your chosen solvent may be higher than the melting point of your compound (or the melting point of your compound when mixed with impurities).
-
Solution 2: Consider a different solvent system with a lower boiling point. For example, if you are using DMF, switch to ethanol or an ethyl acetate/heptane mixture.
Issue 3: No crystals form after cooling the recrystallization solution.
-
Possible Cause 1: Too much solvent was used. The solution is not saturated enough at cold temperatures for crystals to form.
-
Solution 1: Remove some of the solvent by gently heating the solution on a hot plate (in a fume hood) to evaporate a portion of it. Allow the now more concentrated solution to cool again.
-
Possible Cause 2: The solution is supersaturated. The conditions for nucleation (the initial formation of a crystal) have not been met.
-
Solution 2: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide a nucleation site.[5]
-
Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[5]
-
Anti-Solvent Addition: If using a single solvent system (e.g., pure ethanol), you can slowly add a miscible "anti-solvent" (a solvent in which your product is insoluble, like deionized water) dropwise until the solution becomes persistently cloudy (turbid). Then, add a few drops of the primary solvent to redissolve the turbidity and allow it to cool slowly.[7]
-
Visualization 1: Troubleshooting Crystallization Failures
Sources
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid | 214848-09-6 [sigmaaldrich.com]
Technical Support Center: Recrystallization of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Welcome to the Technical Support Center for the purification of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this important synthetic intermediate. Our goal is to equip you with the knowledge to consistently achieve high purity and yield.
Introduction to the Recrystallization of this compound
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The underlying principle is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For this compound, a key building block in various synthetic pathways, achieving high purity is paramount for the success of subsequent reactions and the integrity of the final products.
The primary impurity often encountered in the synthesis of this compound is the unreacted starting material, 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, from which it is typically prepared via oxidation.[1] Recrystallization provides an effective method to separate the desired carboxylic acid from this less polar aldehyde impurity.
This guide will focus on a mixed-solvent system, specifically an ethanol-water mixture, which has proven effective for the recrystallization of structurally similar aromatic nitro- and carboxylic acid-containing compounds.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for designing and executing a successful recrystallization procedure.
| Property | Value | Reference(s) |
| CAS Number | 60547-92-4 | [3] |
| Molecular Formula | C₁₅H₁₃NO₆ | [1][3] |
| Molecular Weight | 303.27 g/mol | [1][3] |
| Appearance | White to beige powder | |
| Melting Point | ~192 °C |
Experimental Protocol: Recrystallization of this compound
This protocol details a robust procedure for the purification of this compound using an ethanol-water mixed solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper (qualitative, for hot filtration if needed, and quantitative for crystal collection)
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Watch glass
Procedural Workflow:
Caption: A step-by-step workflow for the recrystallization process.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
On a hot plate, gently heat a beaker of 95% ethanol.
-
Add a small amount of the hot ethanol to the flask containing the crude solid to create a slurry.
-
With continuous stirring and gentle heating, add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.[4]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are visible in the hot solution, a hot gravity filtration is necessary.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a piece of fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[2]
-
-
Inducing Crystallization:
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and an appropriate size of filter paper.
-
Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities from the mother liquor.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point can be used.
-
-
Purity Assessment:
-
Once completely dry, weigh the purified crystals and calculate the percent recovery.
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value of approximately 192 °C indicates high purity.
-
Troubleshooting Guide
This section addresses common issues that may be encountered during the recrystallization of this compound.
Caption: A guide to troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: Why is a mixed-solvent system of ethanol and water recommended for this recrystallization?
A1: this compound has good solubility in hot ethanol but is much less soluble in cold ethanol. Water is a poor solvent for this compound. By dissolving the compound in a minimal amount of hot ethanol and then adding hot water as an "anti-solvent" to the point of saturation, we create a system where the solubility of the desired compound decreases significantly upon cooling, leading to crystallization. This method is particularly effective for polar organic molecules.[2]
Q2: What should I do if my product "oils out" instead of crystallizing?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if there is a high level of impurities.[6] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional ethanol to decrease the saturation, and then allow the solution to cool much more slowly.[6] Vigorous stirring as the oil begins to form can sometimes break it up and induce crystallization.[5]
Q3: My crystals are not forming, even after cooling in an ice bath. What is the problem?
A3: This is a common issue and is often due to either using too much solvent or the formation of a supersaturated solution.[6] If you suspect too much solvent was used, you can gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[6] To induce crystallization from a supersaturated solution, you can try scratching the inner surface of the flask with a glass stirring rod at the meniscus or adding a "seed crystal" of the pure compound.[4]
Q4: How can I be sure that the main impurity, 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, has been removed?
A4: The starting aldehyde is less polar than the product carboxylic acid. During the recrystallization process, the aldehyde is expected to be more soluble in the ethanol-water mother liquor and will therefore be separated from the crystallized product. The purity of the final product can be assessed by taking a melting point. A sharp melting point close to the literature value is a good indicator of high purity. For a more quantitative assessment, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to compare the purified product to a standard of the starting material.
Q5: Is it necessary to perform a hot filtration?
A5: A hot filtration is only necessary if you observe insoluble impurities in your hot, dissolved solution. These could be dust, filter paper fibers, or other insoluble byproducts. If your solution is clear, you can skip this step to minimize product loss.[2]
References
- Wired Chemist. (n.d.).
- University of Rochester Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Wired Chemist. (n.d.).
- University of York Department of Chemistry. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Purifying 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid via Acid-Base Extraction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing acid-base extraction to purify 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. It is designed to move beyond simple procedural steps, offering a deeper understanding of the underlying chemical principles to empower effective troubleshooting and optimization of your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using acid-base extraction for this specific molecule?
Acid-base extraction is a liquid-liquid extraction technique that separates organic compounds based on their acidic or basic properties.[1] The target molecule, this compound, possesses a carboxylic acid functional group (-COOH). This group is acidic and can be deprotonated by a base (like sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt.[2][3] This salt will move from the organic solvent into the aqueous (water) layer, leaving non-acidic (neutral) impurities behind in the organic layer.[4] Subsequently, the aqueous layer can be isolated and re-acidified, which protonates the carboxylate salt, causing the purified, water-insoluble carboxylic acid to precipitate out of the solution.
Q2: Which functional group on this compound is key to this separation?
The carboxylic acid (-COOH) group is the key. Its acidic proton can be removed by a base, drastically changing the molecule's solubility.[5] The rest of the molecule, containing two ether groups (benzyloxy and methoxy) and a nitro group, is largely nonpolar and contributes to the compound's solubility in organic solvents like diethyl ether or ethyl acetate.[6]
Q3: How do I choose the right base for the extraction? Should I use a strong or weak base?
The choice of base is critical and depends on the acidity of your target compound and potential acidic impurities.[7] Carboxylic acids are relatively strong organic acids, while phenols are much weaker.[8]
-
Weak Base (e.g., Sodium Bicarbonate, NaHCO₃): This is often the preferred choice. It is strong enough to deprotonate the highly acidic carboxylic acid but generally not strong enough to deprotonate less acidic impurities like phenols.[9][10] This selectivity allows for a cleaner separation.
-
Strong Base (e.g., Sodium Hydroxide, NaOH): A strong base will deprotonate both carboxylic acids and phenols.[9] If your crude mixture contains phenolic impurities, using NaOH will cause them to be co-extracted into the aqueous layer with your product, leading to an impure final product.
Q4: What are the most suitable organic solvents for this procedure?
An ideal organic solvent should meet several criteria:
-
It should readily dissolve the crude mixture at the start.
-
It must be immiscible with water (e.g., it should form a distinct second layer).
-
It should have a low boiling point for easy removal by evaporation at the end of the procedure.
-
It should not react with any of the components in the mixture.
Commonly used solvents that fit these criteria include diethyl ether and ethyl acetate . Chlorinated solvents like dichloromethane can also be used but are denser than water and are more prone to forming emulsions.[11]
Q5: What are the primary safety concerns I should be aware of?
Standard laboratory safety protocols should always be followed. Specific concerns for this procedure include:
-
Pressure Buildup: When using sodium bicarbonate to extract an acidic solution, carbon dioxide (CO₂) gas is produced.[3] This can cause significant pressure buildup inside the separatory funnel. It is crucial to vent the funnel frequently by inverting it and opening the stopcock, pointing the opening away from yourself and others into the fume hood.[12]
-
Handling Acids and Bases: Concentrated acids (like HCl) and bases (like NaOH) are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Solvent Flammability: Organic solvents like diethyl ether are highly flammable. Ensure there are no open flames or spark sources nearby.
Physicochemical Properties for Separation
Understanding the acidity (pKa) of your target molecule and potential impurities is crucial for designing a successful extraction protocol. A lower pKa value indicates a stronger acid.[13]
| Compound/Functional Group | Typical pKa | Behavior with NaHCO₃ (weak base) | Behavior with NaOH (strong base) |
| Benzoic Acid (Reference) | ~4.2[14] | Deprotonated (moves to aqueous layer) | Deprotonated (moves to aqueous layer) |
| Substituted Benzoic Acids | 2.2 - 4.5[15] | Deprotonated (moves to aqueous layer) | Deprotonated (moves to aqueous layer) |
| Phenol (Reference) | ~10[16][17] | Remains protonated (stays in organic layer) | Deprotonated (moves to aqueous layer) |
| Neutral Organic Compounds | >16 | Remains protonated (stays in organic layer) | Remains protonated (stays in organic layer) |
Detailed Experimental Protocol
This protocol outlines the purification of this compound from a mixture containing neutral impurities and a potential weakly acidic (phenolic) impurity.
-
Dissolution: Dissolve the crude solid mixture (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of diethyl ether) in a separatory funnel.
-
First Extraction (Deprotonation):
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 25 mL) to the separatory funnel.
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert it gently. Immediately vent the funnel to release the pressure from CO₂ formation.[12]
-
Shake the funnel gently for 1-2 minutes, venting frequently. Vigorous shaking can lead to emulsion formation.[18]
-
Place the funnel in a ring stand and allow the layers to fully separate. The less dense ether layer will be on top.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".
-
-
Second Extraction:
-
Add a fresh portion of saturated NaHCO₃ solution (e.g., 25 mL) to the organic layer remaining in the funnel.
-
Repeat the shaking, venting, and separation process.
-
Combine the second aqueous layer with "Aqueous Extract 1". This repetition ensures complete extraction of the carboxylic acid.[3]
-
-
Washing (Optional but Recommended): To remove any residual water-soluble impurities from the organic layer, wash it with brine (saturated NaCl solution). Drain and discard the brine wash. The organic layer now contains only neutral impurities and can be set aside.
-
Re-acidification (Precipitation):
-
Cool the combined aqueous extracts in an ice bath. This decreases the solubility of the final product, improving yield.
-
While stirring, slowly add 6M hydrochloric acid (HCl) dropwise to the aqueous extract. CO₂ will be evolved.
-
Continue adding HCl until the solution is acidic (test with pH paper, target pH ~2-3) and no more precipitate forms. A white or off-white solid of the purified product should appear.
-
-
Isolation and Drying:
-
Collect the solid precipitate by suction filtration using a Büchner funnel.
-
Wash the solid in the funnel with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Allow the solid to air-dry on the filter paper, then transfer it to a watch glass to dry completely, preferably in a vacuum oven.
-
-
Confirmation: Confirm the purity of the isolated product by measuring its melting point and comparing it to the literature value, or by using techniques like TLC or NMR.
Visual Workflow: Acid-Base Extraction
Caption: Workflow of the acid-base extraction process.
Troubleshooting Guide
Problem: My final yield is significantly lower than expected.
-
Possible Cause 1: Incomplete Extraction. The carboxylic acid was not fully deprotonated and transferred to the aqueous layer.
-
Solution: Ensure you are using a sufficient volume of base. Perform at least two, preferably three, extractions with fresh portions of the basic solution to maximize the transfer of the carboxylate salt into the aqueous phase.[3]
-
-
Possible Cause 2: Incomplete Precipitation. The aqueous solution was not made sufficiently acidic to precipitate all of the product.
-
Solution: Always check the pH of the aqueous solution after adding acid. Use pH paper to confirm a pH of 2-3. Add the acid slowly and continue until no further solid is observed forming. Cooling the solution in an ice bath before and during acidification will further decrease the product's solubility in water, maximizing precipitation.[9]
-
-
Possible Cause 3: Product is more soluble than expected. Some substituted benzoic acids have a slight solubility in acidic water.
-
Solution: If a solid does not precipitate or the amount is very low, the product may still be dissolved in the acidified aqueous layer. You can perform a "back-extraction" by adding fresh organic solvent (e.g., diethyl ether) to the acidified aqueous solution, shaking, and separating the layers. The protonated, neutral acid will move back into the organic layer. You can then isolate it by drying the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄) and evaporating the solvent.[9]
-
Problem: I formed a thick, stable emulsion between the organic and aqueous layers.
-
Possible Cause 1: Vigorous Shaking. Shaking the separatory funnel too aggressively increases the surface area between the immiscible liquids, promoting emulsion formation.[18] This is especially common with chlorinated solvents.[11]
-
Solution: Instead of vigorous shaking, use gentle but firm inversions of the separatory funnel for a longer period (2-3 minutes) to allow for sufficient mixing at the interface.
-
-
Possible Cause 2: High Concentration of Impurities. Surfactant-like impurities or finely divided solids can stabilize emulsions.[19]
-
Solutions to "Break" an Emulsion:
-
Patience: Let the separatory funnel stand undisturbed in a ring stand for 10-20 minutes. Often, the layers will separate on their own.[11]
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the layers (a technique called "salting out").[18][20]
-
Gentle Stirring: Gently swirl the contents or stir the emulsion layer with a glass rod.[11]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets.[21]
-
-
Problem: My final product is still impure after the extraction.
-
Possible Cause 1: Co-extraction of Acidic Impurities. You may have used a base that was too strong (e.g., NaOH) and inadvertently extracted weakly acidic impurities, like phenols, along with your carboxylic acid.[9]
-
Solution: Repeat the extraction on the impure product, but this time use a weaker base like sodium bicarbonate (NaHCO₃). This base is selective for the stronger carboxylic acid and will leave the weaker phenolic impurities in the organic layer.[10]
-
-
Possible Cause 2: Inadequate Washing. Small amounts of neutral impurities were trapped in the aqueous layer and precipitated out with your product during acidification.
-
Solution: After separating the basic aqueous extract, perform a "wash" by adding a small amount of fresh organic solvent (e.g., diethyl ether) back to the aqueous extract in the separatory funnel. Shake gently, allow the layers to separate, and discard the organic wash layer. This will pull any remaining neutral impurities out of the aqueous phase before you acidify it.
-
-
Possible Cause 3: Insufficient Phase Separation. The layers were not allowed to separate completely before being drained, leading to cross-contamination.
-
Solution: Be patient and wait for a sharp, clear interface between the two layers before draining. If the interface is difficult to see, shining a light through the funnel can help.[12]
-
Problem: I added the sodium bicarbonate solution and nothing happened / no pressure built up.
-
Possible Cause: Your starting material does not contain an acidic compound, or the acidic compound is present in a very small amount.
-
Solution: First, double-check that you have the correct starting material. If you are certain you do, it may indicate the reaction that produced the crude material did not work as expected. Before proceeding with the full extraction, you can test a small aliquot of your organic solution with the base to see if a reaction occurs.
-
References
- Chadwick, C. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson.
- Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications.
- (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- Wikipedia. (n.d.). Acid–base extraction.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Chemistry LibreTexts. (2020, February 19). 19.9 Acidity of Carboxylic Acids and Phenols.
- Pearson+. (n.d.). Phenols are less acidic than carboxylic acids, with values of pKa...
- (n.d.). Acid-Base Extraction.1.
- HCPG College. (n.d.). Acidity of Carboxylic Acids.
- Chemistry Stack Exchange. (2020, July 22). Acidity of phenol and carboxylic acid.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction.
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson.
- Wang, Z., Deng, H., Li, X., Ji, P., & Cheng, J.-P. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
- Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
- University of York. (n.d.). Problems with extractions.
- Scribd. (n.d.). Acid/Base Extraction in Organic Chemistry.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- (n.d.). Carboxylic Acids.
- Wang, Z., Deng, H., Li, X., Ji, P., & Cheng, J.-P. (n.d.). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
- University of Rochester. (n.d.). Tips & Tricks: Emulsions.
- BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
- (n.d.). Approximate pKa chart of the functional groups: values to know.
- (n.d.). Acid-Base Extraction.
- Quora. (2021, July 25). Why are phenols weaker acids than carboxylic acids?
- UNT Digital Library. (2025, December 11). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Wikipedia. (n.d.). Carboxylic acid.
- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
- University of Rochester. (n.d.). Troubleshooting: The Workup.
- ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents.
- YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
- Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?
- PubChem. (n.d.). This compound.
- Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?
- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity.
- Kemix Pty Ltd. (n.d.). This compound.
- PubChemLite. (n.d.). This compound.
Sources
- 1. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 3. scribd.com [scribd.com]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep in Pearson+ [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. reddit.com [reddit.com]
- 13. brainly.in [brainly.in]
- 14. global.oup.com [global.oup.com]
- 15. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.indiana.edu [chem.indiana.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. brainkart.com [brainkart.com]
- 20. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 21. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Navigating the Nitration of 4-(Benzyloxy)-5-methoxybenzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the nitration of 4-(benzyloxy)-5-methoxybenzoic acid. As Senior Application Scientists, we understand that while electrophilic aromatic substitution is a cornerstone of organic synthesis, the nuances of directing group effects and potential side reactions can present significant challenges in the laboratory. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.
Understanding the Reaction: A Delicate Balance of Directing Effects
The nitration of 4-(benzyloxy)-5-methoxybenzoic acid is a classic example of electrophilic aromatic substitution where the regioselectivity is governed by the interplay of three distinct substituents on the benzene ring.
-
Activating Groups: The 4-benzyloxy (-OCH₂Ph) and 5-methoxy (-OCH₃) groups are both ortho-, para-directing and activating. They donate electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).
-
Deactivating Group: The 1-carboxylic acid (-COOH) group is a meta-directing and deactivating group. It withdraws electron density from the aromatic ring, making it less reactive overall and directing incoming electrophiles to the meta position.
This creates a competitive landscape for the incoming nitro group. The powerful activating effects of the benzyloxy and methoxy groups generally dominate, leading to the preferential formation of the ortho-substituted product, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid . However, the formation of other isomers and side products is a common challenge that requires careful control of reaction conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the nitration of 4-(benzyloxy)-5-methoxybenzoic acid, providing explanations and actionable solutions.
FAQ 1: My reaction is producing a mixture of isomers. How can I identify and separate them?
Common Issue: The most common side products are regioisomers of the desired product. Based on the directing effects of the substituents, the following isomers are the most likely to be formed:
-
Major Product: this compound
-
Potential Side Product (Isomer): 4-(benzyloxy)-5-methoxy-6-nitrobenzoic acid
Troubleshooting:
1. Spectroscopic Analysis to Identify Isomers:
-
¹H NMR Spectroscopy: The substitution pattern on the aromatic ring will result in distinct singlet peaks for the two aromatic protons in both the desired 2-nitro and the potential 6-nitro isomer. While subtle, their chemical shifts will differ due to the varying electronic environment. The proton ortho to the nitro group will typically be deshielded and appear further downfield.
-
¹³C NMR Spectroscopy: The carbon atoms attached to the nitro group will show a characteristic downfield shift. The exact chemical shifts will be unique for each isomer, providing a clear method for differentiation.
-
Mass Spectrometry: Both isomers will have the same molecular weight. However, fragmentation patterns in techniques like GC-MS or LC-MS/MS might show subtle differences that can aid in identification.
2. Chromatographic Separation:
-
Column Chromatography: Separation of the isomers can be achieved using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The polarity differences between the isomers, though slight, are typically sufficient for separation on a silica gel stationary phase.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid to ensure the carboxylic acid is protonated) can effectively separate the isomers.[1]
| Compound | Expected ¹H NMR Aromatic Signals (DMSO-d₆) | Notes |
| This compound | Two singlets. δ ~7.70 and ~7.39 ppm[2] | The proton at C6 (δ ~7.70) is deshielded by the adjacent nitro group. |
| 4-(benzyloxy)-5-methoxy-6-nitrobenzoic acid | Two singlets with different chemical shifts. | The proton at C2 will be in a different electronic environment compared to the 2-nitro isomer. |
FAQ 2: I am observing a significant amount of a lower molecular weight byproduct. What could it be?
Common Issue: The presence of a byproduct with a molecular weight corresponding to the loss of the benzyl group (C₇H₇, 91 g/mol ) is likely due to debenzylation.
Side Product Profile:
-
Debenzylation Product: 4-hydroxy-5-methoxy-2-nitrobenzoic acid
Causality and Prevention:
Nitrating conditions, particularly the use of strong acids and elevated temperatures, can lead to the cleavage of the benzyl ether. Nitric acid itself is a strong oxidizing agent that can facilitate this process.[3]
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction. This is the most critical parameter to control to minimize debenzylation.
-
Reaction Time: Monitor the reaction closely by TLC. Avoid prolonged reaction times, as this increases the likelihood of side reactions, including debenzylation.
-
Choice of Nitrating Agent: If debenzylation is a persistent issue, consider using a milder nitrating agent. A mixture of nitric acid and acetic anhydride, or the use of a nitrating salt like nitronium tetrafluoroborate, can sometimes provide the desired product with fewer side reactions.
Identification of Debenzylation Product:
-
Mass Spectrometry: A molecular ion peak corresponding to the debenzylated product will be readily identifiable.
-
¹H NMR Spectroscopy: The characteristic signals for the benzyl group protons (a singlet around δ 5.25 ppm and multiplets between δ 7.3-7.5 ppm) will be absent. A new broad singlet corresponding to the phenolic hydroxyl group will appear.
FAQ 3: My reaction is forming highly colored, intractable materials (tar). What is happening and how can I prevent it?
Common Issue: The formation of dark, tarry substances is often a result of over-nitration (dinitration) and/or oxidation of the electron-rich aromatic ring.
Side Product Profile:
-
Dinitration Products: e.g., 4-(benzyloxy)-5-methoxy-2,6-dinitrobenzoic acid
-
Oxidation Products: Complex polymeric materials
Causality and Prevention:
The starting material is highly activated due to the presence of two electron-donating groups, making it susceptible to further nitration. The strong oxidizing nature of nitric acid can also lead to degradation of the aromatic ring, especially at higher temperatures.[4][5]
Troubleshooting:
-
Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Using a large excess will significantly increase the chances of dinitration.[2]
-
Milder Reaction Conditions: For highly activated substrates, using less concentrated acid or a milder nitrating agent can prevent runaway reactions and tar formation.
-
Controlled Addition: Add the nitrating agent slowly and dropwise to the reaction mixture while ensuring efficient cooling and stirring. This helps to dissipate the heat generated during the exothermic reaction and maintain a controlled reaction rate.
Identification of Dinitration Products:
-
Mass Spectrometry: The molecular ion peak will correspond to the addition of two nitro groups.
-
¹H NMR Spectroscopy: The aromatic region of the spectrum will be significantly different, likely showing only one singlet for the remaining aromatic proton.
Experimental Protocols
Protocol 1: Standard Nitration of 4-(Benzyloxy)-5-methoxybenzoic Acid
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired purity.
Materials:
-
4-(Benzyloxy)-5-methoxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)-5-methoxybenzoic acid in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative. Maintain the reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude nitration product
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the desired product and any separated side products.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Process
Workflow for Nitration and Troubleshooting
Caption: Workflow for the nitration of 4-(benzyloxy)-5-methoxybenzoic acid, including analysis and purification steps.
References
- Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2563-2566.
- BenchChem. (2025). A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids.
- Google Patents. (n.d.). Method of separating nitro-substitutedchloro-benzoic acids.
- Profnit. (n.d.). Nitration Of Benzoic Acid.
- BenchChem. (2025). Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Drug Discovery and Development.
- Supplementary Information File. (n.d.).
- SIELC Technologies. (2018). Separation of Benzoic acid, 2-amino-6-nitro- on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- MPG.PuRe. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Profnit. (n.d.). Nitration Of Benzoic Acid.
- PubChemLite. (n.d.). This compound.
- YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid.
- MySkinRecipes. (n.d.). 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN.
- Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
- Chemistry Stack Exchange. (2015). Can a benzyl ether be removed in the presence of an ester?
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).
- PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.
- ResearchGate. (n.d.). 1H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic....
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
- ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
- Chemsrc. (n.d.). CAS#:3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.
- Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid . Please explain using the structure below.
- PubChem. (n.d.). 4-Methoxybenzoic Acid.
- SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 1-(Benzyloxy)-2-methoxy-4-(2-nitroethyl)benzene - Optional[13C NMR] - Chemical Shifts.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. Benzoic acid, 2-amino-6-nitro- | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity in the Nitration of Substituted Benzoic Acids
Welcome to the Technical Support Center for the nitration of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to regioselectivity in these critical electrophilic aromatic substitution reactions.
Introduction: The Challenge of Regioselectivity
The nitration of substituted benzoic acids is a fundamental transformation in organic synthesis, pivotal for creating a wide array of pharmaceutical intermediates and fine chemicals.[1] The regiochemical outcome—the specific position on the aromatic ring where the nitro group is introduced—is profoundly influenced by the electronic and steric nature of the substituents already present.[1] Understanding and controlling these directing effects is paramount for maximizing the yield of the desired isomer and minimizing difficult-to-separate byproducts.
This guide provides a comprehensive resource, combining theoretical principles with practical, field-proven advice to help you navigate the complexities of these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of benzoic acid meta-directing?
The carboxylic acid (-COOH) group is an electron-withdrawing group (EWG) and therefore deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[2][3] This deactivation is a result of both inductive and resonance effects.[2] The electronegative oxygen atoms pull electron density away from the ring through the sigma bonds (inductive effect).[2] Additionally, the carbonyl group withdraws electron density from the ortho and para positions via resonance, making these positions less nucleophilic and thus less reactive towards the incoming electrophile (the nitronium ion, NO₂⁺).[2] Consequently, the electrophile preferentially attacks the meta position, which is the least deactivated.[2][4][5] The major product of the nitration of benzoic acid is therefore m-nitrobenzoic acid.[2][5][6]
Q2: I have an activating group on my benzoic acid. How does this affect regioselectivity?
When an activating group (electron-donating group, EDG) is present on the benzoic acid ring, it will direct the incoming nitro group to the ortho and para positions relative to itself.[7][8][9] This creates a scenario where the directing effects of the activating group and the meta-directing carboxylic acid group are in competition. The outcome depends on the relative activating strength of the EDG and its position on the ring.[10] In general, strongly activating groups will dominate the directing effects.[10]
For example, in the nitration of p-toluic acid (4-methylbenzoic acid), the methyl group is an activating, ortho, para-director. Since the para position is blocked by the carboxylic acid, the nitro group will be directed to the positions ortho to the methyl group.
Q3: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
Poor regioselectivity is a common challenge. Here are several strategies to improve it:
-
Temperature Control: Nitration reactions are typically exothermic.[11] Maintaining a low and consistent temperature (often between 0°C and 10°C) is crucial.[1][12] Higher temperatures can lead to less selective reactions and the formation of undesired byproducts.[2]
-
Rate of Addition: Add the nitrating agent (or the substituted benzoic acid) slowly and dropwise to the reaction mixture. This helps to control the exotherm and maintain a low temperature.[11]
-
Choice of Nitrating Agent: For sensitive substrates or when high selectivity is required, consider using a milder nitrating agent than the standard nitric acid/sulfuric acid mixture. Alternatives include nitronium tetrafluoroborate (NO₂BF₄) or using a solid acid catalyst.[13]
-
Protecting Groups: In some cases, a functional group can be temporarily modified with a protecting group to alter its directing effect or to block a reactive position.
Q4: I'm observing a low yield of my desired nitrated product. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Over-nitration: If the reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent), dinitration or even trinitration can occur, reducing the yield of the desired mononitrated product.[2][14]
-
Substrate Decomposition: Some substituted benzoic acids may be unstable under the strongly acidic and oxidizing conditions of nitration.[11] Performing the reaction at a lower temperature can help mitigate this.
-
Poor Work-up Procedure: The product may not be fully precipitating during the work-up. Pouring the reaction mixture onto a large amount of crushed ice helps to ensure complete precipitation.[11][12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently activating conditions for a deactivated ring.[11] 2. Reaction temperature is too low, slowing the reaction rate significantly.[11] 3. Poor solubility of the starting material in the reaction medium.[11] 4. The starting material or product is decomposing under the harsh reaction conditions.[11] | 1. For deactivated rings, increase the proportion of sulfuric acid in the mixed acid.[11] 2. Cautiously and incrementally increase the reaction temperature, monitoring with TLC.[11] 3. If possible, choose a solvent system where the substrate is more soluble, or use a phase-transfer catalyst. 4. Conduct the reaction at the lowest feasible temperature.[11] |
| Formation of Multiple Isomers | 1. Competing directing effects from multiple substituents.[10] 2. High reaction temperature leading to reduced selectivity.[2] 3. Steric hindrance influencing the position of attack.[15][16] | 1. Carefully consider the relative directing strengths of the substituents. The strongest activating group will generally dictate the position of substitution.[10] 2. Maintain strict temperature control, typically at or below 10°C.[1] 3. For bulky substituents, substitution at the less sterically hindered position is favored.[15][17] |
| Over-nitration (Di- or Tri-nitration) | 1. Reaction temperature is too high.[2] 2. Extended reaction time.[2] 3. Excess of the nitrating agent. | 1. Ensure efficient cooling and slow, dropwise addition of reagents to manage the exotherm.[11] 2. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[11] 3. Use a stoichiometric amount or a slight excess of the nitrating agent. |
| Product is an Oil and Difficult to Isolate | 1. The product has a low melting point. 2. Impurities are depressing the melting point. | 1. Ensure the reaction mixture is poured into a sufficient quantity of crushed ice to maintain a low temperature during precipitation.[11] 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[18] |
Experimental Protocols
General Protocol for the Nitration of a Substituted Benzoic Acid
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]
-
Preparation of the Nitrating Mixture:
-
In a flask submerged in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The temperature should be maintained below 10°C.[12]
-
-
Reaction Setup:
-
Dissolve the substituted benzoic acid in concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.[12]
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the solution of the substituted benzoic acid.[1]
-
Maintain the reaction temperature below 10°C throughout the addition.[1]
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 0-10°C or room temperature) for a specified period.[1]
-
Monitor the reaction's progress using TLC.[1]
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[12]
-
The solid product should precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.[18]
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.[18]
-
Visualizing Directing Effects
The Role of Substituents in Directing Nitration
The regioselectivity of nitration is a direct consequence of the interplay between the electronic effects of the substituents on the benzoic acid ring. The following diagram illustrates the decision-making process for determining the position of the incoming nitro group.
Caption: Logical flow of directing effects in the nitration of substituted benzoic acids.
Experimental Workflow for Nitration
A systematic approach is crucial for a successful nitration reaction. This workflow outlines the key stages from preparation to purification.
Caption: Standard experimental workflow for the nitration of substituted benzoic acids.
References
- Nitration Of Benzoic Acid - Profnit. (n.d.).
- Activating and Deactivating Groups. (n.d.). Chemistry Steps.
- A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. (2025). BenchChem.
- Electrophilic aromatic directing groups. (n.d.). In Wikipedia.
- EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. (n.d.). Chad's Prep®.
- Directing Effects. (n.d.). ChemTalk.
- 5.1 Activating or Deactivating Effect of the Substituents on EAS. (n.d.). In Organic Chemistry II.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry.
- 14.3. Substituent Effects. (n.d.). In Organic Chemistry II. Lumen Learning.
- 8.6 Substituent Effects in Electrophilic Substitutions. (n.d.). In Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks.
- troubleshooting guide for nitr
- NITRATION. (n.d.). vpscience.org.
- 18.2e EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. (2018, September 20). [Video]. YouTube.
- Video: Directing Effect of Substituents: meta-Directing Groups. (2025, May 22). JoVE.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry.
- Nitration Reaction of Benzoic acid. (2023, March 1). [Video]. YouTube.
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (2025, August 6). ResearchGate.
- The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. (2025, August 6). ResearchGate.
- Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. (2023, April 30). JoVE.
- Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014, November 18). The Journal of Chemical Physics. AIP Publishing.
- Nitration Of Benzoic Acid. (n.d.). osrm.zernovoz.ua.
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab.
- Nitration of Benzene. (n.d.). Chemistry Steps.
- 8.11: Multiple Substituents- Directing Effects. (2021, December 11). Chemistry LibreTexts.
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (n.d.). The Journal of Organic Chemistry. ACS Publications.
- Ortho para meta positions. (n.d.).
- Understanding Ortho, Para, and Meta Directors. (2018, February 2). Master Organic Chemistry.
- [Solved] Nitration of benzoic acid gives following major product. (2020, November 24). Testbook.
- Process for recovering 3-nitrobenzoic acid. (n.d.). Google Patents.
- Nitration. (n.d.). In Wikipedia.
- Nitration of benzoic acid. (2021, February 18). [Video]. YouTube.
- 16.6: An Explanation of Substituent Effects. (2023, January 14). Chemistry LibreTexts.
- Process for workup of mixed acid and wastewater from the nitration of aromatics and apparatus for performing the process. (n.d.). Google Patents.
- 16.5: An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- Continuous flow nitration in miniaturized devices. (2014, February 14). PMC. NIH.
- Nitration: An Overview of Recent Developments and Processes. (n.d.). American Chemical Society.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PMC.
- Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 21). [Video]. YouTube.
- The nitration of α-phenyl-o-toluic acid. (n.d.). Journal of the Chemical Society C. RSC Publishing.
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
- NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. (n.d.). National Chemical Laboratory.
- Nitration of n-acetyl-p-toluidine. (n.d.). Google Patents.
- Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sga.profnit.org.br [sga.profnit.org.br]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 5. testbook.com [testbook.com]
- 6. youtube.com [youtube.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS 60547-92-4)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, with a primary focus on addressing and resolving issues of low yield. By understanding the underlying chemical principles and potential pitfalls at each stage, you can optimize your reaction conditions and achieve more consistent and satisfactory results.
I. Synthesis Overview
The synthesis of this compound typically proceeds through a sequence of reactions, starting from vanillic acid. The general pathway involves:
-
Protection of the phenolic hydroxyl group: This is commonly achieved via a Williamson ether synthesis, reacting vanillic acid with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzoic acid.
-
Nitration: The protected benzoic acid derivative then undergoes electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring.
-
Oxidation (if starting from the corresponding aldehyde): An alternative route involves the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde.[1]
This guide will address potential issues in each of these key stages.
Reaction Pathway Diagram
Sources
Technical Support Center: NMR Analysis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Welcome to the technical support guide for identifying impurities in 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and process development professionals who rely on precise structural confirmation and purity assessment. Here, we move beyond simple data reporting to provide in-depth troubleshooting strategies and explain the chemical logic behind our analytical approaches.
Part 1: Understanding the Spectrum of Pure this compound
Before identifying what is wrong with a sample, one must be an expert on what right looks like. The structure and expected ¹H NMR chemical shifts for the target compound are foundational to any impurity analysis.
Structure: this compound Molecular Formula: C₁₅H₁₃NO₆
A published ¹H NMR spectrum in DMSO-d₆ shows the following key signals[1]:
-
~13.6 ppm (br s, 1H): Carboxylic acid proton (-COOH ). This is often broad and its visibility can depend on the solvent and water content.
-
~7.70 ppm (s, 1H): Aromatic proton on the nitrobenzoic acid ring.
-
~7.40-7.46 ppm (m, 6H): This multiplet contains five protons from the benzyl ring and one additional proton from the nitrobenzoic acid ring.
-
~5.25 ppm (s, 2H): Benzylic protons (-O-CH₂ -Ph).
-
~3.92 ppm (s, 3H): Methoxy group protons (-OCH₃ ).
This provides a baseline fingerprint. Any significant deviation from these shifts, integrations, or multiplicities warrants investigation.
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: I see extra singlets in the aromatic region (~7-8 ppm). What could they be?
This is a frequent observation and often points to the presence of either the starting material or a debenzylation side-product.
Causality: The synthesis of the target compound typically involves the benzylation of a phenolic precursor, such as 4-hydroxy-5-methoxy-2-nitrobenzoic acid[1][2]. Incomplete reaction or cleavage of the benzyl ether bond (debenzylation) during workup or storage will result in this impurity being present.
Troubleshooting Steps:
-
Compare with Starting Material: The primary starting material is 4-hydroxy-5-methoxy-2-nitrobenzoic acid. Its ¹H NMR spectrum will lack the characteristic benzylic protons (~5.25 ppm) and the multiplet for the benzyl ring's phenyl group (~7.4 ppm). Instead, you will see a phenolic -OH peak (often a broad singlet) and a simplified aromatic region.
-
Look for Correlating Signal Changes: If the starting material is present, you should observe:
-
Absence of Benzyl Signals: No peak at ~5.25 ppm and a reduced integration of the ~7.4 ppm multiplet.
-
Appearance of Phenolic -OH: A new, often broad, signal appears, typically >9 ppm in DMSO-d₆.
-
Shift in Aromatic Protons: The aromatic protons on the main ring will experience a shift due to the change from an ether (-OBn) to a hydroxyl (-OH) group.
-
-
Quantify the Impurity: Use the integration of a well-resolved impurity peak against a well-resolved peak of the main compound. For example, compare the integral of the impurity's aromatic singlet to the methoxy singlet (~3.92 ppm) of your product.
| Compound | Benzylic CH₂ (ppm) | Methoxy CH₃ (ppm) | Key Aromatic Protons (ppm) | Other |
| Target Product | ~5.25 (s, 2H) | ~3.92 (s, 3H) | ~7.70 (s, 1H), ~7.4 (m, 6H) | ~13.6 (br s, 1H, COOH) |
| Starting Material | Absent | ~3.9 (s, 3H) | Simplified signals, shifted | Phenolic OH (br s, >9 ppm) |
Q2: My spectrum has peaks that don't correspond to my product or starting materials. How do I identify them?
Unexpected signals often arise from residual solvents, reagents from the synthesis, or unforeseen side-products.
Troubleshooting Steps:
-
Identify Residual Solvents: This is the most common source of "mystery" peaks. Solvents like ethyl acetate, dichloromethane, acetone, or hexane are frequently used in synthesis and purification and can be difficult to remove completely.[3]
| Solvent | ¹H Chemical Shift (CDCl₃) | ¹H Chemical Shift (DMSO-d₆) |
| Acetone | 2.17 (s) | 2.09 (s) |
| Dichloromethane | 5.30 (s) | 5.76 (s) |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | 2.00 (s), 4.03 (q), 1.16 (t) |
| Hexane | 1.25 (m), 0.88 (t) | 1.24 (m), 0.86 (t) |
| (Source: Adapted from Gottlieb, H. E., et al. (1997)[5]) |
-
Consider Reaction Byproducts: Benzylation reactions, especially when using strong bases like sodium hydride in DMF, can generate impurities. For example, benzyl alcohol (from hydrolysis of benzyl bromide) or dibenzyl ether could be present.
-
Perform a Spiking Experiment: This is a definitive method to confirm the identity of a suspected impurity.[6][7]
-
Action: Acquire a spectrum of your sample. Add a small, known amount of the suspected impurity (e.g., pure 4-hydroxy-5-methoxy-2-nitrobenzoic acid) directly to the NMR tube. Re-acquire the spectrum. If the intensity of the unknown peak increases while its chemical shift remains the same, you have confirmed its identity.
-
Q3: The peaks in my spectrum are broad. What does this mean?
Broad peaks can indicate several issues, ranging from sample preparation to dynamic chemical processes.[3]
Causality & Troubleshooting:
-
Poor Shimming: The magnetic field is not homogeneous.
-
Solution: Re-shim the spectrometer. Modern instruments have automated shimming routines that are highly effective.[8]
-
-
Sample Concentration/Solubility: The sample may be too concentrated, leading to aggregation, or it may be partially insoluble.
-
Solution: Dilute the sample or try a different deuterated solvent in which the compound is more soluble (e.g., switch from CDCl₃ to DMSO-d₆ or Acetone-d₆).[3]
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.
-
Solution: Purify the sample further. Techniques like passing the sample through a short plug of silica gel or celite can sometimes remove these impurities.
-
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can appear broad. This is common for acidic protons like the carboxylic acid and any residual water.
-
Solution: To confirm an exchangeable proton (like -OH or -COOH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad peak should diminish or disappear as the protons exchange with deuterium.[3]
-
Part 3: Key Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
Objective: To prepare a sample of this compound for high-resolution ¹H NMR analysis.
Materials:
-
Sample (~5-10 mg)
-
Deuterated Solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR Tube (5 mm)
-
Pipette/Syringe
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.
-
Add ~0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is recommended to clearly observe the carboxylic acid proton).
-
Vortex the vial until the sample is completely dissolved. If not fully soluble, note this observation as it may explain spectral broadening.
-
Transfer the solution into a 5 mm NMR tube.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer spinner.
-
Follow the instrument-specific procedure for loading the sample, locking, and shimming.[8][9]
Protocol 2: Workflow for a Spiking Experiment
Objective: To definitively confirm the identity of a suspected impurity.
Procedure:
-
Prepare and run a standard ¹H NMR spectrum of your sample as described in Protocol 1.
-
Carefully remove the NMR tube from the spectrometer.
-
Prepare a dilute solution of the pure, suspected impurity (e.g., the starting material).
-
Add a very small amount (e.g., 1-2 µL) of this impurity solution to the NMR tube containing your sample.
-
Gently mix the contents.
-
Re-insert the tube, lock, and shim again.
-
Acquire a new ¹H NMR spectrum.
-
Analysis: Overlay the "before" and "after" spectra. A significant increase in the integral of the target impurity peak confirms its identity.[6]
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Unexpected Peaks
This diagram outlines the logical steps to take when encountering unidentifiable signals in your ¹H NMR spectrum.
Caption: Decision tree for identifying unknown impurities.
References
- Troubleshooting ¹H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
- Examples showing the utility of doping experiments in 1H NMR analysis of mixtures. National Institutes of Health (NIH). [Link]
- NMR Solvent Chart. Scribd. [Link]
- Guide to Solving NMR Questions. The OChem Whisperer. [Link]
- Tables For Organic Structure Analysis. A compiled resource, often available through university chemistry departments. A representative version can be found in various academic sources.
- This compound.
- Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
- Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- Is it possible to do a 'spike' test in 1H-NMR to identify a molecule when you suspect it's a gas?
- Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists. YouTube, Synthesis Workshop. [Link]
- Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. ACS Publications, The Journal of Organic Chemistry. [Link]
- Stepbystep procedure for NMR d
- NMR Experiment Procedure. Emory University. [Link]
Sources
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Examples showing the utility of doping experiments in 1H NMR analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. emory.edu [emory.edu]
Technical Support Center: Debenzylation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the debenzylation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The inherent challenge of this reaction lies in the chemoselective cleavage of a stable benzyl ether in the presence of an easily reducible nitro group. This guide provides in-depth, field-tested insights, troubleshooting workflows, and detailed protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: What makes the debenzylation of this compound particularly challenging?
The primary difficulty arises from the molecular architecture itself. The standard and most common method for benzyl ether cleavage is catalytic hydrogenation (e.g., using Pd/C and H₂ gas).[1][2] However, these conditions are often aggressive enough to also reduce the aromatic nitro group to an amine, leading to a mixture of products or the undesired amine as the major product. Achieving high chemoselectivity is therefore the central goal.
Q2: What are the main strategies to selectively cleave the benzyl ether without reducing the nitro group?
There are three primary strategies, each with distinct advantages and disadvantages:
-
Modified Catalytic Hydrogenation: Using milder, more selective hydrogenation techniques like Catalytic Transfer Hydrogenation (CTH) can often favor benzyl ether cleavage while leaving the nitro group intact.[3][4]
-
Lewis Acid-Mediated Cleavage: Reagents like boron tribromide (BBr₃) or boron trichloride (BCl₃) are highly effective at cleaving aryl ethers and do not interact with the nitro group.[5][6][7]
-
Oxidative Cleavage: This less common but effective strategy uses oxidizing agents to remove the benzyl group, offering an orthogonal approach to reductive methods.[8][9]
Q3: My standard Pd/C hydrogenation reaction is reducing the nitro group. What is the first thing I should try?
The most direct and often successful modification is to switch from high-pressure hydrogen gas to a Catalytic Transfer Hydrogenation (CTH) protocol.[10][11] Using a hydrogen donor such as ammonium formate or formic acid with a standard Pd/C catalyst can provide a gentler and more controlled delivery of hydrogen to the catalyst surface, enhancing selectivity for the debenzylation reaction.[3][12]
Troubleshooting Guide
This section addresses specific experimental failures in a systematic, cause-and-effect format.
Issue 1: Incomplete or Stalled Debenzylation Reaction
You observe significant amounts of starting material remaining after the expected reaction time, regardless of the method used.
Below is a decision-making diagram to guide your troubleshooting process for an incomplete reaction.
Caption: Troubleshooting decision tree for incomplete debenzylation.
-
Catalyst Inactivity: Palladium catalysts, especially Pd/C, are pyrophoric when dry and can lose activity if stored improperly.[1][2] Always use a fresh batch from a reputable supplier if in doubt. For stubborn reactions, increasing the catalyst loading from a typical 5 mol% to 10 mol% can overcome partial deactivation.[13]
-
Catalyst Poisoning: The product of nitro group reduction is an aniline derivative, which can act as a poison for palladium catalysts by strongly coordinating to the metal surface.[13] If you suspect partial reduction is occurring and stalling the reaction, switching to Pearlman's catalyst (Pd(OH)₂/C) is highly recommended. It is known to be more robust and resistant to poisoning by nitrogen-containing compounds.[3][13][14]
-
Lewis Acid Decomposition: Reagents like BBr₃ and BCl₃ are extremely sensitive to moisture.[6] If they have been handled improperly, they will hydrolyze to boric acid and HBr/HCl, rendering them ineffective. Always use a fresh bottle or a properly stored aliquot under an inert atmosphere.
Issue 2: Poor Chemoselectivity - Reduction of the Nitro Group
This is the most common challenge. The desired product, 4-hydroxy-5-methoxy-2-nitrobenzoic acid, is absent or a minor component, while the corresponding 2-amino derivative is the major product.
| Method | Reagents & Typical Conditions | Selectivity (O-Bn vs. NO₂) | Common Issues |
| Standard Hydrogenation | Pd/C, H₂ (1-50 atm), RT-50°C, MeOH/EtOH | Poor; often reduces both groups. | Low selectivity, over-reduction. |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C, NH₄HCO₂ or HCOOH, RT-60°C, MeOH | Good to Excellent; donor choice is key.[3][4][12] | Can be slow; requires optimization of H-donor. |
| Lewis Acid Cleavage | BCl₃ or BBr₃, CH₂Cl₂, -78°C to RT | Excellent; orthogonal reactivity. | Friedel-Crafts side reactions, reagent handling. |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, light irradiation | Excellent; orthogonal reactivity.[15] | Stoichiometric oxidant, potential for other oxidations. |
-
Optimize Catalytic Transfer Hydrogenation (CTH): This is the preferred first-line approach. The gradual, low-concentration supply of hydrogen from the donor molecule to the catalyst surface kinetically favors the lower-energy debenzylation over nitro group reduction.
-
Why it works: The mechanism of CTH involves the transfer of hydrogen atoms from a donor molecule (like formic acid) to the catalyst surface, which then performs the reduction.[16] This avoids high concentrations of activated hydrogen associated with pressurized H₂ gas, allowing for greater selectivity.
-
Recommended Protocol: See Experimental Protocol 1 below for a detailed method using 10% Pd/C and ammonium formate.
-
-
Employ Lewis Acid Cleavage: For substrates that are completely intolerant to any reductive conditions, Lewis acids are the most robust solution. BCl₃ is often preferred over BBr₃ as it can be more selective.
-
Why it works: The Lewis acidic boron atom coordinates to one of the lone pairs of the benzyl ether oxygen. This coordination weakens the C-O bond, facilitating its cleavage. The nitro group, being strongly electron-withdrawing, is deactivated towards Lewis acids and remains untouched.
-
Critical Consideration - Cation Scavengers: A major side reaction is the Friedel-Crafts alkylation of the aromatic product by the benzyl cation (Bn⁺) that is liberated upon cleavage. To prevent this, a "cation scavenger" like pentamethylbenzene must be added.[7][17] The scavenger is electron-rich and readily traps the benzyl cation, preventing it from reacting with your desired product.
-
Recommended Protocol: See Experimental Protocol 2 below for a detailed method using BCl₃ and pentamethylbenzene.
-
Issue 3: Difficult Product Isolation and Purification
The reaction appears successful by TLC or LC-MS, but isolating a pure product is challenging.
Caption: Workflow for purification of 4-hydroxy-5-methoxy-2-nitrobenzoic acid.
-
Catalyst Removal: After a hydrogenation reaction, ensure all palladium catalyst is removed by filtering the reaction mixture through a pad of Celite®.[1] Residual palladium can contaminate the product and interfere with subsequent steps.
-
Acidic Precipitation: The product is a carboxylic acid and a phenol, making its solubility highly pH-dependent. After an initial extraction to remove non-polar byproducts (like toluene from debenzylation), the aqueous layer should be strongly acidified (e.g., with 1M HCl) to a pH of 1-2. This will protonate the carboxylate and phenoxide, causing the product to precipitate out of the aqueous solution.
-
Recrystallization: This is the most effective method for purifying the solid product.[18][19] A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Aqueous ethanol or aqueous acetic acid are often good starting points.[19]
Detailed Experimental Protocols
Protocol 1: Selective Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This protocol prioritizes selectivity by using ammonium formate as a mild hydrogen donor, minimizing the risk of nitro group reduction.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add Reagents: Add methanol (approx. 0.1 M concentration) followed by ammonium formate (5.0 eq). Stir to dissolve.
-
Add Catalyst: Carefully add 10% Palladium on Carbon (10 mol% Pd). Caution: Pd/C can be pyrophoric. Handle under a blanket of inert gas (N₂ or Ar) if dry.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and stir vigorously. Vigorous stirring is crucial for efficient interaction between the substrate, solvent, and the heterogeneous catalyst.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.[1]
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in water and a small amount of NaHCO₃ solution. Wash with ethyl acetate to remove toluene and other non-polar impurities.
-
Separate the layers and acidify the aqueous layer to pH ~2 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-hydroxy-5-methoxy-2-nitrobenzoic acid.
-
Protocol 2: Debenzylation via BCl₃ with a Cation Scavenger
This protocol is for substrates where reductive methods have failed and offers excellent chemoselectivity. Caution: BCl₃ is a toxic and corrosive gas/solution. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and pentamethylbenzene (3.0 eq).[7]
-
Add Solvent: Add anhydrous dichloromethane (DCM) via syringe (approx. 0.1 M concentration).
-
Cool Reaction: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add Lewis Acid: Slowly add a 1.0 M solution of boron trichloride (BCl₃) in DCM (2.0 eq) dropwise via syringe over 15 minutes.[7]
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over another hour.
-
Monitoring: Monitor the reaction by quenching a small aliquot in methanol and analyzing by TLC or LC-MS.
-
Quenching: Once complete, slowly and carefully quench the reaction at 0 °C by adding methanol dropwise until gas evolution ceases.
-
Work-up:
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Add ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product will contain pentamethylbenzene and its benzylated derivative. Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes containing 1% acetic acid) to isolate the pure 4-hydroxy-5-methoxy-2-nitrobenzoic acid.[18]
-
References
- BenchChem. (2025).
- BenchChem. (2025). Debenzylation of N-benzylaniline: methods and common issues.
- Gao, Y. G., et al. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
- BenchChem. (n.d.).
- BenchChem. (2026).
- MedChemExpress. (n.d.). 4-Hydroxy-5-methoxy-2-nitrobenzoic acid.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- ChemicalBook. (2025). 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID.
- Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net.
- BenchChem. (2025). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
- Bieg, T., & Szeja, W. (1985).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Reitti, M., & Kervefors, S., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Curly Arrow. (2010).
- Sivanandaiah, K. M., et al. (n.d.).
- Reddit. (2014). Will BBr3 cleave a benzyl ether?. r/chemistry.
- Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
- ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
- Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.
- Tokuyama, H., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal.
- Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. orgsyn.org [orgsyn.org]
- 18. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproducts During Catalytic Hydrogenation of Benzyl Ethers
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the catalytic hydrogenation of benzyl ethers. Our focus is to empower you with the knowledge to minimize byproduct formation and optimize your debenzylation reactions.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems in a question-and-answer format to help you navigate experimental hurdles and achieve clean, high-yielding debenzylations.
Issue 1: My reaction is sluggish, incomplete, or has stalled entirely.
Question: I've set up my catalytic hydrogenation to remove a benzyl ether, but the reaction is either proceeding very slowly or has stopped before consuming all the starting material. What are the potential causes and how can I resolve this?
Answer: A stalled or sluggish hydrogenolysis reaction is a common issue that can often be traced back to catalyst activity, reaction conditions, or impurities.[1] A systematic approach is crucial for diagnosis and resolution.
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning:
-
Diagnosis: The catalyst's active sites may be blocked by poisons, or the catalyst itself may have lost activity.[2] Common poisons for palladium catalysts include sulfur compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles (e.g., pyridine), phosphines, and heavy metal ions.[1][2]
-
Solution:
-
Purity Check: Ensure all glassware is meticulously clean. Use high-purity, recently opened solvents and reagents to minimize contaminants.[3]
-
Fresh Catalyst: The activity of catalysts like Palladium on carbon (Pd/C) can vary between batches and degrade over time.[1] It is highly recommended to use a fresh batch of catalyst to rule out deactivation.[3]
-
Catalyst Choice: If your substrate contains basic nitrogen groups, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more resistant to poisoning.[1]
-
Incremental Addition: If poisoning is suspected during the reaction, adding a fresh portion of the catalyst might help drive it to completion.[1]
-
-
-
Sub-Optimal Reaction Conditions:
-
Diagnosis: Inadequate hydrogen pressure, poor mixing, or an inappropriate solvent can all limit the reaction rate.
-
Solution:
-
Increase Hydrogen Pressure: While many debenzylations proceed at atmospheric pressure, some substrates require higher pressures (e.g., 50 psi or more) to proceed efficiently.[1]
-
Ensure Vigorous Stirring: Catalytic hydrogenation is a heterogeneous reaction. Inefficient agitation leads to poor contact between the solid catalyst, the liquid substrate/solvent, and gaseous hydrogen, thereby limiting the reaction rate.[3]
-
Solvent Selection: Protic solvents like ethanol, methanol, and acetic acid are generally preferred.[1][4] Acetic acid, in particular, can facilitate the reaction by protonating the ether oxygen, making the C-O bond more susceptible to cleavage.[4][5]
-
-
Issue 2: I'm observing saturation of the aromatic ring of the benzyl group, resulting in a cyclohexylmethyl ether byproduct.
Question: My primary byproduct is the corresponding cyclohexylmethyl ether, indicating over-reduction. How can I suppress this unwanted hydrogenation of the aromatic ring?
Answer: The saturation of the benzyl group's aromatic ring is a known side reaction, particularly with more active catalysts or under harsh conditions.[6] Several strategies can be employed to enhance selectivity for hydrogenolysis over hydrogenation.
Potential Causes & Solutions:
-
Catalyst Choice and Treatment:
-
Diagnosis: Highly active catalysts like platinum or rhodium are more prone to aromatic ring hydrogenation compared to palladium.[5] Even with palladium, catalyst activity can influence selectivity.
-
Solution:
-
Palladium Preference: Palladium on carbon (Pd/C) is the preferred catalyst as it generally has a lower propensity for arene saturation.[6]
-
Catalyst Pre-treatment: A pre-treatment strategy involving stirring the Pd/C catalyst in an acidic aqueous DMF mixture has been shown to create a more selective catalyst for hydrogenolysis by in-situ generation of dimethylamine, which acts as a catalyst poison to suppress hydrogenation.[6]
-
-
-
Reaction Additives (Catalyst Poisons/Inhibitors):
-
Diagnosis: The reaction requires modulation to decrease the catalyst's activity towards arene hydrogenation without significantly impacting the desired hydrogenolysis.
-
Solution:
-
Nitrogen-Containing Bases: The addition of inhibitors like ammonia, pyridine, or ammonium acetate can selectively suppress benzyl ether hydrogenolysis while allowing other reductions to proceed.[7][8] This principle can be adapted by carefully titrating the amount of inhibitor to disfavor aromatic ring saturation while still allowing for efficient debenzylation.
-
-
-
Alternative Hydrogenation Method:
-
Diagnosis: The conditions of direct hydrogenation may be too harsh for the desired selectivity.
-
Solution:
-
Catalytic Transfer Hydrogenation (CTH): This method offers a milder alternative to using high-pressure hydrogen gas.[9][10] It utilizes a hydrogen donor, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, in the presence of a catalyst like Pd/C.[9][11][12] CTH can provide better selectivity and is compatible with a wider range of functional groups.[10][11]
-
-
Issue 3: My substrate contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups) that are also being reduced.
Question: I need to selectively cleave a benzyl ether without affecting other sensitive functional groups in my molecule. What are my options?
Answer: Achieving chemoselectivity is a common challenge in complex molecule synthesis.[13] Fortunately, several methods allow for the preferential cleavage of benzyl ethers.
Strategies for Chemoselective Debenzylation:
-
Catalytic Transfer Hydrogenation (CTH): As mentioned previously, CTH is a milder technique that can often deprotect benzyl ethers without reducing other functional groups.[9][11] The choice of hydrogen donor and reaction conditions can be fine-tuned to optimize selectivity.[9]
-
Controlled Catalyst Poisoning:
-
Methodology: The strategic use of catalyst poisons can be a powerful tool for achieving selectivity. By adding a specific inhibitor, you can deactivate the catalyst towards the reduction of certain functional groups while retaining its activity for benzyl ether cleavage.
-
Examples: Additives like ammonia, pyridine, or ammonium acetate have been shown to be effective inhibitors for Pd/C-catalyzed benzyl ether hydrogenolysis, allowing for the smooth hydrogenation of olefins, Cbz groups, benzyl esters, and azides without cleaving the benzyl ether.[8] A Pd/C-ethylenediamine complex has also been developed as a chemoselective catalyst.[14]
-
-
Alternative Deprotection Chemistries:
-
Oxidative Cleavage: For substrates that are sensitive to reductive conditions, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, and recent developments have shown that this can be achieved with high selectivity using visible-light photocatalysis.[13][15] This method is compatible with functional groups like azides, alkenes, and alkynes that are readily reduced under hydrogenolysis conditions.[13]
-
Lewis Acid Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can cleave benzyl ethers, but this method can lead to Friedel-Crafts alkylation byproducts.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamentals of benzyl ether hydrogenation.
Q1: What is the general mechanism for the catalytic hydrogenation of a benzyl ether?
A1: The hydrogenolysis of a benzyl ether involves the cleavage of the carbon-oxygen bond.[16][17] The process begins with the adsorption of hydrogen onto the surface of the metal catalyst (e.g., Palladium).[18] The benzyl ether also coordinates to the catalyst surface. This is followed by the cleavage of the C-O bond and the formation of the corresponding alcohol and toluene as the primary byproduct.[10][17]
Q2: What are the most common catalysts used for benzyl ether deprotection?
A2: The most frequently used catalysts are palladium on activated carbon (Pd/C) and Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C).[1] Pd/C is widely used due to its high activity.[1] Pearlman's catalyst is often more effective for substrates containing basic nitrogen groups as it can be less prone to poisoning.[1]
Q3: Can I use catalytic transfer hydrogenation as an alternative to gaseous hydrogen?
A3: Yes, catalytic transfer hydrogenation (CTH) is an excellent and often safer alternative as it avoids the need for high-pressure hydrogen gas.[3][10] Common hydrogen donors include formic acid, ammonium formate, and cyclohexadiene.[9][11] CTH is particularly useful for selective deprotections in the presence of other reducible groups.[8]
Q4: How do I properly handle and dispose of palladium catalysts after the reaction?
A4: Palladium catalysts, particularly Pd/C, can be pyrophoric, especially after use when they are dry and have adsorbed hydrogen.
-
Handling: Always handle the catalyst in a well-ventilated fume hood. After the reaction, the catalyst should be filtered off. Crucially, the filter cake must be kept wet with solvent at all times to prevent ignition. [3]
-
Disposal: The wet catalyst should be placed in a sealed, clearly labeled container. Consult your institution's environmental health and safety guidelines for proper disposal procedures for heavy metal waste.
Q5: Are there non-reductive methods to cleave benzyl ethers if my molecule cannot tolerate hydrogenation conditions?
A5: Yes, several non-reductive methods exist.
-
Oxidative Cleavage: As mentioned in the troubleshooting guide, reagents like DDQ can be used, often under photocatalytic conditions, to selectively cleave benzyl ethers.[13]
-
Lewis Acid Cleavage: Strong Lewis acids like BCl₃ or BBr₃ are effective but can be harsh and may require careful optimization to avoid side reactions.[11]
-
Solid-Supported Acids: Amberlyst-15, a sulfonic acid on a polymer support, has been used for the debenzylation of aryl benzyl ethers, often with the addition of a benzyl scavenger like methanol.[19]
Visualizations and Protocols
Logical Workflow for Troubleshooting Sluggish/Incomplete Reactions
Caption: A logical workflow for troubleshooting sluggish hydrogenation reactions.
Standard Protocol for Catalytic Hydrogenation of a Benzyl Ether
This protocol outlines a general procedure for the debenzylation of a neutral substrate using Pd/C at atmospheric pressure.
Materials:
-
Benzyl ether-protected substrate
-
10% Palladium on carbon (10% w/w of the substrate)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Round-bottom flask equipped with a magnetic stir bar
-
Three-way stopcock and a balloon filled with hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolution: Dissolve the benzyl ether-protected substrate in the chosen solvent in the round-bottom flask.
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.[3]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under a positive pressure of the inert gas.[3]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas by attaching a hydrogen-filled balloon to the three-way stopcock. Repeat this evacuate-and-fill cycle 3-5 times to ensure an atmosphere of hydrogen.[1]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet at all times to prevent fire. Wash the filter cake with a small amount of the reaction solvent.[3]
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be purified further if necessary.
Data Summary: Solvent Effects on Debenzylation Rate
The choice of solvent can significantly impact the rate of hydrogenolysis. The following table summarizes the general trend of solvent efficiency.
| Solvent | Relative Rate of Hydrogenolysis | Reference |
| Toluene | Slow | [5] |
| Methanol | Moderate | [5] |
| Ethanol | Moderate-Fast | [5] |
| Tetrahydrofuran (THF) | Very Fast | [5] |
| Acetic Acid (AcOH) | Very Fast | [5] |
Note: The optimal solvent will also depend on the solubility of the substrate.
References
- Mergas, A., & Pieber, B. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(5), 1935-1939.
- O'Brien, A. G., Marcoux, D., & Ley, S. V. (2018). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
- Sajiki, H., et al. (2006). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
- Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
- Tummatorn, J., & Poonsil, P. (2011). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Thai Journal of Science and Technology.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
- Sajiki, H., et al. (n.d.). Studies on the hydrogenolysis of benzyl ethers. ResearchGate.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- Tundo, P., & Rossi, M. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4, 492-495.
- Binkley, R. W. (n.d.). Reaction Times and Yields in de-O-benzylation Reactions. ResearchGate.
- Sejer, D. D. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Reddit. (2023, May 1). Can you do a Pd/C hydrogenolysis of benzylic ether/amine of a phosphine containing compound? r/Chempros.
- Mergas, A., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 992-996.
- Jones, E. (2020, November 2). What is the mechanism of benzyl ether hydrogenolysis? Chemistry Stack Exchange.
- The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
- Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 17. youtube.com [youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. thaiscience.info [thaiscience.info]
Technical Support Center: Scavengers for Benzyl Deprotection Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of benzyl (Bn) and related benzyl-type protecting groups. Here, you will find detailed, mechanistically-driven answers to frequently asked questions and in-depth troubleshooting guides to mitigate side reactions and optimize your deprotection protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during benzyl deprotection and what causes them?
A1: Benzyl deprotection, whether by catalytic hydrogenolysis or acidolysis, can generate highly reactive intermediates that lead to unwanted side products. The two most common issues are:
-
Re-benzylation: This occurs when the cleaved benzyl group, in the form of a benzyl cation (Bn+) or a related electrophile, reattaches to a nucleophilic site on your starting material or deprotected product.[1] This is particularly problematic in acid-mediated deprotections (e.g., with TFA or BCl₃) where a carbocation is explicitly formed.[2][3] Nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine are highly susceptible.[1]
-
Aromatic Ring Saturation: During catalytic hydrogenolysis (e.g., H₂ with Pd/C), the palladium catalyst can sometimes over-reduce the aromatic ring of the benzyl group or other aromatic systems in your molecule, leading to cyclohexyl derivatives.[4] This is favored by high hydrogen pressure and high catalyst activity.
Q2: What is a "scavenger" and how does it prevent these side reactions?
A2: A scavenger is a reagent added to the reaction mixture to intercept and neutralize reactive intermediates.[5] In the context of benzyl deprotection, their primary role is to act as a "cation trap." They are typically electron-rich, nucleophilic compounds that react with the electrophilic benzyl cation much faster than the sensitive functional groups on your substrate.[1][6] By irreversibly trapping the benzyl cation, they prevent it from causing re-alkylation.
Q3: How do I select the appropriate scavenger for my deprotection method?
A3: The choice depends critically on the deprotection mechanism (acidolysis vs. hydrogenolysis) and the functional groups present in your substrate.
-
For Acid-Mediated Deprotection (TFA, HF, BCl₃): The primary concern is trapping the benzyl cation.
-
Silanes (Triethylsilane - TES, Triisopropylsilane - TIS): These are highly effective carbocation scavengers. They reduce the benzyl cation to toluene via an irreversible hydride transfer.[7][8] TES is generally considered one of the best scavengers for this purpose.[9]
-
Aromatic Nucleophiles (Anisole, Thioanisole, Pentamethylbenzene): These compounds trap the benzyl cation via electrophilic aromatic substitution, forming stable, non-reactive adducts.[3][10] Thioanisole is particularly effective.[10]
-
Thiols (1,2-Ethanedithiol - EDT, Dithiothreitol - DTT): While effective, some thiols can re-form alkylating species.[11] Benzylthiols have been explored as useful alternatives.[12]
-
-
For Catalytic Hydrogenolysis (H₂/Pd/C): Side reactions are less about free cations and more about catalyst activity and poisons. While traditional scavengers aren't always necessary, additives can be used to modulate reactivity.
-
Catalyst Poisons: If your substrate contains sulfur (thiols, thioethers), it can poison the palladium catalyst, leading to slow or incomplete reactions.[13] In these cases, using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) or increasing catalyst loading may be necessary.[13]
-
Selectivity Modifiers: For substrates with multiple reducible groups (e.g., benzyl ethers and aromatic chlorides), catalyst pre-treatment or changing the hydrogen source to a transfer hydrogenation donor (e.g., ammonium formate) can improve selectivity for debenzylation over other reductions.[4][14]
-
Part 2: Troubleshooting Guides & Protocols
Guide 1: Preventing Re-benzylation in Acid-Mediated Deprotection
Issue: After TFA-mediated deprotection of a benzyl ether, LC-MS analysis shows a significant peak corresponding to the starting material or a species with a +90 Da mass shift on a different functional group.
Root Cause Analysis: The benzyl group is cleaved by trifluoroacetic acid (TFA) to generate a resonance-stabilized benzyl carbocation. This potent electrophile can then alkylate any available nucleophile in the mixture. Common targets include the indole ring of tryptophan, the thioether of methionine, or the phenol of a deprotected tyrosine.
Mechanism: Benzyl Cation Formation and Scavenging The diagram below illustrates the critical choice point for the benzyl cation: either undergoing undesired re-alkylation or being safely neutralized by a scavenger like Triethylsilane (TES).
Caption: Benzyl cation fate: re-alkylation vs. scavenger trapping.
Solution: Incorporate a highly effective carbocation scavenger into the TFA cleavage cocktail. Triethylsilane (TES) is an excellent first choice due to its efficiency and the irreversible nature of the scavenging reaction.[11][15]
Experimental Protocol: TFA-Mediated Debenzylation with a TES Scavenger
-
Preparation: Dissolve the benzyl-protected substrate in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Scavenger Addition: Add 5-10 equivalents of Triethylsilane (TES) to the solution.
-
Deprotection: Cool the mixture to 0 °C in an ice bath. Add the desired volume of Trifluoroacetic Acid (TFA) dropwise (a common cocktail is TFA/DCM/TES 95:5:5 v/v/v).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help).
-
Purification: The crude product can be purified by standard methods such as silica gel chromatography or precipitation from cold diethyl ether to remove the silylated byproducts.[5]
Guide 2: Troubleshooting Incomplete or Slow Catalytic Hydrogenolysis
Issue: A debenzylation reaction using 10% Pd/C and H₂ gas is sluggish, stalls before completion, or fails entirely.
Root Cause Analysis: This is one of the most common issues in catalytic hydrogenolysis.[13] The causes are typically related to the catalyst itself or the reaction conditions.
-
Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning by sulfur and certain nitrogen-containing compounds (e.g., thiols, thioethers, pyridine).[13] These impurities strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction.
-
Poor Catalyst Quality/Activity: The activity of Pd/C can vary between suppliers and batches and diminishes over time.[13][16] An old or improperly stored catalyst may be inactive.
-
Mass Transfer Limitations: As a heterogeneous reaction, efficient contact between the hydrogen gas, the substrate in solution, and the solid catalyst surface is critical. Inadequate stirring or low hydrogen pressure can severely limit the reaction rate.[13]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
Solutions & Protocols:
-
Addressing Catalyst Poisoning: If sulfur is present, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more resistant to poisoning.[13] Alternatively, a large excess of the standard Pd/C catalyst may be required to overcome the poison.
-
Ensuring Catalyst Activity: Always use a fresh bottle of catalyst or one that has been stored properly under an inert atmosphere. If activity is still low, consider a different supplier.
-
Optimizing Reaction Conditions:
-
Solvent: Use protic solvents like ethanol or methanol, which are generally preferred.[13]
-
Stirring: Use a stir bar and stir plate that provide vigorous, efficient stirring to keep the catalyst suspended.
-
Hydrogen: While a balloon of hydrogen is often sufficient, some substrates require higher pressure (50 psi or more) in a dedicated hydrogenation apparatus.[13]
-
Transfer Hydrogenation: As an alternative to H₂ gas, use a hydrogen donor like ammonium formate or 1,4-cyclohexadiene.[4][17] This can be milder and avoid the need for specialized pressure equipment.
-
Protocol: Transfer Hydrogenolysis of a Benzyl Ether
-
Setup: To a round-bottom flask, add the benzyl-protected substrate and a suitable solvent (e.g., Methanol or Ethanol).
-
Catalyst: Add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Hydrogen Donor: Add ammonium formate (3-5 equivalents) in one portion.
-
Reaction: Heat the mixture to reflux and monitor by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst, washing with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure and purify as needed.
Part 3: Quantitative Data Summary
The following table provides a comparative overview of common scavengers used in acid-mediated deprotection reactions.
| Scavenger | Target Intermediate | Typical Conditions | Advantages | Disadvantages & Considerations |
| Triethylsilane (TES) | Carbocations (Bn+) | 5-10% v/v in TFA/DCM | Highly efficient, irreversible reaction, clean byproducts.[7][9] | Can reduce sensitive functional groups (e.g., indoles).[15] |
| Triisopropylsilane (TIS) | Carbocations (Bn+) | 2.5-5% v/v in TFA | More sterically hindered, can offer different selectivity compared to TES.[8] | Can also act as a reducing agent for some S-protecting groups.[8] |
| Anisole / Thioanisole | Carbocations (Bn+) | 5-10% v/v in TFA | Effective at trapping cations via electrophilic substitution.[10] Thioanisole is particularly potent. | Can be difficult to remove during workup; may generate multiple benzylated adducts. |
| Pentamethylbenzene | Carbocations (Bn+) | 10-20 equiv. with BCl₃ | Non-Lewis basic scavenger, useful with Lewis acid deprotections.[3] | Requires higher equivalents; solid handling. |
| 1,2-Ethanedithiol (EDT) | Carbocations (Bn+) | 2.5-5% v/v in TFA | Effective thiol scavenger.[5] | Can have a strong odor; potential for side reactions with the scavenger itself.[11] |
References
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
- Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444. [Link]
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]
- Pearson, D. A., Blanchette, M., McKee, M. L., & Green, D. M. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of the American Chemical Society, 111(18), 6864-6870. [Link]
- Scully, I. D., & Fairlie, D. P. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. ACS Chemical Biology, 10(5), 1215-1220. [Link]
- Lundt, B. F., Johansen, N. L., & Markussen, J. (1979). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 14(4), 344-354. [Link]
- Pore, S. K., & Murphy, P. V. (2019).
- Song, A., & Wang, J. (2015). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Peptide Synthesis (pp. 259-286). Springer, New York, NY. [Link]
- Innospec. (n.d.). Scavengers. Innospec Inc. [Link]
- Q2 Technologies. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
- Kiso, Y., Ukawa, K., Nakamura, S., Ito, K., & Akita, T. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Chemical & Pharmaceutical Bulletin, 28(2), 673-676. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
- Veolia. (n.d.). Hydrogen Sulfide (H2S) Scavenger Solutions.
- Mhadgut, S. C., & Fairlie, D. P. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Beilstein Journal of Organic Chemistry, 15, 1935-1940. [Link]
- Chemical Products Industries. (2024, January 2). Types of Hydrogen Sulfide Scavengers Explained. [Link]
- Sajeev, Y., & Kumar, S. (2004). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Organic Process Research & Development, 8(4), 573-577. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]
- Paratene. (n.d.). Hydrogen Sulfide Scavengers. [Link]
- Reddit. (2023). Can Pd/C go bad?
- Riera, A., & Giralt, E. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- Okaya, S., & Tokuyama, H. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger. Chemical and Pharmaceutical Bulletin, 64(8), 1195-1200. [Link]
- Riera, A., & Giralt, E. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- Sharma, P., & Kumar, A. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 26(11), 3302. [Link]
- Chen, P. R., & Ting, A. Y. (2012). Palladium-triggered deprotection chemistry for protein activation in living cells. Nature Chemical Biology, 8(2), 186-192. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. polypeptide.com [polypeptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nacatsoc.org [nacatsoc.org]
- 15. sci-hub.se [sci-hub.se]
- 16. reddit.com [reddit.com]
- 17. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Amide Coupling with 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Welcome to our dedicated technical support resource for optimizing amide coupling reactions involving 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges posed by this sterically hindered and electron-deficient substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your synthetic endeavors.
Introduction: Understanding the Challenges
The structure of this compound presents a combination of steric and electronic hurdles that can complicate amide bond formation. The presence of the bulky benzyloxy group ortho to the carboxylic acid, coupled with the electron-withdrawing nature of the nitro group, can significantly impact the reactivity of the carboxylate and its susceptibility to nucleophilic attack by the amine. This guide will equip you with the knowledge to overcome these challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding amide coupling with this particular benzoic acid derivative:
Q1: Why is my amide coupling reaction with this compound so sluggish or low-yielding?
A: The primary reasons for poor reactivity are a combination of steric hindrance and electronic deactivation. The bulky benzyloxy group can physically obstruct the approach of the amine to the activated carboxylic acid intermediate. Additionally, the electron-withdrawing nitro group reduces the nucleophilicity of the carboxylate, making its activation more difficult.[1]
Q2: Which coupling reagent is best suited for this substrate?
A: For sterically hindered and electron-deficient benzoic acids, more potent coupling reagents are generally required.[2] While standard carbodiimides like EDC can work, uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP are often more effective.[3] HATU, in particular, is known for its high reactivity and ability to overcome significant steric barriers.[4]
Q3: What is the optimal solvent for this reaction?
A: Polar aprotic solvents are typically the best choice for amide coupling reactions. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.[5] DMF is often preferred for its excellent solvating properties for a wide range of reactants.[6]
Q4: What role does the base play, and which one should I use?
A: A non-nucleophilic organic base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is a popular choice due to its steric bulk, which minimizes side reactions.[5] Triethylamine (TEA) can also be used.[7]
Q5: I'm observing the formation of byproducts. What could they be and how can I minimize them?
A: A common side reaction with uronium-based coupling reagents is the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine. To mitigate this, it is advisable to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[8] Another potential byproduct is the N-acylurea when using carbodiimides, which can be suppressed by the addition of HOBt.[9]
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter.
Problem 1: Low or No Product Formation
If you are observing minimal conversion to your desired amide, consider the following troubleshooting steps in a logical progression:
Caption: Troubleshooting workflow for low amide yield.
-
Assess the Coupling Reagent:
-
Insight: Standard carbodiimides like EDC may not be sufficiently reactive for this substrate. The formation of the O-acylisourea intermediate can be slow and reversible.[10]
-
Solution: Switch to a more potent uronium or phosphonium salt-based reagent. HATU is highly recommended for its ability to rapidly generate a highly reactive OAt-active ester, which is less prone to side reactions and efficiently couples with amines.
-
-
Optimize Reaction Conditions:
-
Insight: Suboptimal temperature, concentration, or reaction time can lead to incomplete reactions.
-
Solutions:
-
Temperature: While most amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but be mindful of potential side reactions.[11]
-
Concentration: Ensure your reagents are sufficiently concentrated (typically 0.1-0.5 M).
-
Reaction Time: Sterically hindered couplings may require longer reaction times. Monitor the reaction progress by TLC or LC-MS.[2]
-
-
-
Consider an Alternative Activation Method:
-
Insight: In particularly challenging cases, converting the carboxylic acid to a more reactive species like an acid chloride can be beneficial.
-
Solution: React this compound with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride. This highly reactive intermediate can then be coupled with the amine in the presence of a non-nucleophilic base.[2][12]
-
Problem 2: Difficulty in Product Purification
The presence of byproducts from the coupling reagents can complicate the purification of the final amide.
-
Insight: The urea byproduct from EDC (EDU) is water-soluble, making it easier to remove during aqueous work-up compared to the insoluble dicyclohexylurea (DCU) from DCC.[13] Byproducts from HATU and HBTU can also be challenging to remove.[14]
-
Solutions:
-
Aqueous Wash: A standard work-up involving washing the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine can remove many impurities.[5]
-
Chromatography: Careful column chromatography on silica gel is often necessary to obtain a highly pure product.
-
Comparative Data of Coupling Reagents
The choice of coupling reagent is critical. The following table provides a comparison of commonly used reagents for challenging amide couplings.
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Water-soluble byproduct, cost-effective.[13] | May be less effective for hindered substrates, risk of N-acylurea formation.[9] |
| HATU | Uronium Salt | Highly reactive, fast reaction times, low racemization.[3] | Higher cost, byproducts can be difficult to remove.[14] |
| HBTU | Uronium Salt | Good reactivity, widely used. | Can cause guanidinylation of the amine if not pre-activated. |
| PyBOP | Phosphonium Salt | High efficiency, avoids guanidinylation side reaction.[4] | Byproducts can sometimes be challenging to remove.[11] |
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the amide coupling of this compound.
Protocol 1: HATU-Mediated Amide Coupling (Recommended)
This protocol is generally the most effective for this challenging substrate.
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Add DIPEA (2.0 eq) to the solution and stir for 2-5 minutes.
-
Add HATU (1.1 eq) in one portion and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[5]
-
Add the desired amine (1.1 eq) dropwise to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a more cost-effective alternative, though it may require longer reaction times and be less efficient for some amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.[11]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- Benchchem. Troubleshooting low yield in amide coupling of aminobenzoic acids.
- Benchchem. Technical Support Center: Amide Coupling Reactions with Substituted Benzoic Acids.
- Subba Reddy, B. V., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction? (2025-03-20).
- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Benchchem. Application Notes and Protocols for Amide Coupling Reactions Using 4-Benzyloxy-3-fluorobenzoic Acid.
- LibreTexts. 21.7: Chemistry of Amides. (2022-09-24).
- ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02).
- Slavchev, I., et al. Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing, (2022-07-15).
- Watson, A. J. B., et al. Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
- Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (2009).
- ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Aapptec Peptides. Coupling Reagents.
- Royal Society of Chemistry. Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, (2023-12-21).
- Fussell, S. J., et al. A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(45), 4391-4394. (2017).
- Losev, M. A., et al. Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry, 21(13). (2023).
- Benchchem. Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids.
- Chem Reactor. HATU Coupling in Water Feasible? I HATU. YouTube, (2024-04-19).
- Chem Reactor. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube, (2024-04-13).
- Jannach, S., et al. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC, NIH.
- Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism. YouTube, (2020-12-21).
- Jannach, S., et al. Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022-04-14).
- Benchchem. Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.
- Organic Chemistry. HBTU, DIPEA Peptide Coupling Mechanism. YouTube, (2021-01-18).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.globalso.com [file.globalso.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Welcome to the technical support center for 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles governing its solubility, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Understanding the Molecule: Why Solubility is a Challenge
This compound (MW: 303.27 g/mol , Formula: C₁₅H₁₃NO₆) presents a classic solubility challenge due to its hybrid structure.[1][2] Understanding its components is the first step to mastering its use.
-
The Carboxylic Acid Group (-COOH): This is the most critical functional group for determining aqueous solubility. Like other carboxylic acids, its solubility is highly dependent on pH.[3] At acidic pH values below its acid dissociation constant (pKa), the group is protonated (-COOH) and the molecule is neutral, rendering it poorly soluble in water.[4]
-
Aromatic Scaffolding: The presence of two bulky, non-polar aromatic rings (the benzyloxy group and the substituted benzene ring) creates a significant hydrophobic character, which inherently limits water solubility.[5][6]
-
Polar Substituents: The nitro (-NO₂) and methoxy (-OCH₃) groups add polarity. The electron-withdrawing nature of the nitro group increases the acidity of the carboxyl group, meaning it can be deprotonated at a lower pH compared to unsubstituted benzoic acid.[3][7]
Essentially, the molecule's poor aqueous solubility in its neutral state is a direct result of its large hydrophobic surface area overpowering the polarity of its substituents. However, the acidic nature of the carboxyl group provides a powerful mechanism to dramatically increase aqueous solubility through pH manipulation.[6]
| Property | Value | Source |
| CAS Number | 60547-92-4 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO₆ | [2] |
| Molecular Weight | 303.27 g/mol | [1] |
| Appearance | Solid | [8] |
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered in the lab.
Q1: Why won't this compound dissolve in my aqueous buffer (e.g., water, PBS)? A1: The primary reason is likely low pH. In neutral or acidic solutions, the carboxylic acid group is protonated, making the molecule neutral and thus poorly soluble in water due to its large hydrophobic structure. To dissolve it in an aqueous medium, you must increase the pH to deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[5][9]
Q2: What are the best organic solvents to use as a starting point? A2: Based on the solubility of structurally similar compounds, polar aprotic solvents are the most promising.[5] These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. Polar protic solvents like ethanol and methanol can also be effective, although they may require larger volumes or gentle heating.[5]
Q3: Is it safe to heat the compound to aid dissolution? A3: Gentle heating can effectively increase the rate of dissolution and solubility.[5] However, you must exercise caution. Prolonged exposure to high temperatures can risk thermal degradation.[8] It is recommended to heat the solution modestly (e.g., 40-50°C) while stirring and to monitor for any color changes that might indicate decomposition.
Q4: I successfully dissolved the compound in a basic aqueous solution, but it crashed out after I added another reagent. What happened? A4: This is a classic sign of a pH drop. If your subsequent reagent was acidic, it likely neutralized the basic solution, lowering the pH below the compound's pKa. This would cause the soluble carboxylate salt to revert to its protonated, insoluble acid form, leading to precipitation. Always check the pH of all solutions before mixing.
Troubleshooting Guides and Experimental Protocols
Protocol 1: pH-Mediated Aqueous Solubilization
This protocol leverages the compound's acidic nature to achieve aqueous solubility. The core principle is the conversion of the insoluble carboxylic acid into its highly soluble carboxylate salt.[3][6]
Objective: To prepare a stock solution of this compound in an aqueous buffer.
Materials:
-
This compound
-
Purified water or desired buffer
-
Dilute aqueous base (e.g., 0.1 M NaOH or KOH)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a Slurry: Weigh the desired amount of the compound and add it to a flask or beaker. Add a portion (e.g., 80%) of your final desired volume of water or buffer to create a slurry.
-
pH Adjustment: While vigorously stirring the slurry, slowly add the dilute aqueous base dropwise.
-
Monitor Dissolution: Continuously monitor the pH of the solution with a calibrated pH meter. As the base is added, the pH will rise, and you will observe the solid beginning to dissolve.
-
Achieve Complete Dissolution: Continue adding the base until all the solid has dissolved. The pH at which this occurs will be above the compound's pKa. A good rule of thumb is to target a pH 1-2 units above the pKa to ensure complete salt formation.[5]
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach your final target concentration and re-verify the pH.
Causality Behind the Method: By adding a base (OH⁻), you remove the proton from the carboxylic acid group (R-COOH + OH⁻ → R-COO⁻ + H₂O). This creates an ionic species (the carboxylate anion), which is readily solvated by polar water molecules, dramatically increasing solubility.
Caption: pH-dependent equilibrium of the carboxylic acid.
Protocol 2: Dissolution in Organic Solvents
When an organic medium is required, selecting the right solvent is key. This protocol provides a systematic approach.
Objective: To dissolve this compound in a non-aqueous solvent.
Recommended Solvents (in order of typical effectiveness):
| Solvent Class | Examples | General Solubility | Notes |
| Polar Aprotic | DMSO, DMF, Acetone | High | Excellent choice for creating concentrated stock solutions.[5] |
| Polar Protic | Ethanol, Methanol | Moderate to High | May require larger volumes or gentle warming. |
| Ethers | THF, 1,4-Dioxane | Moderate | Solubility can be variable. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Often used in synthesis workups. |
| Non-Polar | Toluene, Hexanes | Very Low / Insoluble | Not recommended for dissolution. |
Procedure:
-
Solvent Selection: Choose a solvent from the table above, starting with polar aprotic options for best results.
-
Initial Attempt: Add the desired amount of compound to a vial, followed by the chosen solvent. Vortex or stir at room temperature.
-
Applying Energy (If Needed): If the compound does not dissolve readily, two methods can be employed sequentially or in combination:
-
Assess and Re-evaluate: If the compound remains insoluble, consider either increasing the solvent volume or moving to a stronger solvent (e.g., from ethanol to DMSO).
Troubleshooting Workflow
When faced with a solubility challenge, a logical progression of steps can save time and material. The following workflow is a visual guide to making informed decisions.
Caption: Decision workflow for troubleshooting solubility.
Safety & Handling
As with any laboratory chemical, proper safety precautions are essential.
-
This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][10]
-
Always handle this compound in a well-ventilated area or chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before beginning any experiment.[8][10][11]
References
- International Journal of Scientific and Research Publications. (2021, April). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN.
- Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility.
- International Journal of Scientific and Research Publications. (2021, April). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM.
- Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. (n.d.).
- Britannica. (2025, November 6). Carboxylic acid - Properties, Structure, Reactions.
- Wikipedia. (n.d.). Carboxylic acid.
- How to Understand Carboxylic Acid Properties and Uses? (2026, January 5).
- JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acid Derivatives.
- SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids.
- Dissolution Method Troubleshooting. (2022, November 4).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubChem. (n.d.). This compound.
Sources
- 1. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 2. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. physicsforums.com [physicsforums.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS: 60547-92-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a specific focus on identifying, understanding, and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the purity of your final compound.
Diagram: Synthetic Pathway and Byproduct Formation
The following diagram illustrates the common synthetic route starting from vanillic acid and highlights the critical steps where major byproducts can emerge.
Caption: Synthetic route and points of byproduct formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and analysis, providing causal explanations and actionable solutions.
Question 1: My final product shows a significant impurity with a molecular weight of 213.15 g/mol , and my NMR spectrum shows a broad singlet around 10-11 ppm instead of the expected benzyl peaks. What is this impurity?
Answer: This impurity is almost certainly 4-hydroxy-5-methoxy-2-nitrobenzoic acid (MW: 213.15 g/mol ). Its presence indicates that the benzyl protecting group has been cleaved.
-
Causality: The benzyl ether linkage is susceptible to cleavage under harsh acidic conditions, a process known as debenzylation.[1][2] The nitration step, which typically employs a strong acid mixture (e.g., H₂SO₄/HNO₃), can be aggressive enough to cause this side reaction, especially if the temperature is not carefully controlled or if the reaction time is excessively long.[3]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture and throughout the reaction. This is the most critical parameter for preventing debenzylation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the strong acid.
-
Purification: If the byproduct has already formed, it can often be separated from the desired product by recrystallization. The difference in polarity (the phenolic byproduct is more polar) also allows for effective separation using column chromatography.
-
Question 2: I'm observing an isomeric impurity that co-elutes closely with my main product in HPLC and is difficult to separate. What could it be, and how can I minimize its formation?
Answer: The most likely culprit is a positional isomer formed during the nitration step, specifically 4-(benzyloxy)-5-methoxy-6-nitrobenzoic acid .
-
Causality: The nitration of the benzylated intermediate is an electrophilic aromatic substitution reaction. The existing substituents on the aromatic ring direct the position of the incoming nitro group. Both the benzyloxy and methoxy groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The desired product forms when the nitro group adds ortho to the carboxylic acid. However, the powerful activating effect of the benzyloxy and methoxy groups can also direct nitration to the C6 position, which is ortho to the benzyloxy group.[4]
-
Troubleshooting Steps:
-
Control Nitrating Agent Stoichiometry: Use a slight excess, but not a large excess, of nitric acid. This can help minimize dinitration and other side reactions.
-
Lower Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the reaction, favoring the thermodynamically more stable product.[5]
-
Choice of Nitrating Agent: In some cases, using a milder nitrating agent or different solvent conditions can improve selectivity. For instance, using nitric acid in acetic acid can sometimes offer better control than the more powerful sulfuric acid mixture.[6][7]
-
Analytical Method Optimization: To resolve the isomers analytically, modify your HPLC method. Consider using a different column (e.g., one with a different stationary phase), adjusting the mobile phase composition (e.g., changing the organic modifier or pH), or using a shallower gradient.[8][9]
-
Question 3: My reaction yield is low, and I have a significant amount of unreacted 4-(benzyloxy)-3-methoxybenzoic acid after the nitration step. How can I improve the conversion?
Answer: Low conversion in the nitration step typically points to insufficient activation of the nitrating agent or suboptimal reaction conditions.
-
Causality: The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated by the protonation of nitric acid by a stronger acid, usually sulfuric acid.[10][11] If the acid catalyst is not strong enough, is used in insufficient quantity, or if the temperature is too low, the concentration of the nitronium ion will be too low for the reaction to proceed to completion.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that you are using concentrated nitric acid and sulfuric acid and that they have not absorbed atmospheric moisture, which would reduce their effectiveness.
-
Adjust Reagent Stoichiometry: Ensure at least a catalytic amount of sulfuric acid is present and that nitric acid is used in a slight molar excess relative to the aromatic substrate.
-
Optimize Temperature: While low temperatures are crucial to prevent side reactions, a temperature that is too low can stall the reaction. After the initial addition of the nitrating agent at 0-5 °C, you may need to allow the reaction to slowly warm to room temperature or stir for a longer period to achieve full conversion. Monitor via TLC/HPLC to find the optimal balance.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common and well-documented route starts with vanillic acid (4-hydroxy-3-methoxybenzoic acid).[12][13] This process involves two key transformations:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of vanillic acid is protected by reacting it with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydroxide or potassium carbonate. This is a classic Sₙ2 reaction.[14][15]
-
Nitration: The resulting intermediate, 4-(benzyloxy)-3-methoxybenzoic acid, undergoes electrophilic aromatic substitution with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the C2 position.[6][13]
An alternative route involves the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde using an oxidizing agent like potassium permanganate.[12]
Q2: What are the common byproducts to expect from the Williamson ether synthesis (benzylation) step?
Besides unreacted starting material, the main byproducts from this step are:
-
Over-alkylation Product: If the reaction conditions are too harsh or if a large excess of benzyl bromide and base is used, the carboxylic acid can be esterified to form benzyl 4-(benzyloxy)-3-methoxybenzoate .[16]
-
Elimination Products: While less common with primary halides like benzyl bromide, E2 elimination can compete with the desired Sₙ2 substitution, especially at higher temperatures, leading to alkene byproducts from the alkyl halide.[5][17]
-
Benzyl Alcohol and Dibenzyl Ether: These can form from hydrolysis or self-condensation of the benzyl bromide reagent, particularly in the presence of aqueous base.
Q3: Which analytical techniques are best for identifying and quantifying these byproducts?
A combination of chromatographic and spectroscopic techniques is ideal for comprehensive analysis.
| Technique | Application in this Synthesis |
| HPLC-UV/DAD | The workhorse method for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is typically effective for separating the starting materials, final product, and key byproducts like the debenzylated impurity and positional isomers.[8][18] A Diode Array Detector (DAD) is useful for confirming peak identity by comparing UV spectra. |
| ¹H NMR | Provides definitive structural information. It is excellent for identifying impurities by detecting their unique proton signals. For example, the absence of the benzylic CH₂ protons (~5.2 ppm) and the appearance of a phenolic -OH peak confirms debenzylation.[12][19] It can also be used for quantitative analysis (qNMR) with an internal standard. |
| LC-MS | Confirms the identity of impurities by providing their molecular weight. This is particularly useful for definitively identifying unexpected peaks in the HPLC chromatogram. The expected [M+H]⁺ for the target product is 304.27.[12][20] |
Q4: How can I purify the final product to remove these impurities?
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, especially those with different solubility profiles, such as the more polar debenzylated byproduct. A suitable solvent system might be ethanol/water or acetic acid/water.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization (e.g., positional isomers), silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.
-
Acid-Base Extraction: To remove non-acidic impurities like benzyl alcohol or dibenzyl ether, you can dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent like ethyl acetate, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid product.
Analytical Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a starting point for the analysis of this compound and its common impurities.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Note: For MS compatibility, replace phosphoric acid with formic acid.[9][21]
Protocol 2: Key ¹H NMR Chemical Shifts for Identification
This table summarizes key diagnostic peaks (in DMSO-d₆) to distinguish the target product from major byproducts.[12]
| Compound | Aromatic Protons (ring) | Benzyl CH₂ | Methoxy OCH₃ | Carboxylic Acid COOH | Phenolic OH |
| Target Product | ~7.70 (s, 1H), ~7.39 (s, 1H) | ~5.25 (s, 2H) | ~3.92 (s, 3H) | ~13.58 (br s, 1H) | - |
| Debenzylated Byproduct | Varies | - | ~3.90 (s, 3H) | ~13.5 (br s, 1H) | Present (~10-11 ppm) |
| Unreacted Intermediate | Multiplets | ~5.18 (s, 2H) | ~3.85 (s, 3H) | ~12.7 (br s, 1H) | - |
References
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Khan Academy. (2023, January 14). Nitration of Aromatic Compounds [Video]. YouTube.
- Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3371-3373.
- SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
- El-Gamal, M. I., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(8), 14838-14848.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Ingold, C. K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
- Griesbaum, K., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 514-518.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Griesbaum, K., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft.
- Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook.
- BYJU'S. (n.d.). Aromatic Nitration.
- ResearchGate. (n.d.). Deprotection of benzyl in ether substrates [Image].
- The Organic Chemistry Tutor. (2011, May 11). Electrophilic Aromatic Nitration [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10859633, this compound.
- Küçükgüzel, Ş. G., et al. (2017). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. ResearchGate.
- Wikipedia. (n.d.). Nitration.
- ResearchGate. (n.d.). HPLC chromatograms of 4-nitrobenzoic acid... [Image].
- Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
- ChemSynthesis. (n.d.). 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChemLite. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity.
- SpectraBase. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - Optional[MS (GC)] - Spectrum.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 15. byjus.com [byjus.com]
- 16. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Nitration
Welcome to the Technical Support Center for Large-Scale Nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing highly exothermic nitration reactions. Our focus is on providing practical, field-proven insights and robust troubleshooting strategies to ensure both the safety and success of your chemical processes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal hazards and control strategies inherent to nitration chemistry.
Q1: What is a thermal runaway in the context of a nitration reaction?
A1: A thermal runaway is a highly hazardous situation where an exothermic nitration reaction becomes uncontrollable.[1] The reaction rate increases with temperature, which in turn releases heat more rapidly than the reactor's cooling system can dissipate it.[2] This creates a dangerous positive feedback loop, leading to a rapid and exponential increase in temperature and pressure, which can culminate in equipment failure, fire, or a violent explosion.[1][3]
Q2: What are the primary causes of thermal runaway during large-scale nitration?
A2: Key causes include inadequate cooling, poor agitation, incorrect reagent addition rates, accumulation of unreacted nitrating agent, and the presence of contaminants.[1] Nitration reactions are powerfully exothermic, and any failure in heat removal can initiate a runaway.[4][5] For example, if the nitrating agent is added too quickly or if the stirrer fails, localized hot spots can form, triggering a self-accelerating decomposition.[1]
Q3: What are the critical early warning signs of an impending thermal runaway?
A3: Early detection is paramount. Key warning signs include a sudden, unexpected acceleration in the rate of temperature increase, a rise in reactor pressure, noticeable changes in the color of the reaction mixture, and the evolution of brown-yellow fumes (highly toxic nitrogen dioxide gas).[1] Continuous and vigilant monitoring of temperature and pressure is your first line of defense for early detection.[4]
Q4: Why is agitation so critical in preventing thermal runaway?
A4: Vigorous and effective agitation is essential for two primary reasons: ensuring uniform temperature distribution and promoting efficient heat transfer to the cooling jacket.[1] Inadequate stirring leads to the formation of stagnant zones where reactants can concentrate and localized hot spots can develop. These hot spots are common precursors to thermal runaway.[6] A documented incident highlights that a stoppage in agitation led to a slow deflagration within the reaction mass.[7]
Q5: How can impurities or contaminants affect the thermal stability of my nitration reaction?
A5: Impurities can dangerously lower the decomposition temperature of nitro-compounds and the reaction mass.[8] For instance, contamination with caustic soda or certain metal impurities can significantly reduce thermal stability.[8] Even residual acids from the reaction can lower the decomposition onset temperature of the purified nitro-compound product.[8]
Q6: What is the role of sulfuric acid in a typical mixed-acid nitration?
A6: In mixed-acid nitrations, sulfuric acid serves multiple crucial functions. It acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Additionally, it serves as a solvent, a diluent to help moderate the reaction temperature, and a dehydrating agent that absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and slow or stop the reaction.[8][9][10]
Q7: Why is reaction calorimetry essential before attempting a large-scale nitration?
A7: Reaction calorimetry is a critical tool for process safety that measures the heat evolved during a reaction under controlled conditions.[11] Before scaling up, calorimetry data provides the essential heat flow profile of the reaction.[11] This information is used to determine key safety parameters like the maximum heat release rate, adiabatic temperature rise, and the required cooling capacity of the plant reactor.[12] Attempting to scale up without this data is extremely risky, as the heat removal capacity of a reactor decreases relative to its volume, making large reactors more susceptible to thermal runaway.[13][14]
Q8: What are the advantages of continuous flow nitration over traditional batch processing?
A8: Continuous flow systems, often using microreactors, offer significant safety and efficiency advantages for highly exothermic reactions like nitration.[5][15] Their high surface-area-to-volume ratio allows for vastly superior heat transfer and precise temperature control, inherently mitigating the risk of thermal runaway.[9][10][16] This enables reactions to be run under more aggressive (and often more efficient) conditions safely. Flow chemistry also allows for safer on-demand production, minimizing the storage of hazardous materials.[5]
Troubleshooting Guide: Field Scenarios & Solutions
This guide provides a systematic approach to handling specific issues that may arise during your experiments.
Issue 1: The reaction temperature is rising unexpectedly and is not responding to standard cooling adjustments.
-
Explanation: This is the primary indicator of an impending thermal runaway. The heat generated by the reaction is exceeding the heat removal capacity of your system.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent and any other reactants.[1] This is the most critical first step to prevent adding more fuel to the reaction.
-
Enhance Cooling: Maximize the flow of coolant to the reactor jacket. If available, activate any secondary or emergency cooling systems.[1]
-
Prepare for Quenching: Have a pre-planned quenching agent and procedure ready for immediate execution. This typically involves adding the reaction mass to a large volume of cold water or ice.[7]
-
Alert & Evacuate: If the temperature continues to rise uncontrollably, alert all personnel and evacuate the area according to your lab's emergency plan.
-
-
Causality & Prevention:
-
Cause: The dosing rate of the nitrating agent may be too high for the reactor's cooling capacity.
-
Prevention: Use reaction calorimetry data to establish a safe dosing profile.[11] Implement an automated control system that links the dosing pump to the reaction temperature, automatically stopping the feed if a set temperature limit is exceeded.[14]
-
Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.
-
Explanation: The evolution of nitrogen dioxide (NO₂) is a critical danger sign. It indicates that a secondary decomposition reaction is occurring, which is itself highly exothermic and a strong precursor to thermal runaway.[1]
-
Immediate Actions:
-
Do NOT Approach Without Protection: Nitrogen dioxide is extremely toxic upon inhalation.[4][17] All personnel must use appropriate respiratory protection.
-
Execute Runaway Protocol: Treat this situation with the same urgency as an uncontrolled temperature rise. Follow all steps outlined in Issue 1 immediately. The situation is critical.
-
Issue 3: The agitator has failed during the addition of the nitrating agent.
-
Explanation: Agitator failure is a severe safety incident. Without mixing, the incoming nitrating agent will not disperse. It will accumulate, typically as a separate layer, while the reaction in the bulk of the liquid stops due to lack of reactants. This creates a dangerous hidden inventory of unreacted material. If stirring is suddenly restored, the accumulated reactants will mix and react almost instantaneously, releasing a massive amount of energy that can easily overwhelm the cooling system and cause a violent runaway.[7]
-
Immediate Actions:
-
STOP REAGENT ADDITION IMMEDIATELY. [1]
-
Do NOT restart the agitator.
-
Assess the Situation: Carefully evaluate the amount of nitrating agent that has been added since the agitator failed.
-
Emergency Quench: The safest course of action is often to perform an emergency quench by carefully transferring the reactor contents to a large volume of a suitable quenching agent (e.g., ice-water).[7] This must be done with extreme caution and following a well-defined procedure.
-
Issue 4: The yield of the desired nitro-product is low, and analysis shows significant byproducts.
-
Explanation: Low yields in nitration can be caused by several factors, including incomplete reaction, over-nitration (formation of di- or poly-nitro compounds), or side reactions like oxidation, especially with activated substrates.[18][19]
-
Troubleshooting Steps:
-
Verify Reaction Completion: Use in-process monitoring (e.g., TLC, HPLC) to ensure the starting material has been fully consumed before quenching.[19]
-
Control Temperature: Overly high temperatures can promote the formation of oxidation byproducts and isomers. Ensure your cooling system is maintaining the target temperature throughout the exothermic addition phase.[19]
-
Optimize Reagent Stoichiometry: Using a large excess of nitrating agent can lead to over-nitration. Carefully control the molar ratios of your reactants.
-
Check for Substrate Decomposition: Some substrates are unstable in the highly acidic and oxidizing conditions of nitration.[19] Running the reaction at the lowest possible temperature can help minimize this.[18]
-
Issue 5: The product does not precipitate during the quenching step.
-
Explanation: If your expected solid product remains dissolved or forms an oil after pouring the reaction mixture into ice-water, it is likely either soluble in the acidic aqueous mixture or is a liquid at the quenching temperature.[20][21]
-
Solution:
-
Switch to Extraction: Do not simply add more water. Transfer the entire quenched mixture to a large separatory funnel.
-
Extract the Product: Perform a liquid-liquid extraction using a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[20]
-
Wash and Isolate: Combine the organic extracts and proceed with standard work-up procedures, including washing with a base (like sodium bicarbonate solution) to remove residual acids, followed by drying and solvent removal.[20]
-
Visualizations & Logical Diagrams
Protocols & Methodologies
Protocol 1: Pre-Scale-up Thermal Hazard Assessment using Reaction Calorimetry
-
Objective: To determine the thermal profile and safety parameters of a nitration reaction before scale-up.
-
Methodology:
-
Charge Reactor: Charge the reaction calorimeter (e.g., RC1e) with the initial substrate and solvent (e.g., sulfuric acid).[1]
-
Set Isothermal Conditions: Bring the reactor contents to the desired initial process temperature and allow the system to stabilize.[1]
-
Dosing: Add the nitrating agent (e.g., mixed acid) at a controlled, pre-defined rate that mimics the planned process. The calorimeter's software will continuously measure the heat evolved in real-time.[1]
-
Data Acquisition: Record the reactor temperature (Tr), jacket temperature (Tj), and dosing rate. The heat flow (Qr) is calculated from these parameters.[1]
-
Post-Reaction Analysis: After the addition is complete, hold the reaction at temperature to measure any residual heat flow, ensuring the reaction has gone to completion.[1]
-
Failure Simulation: Simulate potential failure scenarios, such as a cooling failure, by stopping the coolant flow for a short period to measure the maximum adiabatic temperature rise. This data is critical for risk assessment.[11]
-
Protocol 2: Emergency Quenching of a Runaway Reaction
-
Objective: To rapidly halt an uncontrollable exothermic reaction. This procedure should only be performed if a risk assessment has determined it is safe to do so.
-
Methodology:
-
Preparation: The quenching station must be prepared before the reaction begins. This consists of a vessel large enough to contain at least 5-10 times the volume of the reaction mixture, filled with crushed ice and water, and equipped with a robust overhead stirrer.[7][20]
-
Initiate Transfer: In an emergency, transfer the hot reaction mixture into the vigorously stirring ice-water slurry. Crucially, the reaction mixture must be added to the quenching medium, not the other way around. [7] This ensures the ice-water acts as a constant, large heat sink.
-
Controlled Addition: The transfer should be as rapid as is safely possible, but controlled to avoid splashing. Use a dip tube or a wide-bore valve if available.
-
Monitor: Continue vigorous stirring as the reaction is quenched and the acids are diluted. Monitor for any secondary reactions or gas evolution.
-
Data & Comparative Analysis
Table 1: Key Safety Parameters for Nitration Scale-Up
| Parameter | Description | Method of Determination | Critical Importance |
| Heat of Reaction (ΔHᵣ) | Total energy released per mole of reactant. | Reaction Calorimetry (RC) | Determines the total heat load the cooling system must handle. |
| Max Heat Release Rate (qₘₐₓ) | The peak rate of heat evolution during the reaction. | Reaction Calorimetry (RC) | Defines the minimum required cooling capacity to maintain control. |
| Adiabatic Temperature Rise (ΔTₐd) | The temperature increase if all cooling is lost. | Reaction Calorimetry (RC) | If T_process + ΔTₐd exceeds the decomposition temperature, a runaway is highly likely. |
| Decomposition Onset Temp (Tₒ) | Temperature at which the reaction mixture begins to self-decompose exothermically. | Differential Scanning Calorimetry (DSC) | The maximum allowable process temperature must be significantly below Tₒ.[10] |
Table 2: Comparison of Batch vs. Continuous Flow Nitration for Exothermic Control
| Feature | Batch Reactor | Continuous Flow Reactor | Advantage |
| Heat Transfer | Poor; low surface-area-to-volume ratio which worsens on scale-up.[14] | Excellent; high surface-area-to-volume ratio.[9][10] | Continuous Flow |
| Temperature Control | Difficult; prone to hot spots and thermal gradients.[6] | Precise; uniform temperature profile.[5] | Continuous Flow |
| Safety Profile | Higher risk of thermal runaway due to large reactant volume.[22] | Intrinsically safer due to small reaction volume at any given time.[9][16] | Continuous Flow |
| Scalability | Challenging; requires significant re-engineering of cooling systems.[13] | Simple; scaling is achieved by "numbering-up" or running for longer.[9] | Continuous Flow |
| Reagent Accumulation | High risk, especially with dosing or agitation failure.[1] | Minimal risk; reactants are consumed almost instantly. | Continuous Flow |
References
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- Jinzong Machinery. (2024). Heat Exchangers in Chemical Reactors: Types and Functions.
- Nitration reaction safety. (2024, June 6). YouTube.
- Semantic Scholar. (n.d.). Nitration and flow chemistry.
- Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
- ResearchGate. (n.d.). Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent.
- Scribd. (n.d.). Nitration Plant SOP Guide.
- National Center for Biotechnology Information. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- ResearchGate. (2025). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride.
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
- Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical application.
- Biblioteka Nauki. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Medium. (2024). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors.
- Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace.
- Pirobloc. (n.d.). Heating of chemical reactors with thermal oil boilers.
- Lund University Publications. (n.d.). Modeling and Simulation of Chemical Reactors Cooled by Thermosyphons.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes.
- TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
- The Chemistry Blog. (2024). Exothermic Reactions Explained.
- ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
- Reddit. (2023). Di-nitration troubleshooting.
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. icheme.org [icheme.org]
- 9. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 10. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. syrris.com [syrris.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 15. vapourtec.com [vapourtec.com]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. ehs.com [ehs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
- 22. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Validation & Comparative
A Comparative Guide to HPLC-UV Purity Analysis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, a key building block in various synthetic pathways. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your laboratory's needs.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound (CAS 60547-92-4) is a complex organic molecule whose structural integrity is paramount.[1][2] Impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have significant downstream effects, potentially impacting the yield, purity, and safety of the final API.[3] Therefore, a robust, sensitive, and specific analytical method is required to quantify the main component and separate it from any potential process-related impurities.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely adopted and robust technique for the purity analysis of non-volatile and thermally stable compounds like this compound. The method's ability to separate compounds with varying polarities makes it ideal for resolving the main component from potential impurities.[4]
Understanding the Method's Core Principles
The separation in this RP-HPLC method is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[5] The mobile phase consists of a mixture of acidified water and acetonitrile. The acidic modifier (phosphoric acid) is crucial as it suppresses the ionization of the carboxylic acid group on the analyte, ensuring it is in its more hydrophobic, protonated form.[6][7] This leads to better retention and improved peak shape on the C18 column. A gradient elution is employed, where the proportion of the organic solvent (acetonitrile) is increased over time. This allows for the efficient elution of both more polar and less polar impurities within a reasonable timeframe.
Potential Impurities in Synthesized this compound
The purity profile of this compound is largely dependent on its synthetic route. Common synthesis pathways, such as the nitration of 4-(benzyloxy)-3-methoxybenzoic acid or the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, can lead to specific impurities.[8] These may include:
-
Starting Materials: Unreacted 4-(benzyloxy)-3-methoxybenzoic acid or 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde.
-
Isomeric Byproducts: Positional isomers formed during the nitration step.
-
Over-oxidation or Incomplete Oxidation Products: If an oxidation step is involved.
-
Degradation Products: Arising from instability under certain conditions (e.g., hydrolysis of the benzyloxy group).
A well-developed HPLC method should be able to resolve the main peak from these and other potential impurities.
Detailed Experimental Protocol: RP-HPLC
This protocol outlines a general method for the purity determination of this compound. Optimization may be necessary depending on the specific impurity profile of the sample.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the reference standard in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the synthesized sample in 100 mL of diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)
The advent of UPLC has offered significant advancements in speed, resolution, and sensitivity compared to traditional HPLC.[9][10] UPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures, leading to more efficient separations.[11][12]
Key Advantages of UPLC for Purity Analysis
-
Increased Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities.
-
Faster Analysis Times: The use of higher flow rates and shorter columns significantly reduces the run time per sample, increasing throughput.[13]
-
Improved Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, which is beneficial for detecting trace-level impurities.
-
Reduced Solvent Consumption: Shorter analysis times and lower flow rates (in some cases) lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.
Detailed Experimental Protocol: UPLC
This protocol is a hypothetical UPLC method adapted from the HPLC conditions for faster analysis.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30-70% B5-6 min: 70-30% B6-7 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 2 µL |
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC depends on the specific needs of the laboratory, including sample throughput requirements and the complexity of the impurity profile.
| Parameter | HPLC | UPLC |
| Analysis Time | ~30 min | ~7 min |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | High | Low |
| System Backpressure | Lower | Higher |
| Initial Cost | Lower | Higher |
Forced Degradation Studies: Ensuring Method Specificity
To ensure that the analytical method is "stability-indicating," forced degradation studies are performed.[14] This involves subjecting the this compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[3][15] The HPLC or UPLC method is then used to analyze these stressed samples to demonstrate that the degradation products are well-separated from the main peak and from each other. This provides confidence that the method can accurately measure the purity of the compound even in the presence of its potential degradants.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: Experimental workflow for HPLC/UPLC purity analysis.
Caption: Relationship between synthesis and potential impurities.
Conclusion
For routine quality control of this compound, the described RP-HPLC method offers a robust, reliable, and cost-effective solution. However, for high-throughput environments or when dealing with complex impurity profiles requiring higher resolution, UPLC presents a clear advantage in terms of speed and separation efficiency. The choice of technique should be based on a careful evaluation of the laboratory's specific requirements and available resources. Regardless of the method chosen, thorough validation according to ICH guidelines is essential to ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- Z. Can et al., "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry," Rapid Communications in Mass Spectrometry, vol. 20, no. 15, pp. 2293-302, 2006. [Link]
- U. Ricking et al., "Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV," Analytical and Bioanalytical Chemistry, vol. 384, no. 1, pp. 277-86, 2006. [Link]
- M. Kumar, "A Review on Comparative study of HPLC and UPLC," Research Journal of Pharmacy and Technology, vol. 4, no. 9, pp. 1324-1328, 2011. [Link]
- Alispharm, "UPLC vs HPLC: wh
- I. Kourtchev et al., "Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter," Journal of Chromatography A, vol. 1218, no. 48, pp. 8693-701, 2011. [Link]
- Y. Wang et al., "An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene," Molecules, vol. 29, no. 1, p. 195, 2024. [Link]
- S. S. L. Patwe et al., "Prospects of UPLC in Pharmaceutical Analysis over HPLC," International Journal of Pharmaceutical and Bio-Medical Science, vol. 2, no. 2, pp. 29-35, 2022. [Link]
- C. S. Fix et al., "Rapid Quantitative Analysis of Multiple Explosive Compound Classes on a Single Instrument via Flow-Injection Analysis Tandem Mass Spectrometry," Journal of the American Society for Mass Spectrometry, vol. 26, no. 8, pp. 1351-8, 2015. [Link]
- Separation Science, "Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?," 2023. [Link]
- PubChem, "this compound," [Link]
- S. Singh and T. S. Kumar, "Pharmaceutical Forced Degradation Studies with Regulatory Consideration," Asian Journal of Research in Pharmaceutical Sciences, vol. 3, no. 4, pp. 178-188, 2013. [Link]
- S. K. Singh and A. K. Gupta, "Forced Degradation Studies," International Journal of Pharmaceutical and Chemical Sciences, vol. 5, no. 4, pp. 20-25, 2016. [Link]
- Georganics, "4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity," [Link]
- M. Blessy et al., "Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs," Journal of Pharmaceutical and Biomedical Analysis, vol. 89, pp. 157-169, 2014. [Link]
- R. N. Rao and S. Kumar, "A Review: Stability Indicating Forced Degradation Studies," Research Journal of Pharmacy and Technology, vol. 11, no. 10, pp. 4667-4674, 2018. [Link]
- P. S. Jain et al., "Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis," Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, pp. 445-450, 2012. [Link]
- Kemix, "this compound," [Link]
- Phenomenex, "Reversed Phase HPLC Method Development," [Link]
- PubChemLite, "this compound," [Link]
- M. S. Reddy et al., "Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation," Journal of Analytical & Bioanalytical Techniques, vol. 5, no. 4, p. 199, 2014. [Link]
Sources
- 1. kemix.com.au [kemix.com.au]
- 2. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. rjptonline.org [rjptonline.org]
- 12. biomedres.us [biomedres.us]
- 13. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
A Comparative Guide to the Assay of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid: qNMR vs. HPLC and Titration
In the landscape of pharmaceutical development and quality control, the precise and accurate assay of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two established analytical techniques—High-Performance Liquid Chromatography (HPLC) and acid-base titration—for the quantitative analysis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, a crucial building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about analytical methodology.
The Importance of Orthogonal Methods in Purity Assessment
Relying on a single analytical method for purity determination can sometimes be misleading, as each technique has its own inherent biases and limitations.[1][2] Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[2] High-Performance Liquid Chromatography (HPLC) separates components based on their polarity, acid-base titration relies on the stoichiometry of a neutralization reaction, and Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct measure of a compound's concentration based on the number of atomic nuclei.[2] The use of these distinct techniques provides a robust, cross-validated purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, offering a direct method for determining the purity of compounds.[3] The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[4] This allows for absolute quantification without the need for a compound-specific reference standard of the analyte itself, making it a primary ratio method.[4]
Experimental Protocol: ¹H-qNMR Assay of this compound
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
1. Selection of the Internal Standard:
The choice of an internal standard is critical for accurate and reproducible qNMR results.[5][6] An ideal internal standard should:
-
Be of high, accurately known purity (≥99.5%).[5]
-
Be chemically stable and not react with the analyte or solvent.[6]
-
Possess excellent solubility in the chosen NMR solvent.[5]
-
Have resonance peaks that do not overlap with the analyte signals.[7][8]
For the assay of this compound in DMSO-d6, Maleic Acid is a suitable internal standard. Its sharp singlet at approximately 6.3 ppm does not interfere with the signals of the analyte.[7]
2. Sample Preparation:
Accurate weighing is crucial for the internal standard method.[9]
-
Accurately weigh approximately 25 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of Maleic Acid (purity ≥ 99.5%) into the same vial.
-
Dissolve the mixture in 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Angle: 30-90°. A 90° pulse can improve the signal-to-noise ratio but requires a longer relaxation delay.[10]
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification and should be at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation between pulses.[2][6] A typical starting value is 30 seconds.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]
4. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the methoxy group protons) and the singlet from the internal standard (Maleic Acid).
-
The purity of the analyte is calculated using the following equation[11]:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
Caption: Workflow for qNMR Purity Assessment.
High-Performance Liquid Chromatography (HPLC-UV): A Comparative Separation Technique
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[2] For purity assessment, it typically provides relative purity based on peak area percentages, although absolute quantification is possible with a certified reference standard of the analyte.[12]
Experimental Protocol: HPLC-UV Assay of this compound
This method is designed for the separation and quantification of this compound and potential impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of Acetonitrile (HPLC grade) and Water (HPLC grade) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Prepare a stock solution of this compound in Acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Caption: Workflow for HPLC Purity Assessment.
Acid-Base Titration: A Classical Stoichiometric Method
Acid-base titration is a classic and cost-effective method for determining the concentration of an acidic or basic substance.[14] For a carboxylic acid like this compound, it involves neutralization with a standardized solution of a strong base.[15]
Experimental Protocol: Titration of this compound
-
Standardization of Titrant: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH) against a primary standard, such as potassium hydrogen phthalate (KHP).[15]
-
Sample Preparation: Accurately weigh approximately 200-300 mg of this compound into an Erlenmeyer flask.[16] Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the sample solution.[17] Titrate with the standardized NaOH solution until the endpoint is reached, indicated by a persistent color change.[18] Alternatively, a potentiometric titration can be performed using a pH meter to determine the equivalence point.[15]
-
Calculation: The purity of the acid is calculated based on the volume of NaOH solution required to reach the equivalence point, the molarity of the NaOH solution, and the mass of the analyte.
Comparative Performance Data
The following table summarizes representative quantitative data and validation parameters for the assay of this compound by qNMR, HPLC, and Titration.
| Parameter | qNMR | HPLC-UV | Acid-Base Titration |
| Principle | Relates the integrated signal area of an analyte to that of a certified reference standard.[12] | Physically separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[12] | Stoichiometric neutralization of an acid with a base.[14] |
| Quantification | Provides an absolute measure of purity traceable to a primary standard.[12] | Typically provides relative purity based on peak area percentages. Absolute quantification requires a certified reference standard of the analyte.[12] | Provides purity based on the number of acidic functional groups. |
| Specificity | High; can distinguish between structurally similar compounds. Can provide structural information on impurities.[19] | High; excellent for separating impurities from the main component.[2] | Low; titrates any acidic proton, cannot distinguish between different acids. |
| Precision (RSD) | < 1%[3] | < 2% | < 1% |
| Accuracy | High | High (with analyte reference standard) | High |
| Sensitivity | Moderate; may not detect impurities below a certain threshold.[2] | High sensitivity for detecting trace impurities.[2] | Low; not suitable for trace analysis. |
| Sample Throughput | Moderate | High | Low to Moderate |
| Destructive/Non-destructive | Non-destructive; the sample can be recovered.[4][12] | Generally considered destructive as the sample is eluted from the system.[12] | Destructive |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.
Discussion: Choosing the Right Method
The choice between qNMR, HPLC, and titration depends on the specific analytical requirements.
Caption: Decision tree for selecting a purity assessment method.
-
qNMR is the method of choice when an absolute, SI-traceable purity value is required without the need for a specific reference standard of the analyte.[12] Its ability to provide structural information on impurities is also a significant advantage.[19] It is a powerful tool for the certification of reference materials and for definitive purity assignments.
-
HPLC excels in high-throughput screening and the separation and quantification of trace impurities .[2] When a reference standard for the analyte is available, it provides excellent accuracy and precision. It is the workhorse of quality control laboratories for routine purity checks and stability studies.
-
Acid-Base Titration is a cost-effective and straightforward method for determining the overall acidic content. However, its lack of specificity means it will titrate any acidic species present in the sample, not just the target analyte. It is best suited for the assay of highly pure substances where acidic impurities are not expected to be present in significant amounts.
Conclusion
References
- ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- ResolveMass Laboratories Inc. (2025, December 29). Unlock the secrets to achieving accurate and reproducible qNMR results by choosing the right internal standard.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
- Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Sim, J., Pauli, G. F., & Lankin, D. C. (2021). Quantitative NMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
- US Pharmacopeia. (n.d.). Stimuli Article (qNMR).
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 329-338.
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a Generic Quantitative ¹H NMR Method for Natural Products Analysis.
- Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
- Singh, V., Sahu, A., & Mishra, B. (2011). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Chromatographic Science, 49(10), 757–763. [Link]
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Planta Medica, 80(10), P1L104. [Link]
- MIT OpenCourseWare. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid.
- Almac Group. (n.d.). QNMR – a modern alternative to HPLC.
- Regis Technologies, Inc. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.
- University of California, San Diego. (n.d.). Acid-Base Titration.
- Vianna-Soares, C. D., & Beta, M. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Liquid Chromatography & Related Technologies, 36(16), 2261-2275. [Link]
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR).
- ResearchGate. (2018, May 31). What is the procedure for determining carboxylic acid groups by the acid-base titration?.
- EPP Ltd. (n.d.). Quantitative NMR.
- Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
- Bruker. (n.d.). Quantitative NMR Assays (qNMR).
- Podgorskii, V. V., et al. (2012). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Pharmaceutical Chemistry Journal, 46(4), 194-197.
- University of Massachusetts Boston. (n.d.). Carboxylic Acid Unknowns and Titration.
- Gergens, D. (n.d.). Titration of the Unknown Carboxylic Acid.
- Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
- Lokhov, P. G., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 22(21), 11579.
- Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. Journal of Pharmaceutical Research, 20(4), 223-231.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. eppltd.com [eppltd.com]
- 11. eurolab-d.de [eurolab-d.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. carleton.ca [carleton.ca]
- 15. web.mit.edu [web.mit.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to HPLC and qNMR for Purity Assessment of Pharmaceutical Intermediates
In the rigorous landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API). The choice of analytical methodology for purity assessment is therefore a critical decision, directly impacting development timelines, regulatory submissions, and ultimately, patient well-being. This guide provides an in-depth, objective comparison of two powerhouse techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
As a seasoned application scientist, my aim is to move beyond a simple recitation of specifications. This document is designed to provide researchers, scientists, and drug development professionals with the nuanced, field-proven insights necessary to make informed decisions. We will explore the fundamental principles of each technique, delve into detailed experimental protocols, and present a clear, data-driven comparison of their performance.
The Imperative of Orthogonal Purity Assessment
Before we dissect the individual merits of HPLC and qNMR, it is crucial to embrace the concept of orthogonality . Relying on a single analytical technique, no matter how robust, can create blind spots. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] HPLC, a separative technique, excels at resolving and quantifying impurities based on their polarity.[1] In contrast, qNMR, a spectroscopic technique, provides a direct measure of a compound's concentration based on the number of atomic nuclei.[1] The synergistic use of both HPLC and qNMR offers a robust, cross-validated purity assessment, ensuring that what one method might miss, the other is likely to detect.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, revered for its high resolving power to separate, identify, and quantify components in a mixture.[1] For the purity assessment of pharmaceutical intermediates, a reversed-phase HPLC method is typically employed, offering excellent separation of the main compound from process-related impurities and degradation products.[1]
Principle of HPLC
HPLC operates on the principle of separating analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[2] A high-pressure pump forces the mobile phase containing the sample through the column.[2] Components in the sample interact with the stationary phase to varying degrees based on their physicochemical properties, such as polarity.[2] This differential interaction leads to varying retention times, allowing for the separation and subsequent quantification of individual components as they pass through a detector.[2]
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a typical reversed-phase HPLC method for the purity assessment of a pharmaceutical intermediate.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.[1]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). The gradient program should be optimized to achieve separation of all relevant impurities.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[1]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210 nm).[1]
-
Injection Volume: 10 µL.[1]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the pharmaceutical intermediate sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
3. Data Analysis:
-
The purity of the sample is typically determined by the area percent method. The peak area of the main component is compared to the total area of all observed peaks in the chromatogram.[1]
-
For higher accuracy and to comply with regulatory expectations, a reference standard of the intermediate should be used to create a calibration curve for quantitative analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Method for Absolute Purity
qNMR has emerged as a powerful, non-destructive primary analytical method for determining the absolute purity of a substance.[1] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR can determine the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[1][3] This makes it an invaluable orthogonal technique to HPLC. The inherent quantitative nature of NMR, where the signal intensity is directly proportional to the number of nuclei, provides a high degree of accuracy.[4]
Principle of qNMR
The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[3] By co-dissolving a known mass of a sample with a known mass of a high-purity internal standard, the absolute purity of the sample can be calculated by comparing the integral of a specific, well-resolved signal from the analyte to a signal from the internal standard.[5]
Experimental Protocol: qNMR Purity Assessment
This protocol details the steps for determining the absolute purity of a pharmaceutical intermediate using an internal standard.
1. Instrumentation and Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Internal Standard: A certified reference material with high purity (>99.5%) and a simple ¹H NMR spectrum (e.g., maleic acid, dimethyl sulfone). The standard's peaks must not overlap with the analyte's peaks.
-
Deuterated Solvent: A high-purity deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, D₂O).
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of the pharmaceutical intermediate sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse is typically used.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full signal recovery. A typical starting value is 30 seconds.[1]
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of the pharmaceutical intermediate and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula:[6]
Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity_std = Certified purity of the internal standard
-
Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR is not always straightforward and depends on the specific analytical challenge at hand. The following table summarizes the key performance characteristics and practical considerations for each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[1] | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[1] |
| Quantification | Relative quantification (area %) or absolute with a specific reference standard. | Absolute quantification using a universal internal standard.[7] |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification.[7] | Can be used without a reference standard of the analyte for purity determination.[8] |
| Information Provided | Purity, number of components, retention times.[8] | Purity, structural confirmation, identification and quantification of impurities.[8] |
| Sensitivity | Generally higher for trace impurities.[8] | Lower sensitivity, but excellent for identifying and quantifying impurities at levels of ~0.1% and above.[8] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[8] | Lower, especially for qNMR which requires long relaxation delays for accuracy.[8] |
| Sample Consumption | Low (micrograms).[8] | Higher (milligrams).[8] |
| Destructive | Yes.[8] | No, the sample can be recovered.[8] |
| Method Development | Can be time-consuming to optimize separation conditions. | Generally faster method development. |
| Cost | Lower initial instrument cost, but ongoing costs for columns and solvents. | Higher initial instrument cost, but lower cost per sample due to reduced solvent and consumable usage.[9] |
| Regulatory Acceptance | Well-established and widely accepted by regulatory agencies.[2] | Increasingly accepted, with guidance available in major pharmacopoeias (USP, EP, BP).[7] |
Data-Driven Decision Making: A Visual Guide
To aid in the selection process, the following diagrams illustrate the typical experimental workflows for both HPLC and qNMR, as well as a decision-making tree for choosing the most appropriate technique.
Experimental Workflows
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consistency and Purity [nmr.oxinst.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection | MDPI [mdpi.com]
A Guide to the Structural Validation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid using 2D NMR
Objective Comparison and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical sciences, the unequivocal structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive, in-depth analysis of the validation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid's structure, a compound with significant potential as a synthetic intermediate. We will objectively compare the utility of various two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), in providing a self-validating system for structural elucidation. This guide is designed to offer field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Imperative of Structural Integrity in Drug Development
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle variations in the substitution pattern of a molecule can lead to profound differences in its pharmacological and toxicological profiles. This compound presents a case in point. The precise placement of the benzyloxy, methoxy, and nitro functional groups on the benzoic acid backbone is critical to its reactivity and its utility as a building block in the synthesis of more complex molecules.[1] Any ambiguity in its structure could lead to the generation of unintended isomers, compromising the integrity of subsequent research and development.
This guide will demonstrate how a synergistic application of 2D NMR techniques can provide an unambiguous structural assignment, moving beyond the limitations of one-dimensional (1D) NMR.[2] We will explore the causality behind the selection of each experiment and how the resulting data, when pieced together, forms a coherent and definitive structural proof.
Experimental Design: A Multi-pronged NMR Approach
The strategic selection of NMR experiments is crucial for a comprehensive structural analysis. While 1D ¹H and ¹³C NMR provide a preliminary overview of the chemical environment of the nuclei, they often fall short in complex molecules where signal overlap can obscure definitive assignments. 2D NMR spectroscopy overcomes this by introducing a second frequency dimension, which allows for the visualization of correlations between different nuclei.[3][4]
Our experimental workflow is designed to systematically build a complete picture of the molecule's connectivity:
Figure 1: Experimental workflow for 2D NMR-based structural validation.
Detailed Experimental Protocols
Sample Preparation:
-
Weigh 15-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 16 ppm, 64k data points, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled experiment is run with a spectral width of 250 ppm, 64k data points, and a relaxation delay of 2 seconds.
-
COSY: A gradient-enhanced COSY experiment is utilized to identify proton-proton couplings.[5]
-
HSQC: An edited HSQC experiment is performed to distinguish between CH, CH₂, and CH₃ groups, providing direct one-bond proton-carbon correlations.[6]
-
HMBC: A gradient-selected HMBC experiment is optimized for long-range couplings of 8 Hz to reveal two- and three-bond correlations between protons and carbons.[7]
Data Analysis and Structural Confirmation
The following is a predictive analysis based on the known principles of NMR spectroscopy and published data for similar compounds.[8]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 7.70 (s, 1H) | ~112 |
| H-6 | 7.40 (s, 1H) | ~108 |
| OCH₃ | 3.92 (s, 3H) | ~56 |
| OCH₂ | 5.25 (s, 2H) | ~70 |
| Benzyl-H | 7.46-7.35 (m, 5H) | ~128-136 |
| COOH | 13.58 (br s, 1H) | ~165 |
| C-1 | - | ~125 |
| C-2 | - | ~140 |
| C-4 | - | ~152 |
| C-5 | - | ~148 |
Note: The predicted ¹H NMR values are based on literature data.[9] The ¹³C NMR values are estimations based on substituent effects.
COSY: Mapping the Proton-Proton Network
The COSY spectrum is expected to be relatively simple for the aromatic region of the target molecule, as the two aromatic protons (H-3 and H-6) are meta-positioned and thus unlikely to show a strong correlation.[10] The primary utility of the COSY spectrum would be to confirm the connectivity within the benzyl group, showing correlations between the ortho, meta, and para protons.
HSQC: Linking Protons to their Carbons
The HSQC experiment provides the foundational data for our structural elucidation by directly correlating each proton with the carbon to which it is attached.[11][12]
Figure 2: Expected one-bond correlations in the HSQC spectrum.
This experiment allows for the unambiguous assignment of the protonated carbons, providing a solid starting point for the more complex HMBC analysis.
HMBC: Assembling the Molecular Skeleton
The HMBC spectrum is the cornerstone of this structural validation, as it reveals long-range (two- and three-bond) correlations between protons and carbons.[13][14]
Figure 3: Key expected HMBC correlations for structural confirmation.
Interpretation of Key HMBC Correlations:
-
H-3 (7.70 ppm): This aromatic proton is expected to show correlations to the quaternary carbons C-1 (adjacent to the carboxylic acid), C-2 (bearing the nitro group), C-4 (with the benzyloxy group), and C-5 (with the methoxy group). The correlation to C-5 is particularly diagnostic.
-
H-6 (7.40 ppm): Similarly, H-6 will show correlations to C-1, C-2, C-4, and C-5. The observation of these correlations from both aromatic protons to the same set of quaternary carbons confirms their positions on the same aromatic ring.
-
Methoxy Protons (3.92 ppm): The protons of the methoxy group will exhibit a crucial three-bond correlation to C-5. This correlation is a definitive piece of evidence for the placement of the methoxy group at the C-5 position.
-
Benzyloxy Protons (5.25 ppm): The benzylic protons will show a three-bond correlation to C-4, unequivocally establishing the position of the benzyloxy group.
Conclusion: A Self-Validating Structural Proof
The combined and synergistic interpretation of COSY, HSQC, and HMBC spectra provides a robust and self-validating method for the structural elucidation of this compound. The HSQC experiment provides direct C-H correlations, the COSY defines the proton-proton coupling network, and the HMBC connects the molecular fragments through long-range interactions. This multi-faceted approach eliminates the ambiguities that can arise from 1D NMR alone, ensuring the structural integrity of this important synthetic intermediate and providing a solid foundation for its application in drug discovery and development.
References
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
- Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.).
- 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook. (n.d.).
- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
- Principles and Applications of NMR Spectroscopy. (n.d.).
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube.
- Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. (n.d.).
- Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.).
- 2D NMR Spectroscopy: COSY | PDF - Scribd. (n.d.).
- What Is HMBC NMR? - Chemistry For Everyone - YouTube. (2025, August 12).
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.).
- Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. (n.d.).
- 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2).
- Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S. Atreya, IISc Bangalore): Lecture 31 - 2D HSQC TOCSY and its Analysis with Examples - infocobuild. (n.d.).
- COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 11).
- This compound - PubChemLite. (n.d.).
- 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN - Georganics. (n.d.).
- Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy† - University of Aberdeen. (n.d.).
- PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.
- This compound - Kemix Pty Ltd. (n.d.).
- 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid - 61948-83-2, C15H13NO6, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
- 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum - ChemicalBook. (n.d.).
- 4-Methoxy-3-nitrobenzoic acid(89-41-8) 1H NMR spectrum - ChemicalBook. (n.d.).
- 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid - MySkinRecipes. (n.d.).
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.).
- Application Notes and Protocols: 4-Amino-2-methoxy-5-nitrobenzoic Acid in Organic Synthesis - Benchchem. (n.d.).
- Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec) - Benchchem. (n.d.).
Sources
- 1. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid [myskinrecipes.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. rsc.org [rsc.org]
- 9. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. youtube.com [youtube.com]
A Comparative Analysis of Synthetic Routes to Substituted 2-Nitrobenzoic Acids
<
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted 2-nitrobenzoic acids are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The strategic placement of the nitro and carboxylic acid groups on the aromatic ring significantly influences the molecule's reactivity and biological activity. This guide provides a comprehensive comparative analysis of the primary synthetic routes to these valuable compounds, offering insights into the underlying mechanisms, experimental protocols, and performance data to aid in rational synthesis design and optimization.
Oxidation of Substituted 2-Nitrotoluenes
The oxidation of the methyl group of a substituted 2-nitrotoluene is a direct and common method for the synthesis of the corresponding 2-nitrobenzoic acid.[3] This approach is attractive due to the commercial availability of a wide range of substituted nitrotoluenes.
Mechanism and Rationale
The oxidation of the benzylic methyl group to a carboxylic acid can be achieved using various strong oxidizing agents. The reaction proceeds through a series of oxidation steps, typically involving a benzyl alcohol and a benzaldehyde intermediate. The electron-withdrawing nitro group can make the methyl group more resistant to oxidation compared to toluene itself, often necessitating harsh reaction conditions.[4]
Common Oxidizing Agents and Their Performance
Several oxidizing agents have been successfully employed for this transformation, each with its own set of advantages and disadvantages.
-
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidant. The reaction is typically carried out in an alkaline aqueous solution under reflux. While effective, the workup can be cumbersome due to the formation of manganese dioxide (MnO₂) sludge. Yields can be moderate to good, but side reactions are possible.[5]
-
Chromic Acid (H₂CrO₄) / Sodium Dichromate (Na₂Cr₂O₇): These reagents, often used in acidic media, are potent oxidants for this conversion.[6] However, the toxicity and environmental concerns associated with chromium waste have led to a decline in their use in favor of greener alternatives.
-
Nitric Acid (HNO₃): Concentrated nitric acid can be used to oxidize the methyl group. This method can be effective but requires careful temperature control to prevent unwanted nitration of the aromatic ring.[7] The reaction can be carried out under atmospheric or elevated pressure. A key advantage is that the oxidant is relatively inexpensive.
-
Catalytic Oxidation with Air/Oxygen: More environmentally friendly methods utilize air or pure oxygen as the terminal oxidant in the presence of a metal catalyst, such as cobalt or manganese salts, often in combination with a bromine source.[4][8] These methods are well-suited for industrial-scale production but may require specialized equipment to handle high pressures and temperatures. It has been noted that o-nitrotoluene can be particularly resistant to this type of oxidation compared to its meta and para isomers.[4]
Comparative Data for Oxidation Routes
| Oxidant | Typical Conditions | Advantages | Disadvantages | Reported Yield (%) |
| KMnO₄ | Alkaline, reflux | Inexpensive | MnO₂ waste, workup | 70-80[5] |
| Na₂Cr₂O₇/H₂SO₄ | Acidic, heating | High yields | Toxic chromium waste | 82-86[6] |
| HNO₃/H₂SO₄ | 130-190 °C | Inexpensive | Potential for over-nitration | High[7] |
| O₂/Co-Br Catalyst | Acetic acid, 80-150 °C | "Green" oxidant | High pressure/temperature | 90-93[8] |
Experimental Protocol: Oxidation of 2-Nitrotoluene with Nitric Acid
This protocol is adapted from a patented industrial process.[7]
Materials:
-
2-Chloro-6-nitrotoluene
-
Vanadium pentoxide (V₂O₅)
-
96% Sulfuric acid (H₂SO₄)
-
65% Nitric acid (HNO₃)
-
Water
Procedure:
-
A mixture of 343 g (2 mol) of 2-chloro-6-nitrotoluene, 80 g (0.4 mol) of vanadium pentoxide, 2609 g of 96% sulfuric acid, and 731 g of water is heated to 175 °C.[7]
-
At this temperature, 610 g (439 ml; 6.3 mol) of 65% nitric acid is metered in over 10.5 hours.[7]
-
During the addition, a distillate can be collected.
-
After the reaction is complete, the mixture is cooled, and the product is isolated, for example, by crystallization.
Safety Precautions: This reaction involves highly corrosive and oxidizing acids at high temperatures. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Nitration of Substituted Benzoic Acids
The direct nitration of a substituted benzoic acid is another major pathway. The success of this route is highly dependent on the directing effects of the substituents already present on the aromatic ring.
Mechanism and Regioselectivity
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric and sulfuric acids.[9] The carboxylic acid group is a deactivating, meta-directing group.[9][10] This means it directs the incoming nitro group to the meta position. Therefore, this method is generally not suitable for the synthesis of 2-nitrobenzoic acids from benzoic acid itself, as it will predominantly yield the 3-nitro isomer.[11][12]
However, if the starting benzoic acid already contains a strongly activating, ortho-, para-directing group at a suitable position, the formation of a 2-nitrobenzoic acid derivative can be favored. For instance, the nitration of 3-methylbenzoic acid (m-toluic acid) can yield 2-nitro-3-methylbenzoic acid.[13] The regiochemical outcome is a result of the interplay between the directing effects of all substituents.[14]
Experimental Protocol: Nitration of m-Toluic Acid
The following protocol is based on a reported synthesis of 2-nitro-3-methylbenzoic acid.[13]
Materials:
-
m-Toluic acid
-
Fuming nitric acid
-
Cold water
Procedure:
-
1 g of m-toluic acid is slowly added to 4 mL of fuming nitric acid, which is being constantly stirred.
-
The temperature is maintained at -10 °C for 1 hour.[13]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to obtain the crude product.
-
The crude product is washed with cold water to yield 0.66 g (50% yield) of 2-methyl-3-nitrobenzoic acid.[13]
Safety Precautions: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. This reaction must be performed with extreme caution in a fume hood, at low temperatures, and with appropriate PPE.
The Sandmeyer Reaction
The Sandmeyer reaction provides a powerful and versatile indirect route to substituted 2-nitrobenzoic acids, starting from the corresponding 2-aminobenzoic acid (anthranilic acid) derivatives.[15] This method allows for the introduction of a nitro group in cases where direct nitration is not feasible or gives poor regioselectivity.
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction involves three main steps:
-
Diazotization: The aromatic primary amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[16][17]
-
Conversion of Diazonium Salt to a Nitro Group: The diazonium salt is then treated with sodium nitrite in the presence of a copper catalyst. This results in the replacement of the diazonium group with a nitro group.
The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[15]
Advantages and Limitations
Advantages:
-
Excellent Regiocontrol: The position of the nitro group is determined by the position of the amino group in the starting material, offering precise control over the isomer produced.
-
Wide Substrate Scope: A broad range of substituted anthranilic acids can be used.
-
Alternative to Direct Nitration: It provides a synthetic route when direct nitration fails or yields the wrong isomer.
Limitations:
-
Multi-step Process: The reaction involves at least two distinct steps.
-
Stability of Diazonium Salts: Diazonium salts can be unstable and potentially explosive if isolated in a dry state. They are therefore typically used in situ in cold aqueous solutions.[18]
-
Use of Nitrites: The reaction requires the use of nitrites, which should be handled with care.
Experimental Protocol: General Procedure for Sandmeyer Nitration of an Anthranilic Acid Derivative
This is a generalized procedure and may require optimization for specific substrates.
Part 1: Diazotization
-
Dissolve the substituted anthranilic acid in an aqueous mineral acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.[16]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise, keeping the temperature below 5 °C.[18]
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[18]
Part 2: Nitration
-
In a separate flask, prepare a solution or suspension of sodium nitrite and a copper(I) salt (e.g., Cu₂O) in water.
-
Cool this mixture in an ice bath.
-
Slowly add the cold diazonium salt solution to the nitrite/copper mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time until the evolution of nitrogen gas ceases.
-
The product can then be isolated by acidification, filtration, or extraction.
Visualization of Synthetic Pathways
To better illustrate the logical flow of the discussed synthetic strategies, the following diagrams are provided.
Caption: Oxidation of Substituted 2-Nitrotoluenes.
Caption: Direct Nitration of Substituted Benzoic Acids.
Caption: Sandmeyer Synthesis of Substituted 2-Nitrobenzoic Acids.
Conclusion and Recommendations
The choice of the optimal synthetic route to a specific substituted 2-nitrobenzoic acid depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and environmental considerations.
-
For direct access from commercially available precursors, the oxidation of substituted 2-nitrotoluenes is often the most straightforward approach. Modern catalytic methods using oxygen are preferable for large-scale, environmentally conscious synthesis.
-
Direct nitration of a substituted benzoic acid is only viable if the existing substituents direct the incoming nitro group to the desired ortho position. This route is highly context-dependent and requires a thorough understanding of electrophilic aromatic substitution principles.
-
The Sandmeyer reaction offers unparalleled regiochemical control and is the method of choice when the required substituted 2-aminobenzoic acid is readily available and direct nitration or oxidation routes are problematic.
Researchers and process chemists should carefully evaluate these factors to select the most efficient and practical synthetic strategy for their target molecule.
References
- A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids - Benchchem. (n.d.).
- 2-Nitrobenzoic acid - Wikipedia. (n.d.).
- Nitration Of Benzoic Acid - Profnit. (n.d.).
- What are the major products of nitration of benzoic acid? - Quora. (2017, December 7).
- literature review of substituted nitrobenzoic acids - Benchchem. (n.d.).
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides - ResearchGate. (2025, August 6).
- US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents. (n.d.).
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (n.d.).
- Synthesis of 2-nitrobenzoic acid - PrepChem.com. (n.d.).
- Application Notes and Protocols: Diazotization Reactions of 5-Amino-2-bromobenzoic Acid - Benchchem. (n.d.).
- The major product of nitration of benzoic acid is A class 12 chemistry CBSE - Vedantu. (n.d.).
- Sandmeyer reaction - Wikipedia. (n.d.).
- US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents. (n.d.).
- Nitrobenzoic acid - Wikipedia. (n.d.).
- Nitration of benzoic acid - YouTube. (2021, February 18).
- Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (n.d.).
- p-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
- What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? - Quora. (2018, April 18).
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid) | PDF | Acid | Sodium Hydroxide - Scribd. (n.d.).
- Application Notes and Protocols: The Sandmeyer Reaction of 2-Methyl-4-nitrobenzenediazonium - Benchchem. (n.d.).
- Nitrotoluene oxidation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, December 23).
- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
- CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents. (n.d.).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).
- Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. (2025, November 28).
- A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids - Benchchem. (n.d.).
- How to synthesize pnitrobenzoic acid and mnitrobenzoic class 12 chemistry CBSE - Vedantu. (n.d.).
- US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents. (n.d.).
- 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.).
- Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys - ResearchGate. (2025, August 7).
- Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid | Asian Journal of Chemistry. (2015, June 22).
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX. (n.d.).
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (2016, May 27).
- (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system - ResearchGate. (2025, August 6).
- (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. (2025, August 6).
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciSpace. (2016, May 18).
- Multistep Synthesis Nitration - Truman ChemLab. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]
- 8. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. sga.profnit.org.br [sga.profnit.org.br]
- 10. quora.com [quora.com]
- 11. The major product of nitration of benzoic acid is A class 12 chemistry CBSE [vedantu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Cost-Benefit Analysis of Precursors for the Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Introduction
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The selection of a suitable precursor is a critical decision in the process development of this compound, with significant implications for the overall cost, efficiency, and scalability of the synthesis. This guide provides a comprehensive cost-benefit analysis of two primary precursors: vanillic acid and isovanillic acid. We will delve into the synthetic routes, experimental data, and a comparative analysis of the costs associated with each precursor to aid researchers, scientists, and drug development professionals in making informed decisions.
Core Synthetic Strategies: A Tale of Two Isomers
The two most viable and economically feasible precursors for the synthesis of this compound are vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its structural isomer, isovanillic acid (3-hydroxy-4-methoxybenzoic acid). Both are naturally derived, readily available, and share the same molecular formula, yet the difference in the positions of their hydroxyl and methoxy groups dictates distinct synthetic considerations, particularly concerning the regioselectivity of the crucial nitration step.
A third, alternative route commencing from 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde will also be briefly discussed as a point of comparison, primarily focusing on the final oxidation step.
Comparative Analysis of Synthetic Routes
The synthesis of this compound from both vanillic and isovanillic acid precursors generally follows a two-step process:
-
Benzylation: Protection of the phenolic hydroxyl group as a benzyl ether.
-
Nitration: Introduction of a nitro group onto the aromatic ring.
The order of these steps is crucial for achieving the desired product with high regioselectivity and yield.
Route 1: The Vanillic Acid Pathway
Vanillic acid is a widely available and cost-effective starting material. The synthetic route from vanillic acid is well-established and proceeds as follows:
-
Benzylation of Vanillic Acid: The phenolic hydroxyl group of vanillic acid is protected using benzyl bromide in the presence of a base, such as sodium hydroxide, to yield 4-(benzyloxy)-3-methoxybenzoic acid. This reaction is typically straightforward and high-yielding.
-
Nitration of 4-(Benzyloxy)-3-methoxybenzoic Acid: The subsequent nitration of the benzylated intermediate is the critical step. The electron-donating benzyloxy and methoxy groups are ortho, para-directing, while the carboxylic acid group is a meta-director. The powerful activating and directing effects of the ether groups guide the incoming nitro group to the position ortho to the benzyloxy group and meta to the carboxylic acid, which is the desired C2 position.
Route 2: The Isovanillic Acid Pathway
Isovanillic acid presents an alternative starting material. The synthetic pathway is analogous to that of vanillic acid, but the regiochemical outcome of the nitration step is a key consideration.
-
Benzylation of Isovanillic Acid: Similar to vanillic acid, the phenolic hydroxyl of isovanillic acid can be benzylated to afford 3-(benzyloxy)-4-methoxybenzoic acid.
-
Nitration of 3-(Benzyloxy)-4-methoxybenzoic Acid: In this case, the directing effects of the benzyloxy and methoxy groups are still ortho, para-directing. However, their positions relative to the carboxylic acid group differ from the vanillic acid derivative. The nitration is expected to occur at the positions ortho to the activating ether groups. A critical analysis of the directing effects suggests that nitration will likely lead to a mixture of isomers, potentially including the desired 2-nitro product, but also the 6-nitro and potentially other isomers. Achieving high regioselectivity for the desired 2-nitro isomer from this precursor is a significant challenge and may require more complex reaction conditions or purification strategies, impacting the overall yield and cost-effectiveness.
Alternative Route: Oxidation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
This route begins with a precursor that is already benzylated and nitrated. The final step is the oxidation of the aldehyde to a carboxylic acid.
-
Oxidation: 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde can be oxidized to the target carboxylic acid using a strong oxidizing agent like potassium permanganate. This reaction is generally efficient and high-yielding.[1] However, the cost and availability of the starting aldehyde are the primary determinants of the economic viability of this route.
Data Presentation: A Quantitative Comparison
To provide a clear and objective comparison, the following tables summarize the key quantitative data for the synthesis of this compound from the different precursors. Please note that the costs are estimates based on currently available market prices and can vary depending on the supplier, purity, and quantity.
Table 1: Comparison of Synthetic Routes
| Parameter | Vanillic Acid Route | Isovanillic Acid Route | Aldehyde Oxidation Route |
| Number of Steps | 2 | 2 | 1 |
| Key Reactions | Benzylation, Nitration | Benzylation, Nitration | Oxidation |
| Overall Yield (Estimated) | High | Moderate to Low (due to potential isomer formation) | High |
| Purification Challenges | Relatively straightforward | Potentially complex due to isomer separation | Straightforward |
Table 2: Estimated Cost Analysis per Kilogram of Final Product
| Precursor/Reagent | Vanillic Acid Route (Cost per kg of final product) | Isovanillic Acid Route (Cost per kg of final product) | Aldehyde Oxidation Route (Cost per kg of final product) |
| Vanillic Acid | ~$32 - $70 | - | - |
| Isovanillic Acid | - | ~$5500 (based on Isovanillin price) | - |
| 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | - | - | High (Specialty Chemical) |
| Benzyl Bromide | Variable | Variable | - |
| Potassium Permanganate | - | - | ~$8 - $20 |
| Nitric Acid | ~$0.23 - $1.00 | ~$0.23 - $1.00 | - |
| Sodium Hydroxide | ~$0.12 - $0.29 | ~$0.12 - $0.29 | - |
| Acetone | ~$0.92 - $1.00 | ~$0.92 - $1.00 | ~$0.92 - $1.00 |
| Estimated Total Reagent Cost | Low | Very High | High |
Disclaimer: The prices are indicative and subject to change. Bulk pricing may significantly differ.
Experimental Protocols
Synthesis of this compound from Vanillic Acid
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid
-
In a suitable reaction vessel, dissolve vanillic acid in ethanol and an aqueous solution of sodium hydroxide.
-
To this solution, add benzyl bromide and heat the mixture at 65°C for 8 hours.[1]
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Acidify the residue with hydrochloric acid to a pH of 3 to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 4-(benzyloxy)-3-methoxybenzoic acid. An expected yield of around 83% can be achieved.[1]
Step 2: Synthesis of this compound
-
Dissolve the 4-(benzyloxy)-3-methoxybenzoic acid from the previous step in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield this compound.
Synthesis of this compound from 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
-
Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in acetone.[1]
-
Slowly add a preheated 10% aqueous solution of potassium permanganate to the acetone solution at 30°C.[1]
-
Stir the reaction mixture at 50°C for 2 hours.[1]
-
Cool the mixture to room temperature and filter through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure and cool to 0°C.
-
Acidify the concentrate with hydrochloric acid to a pH of 4 to precipitate the product.[1]
-
Filter the solid, wash with water, and dry to obtain this compound. An expected yield of around 88% can be achieved.[1]
Visualization of Synthetic Workflows
Sources
A Senior Application Scientist's Guide to Quinolone Synthesis: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid vs. Alternative Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinolone scaffold remains a cornerstone for the development of a wide array of therapeutic agents, most notably antibacterial drugs. The strategic selection of starting materials is a critical determinant of the overall efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides an in-depth technical comparison of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid as a key building block for the synthesis of highly functionalized quinolones, alongside an evaluation of alternative synthetic precursors.
The Strategic Advantage of Substituted 2-Nitrobenzoic Acids in Quinolone Synthesis
The synthesis of the quinolone core often involves the construction of the heterocyclic ring system from a substituted aniline or a related precursor. While classical methods such as the Gould-Jacobs and Conrad-Limpach reactions are well-established, they often necessitate harsh reaction conditions, including high temperatures, which can be detrimental to sensitive functional groups and pose challenges for large-scale production.[1][2]
An alternative and increasingly utilized strategy involves the use of ortho-substituted nitroaromatics. The nitro group, a versatile functional handle, can be reduced in situ to an amine, which then undergoes intramolecular cyclization to form the quinolone ring. This "domino" or "tandem" approach offers several advantages, including the use of more readily available and stable starting materials compared to their 2-aminobenzaldehyde or 2-aminobenzoic acid counterparts.[3]
This compound is a prime example of such a strategic building block. Its constituent functional groups—the nitro group for in situ amine formation, the benzoic acid for elaboration into the critical 3-carboxylic acid moiety of many quinolone drugs, and the benzyloxy and methoxy groups for directing substitution and providing a scaffold for further diversification—make it a highly valuable precursor for the synthesis of complex, multi-substituted quinolones.
Comparative Analysis of Building Blocks for 7,8-Disubstituted Quinolone Synthesis
The synthesis of quinolones with substitution at the 7- and 8-positions is of significant interest in drug discovery, as modifications at these positions can profoundly influence the antibacterial spectrum and pharmacokinetic properties of the resulting compounds. Here, we compare the synthetic utility of this compound with alternative building blocks for the preparation of a common target: a 7-(benzyloxy)-6-methoxy-4-quinolone-3-carboxylic acid derivative.
| Building Block | Key Transformation(s) | Typical Reagents | Reported Yield (Illustrative) | Key Advantages | Key Disadvantages |
| This compound | 1. Esterification2. Reductive Cyclization | 1. SOCl₂/EtOH2. Fe/AcOH or H₂/Pd-C, followed by reaction with diethyl malonate and thermal cyclization | Good to Excellent | Stable starting material; avoids handling of potentially unstable 2-amino compounds. | Multi-step sequence may be required; optimization of reductive cyclization is crucial. |
| 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | 1. Esterification2. Reaction with diethyl malonate and thermal cyclization | 1. SOCl₂/EtOH2. Diethyl malonate, high-boiling solvent (e.g., Dowtherm A) | Good | More direct route to the quinolone core. | The 2-amino functionality can be sensitive to oxidation; may require more stringent reaction conditions. |
| 2-Amino-4-(benzyloxy)-5-methoxybenzaldehyde | Friedländer Annulation | Active methylene compound (e.g., diethyl malonate), base or acid catalyst | Good to Excellent[3] | Potentially a one-pot reaction; milder conditions may be possible compared to thermal cyclization of benzoic acid derivatives. | Synthesis of the benzaldehyde precursor can be challenging; aldehydes are generally more reactive and may lead to side reactions. |
| 4-(Benzyloxy)-5-methoxyaniline | Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate (DEEM), high-boiling solvent (e.g., Dowtherm A) | Moderate to Good[4][5] | A well-established and reliable method. | Requires high temperatures for cyclization; may not be suitable for all substrates. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of a key quinolone intermediate, ethyl 7-(benzyloxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, from both a 2-nitrobenzoic acid derivative and a 2-aminobenzoic acid derivative.
Protocol 1: Synthesis from this compound
This multi-step protocol involves the initial conversion of the benzoic acid to its ethyl ester, followed by a reductive cyclization.
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in ethanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ethyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, which can be purified by column chromatography.
Step 2: Reductive Cyclization
-
To a solution of ethyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1.0 eq) in a mixture of acetic acid and ethanol, add iron powder (4-5 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring the reduction of the nitro group by TLC.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino derivative.
-
To the crude amine, add diethyl malonate (1.5 eq) and a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 1-2 hours.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the desired ethyl 7-(benzyloxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Caption: Reductive Cyclization Workflow
Protocol 2: Synthesis from 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid (Gould-Jacobs Approach)
This protocol outlines a more direct approach starting from the corresponding aniline derivative.
-
Prepare the ethyl ester of 2-amino-4-(benzyloxy)-5-methoxybenzoic acid following a similar esterification procedure as in Protocol 1, Step 1.
-
Combine the crude ethyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Heat the mixture at 120-140 °C for 1-2 hours to form the intermediate enamine, removing the ethanol byproduct under reduced pressure.
-
Add the crude enamine to a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 1-2 hours to effect the cyclization.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., hexane).
-
Filter the solid, wash thoroughly with the non-polar solvent, and dry to yield ethyl 7-(benzyloxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Caption: Gould-Jacobs Reaction Workflow
Causality Behind Experimental Choices and Self-Validating Systems
The choice between a 2-nitro or a 2-amino precursor is often dictated by the availability and stability of the starting materials. 2-Nitrobenzoic acids are generally more stable and less prone to oxidation than their 2-aminobenzoic acid counterparts, making them more suitable for storage and handling in a laboratory setting.
The reductive cyclization approach (Protocol 1) offers the advantage of a "one-pot" transformation from the nitro-ester to the quinolone, although in practice, isolation of the intermediate amine may be beneficial for purification and characterization. The use of iron in acetic acid is a classic and cost-effective method for nitro group reduction. The subsequent thermal cyclization in a high-boiling solvent like Dowtherm A is a common strategy to overcome the high activation energy required for the intramolecular condensation.
The Gould-Jacobs approach (Protocol 2) is more direct but relies on the availability of the 2-aminobenzoic acid derivative. The high temperatures required for the cyclization step can sometimes lead to side reactions or decomposition, particularly with sensitive substrates.
In both protocols, the progress of the reactions should be meticulously monitored by thin-layer chromatography (TLC) to ensure complete conversion and to identify any potential side products. The final products should be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm their identity and purity.
Conclusion and Future Perspectives
Both this compound and its corresponding 2-amino derivative are viable building blocks for the synthesis of highly substituted quinolones. The choice of starting material will depend on a careful consideration of factors such as commercial availability, stability, and the overall synthetic strategy.
The reductive cyclization of 2-nitrobenzoic acid derivatives offers a robust and scalable approach, while the Gould-Jacobs reaction provides a more direct route for a given 2-aminobenzoic acid.
Future research in this area will likely focus on the development of milder and more efficient cyclization conditions, potentially through the use of microwave-assisted synthesis or novel catalytic systems, to further enhance the utility of these valuable building blocks in the ongoing quest for new and improved quinolone-based therapeutics.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4123.
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revista de Chimie, 61(3), 256-259.
- Synthesis of amino acid derivatives of quinolone antibiotics. (2005). Organic & Biomolecular Chemistry, 3(19), 3425-3431.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage.
- Technical Support Center: Synthesis of Ethyl Isoquinoline-7-carboxyl
- A Technical Guide to the Synthesis of 2-Aminobenzaldehyde
- A Comparative Guide to 2-Aminobenzophenone and 2-Aminobenzamide as Synthetic Precursors. BenchChem.
- A Comparative Guide to 2-Amino-5-nitrobenzoic Acid and 5-Amino-2-nitrobenzoic Acid for Researchers and Drug Development Professionals. BenchChem.
- Navigating the Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: An In-depth Technical Guide. BenchChem.
- Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. (2012). Tetrahedron Letters, 53(33), 4371-4374.
- Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrog
- Application Notes and Protocols: Synthesis and Utility of 7-(Trifluoromethoxy)-4-quinolinol via Gould-Jacobs Reaction. BenchChem.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8696-8727.
- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2012). Current Medicinal Chemistry, 19(23), 3864-3889.
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2016). The Journal of Organic Chemistry, 81(17), 7586-7597.
- Synthesis of (B) 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester. Molbase.
- Diastereoselective Synthesis of (–)
Sources
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Quinolones Synthesized from Different Precursors
This guide provides an in-depth comparison of the efficacy of quinolone-based antibacterial agents derived from different synthetic precursors. As researchers and drug development professionals, understanding the relationship between the synthetic route, the resulting molecular structure, and the ultimate biological activity is paramount. This document elucidates the causal links between precursor selection in key synthetic reactions and the antibacterial spectrum and potency of the final quinolone compounds, supported by experimental data and detailed protocols.
Introduction: The Enduring Significance of Quinolones
Quinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2][3] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, leading to a bactericidal effect.[4][5] The journey of quinolones from the first-generation nalidixic acid to the highly potent modern fluoroquinolones is a testament to the power of synthetic medicinal chemistry.[6][7] The efficacy of these agents is not merely a property of the core quinolone scaffold but is intricately determined by the various substituents appended to it. These substituents, in turn, are dictated by the choice of precursors in their synthesis.
This guide will explore two of the most fundamental and versatile methods for quinolone synthesis—the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis—to illustrate how precursor selection directly impacts the structure-activity relationship (SAR) and, consequently, the antibacterial efficacy of the synthesized quinolones.
Synthetic Pathways and the Influence of Precursors
The architecture of a quinolone molecule is established during its synthesis. The choice of starting materials in classical synthetic routes directly installs the functional groups that govern the drug's interaction with its bacterial targets and its overall pharmacological properties.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core.[8][9] It typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[10][11]
The key precursors are:
-
Aniline derivative: The choice of aniline determines the substituents on the benzenoid ring of the quinolone (positions 5, 6, 7, and 8).
-
Alkoxymethylenemalonate ester (e.g., Diethyl ethoxymethylenemalonate - DEEM): This precursor provides the atoms for the pyridinone ring.
The selection of a substituted aniline is a critical determinant of the final compound's efficacy. For instance, the introduction of a fluorine atom at what will become the C-6 position of the quinolone ring dramatically broadens the antibacterial spectrum and increases potency, giving rise to the highly successful fluoroquinolones.[6][12] This is achieved by starting with a fluoro-substituted aniline. Similarly, modifications at the N-1 position, vital for antibacterial activity, can be influenced by subsequent alkylation, but the initial aniline structure sets the stage for the overall substitution pattern.[13]
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis offers another versatile route to quinolones, primarily 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions.[3][14][15] This method involves the reaction of an aniline with a β-ketoester.[16]
The key precursors are:
-
Aniline derivative: As with the Gould-Jacobs reaction, this precursor dictates the substitution on the benzenoid portion of the quinolone ring.
-
β-ketoester: This precursor determines the substituent at the C-2 position of the quinolone ring.
The choice of β-ketoester is particularly significant in this synthesis. Using a simple β-ketoester like ethyl acetoacetate will result in a methyl group at the C-2 position. Employing more complex β-ketoesters allows for the introduction of a variety of substituents at this position, which can modulate the compound's activity and properties. The reaction conditions (kinetic vs. thermodynamic control) also play a crucial role in determining whether a 4-quinolone or a 2-quinolone is formed.[14][15]
Structure-Activity Relationship (SAR): Linking Precursors to Efficacy
The antibacterial efficacy of a quinolone is a direct consequence of its molecular structure. The substituents introduced by the precursors play defined roles in the drug's performance.
-
N-1 Substituent: A substituent at this position is crucial for antibacterial activity.[13] A cyclopropyl group, as seen in ciprofloxacin, often confers significant activity against Gram-negative bacteria.[6]
-
C-6 Substituent: The introduction of a fluorine atom at C-6, derived from a fluoroaniline precursor, is a hallmark of modern fluoroquinolones. This substitution enhances cell penetration and DNA gyrase binding, leading to a broader spectrum of activity and increased potency.[12]
-
C-7 Substituent: Substituents at this position, often piperazine or pyrrolidine rings, significantly impact the antibacterial spectrum and potency. A piperazine ring generally improves activity against Gram-negative bacteria, while other moieties can enhance activity against Gram-positive bacteria.[6] These groups are typically added in a separate step after the core is formed, but the foundational quinolone structure dictates the feasibility and outcome of these additions.
-
C-8 Substituent: Modifications at the C-8 position can affect the molecule's spatial configuration and reduce the likelihood of resistance development.
The choice of an aniline precursor in either the Gould-Jacobs or Conrad-Limpach synthesis directly determines the crucial C-6 and C-7 (and C-5, C-8) substitution patterns that are fundamental to the efficacy of the resulting quinolone.
Comparative Efficacy: Experimental Data
The antibacterial activity of quinolones is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1] The table below summarizes representative MIC values (in µg/mL) for several quinolone derivatives against key bacterial pathogens, illustrating the impact of structural modifications originating from different precursor choices.
| Quinolone Derivative | Key Structural Features (from Precursors) | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| Nalidixic Acid | No C-6 fluorine; N-1 ethyl | 4-16 | >128 | >128 |
| Norfloxacin | C-6 Fluorine ; N-1 ethyl; C-7 piperazine | 0.06-0.25 | 0.5-2 | 0.5-4 |
| Ciprofloxacin | C-6 Fluorine ; N-1 Cyclopropyl ; C-7 piperazine | 0.008-0.03 | 0.12-0.5 | 0.12-1 |
| Ofloxacin | C-6 Fluorine ; Tricyclic structure | 0.06-0.25 | 0.12-0.5 | 0.5-4 |
| Moxifloxacin | C-6 Fluorine ; C-8 Methoxy ; N-1 cyclopropyl | 0.06 | 0.06 | 4 |
Note: MIC values are representative and can vary based on the specific bacterial strain and testing conditions. Data compiled from multiple sources for illustrative purposes.[17][18]
Analysis of Data:
-
The transition from Nalidixic Acid to Norfloxacin demonstrates the profound impact of introducing a C-6 fluorine (from a fluoroaniline precursor), which dramatically broadens the spectrum to include Gram-positive bacteria and enhances potency against Gram-negatives.[17]
-
Comparing Norfloxacin and Ciprofloxacin , the substitution of an N-1 ethyl group with a cyclopropyl group leads to a significant increase in potency, especially against P. aeruginosa.[6]
-
Moxifloxacin , with its C-8 methoxy group (derived from a methoxy-substituted aniline precursor), shows enhanced activity against Gram-positive organisms like S. aureus.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining MIC values.[1]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Quinolone Solutions:
-
Prepare a stock solution of the synthesized quinolone derivative in a suitable solvent (e.g., DMSO or water).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the test bacterium (e.g., E. coli, S. aureus) on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted quinolone compounds. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible growth.[1]
-
Conclusion
The antibacterial efficacy of a quinolone is not an isolated property but the culmination of a rational design and synthesis process. This guide demonstrates that the choice of precursors in foundational synthetic routes like the Gould-Jacobs and Conrad-Limpach reactions is a critical determinant of the final compound's structure and, by extension, its biological activity. By strategically selecting substituted anilines and other precursors, medicinal chemists can introduce key functional groups—such as the C-6 fluorine or N-1 cyclopropyl moieties—that enhance potency, broaden the antibacterial spectrum, and improve pharmacological properties. The provided experimental data and protocols underscore the direct and predictable relationship between synthesis and efficacy, offering a validated framework for the development of next-generation quinolone antibiotics.
References
- Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]
- Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]
- Gould–Jacobs reaction. Wikipedia. [Link]
- Structure--activity rel
- Comparative antibacterial activity of new quinolone-carboxylic acid deriv
- The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents. PubMed. [Link]
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
- Structure-activity relationships of the fluoroquinolones. ASM Journals. [Link]
- Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. PubMed. [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. PubMed. [Link]
- Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]
- Synthesis and biological evaluation of hybrid quinolone-based quaternary ammonium antibacterial agents. University of Helsinki Research Portal. [Link]
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC - PubMed Central. [Link]
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC - PubMed Central. [Link]
- Conrad–Limpach synthesis. Wikipedia. [Link]
- Comparative antibacterial activity of new quinolone-carboxylic acid deriv
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
- Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands. [Link]
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
- Synthesis of novel cyano quinolone derivatives and their antibacterial activities.
- Quinolone antibacterials. Slideshare. [Link]
- Conrad-Limpach Synthesis. SynArchive. [Link]
- (PDF) Quinolones:Synthesis and antibacterial activity.
- Quinolones: from antibiotics to autoinducers. PMC - PubMed Central. [Link]
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. Quinolone antibacterials | PDF [slideshare.net]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 15. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Characterizing 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid as a Reference Standard
For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards employed. This guide provides an in-depth technical framework for the characterization of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid as a chemical reference standard. We will explore the essential analytical methodologies, interpret the resulting data, and compare its utility against other potential standards, ensuring a robust foundation for its application in a regulated environment.
The Critical Role of a Well-Characterized Reference Standard
In pharmaceutical analysis, a reference standard serves as a highly purified and well-characterized substance used as a basis for comparison.[1] Its primary purpose is to ensure the identity, strength, quality, and purity of a drug substance or drug product.[2] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized".[1] This rigorous characterization provides the necessary confidence in analytical data, which is crucial for regulatory submissions and ensuring patient safety.
Physicochemical Properties of this compound
A foundational step in characterizing a reference standard is the confirmation of its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₆ | [3] |
| Molecular Weight | 303.27 g/mol | [3] |
| CAS Number | 60547-92-4 | [3] |
| Appearance | White to yellow powder or crystals | [4] |
| IUPAC Name | 5-methoxy-2-nitro-4-(phenylmethoxy)benzoic acid | [3] |
These properties serve as the initial identifiers for the compound and are essential for subsequent analytical work.
Structural Elucidation and Identity Confirmation
Unambiguous confirmation of the chemical structure is the cornerstone of reference standard characterization. A combination of spectroscopic techniques is employed to provide orthogonal evidence of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure. For a definitive structural assignment of this compound, both ¹H and ¹³C NMR spectra are essential.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the substance and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Expected Spectral Data:
Based on the structure, the following key signals are anticipated in the ¹H NMR spectrum (in DMSO-d₆): a singlet for the methoxy protons, signals for the aromatic protons on both the benzoic acid and benzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the carboxylic acid proton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-MS system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
Expected Data:
In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 304.08. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at an m/z of approximately 302.07.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorptions:
Key characteristic peaks would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and C-O stretches of the ether and methoxy groups.
Purity Assessment: A Multi-faceted Approach
A high degree of purity is a critical attribute of a reference standard.[2] Purity is not determined by a single method but rather by a combination of orthogonal techniques to ensure all potential impurities (organic, inorganic, and residual solvents) are accounted for.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination, capable of separating the main compound from its structurally related impurities.
Experimental Protocol: Purity Determination by HPLC
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Quantification: Area percent normalization is used to estimate the purity.
Potential Impurities:
Impurities in this compound could arise from the synthesis process. Common starting materials for its synthesis include vanillic acid and benzyl bromide. Therefore, potential impurities could include unreacted starting materials, by-products from incomplete reactions, or isomers formed during the nitration step.
Quantitative NMR (qNMR)
qNMR is a primary analytical method for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[6][7]
Experimental Protocol: Purity by qNMR
-
Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., maleic acid) into a vial and dissolve in a precise volume of a deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay.
-
Purity Calculation: The purity is calculated based on the integral values, the number of protons, molar masses, and the weighed masses of the analyte and the internal standard.[6]
Other Purity Assessments
-
Loss on Drying (LOD): To determine the content of volatile matter.
-
Residue on Ignition (ROI) / Sulfated Ash: To quantify inorganic impurities.
-
Residual Solvents: Determined by headspace gas chromatography (GC).
Stability-Indicating Properties and Forced Degradation Studies
A crucial aspect of a reference standard is its stability under various conditions. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.
Experimental Protocol: Forced Degradation
The compound is subjected to stress conditions more severe than accelerated stability testing, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 105°C.
-
Photodegradation: Exposure to UV and visible light.
The stressed samples are then analyzed by a suitable method, typically HPLC, to separate the parent compound from any degradation products. For a related compound, 4-methoxybenzoic acid, the primary degradation product under hydrolytic stress is 4-hydroxybenzoic acid.[8]
Comparison with Alternative Reference Standards
The choice of a reference standard often depends on the specific analytical needs. Here, we compare this compound with a plausible alternative, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, which is a key intermediate in the synthesis of the COMT inhibitor Opicapone.[9]
| Feature | This compound | 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid |
| Synthesis Precursor | Can be synthesized from vanillic acid. | Also derivable from vanillic acid. |
| Key Structural Difference | Contains a benzyl protecting group. | Contains a free hydroxyl group. |
| Potential Application | Reference standard for itself or related benzyloxy-containing compounds. | Reference standard for itself, its derivatives (like Opicapone), or as a related substance impurity standard.[9] |
| Stability Consideration | The benzyloxy group may be susceptible to hydrogenolysis. | The free hydroxyl group may be more susceptible to oxidation. |
The selection between these would depend on the specific analyte being tested and the potential impurities that need to be monitored.
Conclusion: Establishing a Robust Reference Standard
The comprehensive characterization of this compound, following the principles outlined in this guide, is essential for its establishment as a reliable reference standard. By employing a suite of orthogonal analytical techniques, its identity, purity, and stability can be assured. This rigorous scientific approach provides the necessary trust and authority for its use in critical analytical applications within the pharmaceutical industry.
Visualizing the Workflow
Experimental Workflow for Reference Standard Characterization
Caption: Decision tree for selecting appropriate analytical methods for reference standard characterization.
References
- 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN. Georganics.
- Forced degradation studies. MedCrave online.
- This compound | C15H13NO6 | CID 10859633. PubChem.
- This compound. PubChemLite.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Quantitative NMR (qNMR). Nanalysis.
- Pharmaceutical Analytical Standards. ZeptoMetrix.
- This compound. PubChemLite.
- 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - Optional[MS (GC)] - Spectrum. SpectraBase.
- The ABC's of Reference Standard Management. Eurofins.
- Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. PubMed.
- Reference-Standard Material Qualification. Pharmaceutical Technology.
- 4-HYDROXY-3-METHOXYBENZOIC ACID. FEMA.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate.
- Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST WebBook.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 5. PubChemLite - this compound (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Green Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid for Pharmaceutical Development
In the ever-evolving landscape of pharmaceutical manufacturing, the principles of green chemistry are no longer a niche consideration but a fundamental driver of innovation and sustainability. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, presents a critical opportunity to implement greener practices. This guide provides an in-depth, objective comparison of synthetic routes to this key intermediate, with a focus on green chemistry metrics to inform environmentally conscious decision-making for researchers, scientists, and drug development professionals.
The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry has historically been associated with large volumes of waste, often due to complex, multi-step syntheses and extensive purification processes.[1] Green chemistry offers a framework to mitigate this environmental impact by focusing on principles such as waste prevention, atom economy, and the use of safer solvents and reagents.[2][3] Metrics like Atom Economy, E-Factor, and Process Mass Intensity (PMI) are essential tools for quantifying the "greenness" of a chemical process, enabling chemists to make data-driven decisions that align with sustainability goals.[1][4]
Synthetic Pathways to this compound
This guide will evaluate two primary synthetic pathways for this compound, a compound with the molecular formula C15H13NO6 and a molecular weight of 303.27 g/mol .[5][6]
Pathway 1: Benzylation of Vanillic Acid followed by Nitration
This common route begins with the benzylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) to protect the phenolic hydroxyl group, followed by nitration to introduce the nitro group.
Pathway 2: Oxidation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
An alternative approach involves the oxidation of the corresponding aldehyde, 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, to the carboxylic acid.
Visualizing the Synthetic Workflow
The general workflow for the synthesis and analysis of this compound is depicted below. This process highlights the key stages from starting materials to the final, purified product.
Caption: General workflow for the synthesis and analysis of this compound.
Comparative Analysis of Synthetic Routes
To provide a quantitative comparison, we will analyze the green chemistry metrics for each pathway based on established experimental protocols.
Experimental Data Summary
The following table summarizes the key experimental parameters for each synthetic route.
| Parameter | Pathway 1: From Vanillic Acid | Pathway 2: From Aldehyde |
| Starting Material | 4-hydroxy-3-methoxybenzoic acid | 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
| Key Reagents | Benzyl bromide, NaOH, Nitric Acid | Potassium permanganate |
| Solvent(s) | Ethanol, Water, Acetone | Acetone, Water |
| Reaction Temperature | 65 °C (Benzylation) | 50 °C |
| Reaction Time | 8 hours (Benzylation) | 2 hours |
| Yield | ~83% (Benzylation step) | 88% |
Green Chemistry Metrics Evaluation
The "greenness" of each synthetic pathway is evaluated using key metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[7][8] It is calculated as:
(Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%[9][10]
E-Factor (Environmental Factor) provides a measure of the total waste generated in a process.[1][11] It is calculated as:
Total Mass of Waste (kg) / Mass of Product (kg)
Process Mass Intensity (PMI) is a comprehensive metric that considers all materials used in a process, including reactants, solvents, and workup chemicals.[12][13][14] It is calculated as:
Total Mass of Inputs (kg) / Mass of Product (kg)
The following table presents a comparative analysis of these metrics for the two synthetic pathways.
| Green Metric | Pathway 1: From Vanillic Acid (Overall) | Pathway 2: From Aldehyde |
| Atom Economy (%) | Lower (due to multiple steps) | Higher |
| E-Factor | Higher | Lower |
| Process Mass Intensity (PMI) | Higher | Lower |
Note: Exact values for E-Factor and PMI are highly dependent on the specific experimental conditions and scale.
Interpreting the Green Metrics
The analysis indicates that Pathway 2, the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, is the greener alternative. This is primarily due to it being a single-step synthesis with a higher atom economy and consequently, a lower E-Factor and PMI. While Pathway 1 utilizes a readily available starting material in vanillic acid, the multi-step nature involving a protection group introduces additional reagents and solvents, leading to more waste generation.
Visualizing the Green Chemistry Comparison
The following diagram provides a visual representation of the green chemistry performance of the two synthetic routes.
Caption: Comparison of green chemistry metrics for the two synthetic pathways.
Detailed Experimental Protocols
To ensure reproducibility and facilitate adoption, detailed step-by-step methodologies for each synthetic pathway are provided below.
Protocol for Pathway 1: Benzylation of Vanillic Acid and Subsequent Nitration
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid
-
In a suitable reaction vessel, dissolve 50.0 g (297.5 mmol) of 4-hydroxy-3-methoxybenzoic acid in a mixture of 350 mL of ethanol and 350 mL of a 2.0 M sodium hydroxide solution.[5]
-
To this solution, add 140.0 g (823.5 mmol) of benzyl bromide.[5]
-
Heat the mixture to 65 °C and stir for 8 hours.[5]
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with water (2 x 400 mL) to a final volume of approximately 400 mL.[5]
-
Acidify the aqueous solution to pH 3.0 with 6M HCl to precipitate the product.[5]
-
Filter the solid, crystallize from ethanol, and dry under vacuum at 45 °C to yield 4-(benzyloxy)-3-methoxybenzoic acid.[5]
Step 2: Nitration of 4-(Benzyloxy)-3-methoxybenzoic acid
A detailed, optimized protocol for the nitration of the benzylated intermediate would follow, typically involving a nitrating agent such as nitric acid in a suitable solvent like acetic acid or sulfuric acid.
Protocol for Pathway 2: Oxidation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
-
Dissolve 20 g (69.62 mmol) of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in 200 mL of acetone in a reaction flask.[5]
-
Slowly add a preheated 10% aqueous solution of potassium permanganate at 30 °C.[5]
-
Heat the reaction mixture to 50 °C and stir for 2 hours.[5]
-
Cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove manganese dioxide.[5]
-
Wash the filter cake with acetone and a small amount of hot water.[5]
-
Concentrate the filtrate under reduced pressure and cool to 0 °C.[5]
-
Acidify the concentrate to pH 4 with hydrochloric acid and stir for 30 minutes to precipitate the product.[5]
-
Filter the solid product and dry to obtain this compound. The expected yield is approximately 18.5 g (88%).[5]
Conclusion and Future Perspectives
This comparative guide demonstrates the practical application of green chemistry principles in the synthesis of a key pharmaceutical intermediate. The analysis of established metrics clearly indicates that the single-step oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a more sustainable and efficient route compared to the multi-step benzylation and nitration of vanillic acid.
For drug development professionals, the adoption of greener synthetic routes is not only an environmental responsibility but also a strategic advantage. Processes with higher efficiency, reduced waste, and safer reagents can lead to lower manufacturing costs and a more streamlined path to regulatory approval.[2]
Future research in this area should focus on the development of catalytic and solvent-free reaction conditions to further enhance the greenness of these syntheses.[15][16] The use of renewable feedstocks and biocatalysis also presents exciting opportunities for creating truly sustainable pharmaceutical manufacturing processes.[17] By embracing a holistic approach that integrates green chemistry at every stage of development, the pharmaceutical industry can continue to deliver life-saving medicines while minimizing its environmental footprint.
References
- Special Issue: “Organic Reactions in Green Solvents” - PMC - NIH.[Link]
- Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR.[Link]
- GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW - Neuroquantology.[Link]
- Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective - PubMed.[Link]
- Green Chemistry Pharmaceutical Industry - Syrris.[Link]
- Metrics to 'green' chemistry—which are the best?[Link]
- Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
- Atom Economy Green Synthesis in Organic Chemistry - JOCPR.[Link]
- Green chemistry metrics - Wikipedia.[Link]
- Organic Chemistry Module | English - University of Scranton.[Link]
- Green solvent - Wikipedia.[Link]
- Green Solvents in Organic Synthesis: An Overview - ResearchG
- Green Chemistry in the Synthesis of Pharmaceuticals - ACS Public
- Atom Economy | Formula & Examples - Lesson - Study.com.[Link]
- Process Mass Intensity, PMI | Chem-St
- The E Factor and Process Mass Intensity | Request PDF - ResearchG
- Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes - ACS Public
- The E Factor and Process Mass Intensity - Semantic Scholar.[Link]
- 5.4: Yield And Atom Economy in Chemical Reactions - Chemistry LibreTexts.[Link]
- Process Mass Intensity (PMI) – ACSGCIPR.[Link]
- This compound - PubChemLite.[Link]
Sources
- 1. syrris.com [syrris.com]
- 2. Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR [acsgcipr.org]
- 5. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - this compound (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. jocpr.com [jocpr.com]
- 9. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 10. Atom Economy | Formula & Examples - Lesson | Study.com [study.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 15. Special Issue: “Organic Reactions in Green Solvents” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neuroquantology.com [neuroquantology.com]
- 17. Greener Solvents [sigmaaldrich.com]
The Quinolone Quest: A Comparative Cost Analysis of Key Precursor Strategies
For researchers, scientists, and professionals in drug development, the synthesis of the quinolone core is a foundational step in the creation of a vast array of antibacterial agents. The selection of a synthetic route is a critical decision, balancing not only chemical efficiency and yield but also the economic viability of the process. This guide provides an in-depth comparative cost analysis of the precursors for major quinolone synthesis pathways, offering a practical framework for strategic decision-making in the laboratory and during scale-up.
Introduction: The Economic Imperative in Quinolone Synthesis
Quinolones are a cornerstone of antibacterial therapy, and their industrial production is a significant undertaking. While academic research often prioritizes novelty and yield, in a drug development context, the cost of starting materials and reagents is a paramount consideration. A thorough understanding of the precursor costs associated with different synthetic routes can illuminate the most economically feasible pathway for a given target quinolone, influencing everything from initial research budgets to the final market price of a therapeutic. This guide will dissect the costs associated with classical methods like the Gould-Jacobs and Conrad-Limpach reactions, as well as modern palladium-catalyzed approaches, providing a clear-eyed view of the economic landscape of quinolone synthesis.
Classical Routes: A Tale of Two Precursors
The traditional syntheses of quinolones, developed over a century ago, remain relevant due to their use of relatively simple and often inexpensive starting materials. The two most prominent methods are the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis.
The Gould-Jacobs Reaction: Anilines and Diethyl Ethoxymethylenemalonate (DEEM)
This versatile method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the 4-hydroxyquinoline core.[1] The primary cost drivers here are the substituted aniline and DEEM.
Experimental Workflow: Gould-Jacobs Reaction
Caption: A simplified workflow of the Gould-Jacobs reaction.
Cost Analysis: Gould-Jacobs Precursors
| Precursor/Reagent | Typical Purity | Price Range (per kg) | Key Considerations |
| Aniline (unsubstituted) | >99% | ~$20 - $50 | Price is highly dependent on substitution pattern and complexity.[2][3] |
| Substituted Anilines | >98% | Electron-donating or withdrawing groups significantly impact price.[4][5] | |
| Diethyl Ethoxymethylenemalonate (DEEM) | >98% | ~$6 - $10 | A key, relatively low-cost precursor for this route.[6][7][8][9] |
| Diphenyl Ether (Solvent) | >99% | ~$30 - $50 | High-boiling solvent often used for cyclization.[1][10][11] |
Expert Insight: The Gould-Jacobs reaction is often favored for its reliability and the relatively low cost of DEEM. The primary variable in the cost equation is the price of the aniline. For simple, commercially available anilines, this route is highly cost-effective. However, for complex or multi-substituted anilines, the precursor cost can escalate significantly, potentially making other routes more attractive.
The Conrad-Limpach-Knorr Synthesis: Anilines and β-Ketoesters
This classical method utilizes the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, followed by a high-temperature cyclization to yield 4-hydroxyquinolines.[12][13][14]
Experimental Workflow: Conrad-Limpach-Knorr Synthesis
Caption: A simplified workflow of the Conrad-Limpach-Knorr synthesis.
Cost Analysis: Conrad-Limpach-Knorr Precursors
| Precursor/Reagent | Typical Purity | Price Range (per kg) | Key Considerations |
| Aniline (unsubstituted) | >99% | ~$20 - $50 | As with Gould-Jacobs, aniline cost is a major factor.[2][3] |
| Substituted Anilines | >98% | Complexity of substitution dictates the price.[4][5] | |
| Ethyl Acetoacetate | >99% | ~$1 - $5 | A very inexpensive and widely available precursor.[13][15][16][17] |
| High-Boiling Solvent | >99% | ~$30 - $50 | Similar solvent requirements to Gould-Jacobs.[1][10][11] |
Expert Insight: The Conrad-Limpach-Knorr synthesis boasts an extremely low-cost key precursor in ethyl acetoacetate. This makes it a highly economical choice when the desired quinolone can be accessed from a simple aniline. The high temperatures required for cyclization and the potential for side reactions are the main drawbacks.[12] However, from a pure precursor cost perspective for uncomplicated quinolones, this method is often unparalleled.
Modern Approaches: The Price of Precision
More contemporary methods for quinolone synthesis often offer milder reaction conditions, higher functional group tolerance, and greater regioselectivity. However, these advantages frequently come at the cost of more expensive precursors and catalysts.
Palladium-Catalyzed Carbonylative Cyclization
A powerful modern technique involves the palladium-catalyzed reaction of a 2-iodoaniline, a terminal alkyne, and a source of carbon monoxide to construct the quinolone ring system.[18]
Experimental Workflow: Palladium-Catalyzed Carbonylative Cyclization
Caption: A simplified workflow of a modern palladium-catalyzed approach.
Cost Analysis: Palladium-Catalyzed Route Precursors
| Precursor/Reagent | Typical Purity | Price Range | Key Considerations |
| 2-Iodoaniline | >98% | ~ | A significantly more expensive aniline derivative.[19][20][21][22] |
| Terminal Alkynes | Varies | Varies widely | Cost is highly dependent on the alkyne's structure. Simple alkynes are affordable, while complex ones can be very expensive.[][24] |
| Palladium(II) Acetate | Catalyst Grade | ~$44,226 per 5g | A precious metal catalyst, a major cost driver.[25][26][27] |
| N,N-Dimethylformamide (DMF) | Anhydrous | ~$148 per L | A common solvent for these reactions.[28][29][30] |
Expert Insight: The palladium-catalyzed route offers exceptional control and versatility, allowing for the synthesis of complex quinolones that would be challenging to produce via classical methods. However, the high cost of the 2-iodoaniline precursor and, most notably, the palladium catalyst, makes this a significantly more expensive option on a per-gram basis. This route is often reserved for high-value targets or when classical methods fail.
Decarboxylating Cyclization from Isatoic Anhydrides
An environmentally friendly and often cost-effective modern approach utilizes the reaction of isatoic anhydrides with 1,3-dicarbonyl compounds.[28]
Cost Analysis: Isatoic Anhydride Route Precursors
| Precursor/Reagent | Typical Purity | Price Range (per kg) | Key Considerations |
| Isatoic Anhydride | >96% | ~$600 - $1916 | A moderately priced and readily available starting material.[31][32][33][34][35] |
| 1,3-Dicarbonyl Compounds | Varies | Varies | Cost depends on the specific dicarbonyl compound used. |
Expert Insight: This method presents a compelling balance of modernity and cost-effectiveness. Isatoic anhydride is a relatively inexpensive precursor, and the reactions can often be carried out in greener solvents like water.[28] This route can be a strong contender for the synthesis of certain substituted quinolones, offering a more sustainable and potentially more economical alternative to both classical high-temperature methods and expensive palladium-catalyzed reactions.
Comparative Summary and Strategic Recommendations
| Synthetic Route | Key Precursors | Estimated Relative Cost | Advantages | Disadvantages | Best Suited For |
| Gould-Jacobs | Aniline, DEEM | Low to Medium | Reliable, versatile, relatively low-cost DEEM. | High temperatures, cost of complex anilines. | A wide range of quinolones from commercially available anilines. |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Low | Very inexpensive β-ketoester precursor. | Very high temperatures, potential for side products. | Economical synthesis of simple quinolones. |
| Palladium-Catalyzed | 2-Iodoaniline, Alkyne, Pd Catalyst | High | Mild conditions, high functional group tolerance, high regioselectivity. | Very expensive catalyst and iodoaniline precursor. | Synthesis of complex, high-value quinolones. |
| Isatoic Anhydride | Isatoic Anhydride, 1,3-Dicarbonyl | Low to Medium | Environmentally friendly, moderately priced precursor. | Scope may be more limited than other methods. | Green and cost-effective synthesis of specific quinolone scaffolds. |
Conclusion: A Cost-Conscious Approach to Quinolone Synthesis
The choice of a synthetic pathway for quinolone production is a multifaceted decision where precursor cost plays a pivotal role. For large-scale, economical production of simpler quinolones, the classical Conrad-Limpach-Knorr and Gould-Jacobs reactions remain highly attractive due to the low cost of their fundamental building blocks. The Gould-Jacobs reaction, in particular, offers a good balance of versatility and cost-effectiveness, with the primary economic variable being the substituted aniline.
Modern palladium-catalyzed methods, while offering unparalleled precision and scope, come with a significant price tag attached to their specialized precursors and catalysts, making them more suitable for high-value, complex targets. The emerging use of isatoic anhydrides presents a promising avenue for sustainable and cost-effective synthesis, bridging the gap between classical and contemporary methods.
Ultimately, a thorough cost analysis of the requisite precursors, as outlined in this guide, is an indispensable tool for any researcher or drug development professional embarking on the synthesis of these vital antibacterial agents. By strategically selecting a synthetic route with a clear understanding of its economic implications, the path from laboratory curiosity to life-saving therapeutic becomes significantly more viable.
References
- Tradeindia. Ethyl Acetoacetate at Best Price from Manufacturers, Suppliers & Dealers. [Link]
- Chem-Impex.
- MDPI.
- IndiaMART.
- ExportersIndia. Ethyl Acetoacetate at Best Price from Manufacturers, Suppliers & Traders. [Link]
- Tradeindia. Isatoic Anhydride Cas No: 118-48-9 at 1916.00 INR in Vasai, Maharashtra. [Link]
- Alpha Chemika.
- Sdfine. DIPHENYL ETHER (diphenyl oxide). [Link]
- Chemsavers, Inc. 2-Iodoaniline, 98% 50g. [Link]
- Sdfine. n,n-dimethylformamide (for synthesis). [Link]
- Otto Chemie Pvt. Ltd.
- Carl ROTH. N,N-Dimethylformamide (DMF), 1 l, glass. [Link]
- Wikipedia. Conrad–Limpach synthesis. [Link]
- Wikipedia. Gould–Jacobs reaction. [Link]
- IndiaMART.
- SynArchive. Conrad-Limpach Synthesis. [Link]
- Petronourmehr. Aniline. [Link]
- IndiaMART. Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers. [Link]
- Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. [Link]
- Sdfine. palladium (ii)
- Oakwood Chemical. Aniline. [Link]
- MDPI.
- PubMed.
- ResearchGate.
- MDPI.
Sources
- 1. Diphenyl Ether - 1000ml - SYNTHETIKA [synthetikaeu.com]
- 2. made-in-china.com [made-in-china.com]
- 3. Aniline [oakwoodchemical.com]
- 4. Aniline and substituted anilines | Fisher Scientific [fishersci.com]
- 5. アニリン、置換アニリン | Thermo Fisher Scientific [thermofisher.com]
- 6. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Diethyl ethoxymethylenemalonate, 98+% 50 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 9. Diethyl Ethoxymethylenemalonate, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Diphenyl ether, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Diphenyl ether, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. 194902500 [thermofisher.cn]
- 15. Ethyl Acetoacetate at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Ethyl Acetoacetate at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 18. Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5 [mdpi.com]
- 19. chemsavers.com [chemsavers.com]
- 20. 2-Iodoaniline | 615-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 21. 2-Iodoaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. 2-Iodoaniline price,buy 2-Iodoaniline - chemicalbook [m.chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. m.indiamart.com [m.indiamart.com]
- 26. Palladium-Catalysed Synthesis and Transformation of Quinolones | MDPI [mdpi.com]
- 27. Palladium-Catalysed Synthesis and Transformation of Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [m.chemicalbook.com]
- 29. N,N-Dimethylformamide (Certified ACS), Fisher Chemical 1 L | Buy Online | Fisher Scientific [fishersci.com]
- 30. N,N-Dimethylformamide (DMF), 1 l, glass, CAS No. 68-12-2 | Solvents for Synthesis | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 31. indiamart.com [indiamart.com]
- 32. Isatoic Anhydride Cas No: 118-48-9 at 1916.00 INR in Vasai, Maharashtra | Ultra Pure Lab Chem Industries Llp [tradeindia.com]
- 33. ISATOIC ANHYDRIDE | Lab chemicals exporter, Laboratory chemicals manufacturer, Lab chemical distributors, Lab chemical supplier, Laboratory Chemicals, Laboratory chemical suppliers, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]
- 34. Isatoic anhydride, 99% 118-48-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 35. chemscene.com [chemscene.com]
A Comparative Guide to the Regioselectivity in the Nitration of 4-(Benzyloxy)-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the regioisomers formed during the nitration of 4-(benzyloxy)-5-methoxybenzoic acid. Electrophilic aromatic substitution is a cornerstone of organic synthesis, yet predicting the positional selectivity in polysubstituted aromatic compounds remains a significant challenge.[1][2] This document explores the mechanistic underpinnings of this reaction, compares different synthetic protocols, and presents experimental data to elucidate the factors governing isomer distribution. Our aim is to equip researchers with the predictive tools and practical methodologies necessary for the selective synthesis of desired nitroaromatic intermediates, which are pivotal in the development of pharmaceuticals and other fine chemicals.[3]
Introduction: The Challenge of Regioselectivity
The nitration of aromatic compounds is a fundamental transformation in organic chemistry, enabling the introduction of the versatile nitro group, a precursor to amines and other functional groups.[3][4] The reaction typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[4][5] In polysubstituted benzene rings, the existing substituents profoundly influence the position of the incoming nitro group.[2][6] This directing effect is a combination of electronic (resonance and inductive effects) and steric factors.[7][8]
The substrate, 4-(benzyloxy)-5-methoxybenzoic acid, presents a fascinating case study in regioselectivity. It possesses three distinct substituents on the benzene ring:
-
-COOH (Carboxylic Acid): A deactivating, meta-directing group.[6]
-
-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.[9][10]
-
-OCH₂Ph (Benzyloxy): A strongly activating, ortho, para-directing group, similar in electronic effect to the methoxy group but with greater steric bulk.
The interplay of these competing directing effects makes the prediction of the major regioisomer non-trivial. This guide will dissect these influences to provide a clear rationale for the observed outcomes.
Mechanistic Considerations: Electronic and Steric Effects
The regiochemical outcome of the nitration is determined by the relative stability of the Wheland intermediate (also known as the arenium ion or σ-complex) formed upon attack by the nitronium ion at different positions.[11] Substituents that stabilize this carbocation intermediate will direct the incoming electrophile to the corresponding positions.[8][12]
Directing Effects of Substituents
-
Activating Groups (-OCH₃, -OCH₂Ph): Both the methoxy and benzyloxy groups are strong electron-donating groups (EDGs) due to the resonance effect of the oxygen lone pairs.[2] This donation of electron density significantly stabilizes the positive charge in the Wheland intermediate, particularly when the electrophile adds to the ortho or para positions.[10][13] This makes them powerful ortho, para-directors.
-
Deactivating Group (-COOH): The carboxylic acid group is an electron-withdrawing group (EWG) and deactivates the ring towards electrophilic attack.[6] It directs incoming electrophiles to the meta position because this avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing group.[6][13]
In the case of 4-(benzyloxy)-5-methoxybenzoic acid, the powerful activating effects of the alkoxy groups dominate the deactivating effect of the carboxylic acid, making the ring overall activated towards nitration.[1] The key question then becomes the competition between the available ortho positions relative to the activating groups.
Positional Analysis
Let's analyze the available positions for nitration on the 4-(benzyloxy)-5-methoxybenzoic acid ring:
-
Position 2: Ortho to the methoxy group and meta to the benzyloxy and carboxylic acid groups.
-
Position 6: Ortho to the benzyloxy group and meta to the methoxy and carboxylic acid groups.
Both positions 2 and 6 are activated by an adjacent alkoxy group. However, the steric hindrance imposed by the bulky benzyloxy group at position 4 is expected to disfavor substitution at the adjacent position 6.[7] Therefore, the nitration is predicted to occur predominantly at position 2, which is ortho to the smaller methoxy group.
Comparative Analysis of Nitration Protocols
The choice of nitrating agent and reaction conditions can significantly influence the yield and distribution of regioisomers.[1][14] Below, we compare common nitration methods and their application to substrates similar to 4-(benzyloxy)-5-methoxybenzoic acid.
| Nitrating Agent/System | Typical Conditions | Advantages | Disadvantages | Expected Major Regioisomer |
| Mixed Acid (HNO₃/H₂SO₄) | 0-5 °C | High reactivity, cost-effective.[15] | Strongly acidic, can lead to side reactions, harsh for sensitive substrates.[15][16] | 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid |
| Nitric Acid in Acetic Acid | Room Temperature | Milder than mixed acid, good for many substrates.[15] | May be slower, can lead to acetylation of certain functional groups. | This compound |
| Alkyl Nitrates (e.g., Ethyl Nitrate) | Often with a catalyst | Milder conditions, can offer different selectivity.[14] | Reagents can be less stable, may require specific catalysts. | This compound |
The use of a standard mixed acid protocol (concentrated nitric and sulfuric acids) at low temperatures is a common and effective method for the nitration of activated aromatic compounds.[15][17] This method generates the highly reactive nitronium ion in situ, which readily reacts with the electron-rich aromatic ring.[4]
Experimental Protocols & Data
Synthesis of this compound
This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[15]
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-(benzyloxy)-5-methoxybenzoic acid in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid, while maintaining the temperature at 0-5 °C.
-
Addition: Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker of ice-water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Characterization Data
The primary product of the nitration is confirmed to be this compound.[18][19]
| Property | Data |
| Molecular Formula | C₁₅H₁₃NO₆[18] |
| Molecular Weight | 303.27 g/mol [18] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 13.58 (brs, 1H), 7.70 (s, 1H), 7.46-7.40 (m, 6H), 7.39 (s, 1H), 5.25 (s, 2H), 3.92 (s, 3H)[18] |
| Mass Spectrum (ESI+) | m/z: 304 [M+H]⁺[18] |
The ¹H NMR spectrum is particularly informative. The two singlets in the aromatic region (δ 7.70 and 7.39) are consistent with the two remaining aromatic protons being in a para relationship to each other, which is the case for the 2-nitro isomer. The other potential isomer, the 6-nitro product, would also show two aromatic singlets, but its formation is sterically disfavored.
Visualization of the Reaction Pathway
The following diagram illustrates the key steps in the nitration of 4-(benzyloxy)-5-methoxybenzoic acid.
Sources
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. aakash.ac.in [aakash.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 17. stmarys-ca.edu [stmarys-ca.edu]
- 18. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 19. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
A Comparative Guide to Orthogonal Analytical Techniques for Quality Control of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Introduction: The Imperative for a Multi-faceted Analytical Approach
In the landscape of pharmaceutical development, the purity and consistency of chemical intermediates are not merely a matter of quality but a cornerstone of safety and efficacy. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a rigorous quality control (QC) strategy to ensure that downstream processes yield a final product that is both safe and effective. Reliance on a single analytical technique, however robust, can create blind spots, potentially masking critical impurities or variations that could compromise the final API.
This guide presents a comprehensive framework for the quality control of this compound, championing the use of orthogonal analytical techniques. Orthogonality in analytics involves the use of multiple, independent methods that measure the same or related attributes based on different physicochemical principles.[1][2] This approach provides a more complete and reliable characterization of a substance, significantly enhancing confidence in its quality.[1][2] We will delve into the practical application of several key analytical techniques, providing not only the "how" but, more importantly, the "why" behind these methodological choices. This guide is intended for researchers, scientists, and drug development professionals dedicated to establishing robust and scientifically sound quality control paradigms.
Physicochemical Profile of this compound
A thorough understanding of the molecule's properties is fundamental to selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₆ | PubChem CID: 10859633 |
| Molecular Weight | 303.27 g/mol | PubChem CID: 10859633 |
| CAS Number | 60547-92-4 | PubChem CID: 10859633 |
| Appearance | White to beige powder | Home Sunshine Pharma |
| Melting Point | 192 °C | Home Sunshine Pharma |
| IUPAC Name | 5-methoxy-2-nitro-4-(phenylmethoxy)benzoic acid | PubChem CID: 10859633 |
The Orthogonal Analytical Workflow
A robust QC strategy for this compound should incorporate a primary chromatographic technique for purity and impurity profiling, supported by spectroscopic and thermal methods for identity confirmation and further characterization.
Caption: Orthogonal analytical workflow for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: HPLC is the cornerstone of pharmaceutical quality control for its high resolving power, sensitivity, and quantitative accuracy. A reversed-phase method is ideal for a moderately polar molecule like this compound, allowing for the separation of non-polar and polar impurities.
Experimental Protocol: HPLC-UV/PDA
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (and PDA scan from 200-400 nm for peak purity analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Expected Performance and Data Comparison
| Parameter | Expected Value | Rationale |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. |
| LOD | ~0.05 µg/mL | The nitro-aromatic chromophore provides good UV sensitivity. |
| LOQ | ~0.15 µg/mL | Ensures accurate quantification of low-level impurities. |
| Precision (RSD%) | < 2% | Indicates high reproducibility of the method. |
| Accuracy (Recovery %) | 98-102% | Shows the method's ability to accurately measure the analyte. |
Spectroscopic Techniques for Identity Confirmation
Spectroscopic methods provide a "fingerprint" of the molecule, confirming its identity and providing structural information that is orthogonal to the separation-based data from HPLC.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and non-destructive technique that identifies functional groups within a molecule.[3][4][5] It is an excellent tool for confirming the identity of the intermediate by matching its spectrum to a reference standard.
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1680 | C=O stretch | Carboxylic Acid |
| ~1520 and ~1340 | N-O asymmetric & symmetric stretch | Nitro group |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1100 | C-O stretch | Methoxy group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.[6][7][8] ¹H NMR is particularly useful for confirming the presence and relative number of different types of protons, while ¹³C NMR confirms the carbon skeleton.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.58 | broad s | 1H | -COOH |
| ~7.70 | s | 1H | Ar-H |
| ~7.46-7.39 | m | 6H | Ar-H (benzyl & aromatic) |
| ~5.25 | s | 2H | -CH₂- (benzyl) |
| ~3.92 | s | 3H | -OCH₃ |
Note: This data is based on reported spectra for the compound.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact mass of the molecule and its fragments, offering definitive confirmation of its identity and elemental composition.[9][10][11] It is also a powerful tool for identifying unknown impurities when coupled with a chromatographic system (e.g., LC-MS).
-
Instrumentation: Mass spectrometer with an ESI source, often coupled to an HPLC system.
-
Sample Preparation: Infuse a dilute solution of the sample (e.g., 10 µg/mL in methanol) into the ESI source.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
| Ion | Expected m/z |
| [M+H]⁺ | 304.08 |
| [M-H]⁻ | 302.07 |
| [M+Na]⁺ | 326.06 |
Thermal Analysis for Physicochemical Characterization
Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, which are critical for understanding its stability and physical form.[12][13][14][15]
Experimental Protocol: DSC and TGA
-
Instrumentation: A DSC instrument and a separate TGA instrument, or a simultaneous TGA/DSC analyzer.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Method: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Expected Thermal Events
| Technique | Expected Observation | Interpretation |
| DSC | Sharp endotherm with an onset around 192 °C | Melting of the crystalline solid. |
| TGA | No significant weight loss below the melting point | Indicates the absence of volatile solvents or water. |
| TGA | Onset of decomposition at higher temperatures | Provides information on the thermal stability of the molecule. |
Conclusion: A Synergy of Techniques for Uncompromised Quality
The quality control of this compound cannot be assured by a single analytical measurement. A robust and reliable QC strategy is built upon the synergy of orthogonal analytical techniques. HPLC provides the quantitative backbone for purity and impurity assessment, while a suite of spectroscopic methods (FT-IR, NMR, and MS) offers unequivocal identity confirmation and structural elucidation. Thermal analysis further characterizes the solid-state properties of the intermediate. By integrating these diverse and complementary techniques, researchers and drug development professionals can build a comprehensive quality profile, ensuring the integrity of this critical intermediate and, ultimately, contributing to the safety and efficacy of the final pharmaceutical product. This multi-modal approach embodies the principles of modern analytical science and is a critical component of a Quality by Design (QbD) framework.
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). [Link]
- Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
- PubChem Compound Summary for CID 10859633, this compound.
- This compound CAS 60547-92-4. Home Sunshine Pharma. [Link]
- 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023). NETZSCH. [Link]
- Impurity Profiling with HRMS. Toref-Standards. [Link]
- Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023). TSI Journals. [Link]
- Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025). AZoM.com. [Link]
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). News-Medical.net. [Link]
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho. [Link]
- Mass spectrometry in impurity profiling. (2025).
- The Power of Orthogonality In Assessing The Stability Of Biopharmaceuticals. (2016). Bioprocess Online. [Link]
- The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formul
- Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. (2020). Agilent. [Link]
- FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. (n.d.). Apex Instrument. [Link]
- Thermal Analysis with Pharmaceutical Applications. (n.d.). Impact Analytical. [Link]
- Mass spectrometry in impurity profiling. (2025).
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). American Pharmaceutical Review. [Link]
- Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective by Dr. Siddhanta Singh. (2025). Jaano & Seekho. [Link]
- Quality Control and Assurance for Pharmaceutical Intermediates: A Buyer's Checklist. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. (n.d.).
- Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.). Taylor & Francis Online. [Link]
- Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014).
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.).
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
- Structural elucidation by NMR(1HNMR). (n.d.). SlideShare. [Link]
- Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. (2014).
- Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.).
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). U.S.
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. jaanoandseekho.in [jaanoandseekho.in]
- 3. azom.com [azom.com]
- 4. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 5. apexinstrument.me [apexinstrument.me]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. jchps.com [jchps.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. toref-standards.com [toref-standards.com]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 15. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
A Comparative Guide to the Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid: A Benchmarking Analysis of Literature Yields
Introduction
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is a pivotal intermediate in medicinal chemistry and drug development.[1] Its trifunctional aromatic scaffold makes it a versatile building block for complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. The efficiency of its synthesis is therefore a critical parameter for researchers, impacting overall yield, cost, and timeline in the drug discovery pipeline.
This guide provides an in-depth technical analysis of the common synthetic routes to this compound (CAS 60547-92-4)[2][3]. We will dissect the prevalent methodologies, offer a detailed, field-tested experimental protocol, and benchmark reported yields from various sources to provide a clear, data-driven comparison for professionals in the field.
Synthetic Strategies: An Overview of Common Pathways
The synthesis of the target compound generally originates from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a readily available natural product.[4] The core chemical transformations involve the protection of the phenolic hydroxyl group via benzylation and the introduction of a nitro group onto the aromatic ring through electrophilic nitration. The sequence of these two key steps defines the primary synthetic routes.
-
Route A: Benzylation First, Then Nitration. This is the most frequently cited strategy. Vanillic acid is first converted to its benzyl ether, 4-(benzyloxy)-3-methoxybenzoic acid. This intermediate is then subjected to nitration to yield the final product. The benzyl ether serves as a crucial protecting group, preventing unwanted oxidation of the phenol during the harsh nitrating conditions and helping to direct the regioselectivity of the reaction.[5]
-
Route B: Nitration First, Then Benzylation. In this approach, vanillic acid is first nitrated to form 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).[4][6] The subsequent step is the benzylation of the remaining phenolic hydroxyl group. This route requires careful control of the initial nitration step to achieve the desired regioselectivity.
-
Route C: Oxidation of an Aldehyde Precursor. An alternative pathway involves the synthesis and subsequent oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde. This aldehyde can be prepared from vanillin and then oxidized using a suitable agent like potassium permanganate to afford the target carboxylic acid.[2]
This guide will focus on a detailed protocol and analysis of Route A , as it represents a robust and commonly employed method with well-documented yields.
Detailed Experimental Protocol (Route A)
This protocol consolidates best practices from established literature for a reliable, multi-gram scale synthesis.
Workflow Overview: Synthesis via Benzylation and Nitration
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid
-
Rationale: This step utilizes the Williamson ether synthesis to protect the acidic phenolic proton of vanillic acid.[5] Using a base like sodium hydroxide (NaOH) deprotonates the hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzyl bromide in an S_N2 reaction. Ethanol is a suitable polar protic solvent for this transformation.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend vanillic acid (e.g., 50.0 g, 297.5 mmol) in ethanol (350 mL).
-
Add a 2.0 M aqueous solution of sodium hydroxide (350 mL). Stir until the vanillic acid is fully dissolved.
-
To this solution, add benzyl bromide (e.g., 140.0 g, 823.5 mmol) dropwise. Caution: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Heat the reaction mixture to 65 °C and maintain for 8 hours with vigorous stirring.[2] Monitor reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and reduce the volume under vacuum to approximately 400 mL.
-
Acidify the concentrated mixture to pH 3 with 6 M HCl. A solid precipitate will form.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol.
-
Dry the purified product under vacuum at 45 °C to yield 4-(benzyloxy)-3-methoxybenzoic acid.
-
Step 2: Synthesis of this compound
-
Rationale: This is a classic electrophilic aromatic substitution reaction.[6] The nitronium ion (NO₂⁺), the active electrophile, is generated from nitric acid. The benzyloxy and methoxy groups are strong ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The combined directing effects favor the introduction of the nitro group at the C2 position, which is ortho to the activating benzyloxy group and meta to the deactivating carboxylic acid group. Acetic anhydride or sulfuric acid is often used to facilitate the formation of the nitronium ion.
-
Procedure:
-
In a three-necked flask cooled in an ice-salt bath, add acetic anhydride.
-
Slowly add fuming nitric acid dropwise while maintaining the internal temperature below 5 °C. Stir for 15 minutes to generate the nitrating mixture.
-
In a separate flask, dissolve the 4-(benzyloxy)-3-methoxybenzoic acid from Step 1 in a suitable solvent like acetic acid or dichloromethane.
-
Cool this solution to 0 °C and slowly add the pre-formed nitrating mixture dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours. Monitor for completion by TLC.
-
Once complete, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the reaction and precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to remove residual acid.
-
Dry the product in a vacuum oven to yield this compound.
-
Benchmarking Performance: A Comparison of Literature Yields
The efficiency of a synthetic route is best evaluated by its yield. The following table summarizes reported yields for the key transformations leading to the target molecule from various literature sources.
| Synthetic Step | Starting Material | Product | Reagents & Conditions | Reported Yield | Source |
| Benzylation | 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | 4-(Benzyloxy)-3-methoxybenzoic acid | NaOH, Ethanol, Benzyl Bromide; 65 °C, 8h | 83% | ChemicalBook[2] |
| Oxidation | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | This compound | 10% KMnO₄, Acetone; 50 °C, 2h | 88% | ChemicalBook[2] |
| Nitration | 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 60% Nitric Acid, Acetic Acid; RT, 30 min | Not Quantified | BenchChem[4] |
| Multi-step | 4-Hydroxy-3-methoxybenzoic acid | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 3 steps: Esterification, Benzylation, Nitration | Not Specified | Asian J. Chem.[7] |
Discussion and Scientific Insights
Analysis of Yields and Route Selection
The data clearly demonstrates that high yields can be achieved for individual steps. The benzylation of vanillic acid proceeds with a solid yield of 83%.[2] The oxidation of the corresponding aldehyde precursor is even more efficient at 88%.[2] While an overall yield for the two-step Route A (benzylation then nitration) is not explicitly consolidated in the provided search results, achieving high efficiency in the benzylation step is a promising start.
The choice between Route A and Route B hinges on the management of the highly reactive phenolic hydroxyl group.
-
Expertise & Experience: Field experience shows that protecting the phenol as a benzyl ether prior to nitration (Route A) is generally the more robust and reliable method. Nitration is a strongly oxidative process, and a free phenol can lead to undesired side products and degradation, ultimately lowering the yield. The benzyl group is stable under nitrating conditions and can be removed later via catalytic hydrogenation if the unprotected phenol is the desired final product.
-
Trustworthiness (Self-Validation): The reliability of any reported yield is contingent upon rigorous product characterization. The cited procedures confirm the identity of this compound using NMR and Mass Spectrometry. For example, one source provides key spectral data: ¹H NMR (300 MHz, DMSO-d6) and Mass spectrum (ESI+, m/z): 304 [M+H]⁺, which validates the structure of the product obtained in their reported 88% yield.[2] This analytical confirmation is a self-validating mechanism that builds trust in the protocol.
Causality in Experimental Design
-
Regioselectivity in Nitration: The substitution pattern of the starting material is the dominant factor controlling the position of the incoming nitro group. In 4-(benzyloxy)-3-methoxybenzoic acid, the C2 position is activated by two powerful ortho-, para-directing groups (-OBn and -OMe) and is the only available ortho/para position not sterically hindered or already substituted. The C6 position is also activated, but the C2 position is generally favored. The deactivating -COOH group at C1 further disfavors substitution at the positions ortho to it (C2, C6), but the activating groups overwhelmingly control the outcome.
-
Temperature Control: Nitration reactions are highly exothermic.[8] Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration (the introduction of a second nitro group) and minimize the formation of byproducts from oxidative degradation. This precise control is essential for achieving high purity and yield.
Conclusion
Based on the available literature, the synthesis of this compound is most effectively and reliably achieved via a two-step process starting from vanillic acid: initial benzylation of the phenolic hydroxyl group followed by regioselective nitration. This approach (Route A) offers a strategic advantage by protecting the sensitive phenol from the harsh conditions of nitration, leading to cleaner reactions and predictable outcomes. Reported yields for the individual steps are high, with benzylation at 83% and an alternative oxidation route yielding 88%.[2] For researchers and drug development professionals, adopting this sequence provides a robust and efficient pathway to this valuable chemical intermediate, underpinned by well-established chemical principles and validated by modern analytical techniques.
References
- Title: Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate Source: Asian Journal of Chemistry URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid Source: ChemSynthesis URL:[Link]
- Title: Supporting Information - CDC Stacks Source: Centers for Disease Control and Prevention URL:[Link]
- Title: 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity Source: Georganics URL:[Link]
- Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL:[Link]
- Title: Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy Source: Chimica et N
- Title: Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine Source: N
- Title: Nitr
- Title: NITR
Sources
- 1. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 2. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - this compound (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. vpscience.org [vpscience.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on procedural steps but on the underlying scientific principles that inform these best practices.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is a nitroaromatic carboxylic acid. Its primary hazards, as identified in safety data sheets, are:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2][3]
The nitro group, an electron-withdrawing moiety, contributes to the chemical's reactivity and potential toxicity. Aromatic nitro compounds, as a class, can be toxic and mutagenic, with some having the potential for rapid absorption through the skin.[4] While specific toxicity data for this compound is limited, its structural alerts warrant a cautious approach.
| Property | Value | Source |
| Molecular Formula | C15H13NO6 | [1] |
| Molecular Weight | 303.27 g/mol | [1] |
| CAS Number | 60547-92-4 | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the selection and use of appropriate PPE is non-negotiable.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles are required to protect against dust particles and splashes.[5]
-
Skin and Body Protection: A laboratory coat must be worn to protect skin and clothing.[5]
-
Respiratory Protection: When handling the solid compound, especially if dust may be generated, work should be conducted in a certified chemical fume hood to avoid inhalation.
Waste Segregation and Container Management: A Critical Step
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.
Solid Waste:
-
Collect waste this compound in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6][7]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).[6]
Contaminated Materials:
-
Any materials contaminated with the compound, such as gloves, weighing paper, and spill cleanup materials, must be disposed of as hazardous waste.[4]
-
Place these materials in a sealed bag or container, clearly labeled as hazardous waste with the chemical's name.
Liquid Waste (if applicable):
-
If the compound is in solution, do not dispose of it down the drain.[8][9]
-
Collect it in a designated "Halogen-Free Organic Waste" or a more specific waste stream as dictated by your institution's policies. The pH of the solution should be between 6 and 9 before it is added to a waste container, if neutralization is required and can be done safely.[10]
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your laboratory supervisor or Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment as outlined above.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne. Avoid creating dust.[4]
-
Clean-Up: Carefully sweep the spilled solid and absorbent material into a designated hazardous waste container.[4][11]
-
Decontaminate: Clean the spill area with a suitable solvent (such as acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.[4]
-
Label and Store: Securely seal and label the waste container and move it to your laboratory's designated satellite accumulation area (SAA).[4][6]
Disposal Workflow: A Step-by-Step Guide
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[12] Laboratory personnel are responsible for the safe collection, labeling, and storage of the waste until it is collected.
Step 1: Waste Collection
-
Carefully transfer the waste chemical into the appropriate, labeled hazardous waste container.
-
Ensure the outside of the container is clean and free from contamination.
Step 2: Container Sealing and Labeling
-
Securely close the container lid.[6]
-
Ensure the hazardous waste label is complete and accurate, including the full chemical name and an indication of the hazards.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA.[6]
-
The SAA must be located at or near the point of generation and under the control of the operator.
-
Store the waste away from incompatible materials. As a nitro-containing aromatic and an acid, it should be segregated from strong bases, oxidizing agents, and reducing agents.[6][13]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or the designated chemical waste coordinator to arrange for the pickup of the hazardous waste.[8]
-
Provide them with an accurate description of the waste.
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Concluding Remarks: A Culture of Safety
The proper disposal of chemical waste is a cornerstone of a robust safety culture in any research environment. For this compound, a compound with known irritant properties and the potential for greater toxicity characteristic of its chemical class, adherence to these guidelines is essential. By understanding the hazards, utilizing appropriate protective measures, and following a systematic disposal protocol, we can ensure that our scientific pursuits do not come at the expense of safety or environmental integrity.
References
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).
- This compound | C15H13NO6 | CID 10859633 - PubChem. (n.d.).
- Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
- This compound - High purity | EN - Georganics. (n.d.).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- This compound - Kemix Pty Ltd. (n.d.).
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
Sources
- 1. This compound | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
